Product packaging for Niacin(Cat. No.:CAS No. 59-67-6)

Niacin

货号: B1678673
CAS 编号: 59-67-6
分子量: 123.11 g/mol
InChI 键: PVNIIMVLHYAWGP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Nicotinic acid is an odorless white crystalline powder with a feebly acid taste. pH (saturated aqueous solution) 2.7. pH (1.3% solution) 3-3.5. (NTP, 1992)
Nicotinic acid is a pyridinemonocarboxylic acid that is pyridine in which the hydrogen at position 3 is replaced by a carboxy group. It has a role as an antidote, an antilipemic drug, a vasodilator agent, a metabolite, an EC 3.5.1.19 (nicotinamidase) inhibitor, an Escherichia coli metabolite, a mouse metabolite, a human urinary metabolite and a plant metabolite. It is a vitamin B3, a pyridinemonocarboxylic acid and a pyridine alkaloid. It is a conjugate acid of a nicotinate.
Niacin is a B vitamin used to treat vitamin deficiencies as well as hyperlipidemia, dyslipidemia, hypertriglyceridemia, and to reduce the risk of myocardial infarctions.
Nicotinic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a Nicotinic Acid.
This compound, also known as nicotinic acid and vitamin B3, is a water soluble, essential B vitamin that, when given in high doses, is effective in lowering low density lipoprotein (LDL) cholesterol and raising high density lipoprotein (HDL) cholesterol, which makes this agent of unique value in the therapy of dyslipidemia. This compound can cause mild-to-moderate serum aminotransferase elevations and high doses and certain formulations of this compound have been linked to clinically apparent, acute liver injury which can be severe as well as fatal.
Nicotinic acid has been reported in Umbelopsis vinacea, Codonopsis pilosula, and other organisms with data available.
This compound is a water-soluble vitamin belonging to the vitamin B family, which occurs in many animal and plant tissues, with antihyperlipidemic activity. This compound is converted to its active form niacinamide, which is a component of the coenzymes nicotinamide adenine dinucleotide (NAD) and its phosphate form, NADP. These coenzymes play an important role in tissue respiration and in glycogen, lipid, amino acid, protein, and purine metabolism. Although the exact mechanism of action by which this compound lowers cholesterol is not fully understood, it may act by inhibiting the synthesis of very low density lipoproteins (VLDL), inhibiting the release of free fatty acids from adipose tissue, increasing lipoprotein lipase activity, and reducing the hepatic synthesis of VLDL-C and LDL-C.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 11 approved and 32 investigational indications.
Nicotinic acid, also known as this compound or vitamin B3, is a water-soluble vitamin whose derivatives such as NADH, NAD, NAD+, and NADP play essential roles in energy metabolism in the living cell and DNA repair. The designation vitamin B3 also includes the amide form, nicotinamide or niacinamide. Severe lack of this compound causes the deficiency disease pellagra, whereas a mild deficiency slows down the metabolism decreasing cold tolerance. The recommended daily allowance of this compound is 2-12 mg a day for children, 14 mg a day for women, 16 mg a day for men, and 18 mg a day for pregnant or breast-feeding women. It is found in various animal and plant tissues and has pellagra-curative, vasodilating, and antilipemic properties. The liver can synthesize this compound from the essential amino acid tryptophan (see below), but the synthesis is extremely slow and requires vitamin B6;  60 mg of tryptophan are required to make one milligram of this compound. Bacteria in the gut may also perform the conversion but are inefficient.
A water-soluble vitamin of the B complex occurring in various animal and plant tissues. It is required by the body for the formation of coenzymes NAD and NADP. It has PELLAGRA-curative, vasodilating, and antilipemic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NO2 B1678673 Niacin CAS No. 59-67-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNIIMVLHYAWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2, C5H4NCOOH
Record name NICOTINIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20737
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name niacin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Niacin_(substance)
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10361-13-4 (iron(2+) salt), 16518-17-5 (potassium salt), 1976-28-9 (aluminum salt), 28029-53-0 (cobalt(2+) salt), 28029-54-1 (manganese(2+) salt), 36321-41-2 (ammonium salt), 3789-96-6 (tartrate), 53890-72-5 (lithium salt), 54-86-4 (hydrochloride salt), 636-79-3 (hydrochloride), 7069-06-9 (magnesium salt), 823-77-8 (calcium salt), 99148-57-9 (tosylate)
Record name Niacin [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1020932
Record name Nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Nicotinic acid is an odorless white crystalline powder with a feebly acid taste. pH (saturated aqueous solution) 2.7. pH (1.3% solution) 3-3.5. (NTP, 1992), Other Solid, White solid; [ICSC] Colorless odorless solid; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid, WHITE CRYSTALS OR CRYSTALLINE POWDER.
Record name NICOTINIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20737
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-Pyridinecarboxylic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nicotinic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15893
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Nicotinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001488
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name NICOTINIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1702
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

Sublimes (NTP, 1992), Sublimes
Record name NICOTINIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20737
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Niacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00627
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nicotinic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

193 °C (379 °F) - closed cup, 193 °C c.c.
Record name Nicotinic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name NICOTINIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1702
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

>18.5 [ug/mL] (The mean of the results at pH 7.4), 10 to 50 mg/mL at 63 °F (NTP, 1992), In water, 1.8X10+4 mg/L at 20 °C, Slightly soluble in water, Slightly soluble in ethanol, ethyl ether, Soluble in alcohol, insoluble in most lipid solvents, 18.0 mg/mL, Solubility in water, g/100ml at 20 °C: 1.8 (moderate)
Record name SID8139875
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name NICOTINIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20737
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Niacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00627
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nicotinic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nicotinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001488
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name NICOTINIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1702
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.473 (NTP, 1992) - Denser than water; will sink, 1.473 g/cu cm at 25 °C, 1.5 g/cm³
Record name NICOTINIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20737
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nicotinic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name NICOTINIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1702
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.0000057 [mmHg]
Record name Nicotinic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15893
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Needles from alcohol or water, Colorless needles

CAS No.

59-67-6
Record name NICOTINIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20737
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Niacin [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00627
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name niacin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757241
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name nicotinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169454
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pyridinecarboxylic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.401
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2679MF687A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nicotinic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nicotinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001488
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name NICOTINIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1702
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

457 °F (NTP, 1992), 236-239, 237 °C, Mol wt: 139.11. Needles; MP: 254-255 °C. Slightly soluble in cold water, more soluble in hot water, hot glacial acetic acid, hot methanol, less soluble in ethanol. Insoluble in light petroleum, benzene, chloroform. UV max (0.1N H2SO4): 220, 260 nm (epsilon 22400, 10200) /Nicotinic acid, 1-oxide/, 236.6 °C
Record name NICOTINIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20737
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Niacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00627
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nicotinic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nicotinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001488
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name NICOTINIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1702
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

A Technical Guide to the Molecular Mechanisms of Niacin in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Niacin (Vitamin B3) is a water-soluble vitamin that plays a central and multifaceted role in cellular metabolism. Beyond its fundamental role as a vitamin, pharmacological doses of this compound are used to manage dyslipidemia. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects. It details its conversion into the essential coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺), their functions in cellular redox reactions, and this compound's role as a signaling molecule precursor. Furthermore, this guide elucidates the receptor-mediated and independent pathways by which this compound modulates lipid and glucose metabolism, and its influence on NAD⁺-consuming enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs). Detailed experimental protocols for key assays and quantitative data are presented to provide a comprehensive resource for the scientific community.

This compound Metabolism and the Synthesis of NAD⁺ and NADP⁺

This compound, encompassing nicotinic acid, nicotinamide, and nicotinamide riboside, is a precursor for the biosynthesis of NAD⁺ and NADP⁺.[1] The primary pathway for converting nicotinic acid to NAD⁺ is the Preiss-Handler pathway.[2] This process involves three enzymatic steps, starting with the conversion of nicotinic acid to nicotinic acid mononucleotide (NaMN).[2] Subsequently, NaMN is adenylated to form nicotinic acid adenine dinucleotide (NaAD), and finally, NAD⁺ synthetase catalyzes the amidation of NaAD to NAD⁺, using glutamine as the amide donor.[2] NAD⁺ can then be phosphorylated by NAD kinase to form NADP⁺.[2]

The body can also synthesize NAD⁺ from the essential amino acid tryptophan via the kynurenine (B1673888) pathway, which supplies a significant portion of the body's this compound requirements.[2][3] Additionally, a salvage pathway allows for the recycling of nicotinamide, a product of NAD⁺-consuming enzymes, back into NAD⁺.[4]

G cluster_pathway Preiss-Handler & Salvage Pathways Tryptophan Tryptophan NaMN Nicotinic Acid Mononucleotide (NaMN) Tryptophan->NaMN Kynurenine Pathway This compound This compound (Nicotinic Acid) This compound->NaMN Preiss-Handler Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN Salvage Pathway NaAD Nicotinic Acid Adenine Dinucleotide (NaAD) NaMN->NaAD NAD NAD⁺ NaAD->NAD NAD->NAM NAD⁺ Consumers (Sirtuins, PARPs) NADP NADP⁺ NAD->NADP NAD Kinase NMN->NAD

Caption: Biosynthesis of NAD⁺ and NADP⁺ from this compound precursors.

Core Functions in Cellular Metabolism

Role of NAD⁺/NADH and NADP⁺/NADPH in Redox Reactions

The this compound-derived coenzymes are fundamental to cellular energy metabolism through their role in oxidation-reduction (redox) reactions.[2][5]

  • NAD⁺/NADH: This redox couple is central to catabolism.[6] NAD⁺ acts as an oxidizing agent, accepting electrons and a proton (in the form of a hydride ion) from metabolic intermediates during processes like glycolysis and the citric acid cycle to become NADH.[7][8] The high NAD⁺/NADH ratio maintained by the cell facilitates these oxidative reactions.[8] NADH then serves as a reducing agent, donating electrons to the mitochondrial electron transport chain, a critical step in ATP production via oxidative phosphorylation.[7][9]

  • NADP⁺/NADPH: In contrast, the NADP⁺/NADPH couple is primarily involved in anabolic (biosynthetic) reactions.[6][8] NADPH is a key reducing agent in pathways such as fatty acid synthesis and cholesterol synthesis.[7] It is also essential for maintaining the cellular redox balance by regenerating reduced glutathione, a major antioxidant that protects against oxidative stress.[7] Cells maintain a very low NADP⁺/NADPH ratio to ensure a ready supply of reducing power for biosynthesis.[8]

G Catabolism Catabolic Pathways (Glycolysis, TCA Cycle) NAD NAD⁺ Catabolism->NAD Anabolism Anabolic Pathways (Fatty Acid Synthesis) NADPH NADPH Anabolism->NADPH ETC Electron Transport Chain (ATP Production) Redox Redox Balance (Antioxidant Defense) NADH NADH NAD->NADH e⁻ NADH->ETC e⁻ NADP NADP⁺ NADPH->Redox NADPH->NADP e⁻

Caption: Role of NAD(H) and NADP(H) in metabolic reactions.
NAD⁺ as a Substrate for Signaling Enzymes

Beyond its coenzyme function, NAD⁺ is consumed as a substrate by several enzyme families, playing a critical role in cellular signaling and regulation.[5][8]

  • Sirtuins (SIRTs): Sirtuins are a class of NAD⁺-dependent protein deacetylases that regulate a wide range of cellular processes, including gene expression, metabolism, and aging.[7][10] Sirtuins utilize NAD⁺ to remove acetyl groups from lysine (B10760008) residues on target proteins, producing nicotinamide (NAM), O-acetyl-ADP-ribose, and the deacetylated protein.[11] this compound can activate sirtuins, particularly SIRT1, by increasing the intracellular pool of NAD⁺.[10][12] This activation has been linked to many of this compound's beneficial effects on lipid metabolism and mitochondrial function.[12]

  • Poly(ADP-ribose) Polymerases (PARPs): PARPs are a family of enzymes primarily involved in DNA repair and maintaining genomic stability.[7][13] Upon detecting DNA damage, PARP1 is activated and uses NAD⁺ as a substrate to synthesize poly(ADP-ribose) chains on itself and other nuclear proteins.[13][14] This process consumes large amounts of NAD⁺, which can lead to energy depletion if the damage is severe.[13][15]

  • cADP-ribose Synthases (CD38/CD157): These enzymes, including CD38, are ADP-ribosyl cyclases that convert NAD⁺ into cyclic ADP-ribose (cADPR).[5][16][17] cADPR is a second messenger molecule that mobilizes calcium from intracellular stores, such as the endoplasmic reticulum, by activating ryanodine (B192298) receptors.[17][18] This signaling pathway is involved in a variety of physiological functions.[16]

G NAD NAD⁺ SIRT1 SIRT1 NAD->SIRT1 PARP1 PARP1 NAD->PARP1 CD38 CD38 NAD->CD38 NAM Nicotinamide (NAM) (Recycled via Salvage Pathway) SIRT1->NAM Deacetylation Protein Deacetylation (Gene Regulation, Metabolism) SIRT1->Deacetylation PARP1->NAM DNARepair DNA Repair (Genomic Stability) PARP1->DNARepair CD38->NAM cADPR Cyclic ADP-Ribose (cADPR) CD38->cADPR Calcium Ca²⁺ Mobilization (Cell Signaling) cADPR->Calcium

Caption: Major NAD⁺-consuming signaling pathways.

This compound's Role in Lipid and Glucose Metabolism

Pharmacological doses of this compound are well-established to favorably alter lipid profiles, primarily by reducing triglycerides (TG), very-low-density lipoprotein (VLDL), and low-density lipoprotein (LDL), while increasing high-density lipoprotein (HDL).[19][20]

Receptor-Mediated Effects on Lipid Metabolism

This compound's effects on lipid metabolism are partly mediated by its action as a ligand for the G-protein-coupled receptor GPR109A (also known as HCAR2), which is highly expressed in adipocytes.[7][21]

  • Activation of GPR109A: this compound binds to and activates GPR109A on the surface of fat cells.[7]

  • Inhibition of Lipolysis: This activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP lowers the activity of hormone-sensitive lipase, the enzyme responsible for breaking down triglycerides into free fatty acids (FFAs).

  • Reduced FFA Flux: The inhibition of lipolysis reduces the release of FFAs from adipose tissue into the bloodstream.[7]

  • Decreased Hepatic TG Synthesis: With fewer FFAs arriving at the liver, the synthesis of triglycerides is reduced. Since TGs are essential for the assembly of VLDL particles, this leads to decreased VLDL production and secretion by the liver.[19][20] Consequently, levels of LDL, the catabolic product of VLDL, also decrease.[22]

It is important to note that some studies suggest GPR109A-independent mechanisms also contribute significantly to this compound's lipid-lowering effects.[23][24]

G cluster_adipocyte Adipocyte cluster_liver Liver This compound This compound GPR109A GPR109A Receptor This compound->GPR109A AC Adenylyl Cyclase GPR109A->AC Inhibits cAMP ↓ cAMP AC->cAMP HSL Hormone-Sensitive Lipase cAMP->HSL Inhibits Lipolysis ↓ Lipolysis HSL->Lipolysis FFA_release ↓ Free Fatty Acid (FFA) Release Lipolysis->FFA_release TG Triglycerides TG->Lipolysis FFA_uptake ↓ FFA Uptake FFA_release->FFA_uptake Reduced flux to liver TG_synth ↓ Triglyceride Synthesis FFA_uptake->TG_synth VLDL ↓ VLDL Secretion TG_synth->VLDL

Caption: GPR109A-mediated inhibition of lipolysis by this compound.
Receptor-Independent and Hepatic Effects

This compound also exerts direct effects within the liver, independent of FFA flux:

  • Inhibition of DGAT2: this compound directly and noncompetitively inhibits diacylglycerol acyltransferase-2 (DGAT2), a critical enzyme in the final step of hepatic triglyceride synthesis.[19][22][25] This action limits the TGs available for VLDL assembly, leading to the intracellular degradation of apolipoprotein B (apoB) and reduced VLDL/LDL secretion.[20][22]

  • Modulation of HDL Metabolism: this compound increases HDL levels primarily by reducing the catabolism of its main protein component, apolipoprotein A-I (apoA-I).[26] It achieves this by inhibiting the hepatic HDL receptor β-chain ATP synthase, which decreases HDL uptake by the liver and consequently increases its circulating half-life.[12][25]

Influence on Glucose Metabolism

The relationship between this compound and glucose metabolism is complex. While beneficial for lipids, high-dose this compound therapy can sometimes lead to insulin (B600854) resistance and hyperglycemia. The mechanisms are not fully elucidated but may involve alterations in cellular redox state and the rebound in free fatty acids that can occur after the initial anti-lipolytic effect wears off. However, this compound also participates in pathways that can positively influence glucose metabolism, often through NAD⁺-sirtuin signaling.[27]

Quantitative Data Summary

ParameterEffect of this compoundValue/ObservationTissue/SystemCitation
Receptor Binding GPR109A ActivationEC₅₀ = 100 nMAdipocytes[23]
Enzyme Activity SIRT1 Activity~30% Increase (at 0.2-0.3 mM)Human Aortic Endothelial Cells[28]
DGAT2 Expression~60% DecreaseDog Liver[19]
ADP-ribosyl Cyclase Activity0.84 ± 0.06 nmol cADPR/mg protein/hrRat Cortical Astrocytes[29]
Metabolite Levels NO ProductionSignificant Increase (at 0.2-0.3 mM)Human Aortic Endothelial Cells[28]
NAD⁺ LevelsSignificant Increase (at 0.2-0.3 mM)Human Aortic Endothelial Cells[28]
Serum NEFADecreaseMice[23][24]
Gene Expression Apolipoprotein-A1 mRNAIncreaseMouse Liver[23]
SREBP-1 mRNADecreaseMouse Liver[23]
PPARα mRNABlunted fast-induced expressionMouse Liver[23][24]

Key Experimental Protocols

Protocol for Quantification of NAD⁺ Levels

Accurate measurement of intracellular NAD⁺ is crucial for studying this compound's effects. Two common methods are the enzymatic cycling assay and liquid chromatography-mass spectrometry (LC-MS).[30]

Method 1: Enzymatic Cycling Assay

This method provides a colorimetric or fluorometric readout based on the cycling of NAD⁺/NADH.[30]

  • Sample Preparation & Extraction:

    • Harvest cells (e.g., by trypsinization for adherent cells) and wash with ice-cold PBS.[30]

    • For NAD⁺ extraction, resuspend the cell pellet in an acidic extraction buffer (e.g., 0.5 M perchloric acid).[30][31]

    • Homogenize the suspension by sonication or freeze-thaw cycles.[30]

    • Centrifuge at >14,000 x g for 5-10 minutes at 4°C to pellet debris.[30]

    • Transfer the supernatant to a new tube and neutralize with a basic buffer (e.g., potassium carbonate).[30]

  • Assay Procedure:

    • Prepare a standard curve using a known concentration of NAD⁺.[30]

    • Add 50 µL of extracted samples and standards to a 96-well plate.[30]

    • Prepare a master mix containing NAD cycling buffer, a cycling enzyme (e.g., alcohol dehydrogenase), and a colorimetric/fluorometric probe.[30]

    • Add 50 µL of the master mix to each well.[30]

    • Incubate at room temperature, protected from light, for 1-4 hours.[30]

  • Data Analysis:

    • Measure absorbance or fluorescence using a microplate reader at the appropriate wavelength.[30]

    • Calculate the NAD⁺ concentration in samples by interpolating from the standard curve.[30] Normalize to total protein content of the original lysate.[31]

Method 2: HPLC or LC-MS/MS

This method offers high specificity and sensitivity for quantifying NAD⁺ and related metabolites.[30][31]

  • Sample Preparation & Extraction:

    • Wash cells with ice-cold PBS.

    • Add ice-cold extraction solvent (e.g., 80% methanol) to the cell pellet to precipitate proteins.[30]

    • Vortex vigorously and incubate on ice.

    • Centrifuge at high speed (~15,000 x g) for 10-15 minutes at 4°C.[30]

    • Collect the supernatant for analysis.

  • Chromatography and Detection:

    • Inject the extracted sample into an HPLC or UPLC system equipped with a suitable column (e.g., C18 reverse phase).[31]

    • Elute NAD⁺ using a gradient of mobile phases (e.g., phosphate buffer and methanol).[31]

    • Detect NAD⁺ by UV absorbance (at 261 nm) for HPLC or by mass-to-charge ratio for MS/MS.[31]

  • Data Analysis:

    • Quantify NAD⁺ by comparing the peak area of the sample to that of a standard curve.[31]

G Start Cell/Tissue Sample Wash Wash with ice-cold PBS Start->Wash Extract Extraction Wash->Extract AcidExtract Acidic Extraction (e.g., HClO₄) for Enzymatic Assay Extract->AcidExtract SolventExtract Solvent Extraction (e.g., 80% MeOH) for LC-MS Extract->SolventExtract Neutralize Neutralize Extract AcidExtract->Neutralize LCMS HPLC or LC-MS/MS Analysis SolventExtract->LCMS Assay Enzymatic Cycling Assay Neutralize->Assay Analyze Data Analysis (vs. Standard Curve) Assay->Analyze LCMS->Analyze

Caption: General experimental workflow for NAD⁺ quantification.
Protocol for Sirtuin Activity Assay

Sirtuin activity is typically measured by detecting one of the products of the deacetylation reaction: the deacetylated substrate or nicotinamide.

Method: Fluorometric Assay (e.g., Fluor de Lys™ type)

This is a two-step assay that measures the deacetylation of a peptide substrate conjugated to a fluorophore.[32]

  • Reaction Setup:

    • In a 96-well plate, combine the sirtuin enzyme source (e.g., cell lysate, nuclear extract, or purified enzyme), the acetylated peptide-fluorophore substrate, and NAD⁺.[33]

    • Include controls: a reaction without NAD⁺ (to measure non-sirtuin deacetylase activity) and a reaction without the enzyme (to measure background).[32]

    • To inhibit other classes of deacetylases (HDACs), Trichostatin A can be added.[33]

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Development Step:

    • Add a "Developer" solution to each well. This solution contains a protease that specifically cleaves the deacetylated substrate, releasing the fluorophore.[32][34]

    • Incubate for a further 15-30 minutes to allow for cleavage.

  • Data Analysis:

    • Measure fluorescence using a microplate reader (e.g., excitation ~400 nm, emission ~505 nm).[33]

    • The fluorescence signal is directly proportional to the amount of deacetylated substrate, and thus to the sirtuin activity.

    • Quantify activity by comparing the sample signal to a standard curve generated with a known amount of deacetylated substrate.

Conclusion

This compound is a pivotal molecule in cellular metabolism, acting far beyond its role as a simple vitamin. Its conversion to NAD⁺ and NADP⁺ places it at the heart of cellular redox reactions and energy production. Furthermore, the role of NAD⁺ as a substrate for enzymes like sirtuins and PARPs makes this compound a key regulator of signaling pathways that govern gene expression, DNA repair, and calcium homeostasis. The pharmacological effects of this compound on lipid profiles are a direct consequence of these molecular actions, mediated through both receptor-dependent inhibition of lipolysis in adipose tissue and direct, receptor-independent effects on triglyceride synthesis and HDL metabolism in the liver. A thorough understanding of these intricate mechanisms is essential for researchers and drug development professionals seeking to harness the therapeutic potential of this compound and its derivatives for metabolic diseases and beyond.

References

The Preiss-Handler Pathway: A Technical Guide to Niacin Conversion into NAD+

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Preiss-Handler pathway, a critical route for the biosynthesis of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) from nicotinic acid (NA), also known as niacin. This document details the core biochemical reactions, enzymatic players, regulatory mechanisms, and relevant experimental methodologies for studying this pathway.

Introduction to the Preiss-Handler Pathway

Discovered by Jack Preiss and Philip Handler in 1958, the Preiss-Handler pathway is one of the three major routes for NAD+ biosynthesis in mammals, alongside the de novo synthesis from tryptophan and the salvage pathway from nicotinamide (NAM).[1] This pathway is particularly significant in certain tissues and under specific physiological conditions, offering a distinct mechanism for maintaining cellular NAD+ pools.[1][2] NAD+ is a fundamental coenzyme in cellular redox reactions and a substrate for various signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), making its synthesis pathways crucial for cellular health and disease.[3][4]

Core Biochemical Steps of the Pathway

The Preiss-Handler pathway converts nicotinic acid into NAD+ through a series of three enzymatic reactions.

  • Step 1: Formation of Nicotinic Acid Mononucleotide (NaMN) The pathway initiates with the conversion of nicotinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinic acid mononucleotide (NaMN) and pyrophosphate (PPi). This reaction is catalyzed by the enzyme Nicotinate (B505614) Phosphoribosyltransferase (NAPRT).[1][2]

  • Step 2: Formation of Nicotinic Acid Adenine Dinucleotide (NaAD) Next, NaMN is adenylylated using adenosine (B11128) triphosphate (ATP) to form nicotinic acid adenine dinucleotide (NaAD) and pyrophosphate. This step is carried out by Nicotinate/Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) enzymes.[1][5]

  • Step 3: Formation of Nicotinamide Adenine Dinucleotide (NAD+) In the final step, the nicotinic acid moiety of NaAD is amidated to a nicotinamide group, yielding NAD+. This reaction is catalyzed by NAD+ Synthetase (NADS) and typically utilizes glutamine as the nitrogen donor in an ATP-dependent manner.[6][7]

Preiss_Handler_Pathway NA Nicotinic Acid (NA) NAPRT NAPRT NA->NAPRT PRPP PRPP PRPP->NAPRT NaMN Nicotinic Acid Mononucleotide (NaMN) NMNAT NMNAT NaMN->NMNAT ATP1 ATP ATP1->NMNAT NaAD Nicotinic Acid Adenine Dinucleotide (NaAD) NADS NADS NaAD->NADS Gln Glutamine Gln->NADS ATP2 ATP ATP2->NADS NAD NAD+ PPi1 PPi PPi2 PPi Glu Glutamate AMP AMP + PPi NAPRT->NaMN NAPRT->PPi1 NMNAT->NaAD NMNAT->PPi2 NADS->NAD NADS->Glu NADS->AMP

Biochemical cascade of the Preiss-Handler pathway.

Key Enzymes and Their Characteristics

Nicotinate Phosphoribosyltransferase (NAPRT)

NAPRT (EC 2.4.2.11) is the rate-limiting enzyme of the Preiss-Handler pathway.[8][9] Its activity is crucial for the cellular utilization of nicotinic acid for NAD+ synthesis.

Quantitative Data for Human NAPRT:

ParameterValueConditionsReference
Km for Nicotinic Acid ~5 µMIn the absence of ATP[10]
~40 µMIn the presence of 1 mM ATP[10]
Km for PRPP ~50 µMAt 380 µM NA, without ATP[10]
~380 µMAt 380 µM NA, with 1 mM ATP[10]
Vmax VariesDependent on enzyme concentration and conditions[10]

Regulation: The expression of NAPRT is tissue-specific and can be regulated by various mechanisms, including promoter methylation and the presence of alternative transcripts.[11][12][13] For instance, hypermethylation of the NAPRT promoter has been observed to silence its expression in certain cancer cell lines.[9] ATP can act as both a stimulator and an inhibitor of NAPRT activity, depending on the substrate concentrations, suggesting allosteric regulation.[14] Inorganic phosphate (B84403) has been identified as an activator of the enzyme.[14]

Subcellular Localization: NAPRT is primarily localized in the cytoplasm.

Nicotinate/Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)

NMNAT (EC 2.7.7.1) enzymes are central to NAD+ biosynthesis, participating in both the Preiss-Handler and salvage pathways. Mammals possess three isoforms (NMNAT1, NMNAT2, and NMNAT3) with distinct subcellular localizations.[5][15]

Quantitative Data for Human NMNAT Isoforms:

IsoformKm for NaMNKm for NMNKm for ATPSubcellular LocalizationReference
NMNAT1 ~4-fold higher than for NMN~10-50 µM~15-50 µMNucleus[5][15][16]
NMNAT2 Similar to NMN~50-100 µM~20-60 µMGolgi Complex, Cytoplasm[5][15][16]
NMNAT3 Similar to NMN~70-200 µM~30-100 µMMitochondria, Cytoplasm[5][15][16]

Regulation: The expression and activity of NMNAT isoforms are regulated in a tissue-specific and developmentally controlled manner. For example, NMNAT1 activity can be influenced by post-translational modifications like phosphorylation.[5] The distinct subcellular localizations of the NMNAT isoforms suggest a compartmentalized regulation of NAD+ pools within the cell.[17][18][19][20]

Subcellular Localization:

  • NMNAT1: Nucleus[15][16]

  • NMNAT2: Golgi complex and cytoplasm[15][16]

  • NMNAT3: Mitochondria and cytoplasm[15][16]

NAD+ Synthetase (NADS)

NADS (EC 6.3.5.1 for glutamine-hydrolyzing; EC 6.3.1.5 for ammonia-dependent) catalyzes the final step of the Preiss-Handler pathway.[6][21] In humans, NADS is a glutamine-dependent enzyme.[6]

Quantitative Data for NADS:

Kinetic parameters for human NADS are less extensively characterized in readily available literature compared to NAPRT and NMNATs. However, studies on bacterial NADS provide some insights.

OrganismKm for NaADKm for ATPKm for Glutamine/AmmoniaReference
Bacillus subtilis (Ammonia-dependent)~0.1-0.5 mM~0.05-0.2 mM~1-5 mM[7]
Francisella tularensis (Glutamine-dependent)Not directly reported for NADS, but related enzyme kinetics are availableNot directly reported for NADSNot directly reported for NADS[22]

Regulation: The regulation of NADS activity in mammals is not as well understood as the other enzymes in the pathway. Its activity is dependent on the availability of its substrates, NaAD, ATP, and glutamine.

Subcellular Localization: Evidence suggests that NADS activity is present in both the cytoplasm and mitochondria, contributing to the NAD+ pools in these compartments.

Experimental Protocols

NAPRT Enzyme Activity Assay (Fluorometric Method)

This protocol describes a continuous coupled fluorometric assay for determining NAPRT activity.[23]

Principle: The product of the NAPRT reaction, NaMN, is converted to NADH through a series of enzymatic reactions. The resulting NADH is then measured fluorometrically.

Materials:

  • Recombinant human NAPRT

  • Nicotinic acid (NA)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • NAD+ synthetase (NADS)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)

  • 96-well black microplate

  • Fluorometer (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Prepare a reaction mixture containing assay buffer, NA, PRPP, NMNAT, NADS, ADH, and ethanol.

  • Add the recombinant NAPRT enzyme or cell lysate to initiate the reaction.

  • Immediately place the microplate in a pre-warmed fluorometer.

  • Monitor the increase in fluorescence over time.

  • The rate of fluorescence increase is proportional to the NAPRT activity.

NAPRT_Assay_Workflow Start Prepare Reaction Mix (NA, PRPP, NMNAT, NADS, ADH, Ethanol) AddEnzyme Add NAPRT (or cell lysate) Start->AddEnzyme Incubate Incubate in Fluorometer (37°C) AddEnzyme->Incubate Measure Measure Fluorescence (Ex: 340 nm, Em: 460 nm) Incubate->Measure Analyze Calculate Activity (Rate of fluorescence increase) Measure->Analyze

Workflow for a fluorometric NAPRT enzyme assay.
NMNAT Enzyme Activity Assay (Colorimetric Method)

This protocol is based on a coupled enzyme reaction to measure NMNAT activity.[24]

Principle: The NAD+ produced by NMNAT is used in a cycling reaction involving alcohol dehydrogenase, which reduces a colorimetric probe.

Materials:

  • Recombinant NMNAT or cell lysate

  • Nicotinamide mononucleotide (NMN) or Nicotinic acid mononucleotide (NaMN)

  • ATP

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • Colorimetric probe (e.g., WST-1 or MTT)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, NMN or NaMN, ATP, ADH, ethanol, and the colorimetric probe.

  • Add the NMNAT enzyme source to the wells.

  • Incubate the plate at a constant temperature (e.g., 37°C).

  • Measure the absorbance at the appropriate wavelength for the chosen probe at different time points.

  • The rate of change in absorbance is proportional to the NMNAT activity.

NAD+ Quantification by HPLC

High-performance liquid chromatography (HPLC) is a robust method for the accurate quantification of NAD+ in biological samples.[25]

Principle: NAD+ is extracted from cells or tissues and then separated from other cellular components by reverse-phase HPLC. The amount of NAD+ is quantified by measuring its UV absorbance.

Materials:

  • Perchloric acid (HClO4)

  • Potassium carbonate (K2CO3)

  • Phosphate buffer

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • NAD+ standard solutions

Procedure:

  • Extraction: Homogenize tissue or lyse cells in ice-cold perchloric acid to extract NAD+ and precipitate proteins.

  • Neutralization: Neutralize the extract with potassium carbonate.

  • Centrifugation: Centrifuge to remove the protein precipitate and potassium perchlorate.

  • HPLC Analysis: Inject the supernatant into the HPLC system.

  • Quantification: Separate NAD+ using an appropriate mobile phase and detect its absorbance at 260 nm. Quantify the NAD+ concentration by comparing the peak area to a standard curve generated with known concentrations of NAD+.[25]

HPLC_Workflow Sample Cell or Tissue Sample Extraction Extraction with Perchloric Acid Sample->Extraction Neutralization Neutralization with Potassium Carbonate Extraction->Neutralization Centrifugation Centrifugation Neutralization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into HPLC Supernatant->Injection Separation Reverse-Phase Separation Injection->Separation Detection UV Detection (260 nm) Separation->Detection Quantification Quantification vs. Standard Curve Detection->Quantification

Workflow for NAD+ quantification by HPLC.

Conclusion

The Preiss-Handler pathway represents a vital route for NAD+ biosynthesis, with its enzymes being key players in maintaining cellular NAD+ homeostasis. A thorough understanding of this pathway, including the kinetic properties and regulation of its enzymes, is essential for researchers in cellular metabolism and drug development. The experimental protocols outlined in this guide provide a foundation for the quantitative analysis of this important metabolic route. Further research into the intricate regulatory networks governing the Preiss-Handler pathway will undoubtedly unveil new therapeutic opportunities for a range of human diseases.

References

The Impact of Niacin on Mitochondrial Function and Energy Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niacin (Vitamin B3) is a fundamental precursor to the essential coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a linchpin in cellular metabolism and energy production. Emerging research has illuminated the profound impact of this compound supplementation on mitochondrial function, positioning it as a molecule of significant interest for therapeutic development in a range of metabolic and age-related diseases. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound modulates mitochondrial bioenergetics. It summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols for assessing this compound's effects, and visualizes the intricate signaling pathways and experimental workflows involved.

Introduction: this compound and the Central Role of NAD+ in Mitochondrial Homeostasis

Mitochondria, the powerhouses of the cell, are central to energy conversion, orchestrating the production of adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation (OXPHOS). The fidelity of mitochondrial function is inextricably linked to the availability of NAD+. NAD+ and its reduced form, NADH, are critical coenzymes for numerous metabolic reactions, including the tricarboxylic acid (TCA) cycle and beta-oxidation of fatty acids, which generate the electron donors for the electron transport chain (ETC).

This compound serves as a primary substrate for the synthesis of NAD+ via the Preiss-Handler pathway.[1][2] By augmenting the cellular NAD+ pool, this compound supplementation has been shown to enhance mitochondrial function through several key mechanisms:

  • Activation of Sirtuins: NAD+ is an obligatory co-substrate for the sirtuin family of protein deacetylases.[1] Mitochondrial sirtuins, particularly SIRT3, play a crucial role in deacetylating and activating key enzymes involved in the TCA cycle, fatty acid oxidation, and the ETC, thereby boosting mitochondrial efficiency.[3] SIRT1, a nuclear sirtuin, is also activated by increased NAD+ levels and is a critical regulator of mitochondrial biogenesis.[1]

  • Induction of Mitochondrial Biogenesis: SIRT1 activation leads to the deacetylation and subsequent activation of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1] PGC-1α is a master regulator of mitochondrial biogenesis, driving the expression of nuclear and mitochondrial genes that encode mitochondrial proteins, including mitochondrial transcription factor A (TFAM).

  • Enhanced Oxidative Phosphorylation: By increasing the availability of NAD+ and promoting the expression of ETC components, this compound can enhance the overall capacity for oxidative phosphorylation, leading to increased ATP production.

This guide will delve into the quantitative evidence supporting these mechanisms and provide the methodological framework for their investigation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound supplementation on key markers of mitochondrial function and energy metabolism from preclinical and clinical studies.

Table 1: Effects of this compound on NAD+ Levels

ParameterModel SystemThis compound DosageDurationFold Change in NAD+Citation(s)
Blood NAD+ Human (Mitochondrial Myopathy Patients)750-1000 mg/day4 months7.1-fold increase[3][4]
Human (Healthy Controls)750-1000 mg/day4 months5.7-fold increase[3][4]
Muscle NAD+ Human (Mitochondrial Myopathy Patients)750-1000 mg/day4 months1.3-fold increase[3]
Human (Mitochondrial Myopathy Patients)750-1000 mg/day10 months2.3-fold increase[3]
Cellular NAD+ Human Aortic Endothelial Cells (HAEC)0.2-0.3 mM24 hoursSignificant increase

Table 2: this compound's Impact on Sirtuin Activity and Protein Expression

ParameterModel SystemThis compound DosageDurationObserved EffectCitation(s)
SIRT1 Activity Human Aortic Endothelial Cells (HAEC)0.2-0.3 mM24 hours~30% increase
SIRT1 Protein Expression Rat Skeletal Muscle (post-exercise)10 mg/kg/day-Upregulated
Human Skin (NHEK and HaCaT cells)This compound restriction followed by repletion-3 to 6-fold increase in mRNA after SSL treatment[1]
SIRT4 Gene Expression Human Keratinocytes (HaCaT)This compound restriction-4.8 ± 1.3-fold increase[1]

Table 3: Effects of this compound on Mitochondrial Biogenesis and Function

ParameterModel SystemThis compound DosageDurationObserved EffectCitation(s)
Mitochondrial Biogenesis Human (Mitochondrial Myopathy Patients)750-1000 mg/day10 monthsIncreased[3][4]
Mitochondrial Oxidative Capacity Human (Mitochondrial Myopathy Patients)750-1000 mg/day10 monthsImproved[4]
Nitric Oxide (NO) Production Human Aortic Endothelial Cells (HAEC)0.2-0.3 mM24 hours40-76% increase
Muscle Strength (Abdominal) Human (Mitochondrial Myopathy Patients)750-1000 mg/day10 months~10-fold increase[3]
Muscle Strength (Upper Extremities) Human (Mitochondrial Myopathy Patients)750-1000 mg/day10 months~2.5-fold increase[3]
Liver Fat Human (Mitochondrial Myopathy Patients)750-1000 mg/day10 monthsUp to 50% decrease[3][4]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound's impact on mitochondrial function.

Niacin_NAD_Sirtuin_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion This compound This compound Niacin_int This compound This compound->Niacin_int Transport Preiss_Handler Preiss-Handler Pathway Niacin_int->Preiss_Handler NAD NAD+ Preiss_Handler->NAD Synthesis SIRT1 SIRT1 NAD->SIRT1 Activates SIRT3 SIRT3 NAD->SIRT3 Activates PGC1a PGC-1α (deacetylated) SIRT1->PGC1a Deacetylates PGC1a_Ac PGC-1α (acetylated) PGC1a_Ac->SIRT1 TFAM_exp TFAM Expression PGC1a->TFAM_exp Induces Mito_Biogenesis Mitochondrial Biogenesis TFAM_exp->Mito_Biogenesis Promotes Mito_Enzymes Mitochondrial Enzymes (active) SIRT3->Mito_Enzymes Deacetylates Mito_Enzymes_Ac Mitochondrial Enzymes (acetylated) Mito_Enzymes_Ac->SIRT3 Energy_Prod Energy Production (ATP) Mito_Enzymes->Energy_Prod Enhances Mito_Biogenesis->Energy_Prod Supports

Caption: this compound boosts NAD+ levels, activating SIRT1 and SIRT3, which enhances mitochondrial biogenesis and energy production.

Experimental Workflows

The following diagrams illustrate standardized workflows for key experiments used to quantify the effects of this compound.

HPLC_Workflow start Tissue/Cell Sample extraction NAD+ Extraction (e.g., Perchloric Acid) start->extraction neutralization Neutralization & Centrifugation extraction->neutralization hplc Reverse-Phase HPLC neutralization->hplc detection UV Detection (260 nm) hplc->detection quantification Quantification against Standard Curve detection->quantification end NAD+ Concentration quantification->end

Caption: Workflow for quantifying NAD+ levels in biological samples using HPLC.

Seahorse_Workflow start Seed Cells in XF Microplate treatment Treat with this compound (or Vehicle) start->treatment assay_prep Wash & Add Seahorse Assay Medium treatment->assay_prep instrument Seahorse XF Analyzer assay_prep->instrument injection1 Inject Oligomycin (ATP Synthase Inhibitor) instrument->injection1 Measure Basal Respiration injection2 Inject FCCP (Uncoupler) injection1->injection2 Measure ATP-linked Respiration injection3 Inject Rotenone/Antimycin A (Complex I/III Inhibitors) injection2->injection3 Measure Maximal Respiration analysis Calculate OCR Parameters (Basal, ATP-linked, Max Resp.) injection3->analysis Measure Non-mitochondrial Respiration end Mitochondrial Respiration Profile analysis->end

Caption: Experimental workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer.

Western_Blot_Workflow start Tissue/Cell Lysate (this compound-treated vs. Control) protein_quant Protein Quantification (e.g., BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., 5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-PGC-1α, anti-SIRT1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis end Relative Protein Expression analysis->end

Caption: Workflow for quantifying protein expression levels via Western blotting.

Experimental Protocols

Quantification of NAD+ by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a previously published method for the accurate measurement of NAD+ in biological samples.

Materials:

  • Perchloric acid (HClO4), 70%

  • Potassium phosphate (B84403) monobasic (KH2PO4)

  • Potassium phosphate dibasic (K2HPO4)

  • Methanol (HPLC grade)

  • NAD+ standard (Sigma-Aldrich)

  • HPLC system with a reverse-phase C18 column and UV detector

Procedure:

  • Sample Preparation:

    • For tissues, homogenize ~20-50 mg of frozen tissue in 5 volumes of 0.6 M HClO4 on ice.

    • For cultured cells, add 0.5 mL of ice-cold 0.6 M HClO4 to the cell pellet.

    • Vortex vigorously and incubate on ice for 15 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and neutralize with 3 M K2CO3.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to remove the precipitate.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Mobile Phase A: 100 mM potassium phosphate buffer (pH 6.0).

    • Mobile Phase B: 100% Methanol.

    • Gradient: A linear gradient from 100% A to 95% A/5% B over 10 minutes, followed by a wash with 100% B and re-equilibration with 100% A.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

    • Quantification: Generate a standard curve with known concentrations of NAD+ and calculate the concentration in the samples based on the peak area.

Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol outlines the procedure for a Seahorse XF Cell Mito Stress Test to assess mitochondrial function in cultured cells treated with this compound.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Analyzer

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Assay Preparation:

    • One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium.

    • Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • Load the injection ports of the sensor cartridge with Oligomycin (e.g., 1.0 µM final concentration), FCCP (e.g., 1.0 µM final concentration), and a mixture of Rotenone and Antimycin A (e.g., 0.5 µM each final concentration).

  • Seahorse XF Analysis:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate.

    • Run the Mito Stress Test protocol, which involves sequential measurements of the oxygen consumption rate (OCR) before and after the injection of the mitochondrial inhibitors.

  • Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Western Blotting for PGC-1α and SIRT1

This protocol describes the detection and quantification of PGC-1α and SIRT1 protein expression.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-PGC-1α, anti-SIRT1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer. Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Quantification:

    • Apply the chemiluminescent substrate and visualize the protein bands using a digital imaging system.

    • Quantify the band intensity using densitometry software and normalize to the loading control.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the role of this compound as a potent modulator of mitochondrial function and energy production. By increasing the cellular NAD+ pool, this compound activates sirtuins, promotes mitochondrial biogenesis, and enhances oxidative phosphorylation. The quantitative data from clinical trials in mitochondrial myopathy patients are particularly compelling, demonstrating the therapeutic potential of this compound in diseases characterized by mitochondrial dysfunction.

Future research should focus on elucidating the optimal dosing strategies for this compound in various conditions and further exploring its long-term effects on mitochondrial health and overall metabolic homeostasis. The development of more sensitive and specific biomarkers to monitor the mitochondrial response to this compound supplementation will be crucial for translating these findings into effective clinical therapies. The detailed protocols and workflows provided herein offer a robust framework for researchers and drug development professionals to advance our understanding of this compound's multifaceted impact on cellular energetics.

References

An In-depth Technical Guide to the Signaling Cascade Initiated by Niacin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Niacin (nicotinic acid or vitamin B3), a long-established therapeutic agent for dyslipidemia, exerts its pleiotropic effects through a complex and multifaceted signaling cascade.[1] While its lipid-lowering properties are well-documented, the underlying molecular mechanisms extend to anti-inflammatory, immunomodulatory, and vascular protective effects. This guide provides a comprehensive technical overview of the signaling pathways initiated by this compound, with a primary focus on its interaction with the high-affinity receptor, Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A. We will delve into the canonical and non-canonical signaling pathways, present quantitative data for key molecular interactions, and provide detailed experimental protocols for studying this cascade. Additionally, we will briefly touch upon other potential this compound receptors, such as the G protein-coupled estrogen receptor (GPER).

The Primary this compound Receptor: HCA2 (GPR109A)

HCA2 is a G protein-coupled receptor (GPCR) predominantly expressed in adipocytes and various immune cells, including macrophages, neutrophils, and Langerhans cells.[1][2] It belongs to the δ-branch of class A GPCRs and serves as the primary molecular target for the pharmacological effects of this compound. The activation of HCA2 by this compound initiates a cascade of intracellular events that are highly cell-type specific, leading to a diverse range of physiological responses.

Canonical Gαi-Mediated Signaling Pathway

The canonical signaling pathway initiated by this compound upon binding to HCA2 involves the activation of an inhibitory G protein (Gαi). This pathway is central to the anti-lipolytic effects of this compound in adipocytes.

  • Receptor Activation and G Protein Coupling: this compound binding to HCA2 induces a conformational change in the receptor, facilitating its coupling to a heterotrimeric G protein of the Gαi subfamily.[3] This leads to the exchange of GDP for GTP on the Gαi subunit.

  • Inhibition of Adenylyl Cyclase: The activated, GTP-bound Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase (AC).[4]

  • Reduction in cAMP Levels: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[4][5]

  • Downstream Effects in Adipocytes: In fat cells, the reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). PKA is responsible for phosphorylating and activating hormone-sensitive lipase (B570770) (HSL), a key enzyme in the breakdown of triglycerides. Consequently, the inhibition of PKA leads to reduced lipolysis and a decrease in the release of free fatty acids (FFAs) into the circulation.[6]

Niacin_Canonical_Signaling This compound This compound HCA2 HCA2 (GPR109A) This compound->HCA2 Binds Gi Gαi/βγ HCA2->Gi Activates G_alpha_i Gαi-GTP Gi->G_alpha_i G_beta_gamma Gβγ Gi->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HSL ↓ Lipolysis PKA->HSL Niacin_Flushing_Pathway This compound This compound HCA2 HCA2 (in Langerhans Cells) This compound->HCA2 GRK GRK HCA2->GRK Activates beta_Arrestin β-Arrestin HCA2->beta_Arrestin Recruits GRK->HCA2 Phosphorylates cPLA2 cPLA2 beta_Arrestin->cPLA2 Activates AA Arachidonic Acid cPLA2->AA Releases COX COX AA->COX PGs PGD2, PGE2 COX->PGs Vessel Dermal Capillaries PGs->Vessel Acts on Flushing Vasodilation (Flushing) Vessel->Flushing Niacin_PKC_ERK_Pathway This compound This compound HCA2 HCA2 This compound->HCA2 Gi Gαi/βγ HCA2->Gi G_beta_gamma Gβγ Gi->G_beta_gamma PLC PLC G_beta_gamma->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates ERK p-ERK1/2 PKC->ERK Niacin_PI3K_Akt_Pathway This compound This compound HCA2 HCA2 This compound->HCA2 Gi Gαi/βγ HCA2->Gi G_beta_gamma Gβγ Gi->G_beta_gamma PI3K PI3K G_beta_gamma->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt p-Akt PIP3->Akt Activates

References

Niacin's Activation of the PI3K/Akt Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niacin (Vitamin B3), a well-established therapeutic agent for dyslipidemia, exerts a range of pleiotropic effects that extend beyond its lipid-modifying properties.[1] Accumulating evidence highlights its role in modulating critical intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[2][3] This pathway is a central regulator of diverse cellular processes such as cell survival, proliferation, metabolism, and inflammation.[4] Dysregulation of the PI3K/Akt pathway is implicated in numerous diseases, including cancer and metabolic disorders.[4] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound activates the PI3K/Akt signaling pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Core Signaling Cascade: From Receptor to Effector

This compound initiates the activation of the PI3K/Akt pathway primarily through its interaction with the G protein-coupled receptor (GPCR), GPR109A (also known as Hydroxy-Carboxylic Acid Receptor 2, HCA2).[2][3] This interaction triggers a cascade of intracellular events, as detailed below.

GPR109A Activation and G-Protein Dissociation

Upon this compound binding, GPR109A, which is coupled to an inhibitory G-protein (Gαi), undergoes a conformational change.[2][5] This leads to the dissociation of the G-protein heterotrimer into its Gαi and Gβγ subunits.[2] The activation of this pathway is sensitive to pertussis toxin (PTX), which ADP-ribosylates and inactivates the Gαi subunit, thereby blocking downstream signaling.[2][3]

Downstream Signaling via Gβγ and PKC

The liberated Gβγ subunit plays a crucial role in the subsequent activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC).[2][3] The involvement of PKC is confirmed by the inhibitory effects of PKC-specific inhibitors like GF109203x and Go6983 on this compound-induced Akt activation.[2][3]

EGFR Transactivation: A Key Convergence Point

A critical step in this pathway is the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process is mediated by matrix metalloproteinases (MMPs), which cleave and release EGFR ligands, such as heparin-binding EGF-like growth factor (HB-EGF).[2][3] The released ligands then bind to and activate EGFR. This transactivation is sensitive to MMP inhibitors (e.g., GM6001) and EGFR-specific inhibitors (e.g., AG1478).[2][3] In some cell types, such as Chinese Hamster Ovary (CHO) cells stably expressing HCA2, the Platelet-Derived Growth Factor Receptor (PDGFR) may be transactivated instead of or in addition to EGFR.[2]

PI3K Activation and Akt Phosphorylation

The activated EGFR (or PDGFR) recruits and activates PI3K.[2] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane, where it is phosphorylated and activated.[4] this compound induces robust phosphorylation of Akt at two key residues: Threonine 308 (Thr308) in the activation loop and Serine 473 (Ser473) in the C-terminal hydrophobic motif.[2][3]

Downstream Effectors of Akt

Activated Akt phosphorylates a plethora of downstream targets, leading to various cellular responses. One such target is the 70 kDa ribosomal S6 kinase 1 (p70S6K1), a key regulator of protein synthesis and cell growth.[2] this compound has been shown to induce the phosphorylation of p70S6K1 at Threonine 389 (Thr389) in an Akt-dependent manner.[2]

The Role of β-Arrestin

Beyond the canonical G-protein signaling, GPR109A activation by this compound also leads to the recruitment of β-arrestins.[5][6] While G-protein signaling is primarily associated with the anti-lipolytic effects of this compound, β-arrestin-mediated pathways have been implicated in other responses, such as the cutaneous flushing effect.[5] Some studies suggest that β-arrestin can also contribute to the activation of downstream kinases like ERK.[5]

Quantitative Data on this compound-Mediated PI3K/Akt Pathway Activation

The following tables summarize the quantitative data from key studies investigating the effects of this compound on the PI3K/Akt signaling pathway.

Table 1: Time-Dependent Phosphorylation of Akt in Response to this compound

Cell LineThis compound ConcentrationTime (minutes)Phospho-Akt (Thr308) Fold ChangePhospho-Akt (Ser473) Fold ChangeReference
CHO-HCA21 µM01.01.0[2]
2~2.5~3.0
5~4.0 ~5.5
10~3.0~4.0
30~1.5~1.5
A431100 µM01.01.0[2]
2~2.0~2.5
5~3.5 ~4.0
10~2.5~3.0
30~1.2~1.2

Data are estimations based on graphical representations in the cited literature. Maximal activation is highlighted in bold.

Table 2: Effect of Inhibitors on this compound-Induced Akt Phosphorylation (Ser473)

Cell LineInhibitorTargetThis compound-Induced Phosphorylation (% of control)Reference
CHO-HCA2Pertussis Toxin (100 ng/ml)Gαi~20%[2]
GF109203x (1 µM)PKC~30%[2]
Go6983 (1 µM)PKC~40%[2]
Tyrphostin A9 (1 µM)PDGFR~50%[2]
Wortmannin (1 µM)PI3K~10%[2]
A431Pertussis Toxin (100 ng/ml)Gαi~25%[2]
GF109203x (1 µM)PKC~35%[2]
Go6983 (1 µM)PKC~45%[2]
GM6001 (10 µM)MMP~50%[2]
AG1478 (100 nM)EGFR~40%[2]
Wortmannin (1 µM)PI3K~15%[2]

Data are estimations based on graphical representations in the cited literature.

Table 3: Time-Dependent Phosphorylation of p70S6K1 in Response to this compound

Cell LineThis compound ConcentrationTime (minutes)Phospho-p70S6K1 (Thr389) Fold ChangeReference
A431100 µM01.0[2]
2~2.0
5~3.5
10~2.5
30~1.8

Data are estimations based on graphical representations in the cited literature. Maximal activation is highlighted in bold.

Signaling Pathway and Experimental Workflow Diagrams

Niacin_PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR109A GPR109A This compound->GPR109A G_protein Gαiβγ GPR109A->G_protein beta_arrestin β-Arrestin GPR109A->beta_arrestin recruitment EGFR EGFR PI3K PI3K EGFR->PI3K PDGFR PDGFR PDGFR->PI3K G_alpha_i Gαi G_protein->G_alpha_i dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma dissociation PKC PKC G_beta_gamma->PKC PKC->PDGFR transactivation (e.g., in CHO-HCA2 cells) MMP MMP PKC->MMP MMP->EGFR transactivation Akt Akt PI3K->Akt PIP2 to PIP3 p_Akt p-Akt (Thr308, Ser473) Akt->p_Akt phosphorylation p70S6K1 p70S6K1 p_Akt->p70S6K1 p_p70S6K1 p-p70S6K1 (Thr389) p70S6K1->p_p70S6K1 phosphorylation

Caption: this compound-induced PI3K/Akt signaling pathway.

Western_Blot_Workflow start Start: Cell Culture (e.g., A431, CHO-HCA2) treatment Treatment: - Serum starvation - Inhibitor pre-incubation (optional) - this compound stimulation start->treatment lysis Cell Lysis (RIPA buffer with phosphatase inhibitors) treatment->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt Ser473, anti-p-Akt Thr308) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Quantified Protein Phosphorylation analysis->end

References

The Converging Paths of Niacin Signaling: A Technical Guide to the Roles of PKC and EGFR

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning niacin-mediated signaling, with a specific focus on the pivotal roles of Protein Kinase C (PKC) and the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals engaged in the study of G-protein coupled receptor (GPCR) signaling and therapeutic applications of this compound.

Executive Summary

This compound, a B-vitamin with well-established lipid-modifying properties, exerts its cellular effects through a complex signaling cascade initiated by its binding to the G-protein coupled receptor, GPR109A (also known as HCA2). While the downstream consequences of GPR109A activation are multifaceted, a critical axis of this pathway involves the activation of Protein Kinase C (PKC) and the subsequent transactivation of the Epidermal Growth Factor Receptor (EGFR). This signaling nexus is instrumental in mediating both the therapeutic and some of the well-known side effects of this compound, such as cutaneous flushing. This guide will dissect the key molecular events in this pathway, present quantitative data from seminal studies, provide detailed experimental protocols for investigating these processes, and visualize the signaling cascades and workflows.

This compound-Mediated Signaling Cascade: From GPR109A to PKC and EGFR

The canonical pathway of this compound signaling begins with its binding to the GPR109A receptor, which is predominantly expressed in adipocytes and immune cells, including epidermal Langerhans cells and keratinocytes. This interaction triggers a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein of the Gαi subtype.

Upon activation, the Gαi subunit dissociates from the Gβγ dimer. The Gαi subunit proceeds to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the liberated Gβγ subunits are critical for the activation of downstream effectors, including phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, is a key activator of Protein Kinase C (PKC).

The activation of PKC is a crucial juncture in the this compound signaling pathway. PKC activation has been shown to be a prerequisite for the transactivation of the Epidermal Growth Factor Receptor (EGFR). This transactivation is often indirect and mediated by the activation of matrix metalloproteinases (MMPs), which cleave pro-heparin-binding EGF (pro-HB-EGF) to release its mature form, a ligand for EGFR. The binding of HB-EGF to EGFR induces its dimerization and autophosphorylation, initiating a cascade of downstream signaling events, most notably through the Ras-Raf-MEK-ERK and PI3K-Akt pathways.

A significant physiological manifestation of this signaling cascade is the this compound-induced flush, which is primarily mediated by the release of prostaglandins, particularly prostaglandin (B15479496) D2 (PGD2) and prostaglandin E2 (PGE2), from Langerhans cells and keratinocytes in the skin.[1][2][3] This process is dependent on the GPR109A-mediated activation of the arachidonic acid cascade.[4]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the PKC and EGFR arms of this compound signaling.

Table 1: Inhibition of this compound-Induced Downstream Signaling

Target ProteinCell LineInhibitorConcentrationEffectReference(s)
PKCCHO-HCA2GF109203x10 µMSignificant inhibition of this compound-induced Akt phosphorylation.[1]
PKCA431GF109203x10 µMSignificant inhibition of this compound-induced Akt phosphorylation.[1]
PKCCHO-HCA2Go698310 µMSignificant inhibition of this compound-induced Akt phosphorylation.[1]
PKCA431Go698310 µMSignificant inhibition of this compound-induced Akt phosphorylation.[1]
EGFRA431AG1478100 nM>80% inhibition of this compound-induced Akt phosphorylation.[1][5]
MMPA431GM600110 µM>70% inhibition of this compound-induced Akt phosphorylation.[1][5]

Table 2: Time-Course of this compound-Induced Protein Phosphorylation

Phosphorylated ProteinCell LineThis compound ConcentrationPeak Activation TimeReturn to BaselineReference(s)
Akt (Thr308 & Ser473)CHO-HCA2 & A4311-100 µM5 minutes~30 minutes[1]
ERK1/2CHO-GPR109A & A4311-10 µM5 minutes~30 minutes[6][7]
EGFRA431100 µMTime-dependent-[1]

Table 3: this compound-Induced Prostaglandin Release

Cell TypeProstaglandinThis compound EC50Key FindingsReference(s)
IFNγ-stimulated hLC-LsPGD21.2 ± 0.7 mMDose-dependent release of PGD2.[8]
THP-1 MacrophagesPGD2 & PGE2Dose-dependentThis compound induces generation of both PGD2 and PGE2.[9]
Langerhans CellsPGD2Not specifiedThis compound induces formation of only PGD2.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of PKC and EGFR in this compound-mediated signaling.

Western Blot Analysis of Protein Phosphorylation (ERK, Akt, EGFR)

This protocol is adapted from methodologies described in studies of this compound-induced signaling.[1][6][10][11]

  • Cell Culture and Treatment:

    • Culture CHO-K1 cells stably expressing GPR109A (CHO-GPR109A) or A431 cells in appropriate media (e.g., DMEM/F12 with 10% FBS).

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours prior to stimulation.

    • For inhibitor studies, pre-incubate cells with the desired inhibitor (e.g., 10 µM GF109203x for PKC, 100 nM AG1478 for EGFR, 10 µM GM6001 for MMPs) for 1 hour.

    • Stimulate cells with this compound (e.g., 1-100 µM) for various time points (e.g., 0, 2, 5, 10, 30 minutes).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., anti-phospho-ERK1/2, anti-phospho-Akt, anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with antibodies against total ERK1/2, Akt, or EGFR for normalization.

Measurement of Intracellular Calcium Influx

This protocol is based on methods used to measure this compound-induced calcium mobilization in Langerhans cells.[9][12]

  • Cell Preparation:

    • Isolate and culture primary Langerhans cells or use a suitable cell line (e.g., THP-1 macrophages).

    • Load cells with a calcium-sensitive fluorescent dye (e.g., 2 µM Fura-2 AM) for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Calcium Imaging:

    • Place the cells on the stage of a fluorescence microscope equipped with a ratiometric imaging system.

    • Establish a baseline fluorescence reading.

    • Add this compound (e.g., 100 µM to 1 mM) to the cells and record the change in fluorescence intensity over time.

    • At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to obtain a maximal fluorescence signal, followed by a calcium chelator (e.g., EGTA) to obtain a minimal signal for calibration.

  • Data Analysis:

    • Calculate the ratio of fluorescence at the two excitation wavelengths (e.g., 340/380 nm for Fura-2) to determine the intracellular calcium concentration.

Prostaglandin D2 (PGD2) Release Assay

This protocol is derived from studies measuring PGD2 release from Langerhans cells.[8][9]

  • Cell Culture and Stimulation:

    • Culture human Langerhans cells (hLC-Ls) or THP-1 macrophages in appropriate media.

    • For hLC-Ls, stimulation with IFNγ may be required to enhance GPR109A expression.

    • Wash cells and resuspend in a suitable buffer (e.g., Tyrode's buffer).

    • Stimulate cells with various concentrations of this compound for a defined period (e.g., 30 minutes).

  • Sample Collection and Analysis:

    • Centrifuge the cell suspension to pellet the cells.

    • Collect the supernatant.

    • Measure the concentration of PGD2 in the supernatant using a commercially available enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

Visualizations: Signaling Pathways and Workflows

This compound-Mediated Signaling Pathway

Niacin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound GPR109A GPR109A This compound->GPR109A Binds G_protein Gαi/βγ GPR109A->G_protein Activates EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates proHBEGF pro-HB-EGF proHBEGF->EGFR Activates (as HB-EGF) MMP MMP MMP->proHBEGF Cleaves PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca_store Ca2+ Store IP3->Ca_store Releases Ca2+ PKC->MMP Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Akt Akt PI3K->Akt PLA2 cPLA2 AA Arachidonic Acid PLA2->AA Releases COX COX-1/2 AA->COX Metabolizes PGs PGD2 / PGE2 COX->PGs Synthesizes Ca_store->PLA2 Activates

Caption: this compound signaling cascade involving PKC and EGFR.

Experimental Workflow for Investigating this compound-Induced ERK Phosphorylation

ERK_Phosphorylation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., A431 cells) serum_starve 2. Serum Starvation (12-24 hours) cell_culture->serum_starve inhibitor 3. Pre-incubation (PKC/EGFR/MMP inhibitors) serum_starve->inhibitor niacin_stim 4. This compound Stimulation (Time course) inhibitor->niacin_stim lysis 5. Cell Lysis niacin_stim->lysis quantification 6. Protein Quantification lysis->quantification sds_page 7. SDS-PAGE quantification->sds_page western_blot 8. Western Blot sds_page->western_blot detection 9. Detection (p-ERK) western_blot->detection normalization 10. Normalization (Total ERK) detection->normalization data_analysis 11. Data Analysis normalization->data_analysis

Caption: Workflow for analyzing this compound-induced ERK phosphorylation.

Conclusion

The signaling pathway initiated by this compound through the GPR109A receptor represents a complex and tightly regulated network of molecular interactions. The involvement of both PKC and the transactivation of EGFR highlights a significant crosstalk between GPCRs and receptor tyrosine kinases. This convergence of signaling pathways ultimately dictates a range of cellular responses, from the regulation of lipid metabolism to the inflammatory processes underlying this compound-induced flushing. A thorough understanding of this intricate signaling cascade is paramount for the development of novel therapeutic strategies that can harness the beneficial effects of this compound while mitigating its undesirable side effects. This technical guide provides a foundational resource for researchers and drug developers working to further unravel the complexities of this compound-mediated signaling.

References

Niacin's Influence on Gene Expression and Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Niacin (Vitamin B3) is a critical molecule that extends its functional role beyond its classic vitamin definition. At pharmacological doses, this compound is a potent modulator of lipid metabolism, but its therapeutic effects are underpinned by a complex and multifaceted influence on gene expression and regulation. This technical guide provides an in-depth exploration of the core molecular mechanisms through which this compound exerts its effects. We will dissect its receptor-mediated signaling, its role as a precursor to the essential coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), and its indirect influence via modulation of systemic factors. This document consolidates key quantitative data, details relevant experimental protocols, and provides visual representations of the primary signaling pathways to serve as a comprehensive resource for the scientific community.

Receptor-Mediated Gene Regulation: The GPR109A Pathway

The most direct mechanism of this compound's action is mediated by its binding to the G protein-coupled receptor, GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2). This receptor is highly expressed in adipocytes and immune cells like macrophages[1][2].

2.1 Signaling Cascade

Upon binding this compound, GPR109A couples to an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. This action leads to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels decrease the activity of Protein Kinase A (PKA), a key enzyme that regulates the transcription of numerous genes[1][2]. In adipocytes, this pathway is famously linked to the inhibition of lipolysis, which reduces the release of free fatty acids (FFAs) into circulation[2][3]. The tissue-specific expression of GPR109A explains why many of this compound's direct effects on gene expression are observed predominantly in adipose tissue[1][4].

Caption: this compound's GPR109A receptor-mediated signaling pathway.

2.2 Quantitative Impact on Gene Expression

The activation of the GPR109A pathway leads to significant changes in the expression of genes involved in inflammation and lipid metabolism.

Gene/Protein AffectedTissue/Cell TypeChange in Expression/ActivityExperimental ConditionCitation
Pro-inflammatory Chemokines3T3L1 AdipocytesInhibited TNF-α inductionIn vitro study[4]
Adiponectin3T3L1 AdipocytesIncreased expressionIn vitro study[4]
Multiple Genes (121 total)Rat Adipose Tissue> 4-fold alterationIn vivo study[1]
Genes involved in cell survivalHuman Breast Cancer CellsInhibitedTranscriptome analysis[5]

2.3 Experimental Protocol: qRT-PCR for Gene Expression Analysis

This protocol outlines the measurement of changes in target gene expression (e.g., Adiponectin) in cultured adipocytes following this compound treatment.

  • Cell Culture and Treatment: Culture 3T3-L1 pre-adipocytes and differentiate them into mature adipocytes. Treat cells with a specified concentration of this compound (e.g., 10-100 µM) or vehicle control for a set time period (e.g., 24 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) primers.

  • Quantitative Real-Time PCR (qRT-PCR): Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., Adiponectin) and a reference gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).

  • Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene. Statistical significance is determined using an appropriate test (e.g., t-test).

NAD+-Dependent Regulation: Sirtuins and PARPs

This compound is a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme for hundreds of redox reactions and a substrate for key enzymes that regulate chromatin structure and gene expression.[6][7]

3.1 Sirtuins and Histone Modification

Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that remove acetyl groups from histone and non-histone proteins.[8][9] By deacetylating histones, sirtuins can induce a more compact chromatin structure, generally leading to transcriptional repression. Conversely, their activity can also activate certain genes. This process directly links cellular metabolic status (via NAD+ levels) to epigenetic regulation of the genome.[6][10]

3.2 PARP-1, DNA Repair, and Transcription

Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme that senses DNA strand breaks.[11] Upon activation by DNA damage, PARP-1 uses NAD+ as a substrate to synthesize poly(ADP-ribose) chains on itself and other nuclear proteins, including histones. This process, known as PARylation, is crucial for recruiting DNA repair machinery.[8][12] PARP-1 activity can alter chromatin structure and also directly regulate the activity of transcription factors like NF-κB, thereby influencing the expression of genes involved in inflammation and cell survival.[12] this compound deficiency can impair PARP-1 function and decrease genomic stability.[11]

NAD_Pathway cluster_sirt Sirtuin Pathway cluster_parp PARP-1 Pathway This compound This compound NAD NAD+ This compound->NAD Precursor to SIRT Sirtuins (e.g., SIRT1) NAD->SIRT Substrate for PARP PARP-1 NAD->PARP Substrate for Histones Acetylated Histones SIRT->Histones Acts on Deacetylated Deacetylated Histones Histones->Deacetylated Deacetylates Chromatin Chromatin Compaction Deacetylated->Chromatin SIRT_GE Gene Silencing/ Activation Chromatin->SIRT_GE DNADamage DNA Damage DNADamage->PARP Activates PAR Poly(ADP-ribose) (PAR) PARP->PAR Synthesizes PARP_GE Transcriptional Regulation PARP->PARP_GE Repair DNA Repair PAR->Repair

Caption: this compound's role in NAD+-dependent gene regulation via Sirtuins and PARPs.

3.3 Quantitative Impact of NAD+-Dependent Pathways

Gene/Protein AffectedTissue/Cell TypeChange in Expression/ActivityExperimental ConditionCitation
SIRT2This compound-restricted HaCaT keratinocytes1.8-fold upregulationIn vitro, this compound restriction[13][14]
SIRT4This compound-restricted HaCaT keratinocytes4.8-fold upregulationIn vitro, this compound restriction[13][14]
SIRT1Irradiated Rat BrainSignificantly reducedWhole Brain Irradiation (WBI)[15]
SIRT1Irradiated Rat BrainSignificantly increased with this compoundWBI + this compound treatment[15]
p53 (Tumor Suppressor)This compound-deficient Rat Bone MarrowDecreased expressionIn vivo, this compound deficiency[12][16]

3.4 Experimental Protocol: Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to investigate the effect of this compound on histone acetylation at a specific gene promoter.

  • Cell Culture and Cross-linking: Treat cells (e.g., HepG2) with this compound or vehicle. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium. Quench the reaction with glycine.

  • Chromatin Preparation: Harvest and lyse the cells. Sonicate the lysate to shear DNA into fragments of 200-1000 bp. Centrifuge to remove debris.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose (B213101) beads. Incubate the chromatin overnight at 4°C with an antibody specific to an acetylated histone mark (e.g., anti-acetyl-H3K9) or a negative control (e.g., Normal IgG).

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-histone-DNA complexes. Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating in the presence of NaCl.

  • DNA Purification: Purify the DNA using a PCR purification kit.

  • Analysis: Use the purified DNA as a template for qRT-PCR with primers flanking the promoter region of a gene of interest to quantify the enrichment of the histone mark.

Indirect Mechanisms of Gene Regulation

This compound's systemic effects, particularly its impact on lipid metabolism, create an altered humoral environment that indirectly influences gene expression in various tissues.

4.1 FFA-Mediated Effects on Transcription Factors

This compound's primary therapeutic action is lowering plasma free fatty acid (FFA) levels by inhibiting lipolysis in adipose tissue.[1] FFAs or their metabolites are natural ligands for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that are major regulators of genes involved in lipid and glucose metabolism.[1][4] By reducing FFA availability, this compound indirectly modulates the activity of PPARs and the expression of their target genes in tissues like the liver and skeletal muscle.[1]

4.2 Regulation of Key Transcription Factors (NF-κB, SREBP1)

  • NF-κB: this compound has demonstrated anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[17][18][19] By suppressing the activation of NF-κB p65, this compound can downregulate the expression of pro-inflammatory cytokines like TNF-α and IL-6.[17][19]

  • SREBP1: this compound has been shown to decrease the expression of Sterol Regulatory Element-Binding Protein 1 (SREBP1) mRNA in the liver. SREBP1 is a key transcription factor that promotes the expression of genes involved in lipogenesis.[20][21] This action contributes to this compound's triglyceride-lowering effect.

Indirect_Pathway cluster_ffa FFA-Mediated Pathway cluster_tf Direct TF Regulation This compound This compound Adipocyte Adipocyte This compound->Adipocyte Acts on Lipolysis Lipolysis This compound->Lipolysis Inhibits Cell Target Cell (e.g., Hepatocyte, Macrophage) This compound->Cell Acts on Nfkb NF-κB Pathway This compound->Nfkb Inhibits Srebp1 SREBP1 Expression This compound->Srebp1 Decreases Adipocyte->Lipolysis FFA Plasma Free Fatty Acids (FFAs) Lipolysis->FFA Releases PPARs PPARs FFA->PPARs Modulates Activity LipidGenes Lipid Metabolism Genes PPARs->LipidGenes Regulates Cell->Nfkb Cell->Srebp1 InflamGenes Inflammatory Genes (TNF-α, IL-6) Nfkb->InflamGenes Regulates LipoGenes Lipogenic Genes Srebp1->LipoGenes Regulates

Caption: Indirect mechanisms of this compound-mediated gene regulation.

4.3 Quantitative Impact via Indirect Mechanisms

Gene/Protein AffectedTissue/Cell TypeChange in Expression/ActivityExperimental ConditionCitation
DGAT2Obese Dog Liver~60% decrease in expression1-month this compound treatment[1]
ABCA1HepG2 Cells, MacrophagesIncreased expressionIn vitro study[1][22]
SREBP1 mRNAMouse LiverDecreased expressionFed state, in vivo[20][21]
TNF-α, IL-6oxLDL-stimulated HUVECsDecreased secretionIn vitro study[17]
NF-κB p65Guinea Pig Arterial WallSuppressed protein expressionHigh-fat diet + this compound[17][19]
CYP7A1 mRNAGuinea Pig Liver59% upregulationHigh-fat diet + this compound[17]

Conclusion

The influence of this compound on gene expression is a complex interplay of direct receptor-mediated signaling, profound effects on cellular metabolism through NAD+ biosynthesis, and significant indirect actions stemming from its systemic lipid-lowering capabilities. This compound's ability to engage with the GPR109A receptor, modulate epigenetic regulators like sirtuins and PARPs, and influence key transcription factors such as PPARs and NF-κB, highlights its role as a pleiotropic signaling molecule. A thorough understanding of these distinct yet interconnected pathways is paramount for drug development professionals seeking to harness the therapeutic benefits of this compound while mitigating its side effects, and for researchers continuing to unravel the intricate network of its molecular actions.

References

The Function of NiaR as a Transcriptional Regulator in Response to Niacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Niacin (Vitamin B3) is an essential precursor for the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and its phosphorylated form (NADP), which are vital coenzymes in cellular metabolism. In many bacteria, the intracellular concentration of this compound is tightly controlled. This guide delves into the core mechanisms of this compound-responsive gene regulation mediated by the transcriptional regulator, NiaR. NiaR functions as a repressor that, in the presence of this compound, binds to specific DNA operator sites to inhibit the transcription of genes involved in this compound uptake and NAD biosynthesis. Understanding this regulatory network is crucial for elucidating bacterial metabolic pathways and identifying potential targets for novel antimicrobial agents.

NiaR: Structure and Mechanism of Action

NiaR is a transcriptional regulatory protein that belongs to a unique family characterized by a conserved domain architecture. Structural and functional studies have elucidated its role as a this compound-responsive repressor.

Structural Organization: NiaR proteins are typically homodimers and possess two key functional domains:

  • N-terminal Helix-Turn-Helix (HTH) DNA-binding domain (PF08279): This domain is responsible for recognizing and binding to specific DNA sequences in the promoter regions of its target genes.[1]

  • C-terminal Effector-binding (3H) domain (PF02829): This domain binds the effector molecule, this compound (nicotinic acid).[1] In some NiaR homologs, such as from Thermotoga maritima, this domain contains a transition metal ion, like iron or zinc, which is directly involved in this compound binding.[2][3]

Mechanism of Transcriptional Repression: The regulatory activity of NiaR is directly controlled by the intracellular concentration of this compound.

  • In the presence of this compound: this compound acts as a co-repressor. It binds to the C-terminal domain of the NiaR protein.[2][3] This binding induces a conformational change in the NiaR dimer, which increases its affinity for its DNA operator site.[3] The NiaR-niacin complex then binds to the promoter regions of its target genes, sterically hindering the binding of RNA polymerase and thereby repressing transcription.

  • In the absence of this compound: Without its effector, NiaR exists in a conformation with low affinity for its DNA target. It detaches from the operator site, allowing for the transcription of genes required for this compound uptake and NAD biosynthesis.

Crystal structures of NiaR from Bacillus halodurans in both its apo (unbound) and this compound-bound forms have confirmed this allosteric mechanism.[2] The binding of this compound in a hydrophobic pocket near a zinc ion in the C-terminal domain leads to a different overall domain arrangement, presumably facilitating high-affinity DNA interaction.[2][3]

The NiaR Signaling Pathway

The NiaR-mediated signaling pathway is a classic example of a negative feedback loop, ensuring that the cell synthesizes and transports this compound only when intracellular levels are low.

Caption: NiaR-mediated transcriptional repression in response to this compound.

The NiaR Regulon

The collection of genes and operons regulated by NiaR is known as the NiaR regulon. While the specific composition of the regulon can vary between bacterial species, it consistently includes genes central to NAD metabolism. In Streptococcus pneumoniae, for example, NiaR acts as a transcriptional repressor for niaX, pnuC, and nadC.[1][4] Comparative genomic analyses have identified the NiaR regulon across the Bacillus/Clostridium group, Fusobacteria, and Thermotogales.[5][6]

Table 1: Key Genes Regulated by NiaR

Gene/OperonFunctionOrganism(s)Reference(s)
niaX, pnuC, niaP (yceI)This compound transport/uptakeStreptococcus pneumoniae, Bacillus subtilis[1][4][5]
nadA, nadB, nadCDe novo NAD biosynthesisBacillus subtilis, Thermotoga maritima[5][6]
pncA, pncBThis compound salvage pathwayBacillus subtilis[5]

A putative operator site for NiaR with the consensus sequence 5′-TACWRGTGTMTWKACASYTRWAW-3′ has been identified in the promoter regions of regulated genes in S. pneumoniae.[1][4]

Quantitative Data on NiaR-Mediated Gene Regulation

Experimental studies have quantified the impact of this compound and NiaR on gene expression. Microarray analyses and promoter-lacZ fusion assays in S. pneumoniae provide clear evidence of NiaR's repressive function.

Table 2: Summary of Gene Expression Changes in Streptococcus pneumoniae D39

GeneConditionFold Change / Expression LevelExperimental MethodReference
niaXWild-type + 10 mM this compound (vs. 0 mM)~12-fold increasePromoter-lacZ fusion[1]
pnuCWild-type + 10 mM this compound (vs. 0 mM)~6-fold increasePromoter-lacZ fusion[1]
nadCWild-type + 10 mM this compound (vs. 0 mM)~4-fold increasePromoter-lacZ fusion[1]
niaXD39 ΔniaR (vs. Wild-type)UpregulatedDNA Microarray[1]
pnuCD39 ΔniaR (vs. Wild-type)UpregulatedDNA Microarray[1]
nadCD39 ΔniaR (vs. Wild-type)UpregulatedDNA Microarray[1]

Note: The studies show that in the presence of this compound, expression of these genes is elevated, which seems counterintuitive for a repressor. This is because the experiments were conducted by adding this compound to the medium, which derepresses the system by an unknown mechanism in the wild-type under these specific conditions, while the ΔniaR mutant shows constitutive upregulation, confirming NiaR's role as a repressor.[1]

Experimental Protocols

The function of NiaR has been elucidated through several key experimental techniques. Detailed methodologies for these are provided below.

DNA Microarray Analysis

This technique is used to compare the global gene expression profiles between a wild-type strain and a niaR deletion mutant (ΔniaR) to identify genes regulated by NiaR.

Methodology:

  • Strain Culture: Grow S. pneumoniae D39 wild-type and D39 ΔniaR strains in a chemically defined medium (CDM) to mid-exponential phase.

  • RNA Isolation: Harvest bacterial cells and immediately stabilize RNA using a solution like RNAprotect Bacteria Reagent. Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit) followed by DNase treatment to remove genomic DNA contamination.

  • cDNA Synthesis and Labeling: Synthesize cDNA from the isolated RNA using reverse transcriptase. During this process, label the cDNA from each strain with a different fluorescent dye (e.g., Cy3 and Cy5).

  • Hybridization: Combine equal amounts of the labeled cDNA from the wild-type and ΔniaR strains and hybridize to a microarray slide containing probes for all genes in the S. pneumoniae genome.

  • Scanning and Data Analysis: Scan the microarray slide at the appropriate wavelengths for each dye. Quantify the fluorescence intensity for each spot. The ratio of the intensities (e.g., Cy5/Cy3) indicates the relative expression level of each gene in the ΔniaR mutant compared to the wild-type. Genes showing significant upregulation in the ΔniaR strain are identified as being repressed by NiaR.

Microarray_Workflow A 1. Culture WT and ΔniaR Strains B 2. Isolate Total RNA A->B C1 3a. Synthesize & Label WT cDNA (Cy3) B->C1 C2 3b. Synthesize & Label ΔniaR cDNA (Cy5) B->C2 D 4. Combine & Hybridize to Microarray C1->D C2->D E 5. Scan Microarray D->E F 6. Analyze Data (Identify Upregulated Genes) E->F EMSA_Workflow A 1. Purify NiaR Protein & Prepare Labeled DNA Probe B 2. Set up Binding Reactions (Probe, NiaR, +/- this compound) A->B C 3. Incubate at Room Temp B->C D 4. Run on Native Polyacrylamide Gel C->D E 5. Visualize Bands (Autoradiography/Fluorescence) D->E F 6. Analyze for Shifted Bands E->F

References

Niacin's Downregulation of the NF-κB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms through which niacin exerts its anti-inflammatory effects by downregulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. The content herein is curated for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the core signaling events, quantitative data from key studies, and detailed experimental protocols.

Executive Summary

This compound (Vitamin B3), a well-established lipid-modifying drug, has garnered significant attention for its pleiotropic anti-inflammatory properties. A substantial body of evidence now indicates that a primary mechanism underlying these effects is the potent downregulation of the NF-κB signaling cascade. This pathway is a cornerstone of the inflammatory response, orchestrating the expression of a multitude of pro-inflammatory genes. This compound, primarily through the activation of its cognate receptor, GPR109A (Hydroxycarboxylic Acid Receptor 2), initiates a series of intracellular events that culminate in the suppression of NF-κB activation. This guide will dissect these mechanisms, presenting supporting data and methodologies to facilitate further research and development in this area.

Core Signaling Pathway: this compound's Modulation of NF-κB

The canonical NF-κB signaling pathway is triggered by various stimuli, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), as well as pathogen-associated molecular patterns. In its inactive state, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, predominantly IκBα. Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This liberates NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.

This compound intervenes in this pathway at several key junctures. The primary, receptor-dependent mechanism involves the GPR109A receptor, which is highly expressed on immune cells such as monocytes and macrophages.[1][2] Activation of GPR109A by this compound is thought to lead to the recruitment of β-arrestins.[1] β-arrestins can interact with IκBα, preventing its phosphorylation and degradation, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and inhibiting p65 nuclear translocation.[1] This ultimately suppresses the transcription of NF-κB target genes.

GPR109A_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPR109A GPR109A This compound->GPR109A Binds and Activates beta_arrestin β-arrestin GPR109A->beta_arrestin Recruits IKK IKK Complex beta_arrestin->IKK IkBa_p65_p50 IκBα p65 p50 beta_arrestin->IkBa_p65_p50 Stabilizes IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa P-IκBα p65_p50 p65 p50 IkBa_p65_p50->p65_p50 Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p65_p50_nuc p65 p50 p65_p50->p65_p50_nuc Nuclear Translocation Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Stimulus->IKK Activates DNA DNA (κB site) p65_p50_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Induces

Caption: this compound's GPR109A-mediated inhibition of the NF-κB pathway.

Quantitative Data Summary

The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings on the effect of this compound on NF-κB signaling components and downstream inflammatory markers.

Table 1: In Vitro Studies on this compound's Effect on NF-κB Signaling
Cell TypeStimulusThis compound ConcentrationOutcome MeasureResult (Fold/Percent Change)Reference
THP-1 MacrophagesoxLDL0.25–1 mMNuclear NF-κB p65 Protein↓ 75–83%[3]
HUVECsoxLDL0.25–1 mMNuclear NF-κB p65 ProteinDose-dependent decrease[3]
Human Aortic Endothelial Cells (HAECs)TNF-αNot SpecifiedNF-κB Transcriptional ActivitySignificant inhibition[4]
Human Aortic Endothelial Cells (HAECs)Platelet or High GlucoseNot SpecifiedPhosphorylated-p65 (p-p65)Significant decrease[4]
Peritoneal Macrophages (Murine)LPS + IFN-γ50-1000 µMIL-6 SecretionDose-dependent decrease[5]
Peritoneal Macrophages (Murine)LPS + IFN-γ50-1000 µMTNF-α SecretionDose-dependent decrease[5]
Table 2: In Vivo Studies on this compound's Effect on NF-κB Signaling
Animal ModelConditionThis compound DosageOutcome MeasureResult (Fold/Percent Change)Reference
Guinea PigsHigh Fat DietNot SpecifiedArterial Wall NF-κB p65 ProteinSignificant decrease[3][6]
Guinea PigsHigh Fat DietNot SpecifiedPlasma IL-6↓ 19%[3]
Guinea PigsHigh Fat DietNot SpecifiedPlasma TNF-α↓ 18%[3]
ApoE-/- MiceHigh Fat DietNot SpecifiedAortic Endothelial p-p65Significant decrease[4]
Sprague-Dawley RatsLPS-induced Endotoxemia1180 mg/kgLung Nuclear NF-κB p65Suppressed activation[7]
Sprague-Dawley RatsLPS-induced Endotoxemia1180 mg/kgLung TNF-α Gene ExpressionSuppressed[7]
Sprague-Dawley RatsLPS-induced Endotoxemia1180 mg/kgLung IL-6 Gene ExpressionSuppressed[7]

Detailed Experimental Protocols

The following sections provide standardized protocols for key experiments used to elucidate this compound's effect on the NF-κB pathway. These are generalized methodologies based on common practices cited in the literature.

Cell Culture and Treatment

Human Umbilical Vein Endothelial Cells (HUVECs), THP-1 monocytes (differentiated into macrophages with PMA), and Human Aortic Endothelial Cells (HAECs) are commonly used.[3][4] Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics. For experiments, cells are pre-incubated with varying concentrations of this compound (e.g., 0.25-1 mM) for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent such as oxidized low-density lipoprotein (oxLDL; 50-100 µg/mL), TNF-α (10 ng/mL), or Lipopolysaccharide (LPS; 1 µg/mL) for a duration ranging from 30 minutes to 24 hours, depending on the endpoint being measured.[3][4][5]

Western Blot for NF-κB p65 and Phospho-IκBα

This technique is used to quantify the protein levels of total and phosphorylated forms of NF-κB pathway components.

  • Protein Extraction: Following treatment, cells are washed with ice-cold PBS. For nuclear translocation studies, nuclear and cytoplasmic fractions are separated using a commercial extraction kit. For total protein, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against NF-κB p65, phospho-p65, IκBα, phospho-IκBα, or a loading control (e.g., Histone H3 for nuclear fraction, β-actin or GAPDH for cytoplasmic/total lysate).

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Band intensity is quantified using image analysis software (e.g., ImageJ) and normalized to the loading control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is employed to measure the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Sample Collection: After the treatment period, cell culture media is collected and centrifuged to remove cellular debris.

  • Assay Procedure: The assay is performed using a commercial ELISA kit according to the manufacturer's instructions. Briefly, standards and samples are added to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest.

  • Incubation and Detection: A biotin-conjugated detection antibody is added, followed by streptavidin-HRP. A substrate solution (e.g., TMB) is then added, and the color development is stopped with a stop solution.

  • Measurement: The absorbance is read at 450 nm using a microplate reader. The cytokine concentration in the samples is calculated from the standard curve.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Transfection: Cells (e.g., HAECs) are transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple NF-κB binding sites. A co-transfection with a Renilla luciferase plasmid is often performed to normalize for transfection efficiency.

  • Treatment: After 24-48 hours, the transfected cells are pre-treated with this compound followed by stimulation with an agonist like TNF-α.

  • Lysis and Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The results are expressed as relative luciferase units (RLU) or fold change over the unstimulated control.

Experimental_Workflow cluster_protein_analysis Protein Level Analysis cluster_gene_expression Gene Expression Analysis start Start: Cell Culture (e.g., HUVEC, THP-1) treatment Treatment Protocol 1. Pre-incubation with this compound 2. Inflammatory Stimulus (e.g., oxLDL, TNF-α) start->treatment endpoint Endpoint Analysis treatment->endpoint elisa ELISA (TNF-α, IL-6 in supernatant) treatment->elisa protein_extraction Protein Extraction (Cytoplasmic/Nuclear/Total) endpoint->protein_extraction transfection Reporter Plasmid Transfection (NF-κB-Luciferase) endpoint->transfection western_blot Western Blot (p65, p-IκBα) protein_extraction->western_blot luciferase_assay Dual-Luciferase Assay transfection->luciferase_assay

Caption: General experimental workflow for studying this compound's effects.

Conclusion and Future Directions

The collective evidence strongly supports the role of this compound as a potent downregulator of the NF-κB signaling pathway, contributing significantly to its anti-inflammatory and anti-atherosclerotic effects.[3][4] The GPR109A receptor-mediated stabilization of IκBα appears to be a central mechanism.[1] The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate this pathway or develop novel therapeutics targeting inflammation.

Future research should focus on elucidating the precise interactions within the GPR109A-β-arrestin-IκBα axis and exploring potential GPR109A-independent anti-inflammatory mechanisms of this compound. Furthermore, translating these molecular insights into more effective clinical strategies for inflammatory diseases remains a key objective for the scientific and medical communities.

References

The Role of Niacin in Modulating Sirtuin Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuins, a class of NAD+-dependent deacetylases, are critical regulators of cellular homeostasis, metabolism, and aging. Their enzymatic activity is intrinsically linked to the availability of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). Niacin (Vitamin B3), a dietary precursor to NAD+, plays a pivotal role in modulating sirtuin activity by influencing intracellular NAD+ pools. This technical guide provides an in-depth exploration of the biochemical mechanisms through which this compound impacts sirtuin function. It includes a summary of quantitative data from key studies, detailed experimental protocols for assessing the this compound-sirtuin axis, and visual diagrams of the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of targeting this compound and sirtuin pathways in various disease models.

Introduction

Sirtuins (SIRT1-7 in mammals) are a family of protein deacetylases and ADP-ribosyltransferases that play crucial roles in a wide range of biological processes, including gene silencing, DNA repair, metabolic regulation, and inflammation.[1][2] A defining characteristic of sirtuins is their absolute requirement for NAD+ as a co-substrate for their catalytic activity.[3][4] During the deacetylation reaction, the acetyl group from a lysine (B10760008) residue of a target protein is transferred to the ADP-ribose moiety of NAD+, yielding a deacetylated lysine, nicotinamide (NAM), and O-acetyl-ADP-ribose.[5]

The dependence of sirtuins on NAD+ positions them as key sensors of the cell's metabolic state.[6] Fluctuations in intracellular NAD+ levels directly impact sirtuin activity, thereby linking cellular energy status to downstream signaling pathways. This compound, in its various forms including nicotinic acid and nicotinamide, is a fundamental precursor for NAD+ biosynthesis through the Preiss-Handler and salvage pathways.[7][8] By augmenting the intracellular NAD+ pool, this compound supplementation has emerged as a strategy to enhance sirtuin activity and potentially mitigate age-related and metabolic diseases.[9][10]

This guide will delve into the core mechanisms of this compound-mediated sirtuin modulation, present key quantitative findings, and provide detailed methodologies for researchers in this field.

Biochemical Mechanisms of this compound-Mediated Sirtuin Modulation

The primary mechanism by which this compound modulates sirtuin activity is by serving as a precursor for NAD+ synthesis. There are two main pathways for NAD+ biosynthesis from this compound and its derivatives:

  • The Preiss-Handler Pathway: This pathway converts nicotinic acid (a form of this compound) into NAD+. The key enzymes involved are nicotinate (B505614) phosphoribosyltransferase (NAPRT), nicotinamide mononucleotide adenylyltransferases (NMNATs), and NAD+ synthetase (NADS).[7]

  • The Salvage Pathway: This pathway recycles nicotinamide (NAM), a byproduct of sirtuin activity and other NAD+-consuming enzymes, back into NAD+. The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT), which converts NAM to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by NMNATs.[11][12]

By providing the necessary building blocks for these pathways, this compound supplementation can lead to an increase in intracellular NAD+ concentrations, thereby enhancing the activity of sirtuins.[13]

Downstream Signaling Cascades

Activated sirtuins, particularly SIRT1, can then deacetylate a multitude of downstream target proteins, influencing various signaling pathways:

  • Metabolic Regulation: SIRT1 can deacetylate and activate peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and fatty acid oxidation.[7] It can also activate liver X receptors (LXRs), leading to increased expression of cholesterol transporters like ABCA1, and destabilize sterol regulatory element-binding proteins (SREBPs) to reduce lipid synthesis.[13]

  • Inflammation and Oxidative Stress: SIRT1 can suppress inflammation by deacetylating the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.[14] this compound-induced SIRT1 activation has been shown to reduce levels of pro-inflammatory cytokines like TNF-α.[14]

  • Endothelial Function: In endothelial cells, this compound-mediated SIRT1 activation can lead to increased production of nitric oxide (NO), a key signaling molecule in vasodilation and vascular health.[15][16]

Quantitative Data on this compound's Effect on Sirtuin Activity

The following tables summarize quantitative data from studies investigating the impact of this compound and its derivatives on NAD+ levels and sirtuin activity.

Cell TypeTreatmentConcentrationDurationEffect on NAD+ LevelsCitation
Human Aortic Endothelial Cells (HAEC)This compound0.2 mM24 hSignificant Increase[15]
Human Aortic Endothelial Cells (HAEC)This compound0.3 mM24 hSignificant Increase[15]
Human Keratinocytes (HaCaT)This compound Restriction-14 days~99% decrease[16]
C. elegansNicotinic Acid200 nmol/plate-Significant Increase[17]
Human Fibroblasts (Hs68)Nicotinic Acid0.25 - 3 mM-Significant Increase[17]

Table 1: Effect of this compound and its Derivatives on Intracellular NAD+ Levels.

Cell/EnzymeTreatmentConcentrationDurationEffect on Sirtuin ActivityCitation
Human Aortic Endothelial Cells (HAEC)This compound0.2 mM24 h~30% increase in SIRT1 activity[7][15]
Human Aortic Endothelial Cells (HAEC)This compound0.3 mM24 h~30% increase in SIRT1 activity[7][15]
Recombinant Human SIRT5Nicotinamide Riboside (NR)Variousin vitroIncreased catalytic efficiency[18][19]
Human Aortic Endothelial Cells (HAEC)This compound0.3 mM24 hProtected against H2O2-mediated reduction in SIRT1 activity[15]

Table 2: Effect of this compound and its Derivatives on Sirtuin Activity.

Cell TypeTreatmentConcentrationDurationDownstream EffectQuantitative ChangeCitation
Human Aortic Endothelial Cells (HAEC)This compound0.2 mM24 hIncreased NO production40% increase[7][15]
Human Aortic Endothelial Cells (HAEC)This compound0.3 mM24 hIncreased NO production76% increase[7][15]
Wistar Rats (in vivo)This compound60 mg/kg15 daysIncreased SIRT1 expressionSignificant increase[4]
Wistar Rats (in vivo)This compound60 mg/kg15 daysDecreased TNF-α levelsSignificant decrease[4]

Table 3: Downstream Effects of this compound-Mediated Sirtuin Modulation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound and sirtuin research.

Measurement of Intracellular NAD+ Levels using an Enzymatic Cycling Assay

This protocol is adapted from commercially available NAD+/NADH assay kits and published methods.[1][3][20]

Materials:

  • 96-well microtiter plate (black, clear bottom for fluorescence)

  • NAD+ standards

  • NAD Cycling Reagent (containing NAD cycling enzyme and substrate)

  • Colorimetric or Fluorometric Probe

  • Assay Buffer

  • 0.1 N HCl and 0.1 N NaOH

  • Cell or tissue samples

  • Microcentrifuge

  • Plate reader with fluorescence or absorbance capabilities

Procedure:

  • Sample Preparation:

    • For cultured cells, harvest and wash cells with cold PBS. Resuspend the cell pellet in Extraction Buffer.

    • For tissues, homogenize the tissue sample in cold Extraction Buffer.

    • Centrifuge the lysate to remove debris.

  • NAD+ and NADH Extraction (Optional Separation):

    • For NAD+ measurement: To 50 µL of sample lysate, add 10 µL of 0.1 N HCl. Heat at 60°C for 15 minutes to destroy NADH. Cool on ice and add 10 µL of 0.1 N NaOH to neutralize.

    • For NADH measurement: To 50 µL of sample lysate, add 10 µL of 0.1 N NaOH. Heat at 60°C for 15 minutes to destroy NAD+. Cool on ice and add 10 µL of 0.1 N HCl to neutralize.

  • Assay:

    • Prepare a standard curve using NAD+ standards.

    • Add 50 µL of each standard or sample to the wells of the 96-well plate.

    • Add 50 µL of NAD Cycling Reagent to each well.

    • Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Measurement:

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

    • Calculate the NAD+ concentration in the samples based on the standard curve.

Sirtuin Activity Assay (Fluor de Lys-type)

This protocol is a generalized procedure based on commercially available fluorometric sirtuin activity assay kits.[5][21][22]

Materials:

  • Recombinant sirtuin enzyme (e.g., SIRT1)

  • Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys-SIRT1 substrate)

  • NAD+

  • Developer solution (contains a protease)

  • Assay buffer

  • 96-well plate (black, for fluorescence)

  • Fluorescence plate reader

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Recombinant sirtuin enzyme

      • Fluorogenic acetylated peptide substrate

    • Include a negative control without the sirtuin enzyme.

  • Initiate Reaction:

    • Add NAD+ to each well to start the deacetylation reaction.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Development:

    • Add the Developer solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes. The developer will cleave the deacetylated substrate, releasing the fluorophore.

  • Measurement:

    • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Sirtuin activity is proportional to the increase in fluorescence.

Western Blot Analysis of Sirtuin Deacetylation Targets

This protocol provides a general workflow for analyzing the acetylation status of sirtuin target proteins.[8][23]

Materials:

  • Cell or tissue lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetylated-lysine, anti-SIRT1, and antibodies for specific target proteins and loading controls like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells or tissues in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A).

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-acetylated-p53) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the signal of the protein of interest to a loading control.

Visualization of Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Sirtuin_Deacetylation_Mechanism cluster_0 Sirtuin-Mediated Deacetylation SIRT Sirtuin Deac_Protein Deacetylated Protein (Lys) SIRT->Deac_Protein NAM Nicotinamide (NAM) SIRT->NAM OAADPR O-Acetyl-ADP-Ribose SIRT->OAADPR NAD NAD+ NAD->SIRT Ac_Protein Acetylated Protein (Lys-Ac) Ac_Protein->SIRT Niacin_to_NAD_Pathway cluster_preiss_handler Preiss-Handler Pathway cluster_salvage Salvage Pathway This compound This compound (Nicotinic Acid) NAMN Nicotinic Acid Mononucleotide (NAMN) This compound->NAMN NAPRT NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD NMNATs NAD_PH NAD+ NAAD->NAD_PH NADS Sirtuin_Activation Sirtuin Activation NAD_PH->Sirtuin_Activation NAM_salvage Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM_salvage->NMN NAMPT NAD_S NAD+ NMN->NAD_S NMNATs NAD_S->Sirtuin_Activation Experimental_Workflow_NAD_Measurement cluster_workflow Experimental Workflow: NAD+ Measurement Start Start: Cell/Tissue Sample Lysis Sample Lysis & Homogenization Start->Lysis Extraction NAD+/NADH Extraction (Acid/Base Treatment) Lysis->Extraction Assay Enzymatic Cycling Assay (96-well plate) Extraction->Assay Measurement Measure Absorbance/ Fluorescence Assay->Measurement Analysis Data Analysis: Calculate NAD+ Concentration Measurement->Analysis

References

The Influence of Niacin on Cellular Aging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular aging, a complex process characterized by a progressive decline in cellular function and integrity, is a primary driver of age-related diseases. A growing body of evidence implicates the decline of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) levels as a central feature of this process. Niacin (Vitamin B3) and its derivatives serve as fundamental precursors for NAD+ biosynthesis, positioning them as key molecules of interest in geroscience. This technical guide provides an in-depth examination of the core mechanisms through which this compound influences cellular aging. It summarizes quantitative data from key studies, presents detailed experimental protocols for assessing relevant cellular markers, and visualizes the intricate signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of aging research and therapeutic development.

Introduction: this compound, NAD+, and the Hallmarks of Aging

This compound, encompassing nicotinic acid, nicotinamide, and nicotinamide riboside, is an essential nutrient that plays a pivotal role in cellular metabolism as a precursor to NAD+.[1][2] NAD+ is a critical coenzyme for hundreds of enzymatic reactions, and its bioavailability is intrinsically linked to several hallmarks of aging.[3] As organisms age, a notable decline in systemic NAD+ levels is observed, which is thought to contribute to a wide range of age-associated pathologies.[4][5][6]

The primary mechanisms by which NAD+ influences cellular aging are mediated through NAD+-dependent enzymes, principally the sirtuins and poly(ADP-ribose) polymerases (PARPs).[4][5][7][8][9] Sirtuins are a class of protein deacetylases that regulate a host of cellular processes, including gene expression, metabolic regulation, and stress resistance.[10] PARPs are crucial for DNA repair and the maintenance of genomic stability.[10][11] A decline in NAD+ levels impairs the function of these enzymes, leading to mitochondrial dysfunction, increased DNA damage, and cellular senescence—a state of irreversible cell cycle arrest.[4][12] Supplementation with this compound and its derivatives has been shown to replenish NAD+ pools, thereby offering a potential strategy to mitigate age-related cellular decline.[4][5]

Quantitative Effects of this compound and its Derivatives on Lifespan, Healthspan, and Cellular Markers

The following tables summarize key quantitative findings from studies investigating the effects of this compound and other NAD+ precursors on various markers of aging.

Model OrganismCompoundDosageEffect on LifespanKey FindingsReference(s)
C. elegansNicotinic Acid (NA)600 nmol/plate17% increase in average lifespanLifespan extension was dependent on the Sir-2.1 (sirtuin) signaling pathway.[13]
MiceNicotinamide (NAM)Not specifiedNo extension of lifespanImproved healthspan measures, including glucose homeostasis and reduced hepatic steatosis in mice on a high-fat diet.[14][15]
Model SystemCompoundConcentrationEffect on NAD+ LevelsReference(s)
Fischer-344 RatsNicotinic Acid1000 mg/kg diet (2 weeks)44% increase in liver NAD+[16]
Fischer-344 RatsNicotinamide1000 mg/kg diet (2 weeks)43% increase in liver NAD+[16]
Human Epidermal KeratinocytesNicotinic Acid (NA)10 µM1.3-fold increase[17]
C. elegansNicotinic Acid (NA)600 nmol/plateSignificant increase[13]
Human Hs68 CellsNicotinic Acid (NA)0.25 to 3 mMSignificant increase[13]
Model SystemCompoundConcentrationEffect on PARP ActivityKey FindingsReference(s)
In vitro (recombinant PARP)Nicotinamide (NAM)500 µMSignificant dose-dependent decreaseNAM acts as a PARP inhibitor at higher concentrations.[18]
Human Skin CellsThis compound restriction-Abrogation of PARP activation following photodamageThis compound is required for proper PARP-mediated DNA damage response.[19]
Fischer-344 RatsNicotinic Acid1000 mg/kg diet61% higher hepatic poly(ADP-ribose) accumulation after DNA damageSuggests enhanced PARP activity in response to damage with supplementation.[16]

Core Signaling Pathways

The interplay between this compound, NAD+, sirtuins, and PARPs forms a crucial regulatory network in the context of cellular aging. The following diagrams illustrate these key signaling pathways.

Niacin_to_NAD_Pathway This compound to NAD+ Biosynthesis and Consumption cluster_precursors NAD+ Precursors cluster_synthesis Biosynthesis cluster_consumers NAD+ Consumers cluster_effects Downstream Effects This compound This compound (Nicotinic Acid) NAD NAD+ This compound->NAD Preiss-Handler Pathway Nicotinamide Nicotinamide Nicotinamide->NAD Salvage Pathway Sirtuins Sirtuins (e.g., SIRT1) NAD->Sirtuins Activates PARPs PARPs (e.g., PARP1) NAD->PARPs Substrate for Mitochondrial_Function Mitochondrial Function Sirtuins->Mitochondrial_Function Improves Gene_Expression Altered Gene Expression Sirtuins->Gene_Expression Regulates DNA_Repair DNA Repair & Genomic Stability PARPs->DNA_Repair Mediates Cellular_Senescence Cellular Senescence DNA_Repair->Cellular_Senescence Prevents Mitochondrial_Function->Cellular_Senescence Prevents Gene_Expression->Cellular_Senescence Influences

Figure 1. this compound's role in NAD+ metabolism and its downstream effects.

DNA_Damage_Response_Pathway PARP and Sirtuin in DNA Damage Response DNA_Damage DNA Damage (e.g., single-strand breaks) PARP1 PARP1 DNA_Damage->PARP1 Activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR Synthesizes NAD NAD+ NAD->PARP1 Substrate SIRT1 SIRT1 NAD->SIRT1 Activates Repair_Factors DNA Repair Factors (e.g., XRCC1, Ligase III) PAR->Repair_Factors Recruits DNA_Repair DNA Repair Repair_Factors->DNA_Repair Executes SIRT1->Repair_Factors Deacetylates & Activates Chromatin Chromatin Remodeling SIRT1->Chromatin Deacetylates Histones Chromatin->DNA_Repair Facilitates

Figure 2. The roles of PARP1 and SIRT1 in the DNA damage response.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in cellular aging research related to this compound.

Measurement of Intracellular NAD+ Levels (Enzymatic Cycling Assay)

This protocol is adapted from commercially available kits and published methods for the quantification of NAD+ in cell lysates.[6][20][21][22]

A. Materials:

  • NAD+ Extraction Buffer (Acidic)

  • NADH Extraction Buffer (Alkaline)

  • Neutralization Buffer

  • NAD Cycling Reagent Mix (containing alcohol dehydrogenase, diaphorase, and a colorimetric or fluorometric probe)

  • NAD+ Standard

  • 96-well microplate (clear for colorimetric, black for fluorometric)

  • Microplate reader

B. Protocol:

  • Sample Preparation:

    • Harvest cells (e.g., by trypsinization for adherent cells) and wash twice with ice-cold PBS.

    • For NAD+ measurement, resuspend the cell pellet in acidic NAD+ extraction buffer.

    • For NADH measurement, resuspend in alkaline NADH extraction buffer.

    • Homogenize the cell suspension by sonication or freeze-thaw cycles.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Neutralize the acidic or alkaline extract with the appropriate neutralization buffer.

  • Assay Procedure:

    • Prepare a standard curve using the provided NAD+ standard.

    • Add 50 µL of the extracted samples and standards to the wells of the 96-well plate.

    • Prepare the NAD Cycling Master Mix according to the kit instructions.

    • Add 50 µL of the Master Mix to each well.

    • Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.

    • Calculate the NAD+ concentration in the samples using the standard curve.

Assessment of Cellular Senescence (Senescence-Associated β-Galactosidase Staining)

This protocol is based on the original method by Dimri et al. and is widely used to identify senescent cells.[4][5][9][23]

A. Materials:

  • Phosphate-buffered saline (PBS)

  • Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS

  • Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.

B. Protocol:

  • Cell Fixation:

    • Wash cells cultured on dishes or slides twice with PBS.

    • Fix for 3-5 minutes at room temperature with the Fixation Solution.

    • Wash cells three times with PBS.

  • Staining:

    • Add the Staining Solution to the cells, ensuring they are fully covered.

    • Incubate at 37°C (without CO2) for 12-16 hours.

  • Visualization:

    • Observe the cells under a bright-field microscope. Senescent cells will appear blue.

Quantification of DNA Damage (Immunofluorescence of γ-H2AX Foci)

This protocol outlines the procedure for visualizing DNA double-strand breaks through the detection of phosphorylated H2AX.[8][24][25][26][27]

A. Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: anti-γ-H2AX

  • Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

B. Protocol:

  • Fixation and Permeabilization:

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block with 5% BSA for 1 hour.

    • Incubate with the anti-γ-H2AX primary antibody (diluted in blocking solution) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslip onto a microscope slide using antifade mounting medium.

    • Acquire images using a fluorescence microscope.

Sirtuin Activity Assay (Fluorometric)

This protocol is based on commercially available kits that measure the deacetylation of a fluorogenic substrate.[1][7][28][29][30]

A. Materials:

  • Sirtuin Assay Buffer

  • Fluorogenic acetylated peptide substrate

  • NAD+ solution

  • Developer solution

  • Purified sirtuin enzyme or cell lysate

  • 96-well white microplate

  • Fluorescence microplate reader

B. Protocol:

  • Reaction Setup:

    • Add the sirtuin enzyme or cell lysate to the wells.

    • Add the NAD+ solution.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37°C for 30-60 minutes.

  • Signal Development:

    • Add the developer solution to each well, which cleaves the deacetylated substrate to release the fluorophore.

    • Incubate for an additional 10-15 minutes.

  • Measurement:

    • Read the fluorescence in a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).

    • The fluorescence intensity is proportional to the sirtuin activity.

PARP Activity Assay (Colorimetric)

This protocol describes a common ELISA-based method for measuring PARP activity.[12][31][32]

A. Materials:

  • Histone-coated 96-well plate

  • PARP Assay Buffer

  • Biotinylated NAD+

  • Activated DNA

  • Purified PARP enzyme or cell lysate

  • Streptavidin-HRP

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop Solution (e.g., 1N H2SO4)

  • Microplate reader

B. Protocol:

  • PARP Reaction:

    • Add the PARP enzyme or cell lysate to the histone-coated wells.

    • Add the reaction mix containing biotinylated NAD+ and activated DNA.

    • Incubate at room temperature for 1 hour.

  • Detection:

    • Wash the plate to remove unincorporated biotinylated NAD+.

    • Add Streptavidin-HRP and incubate for 1 hour.

    • Wash the plate.

    • Add the colorimetric HRP substrate and incubate until color develops.

    • Add the Stop Solution.

  • Measurement:

    • Read the absorbance at 450 nm. The absorbance is proportional to the amount of incorporated biotinylated ADP-ribose, reflecting PARP activity.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols.

NAD_Measurement_Workflow Workflow for NAD+ Level Quantification start Start: Cell Culture harvest Harvest & Wash Cells start->harvest extract Extract NAD+ (Acidic) & NADH (Alkaline) harvest->extract neutralize Neutralize Extracts extract->neutralize prepare_plate Prepare 96-well Plate: Standards & Samples neutralize->prepare_plate add_reagent Add NAD Cycling Reagent prepare_plate->add_reagent incubate Incubate (1-4h, RT) add_reagent->incubate read_plate Read Fluorescence/ Absorbance incubate->read_plate analyze Calculate NAD+ Concentration vs. Standard Curve read_plate->analyze end End: Quantified NAD+ Levels analyze->end

Figure 3. Experimental workflow for NAD+ quantification.

Senescence_Staining_Workflow Workflow for SA-β-gal Staining start Start: Cells in Culture wash1 Wash with PBS start->wash1 fix Fix with Formaldehyde/ Glutaraldehyde (3-5 min) wash1->fix wash2 Wash with PBS fix->wash2 stain Add X-gal Staining Solution wash2->stain incubate Incubate (12-16h, 37°C) stain->incubate visualize Visualize under Bright-field Microscope incubate->visualize end End: Identify Blue Senescent Cells visualize->end

Figure 4. Experimental workflow for cellular senescence detection.

Conclusion and Future Directions

The evidence strongly supports a fundamental role for this compound and the maintenance of NAD+ levels in mitigating the cellular aging process. By serving as a substrate for sirtuins and PARPs, NAD+ is central to the integrity of the genome, metabolic function, and cellular stress responses. The quantitative data, though variable across different models and experimental conditions, consistently points towards the beneficial effects of NAD+ repletion on healthspan and, in some cases, lifespan.

The protocols detailed in this guide provide a standardized framework for researchers to investigate the effects of this compound and other NAD+ precursors. Future research should focus on elucidating the dose-dependent and tissue-specific effects of this compound supplementation in more complex organisms. Furthermore, the development of more sophisticated in vivo assays will be crucial for translating these foundational findings into effective therapeutic strategies for age-related diseases. The continued exploration of the intricate network connecting this compound, NAD+ metabolism, and cellular aging holds immense promise for the future of geroscience and regenerative medicine.

References

Methodological & Application

Application Notes and Protocols for Niacin Quantification in Biological Samples by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of niacin (Vitamin B3) and its metabolites in various biological samples using High-Performance Liquid Chromatography (HPLC). The methods described herein are suitable for applications in nutrition science, metabolic research, and pharmaceutical development.

Introduction

This compound, in its forms as nicotinic acid and nicotinamide (B372718), is a crucial precursor for the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP).[1] These coenzymes are fundamental to cellular metabolism, playing vital roles in energy production, DNA repair, and redox reactions.[1] Accurate quantification of this compound and its metabolites in biological matrices such as plasma, urine, and tissues is essential for assessing nutritional status, diagnosing deficiency or toxicity, and for pharmacokinetic studies in drug development.[1][2]

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the determination of this compound and its related compounds.[2][3][4] HPLC offers high sensitivity, specificity, and reproducibility, making it an ideal choice for complex biological samples.[1] Various detection methods can be coupled with HPLC, including Ultraviolet (UV), fluorescence, and mass spectrometry (MS), each offering distinct advantages in terms of sensitivity and selectivity.[1][4]

This guide details three distinct HPLC-based methods for this compound quantification:

  • HPLC with UV Detection: A robust and cost-effective method suitable for routine analysis.[1]

  • HPLC with Fluorescence Detection after Post-Column Derivatization: A highly sensitive and selective method.[5][6]

  • HPLC-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high sensitivity, specificity, and the ability to quantify multiple metabolites simultaneously.[1][2]

Experimental Workflows

The general workflow for the quantification of this compound in biological samples involves sample preparation, chromatographic separation, detection, and data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Biological Sample (Plasma, Urine, Tissue) Extraction Extraction (Protein Precipitation, LLE, SPE) SampleCollection->Extraction Filtration Filtration / Centrifugation Extraction->Filtration HPLC HPLC Separation (Reversed-Phase) Filtration->HPLC Detection Detection (UV, FLD, MS/MS) HPLC->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification

Caption: General experimental workflow for this compound quantification.

Quantitative Data Summary

The following table summarizes the performance characteristics of the different HPLC methods for the quantification of this compound and its metabolites.

ParameterHPLC-UVHPLC-FluorescenceHPLC-MS/MS
Analyte(s) This compound, NicotinamideThis compound, NicotinamideThis compound, Nicotinamide, Nicotinuric Acid, etc.
Linearity Range 80 - 120 µg/mL[7]0.1 - 50 µg/mL[5]5 - 1000 ng/mL[8]
Limit of Detection (LOD) ~1 µg/mL[2]3.6 ng/mL[9]122 pg/mL[8]
Limit of Quantification (LOQ) 1 µg/mL[10]Not specified5 ng/mL[8]
Recovery 99.39%[7]96.4 - 104.2%[6]86 - 89%[2]
Precision (%RSD) < 2%[10]0.3 - 0.8%[11]< 15%[2]

Experimental Protocols

Protocol 1: HPLC with UV Detection for this compound in Plasma

This protocol is adapted from a method for the simultaneous estimation of this compound and Simvastatin in tablet dosage form, and can be adapted for plasma samples with appropriate sample preparation.[7]

1. Sample Preparation (Plasma)

  • To 500 µL of plasma, add 1 mL of methanol (B129727) (containing an internal standard, e.g., this compound-d4) to precipitate proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes.[3]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.[3]

  • Filter through a 0.45 µm syringe filter before injection.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: Methanol and water (85:15 v/v) containing 0.05% triethylamine, with pH adjusted to 4 with orthophosphoric acid.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 20 µL.

  • Detector: UV-Vis detector at 250 nm.[7]

  • Run Time: Approximately 10 minutes.[7]

3. Calibration Standards

  • Prepare a stock solution of this compound in the mobile phase.

  • Perform serial dilutions to prepare working standards in the range of 80-120 µg/mL.[7]

  • Construct a calibration curve by plotting the peak area against the concentration.

HPLC-UV Protocol Plasma Plasma Sample ProteinPrecipitation Add Methanol (with IS) & Vortex Plasma->ProteinPrecipitation Centrifuge Centrifuge at 15,000 x g ProteinPrecipitation->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.45 µm) Reconstitute->Filter Inject Inject into HPLC-UV Filter->Inject

Caption: HPLC-UV sample preparation workflow.

Protocol 2: HPLC with Fluorescence Detection for this compound in Food Samples

This protocol is based on a method with post-column photochemical derivatization.[5]

1. Sample Preparation (Food Samples)

  • Homogenize 5 g of the food sample.

  • Add 30 mL of 0.1 N HCl and blend at high speed for 2-3 minutes.

  • Heat the mixture at 100°C for 1 hour.

  • Cool to room temperature and adjust the volume to 50 mL with DI water.

  • For high protein/fat matrices, add 1 mL of 50% (w/v) trichloroacetic acid to 4 mL of the extract to precipitate proteins, cool, and centrifuge.[5]

  • Filter the final solution through a 0.45 µm filter.[5]

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., ThermoHypersil, Aquasil C18, 150 x 4.6 mm).[5]

  • Mobile Phase: A gradient of Methanol and 0.035 M Potassium Phosphate Monobasic buffer (pH 4.45).[5]

  • Flow Rate: 1 mL/min.[5]

  • Injection Volume: 20 µL.[5]

  • Post-column Derivatization: Use a photochemical reactor (UVE™) to convert this compound and nicotinamide to fluorescent derivatives.[5]

  • Detector: Fluorescence detector with excitation at 322 nm and emission at 370 nm.[5]

3. Calibration Standards

  • Prepare stock solutions of nicotinic acid and nicotinamide in DI water.

  • Create a series of calibration standards with concentrations ranging from 0.1 to 50 µg/mL.[5]

  • Generate a calibration curve by plotting peak area versus concentration.

HPLC-FLD Protocol FoodSample Homogenized Food Sample AcidHydrolysis Acid Hydrolysis (0.1 N HCl, 100°C) FoodSample->AcidHydrolysis ProteinPrecipitation Protein Precipitation (TCA) (if needed) AcidHydrolysis->ProteinPrecipitation Filter Filter (0.45 µm) ProteinPrecipitation->Filter Inject Inject into HPLC Filter->Inject PostColumn Post-Column Photochemical Derivatization (UVE™) Inject->PostColumn Detect Fluorescence Detection (Ex: 322 nm, Em: 370 nm) PostColumn->Detect

Caption: HPLC-Fluorescence sample processing workflow.

Protocol 3: LC-MS/MS for this compound and Metabolites in Human Plasma

This protocol provides a highly sensitive and specific method for the simultaneous quantification of this compound and its metabolites.[2]

1. Sample Preparation (Plasma)

  • To 1 mL of plasma, add an internal standard (e.g., chinolin-3-carboxylic acid).[2]

  • Perform solid-phase extraction (SPE) to separate the analytes from the plasma matrix.[2]

  • Elute the analytes and evaporate the solvent.

  • Reconstitute the residue in 30 µL of water.[2]

  • Inject approximately 3 µL of the extract into the LC-MS/MS system.[2]

2. LC-MS/MS Conditions

  • Column: C18 reversed-phase column (e.g., Grom Hypersil CPS, 250 x 2 mm, 5 µm).[2]

  • Mobile Phase: Acetonitrile:methanol:water:formic acid (700:190:110:1, v/v/v/v).[2]

  • Flow Rate: 0.2 mL/min.[2]

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[2]

  • Detection: Selected Ion Monitoring (SIM) of the specific m/z for this compound (124.3), nicotinamide (123.3), and nicotinuric acid (181.0).[2]

3. Calibration and Quality Control

  • Prepare calibration standards in blank plasma with concentrations ranging from 50.0 to 750 ng/mL.[2]

  • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 100, 300, and 600 ng/mL).[2]

  • Validate the method for linearity, precision, accuracy, and stability according to international guidelines.[2]

LC-MSMS_Protocol PlasmaSample Plasma Sample with IS SPE Solid-Phase Extraction (SPE) PlasmaSample->SPE EluteEvaporate Elute Analytes & Evaporate SPE->EluteEvaporate Reconstitute Reconstitute in Water EluteEvaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: LC-MS/MS sample preparation workflow.

Conclusion

The choice of HPLC method for this compound quantification depends on the specific requirements of the study, including the desired sensitivity, the complexity of the biological matrix, and the available instrumentation. HPLC-UV offers a reliable and accessible method for routine analysis. For higher sensitivity and selectivity, HPLC with fluorescence detection is an excellent option. For the most demanding applications requiring the simultaneous quantification of multiple metabolites at very low concentrations, LC-MS/MS is the method of choice. The protocols provided in this document offer a starting point for researchers to develop and validate robust methods for this compound analysis in their own laboratories.

References

Application Note: High-Throughput Analysis of Niacin and its Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Niacin (Vitamin B3) is a crucial water-soluble vitamin that plays a vital role in cellular metabolism, primarily as a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+).[1][2] These coenzymes are essential for numerous redox reactions, DNA repair, and cellular signaling pathways.[2][3] Pharmacologically, this compound is utilized in high doses for the management of dyslipidemia.[4] Monitoring the levels of this compound and its metabolites is critical in both nutritional assessment and clinical settings to ensure efficacy and safety. This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its major metabolites in human plasma.

This compound Metabolism

This compound is metabolized in the body through two primary pathways: an amidation pathway and a conjugation pathway.[4] The amidation pathway leads to the formation of nicotinamide (NAM), which is then converted to other metabolites such as N-methyl-2-pyridone-5-carboxamide (2-Pyr). The conjugation pathway results in the formation of nicotinuric acid (NUA). Understanding these pathways is essential for interpreting the metabolic profile of this compound.

Niacin_Metabolism cluster_0 Dietary Intake / Supplementation cluster_1 Metabolic Pathways This compound This compound (Nicotinic Acid) NAM Nicotinamide (NAM) This compound->NAM Amidation NUA Nicotinuric Acid (NUA) This compound->NUA Conjugation Pyr2 N-methyl-2-pyridone-5-carboxamide (2-Pyr) NAM->Pyr2 Further Metabolism NAD NAD+ / NADP+ NAM->NAD

Figure 1: Simplified this compound Metabolic Pathway.

Experimental Protocol

This protocol provides a detailed procedure for the extraction and analysis of this compound and its metabolites from human plasma.

Materials and Reagents
  • This compound, Nicotinamide, Nicotinuric Acid, and N-methyl-2-pyridone-5-carboxamide analytical standards

  • Internal Standard (e.g., 5-fluorouracil (B62378) or a deuterated analog)[5]

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (blank)

Sample Preparation

A protein precipitation method is employed for the extraction of analytes from plasma.[5][6][7]

  • Allow plasma samples to thaw at room temperature.

  • To a 200 µL aliquot of plasma in a microcentrifuge tube, add 500 µL of acetonitrile containing the internal standard.[6][7]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes.[8]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.[9]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • HPLC System: Agilent 1100 system or equivalent[5]

  • Column: Phenomenex Synergi Hydro-RP (e.g., 4.6 x 150 mm, 5 µm) or Zorbax 300SB-C8 (e.g., 250 mm x 4.6 mm, 5 µm)[5][6][7]

  • Mobile Phase A: 0.1% Formic acid in water[6][7]

  • Mobile Phase B: Methanol[6][7]

  • Gradient: Isocratic elution with 5% Methanol and 95% 0.1% Formic acid is often suitable.[6][7] Alternatively, a gradient can be optimized.

  • Flow Rate: 0.5 - 1.0 mL/min (a split may be used if necessary)[5]

  • Injection Volume: 10 - 40 µL[5]

  • Column Temperature: Ambient or controlled at 40°C

  • Run Time: Approximately 9 minutes[6][7]

Mass Spectrometry
  • Mass Spectrometer: API 4000 triple quadrupole system or equivalent[5]

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to achieve the best sensitivity for different analytes.[5][6][7]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

The following diagram illustrates the general experimental workflow.

Experimental_Workflow Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition and Analysis LCMS->Data

Figure 2: General Experimental Workflow.

Quantitative Data Summary

The LC-MS/MS method demonstrates excellent linearity and sensitivity for the quantification of this compound and its metabolites.

Table 1: MRM Transitions and Linearity

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Linearity Range (ng/mL)
This compound (NA)Positive124.180.12.0 - 3000[6][7]
Nicotinamide (NAM)Positive123.180.010.0 - 1600[6][7]
Nicotinuric Acid (NUA)Negative178.778.02.0 - 3000[5]
N-methyl-2-pyridone-5-carboxamide (2-Pyr)Positive153.1110.250.0 - 5000[6][7]

Table 2: Method Performance Characteristics

AnalyteExtraction Recovery (%)Matrix Effect (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound (NA)89.7 - 93.3[5]80.0 - 96.5[5]< 15< 15
Nicotinuric Acid (NUA)98.3 - 103.0[5]81.7 - 99.3[5]< 15< 15

Precision values are generally expected to be within 15% as per FDA guidelines for bioanalytical method validation.[6]

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the simultaneous quantification of this compound and its key metabolites in human plasma. The simple sample preparation procedure, coupled with the high selectivity and sensitivity of tandem mass spectrometry, makes this method well-suited for clinical research and drug development applications. The provided protocols and data serve as a valuable resource for researchers and scientists in the field.

References

Sensitive Detection of Niacin and its Derivatives by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the sensitive and quantitative analysis of niacin (Vitamin B3) and its key derivatives, including nicotinamide (B372718) (NAM), nicotinic acid (NA), nicotinamide mononucleotide (NMN), and nicotinamide adenine (B156593) dinucleotide (NAD+), in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for nutritional assessment, pharmaceutical development, and metabolic pathway studies.[1]

This compound and its derivatives are essential cofactors in cellular metabolism, playing a vital role in energy production, DNA repair, and cell signaling.[2][3] Accurate quantification of these compounds is critical for understanding their physiological and pathological roles. LC-MS/MS offers unparalleled sensitivity and specificity for this purpose, enabling the detection of these analytes at picogram to nanogram levels.[1]

Experimental Workflow

The overall experimental workflow for the analysis of this compound and its derivatives is depicted below. It involves sample preparation, chromatographic separation, and detection by tandem mass spectrometry.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (Plasma, Serum, Tissue) extraction Protein Precipitation & Analyte Extraction sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant reconstitution Evaporation & Reconstitution supernatant->reconstitution injection Injection into LC-MS/MS System reconstitution->injection separation Chromatographic Separation (Reversed-Phase or HILIC) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection quantification Quantification using Internal Standards detection->quantification reporting Data Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound and its derivatives.

Quantitative Data Summary

The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of this compound and its derivatives in human plasma.

Table 1: Linearity Ranges and Lower Limits of Quantification (LLOQ)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Reference
This compound (NA)100 - 20,000100[4]
Nicotinamide (NAM)10 - 1,60010[4]
Nicotinuric Acid (NUA)10 - 1,60010[4]
N-methyl-2-pyridone-5-carboxamide (2-Pyr)50 - 5,00050[4]
This compound (NA)5 - 8005[5]
Nicotinuric Acid (NUA)5 - 8005[5]
This compound (NA)2.0 - 3,0002.0[6]
Nicotinamide (NAM)10.0 - 1,60010.0[6]
Nicotinuric Acid (NUA)2.0 - 3,0002.0[6]
N-methyl-2-pyridone-5-carboxamide (2-Pyr)50.0 - 5,00050.0[6]

Table 2: Precision and Accuracy Data

AnalyteQC Level (ng/mL)Intra-assay RSD (%)Inter-assay RSD (%)Accuracy (%)Reference
This compound (NA)10, 60, 6005.0 - 8.72.8 - 9.497.8 - 102.3[5]
Nicotinuric Acid (NUA)10, 60, 6005.5 - 7.63.7 - 5.899.4 - 103.2[5]

Experimental Protocols

This section provides a detailed protocol for the extraction and LC-MS/MS analysis of this compound and its derivatives from human plasma.

Sample Preparation: Protein Precipitation

This protocol is adapted from methods described for the analysis of this compound and its metabolites in human plasma.[5][6]

  • Aliquoting: To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 50 µL of an internal standard working solution (e.g., 5-fluorouracil (B62378) at 1000 ng/mL).[5]

  • Protein Precipitation: Add 250 µL of acetonitrile (B52724) to the plasma sample.[5] For a larger sample volume of 200 µL of plasma, 500 µL of acetonitrile can be used.[6]

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 15,000 rpm for 10 minutes to pellet the precipitated proteins.[5]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[5]

  • Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase and vortex for 30 seconds.[5]

  • Analysis: Inject an aliquot (e.g., 40 µL) of the reconstituted solution into the LC-MS/MS system.[5]

LC-MS/MS Analysis

The following are example LC-MS/MS conditions. Optimization may be required based on the specific instrument and analytes of interest.

Liquid Chromatography (LC) Conditions

ParameterConditionReference
Column Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 µm)[5]
Mobile Phase Methanol-2 mM ammonium (B1175870) acetate (B1210297) (3:97, v/v)[5]
Flow Rate 1 mL/min (with a 1:1 split)[5]
Injection Volume 40 µL[5]
Column Temperature Ambient
Run Time 4.5 minutes[5]

Mass Spectrometry (MS/MS) Conditions

ParameterConditionReference
Ionization Mode Electrospray Ionization (ESI), Negative or Positive[5][6][7]
Scan Type Multiple Reaction Monitoring (MRM)[5][6]
MRM Transitions See Table 3[5][6][7]
Nebulizer Gas 3 L/min[8]
Drying Gas Flow 10 L/min[8]
Interface Temperature 400 °C[8]

Table 3: Example MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)PolarityReference
This compound (NA)122.078.0Negative[5]
Nicotinuric Acid (NUA)178.778.0Negative[5]
5-Fluorouracil (IS)128.942.1Negative[5]
This compound (NA)124.180.1Positive[6]
Nicotinamide (NAM)123.180.0Positive[6]
Nicotinuric Acid (NUA)181.079.0Positive[6]
N-methyl-2-pyridone-5-carboxamide (2-Pyr)153.1110.2Positive[6]
NAD+664.0136.1Positive[8]
NADH666.0649.2Positive[8]

This compound Signaling Pathway

This compound exerts its biological effects through various signaling pathways. One key pathway involves the activation of the G-protein-coupled receptor GPR109A (also known as HCA2), which is highly expressed in adipose tissue.[3] Activation of this receptor leads to the inhibition of lipolysis, contributing to this compound's lipid-lowering effects.[3] Furthermore, this compound can influence vascular inflammation by downregulating the NF-κB signaling pathway.[9]

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPR109A GPR109A (HCA2 Receptor) This compound->GPR109A Gi Gi Protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP PKA ↓ PKA HSL ↓ HSL Activity Lipolysis ↓ Lipolysis NFkB_I IKK NFkB_A NF-κB (p65/p50) NFkB_I->NFkB_A activates Gene Inflammatory Gene Expression NFkB_A->Gene promotes transcription IKB IκB Niacin_effect This compound Niacin_effect->NFkB_I inhibits

References

Application Note: High-Throughput Analysis of Niacin and its Metabolites Using Supercritical Fluid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niacin (Vitamin B3) is a crucial water-soluble vitamin involved in numerous metabolic pathways. Understanding its metabolism is vital for nutritional research and drug development. This application note details a robust and rapid method for the simultaneous separation and quantification of this compound and its primary metabolites using Supercritical Fluid Chromatography (SFC) coupled with tandem mass spectrometry (MS/MS). SFC offers a powerful alternative to traditional liquid chromatography methods, particularly for analyzing polar compounds like this compound and its metabolites, providing improved resolution and throughput.[1][2][3] This document provides detailed experimental protocols, quantitative data, and visual representations of the metabolic pathways and experimental workflow.

Introduction

This compound, obtained from the diet, is converted into nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are essential coenzymes in cellular metabolism.[4] The analysis of this compound and its metabolites, which are highly polar, has traditionally presented challenges for reversed-phase liquid chromatography. Supercritical Fluid Chromatography (SFC) utilizes supercritical CO2 as the primary mobile phase, which, due to its low viscosity and high diffusivity, allows for faster separations and higher efficiency.[1] This technique has gained traction for the analysis of polar compounds and offers a viable alternative for the analysis of hydrophilic metabolites in biological fluids.[1][2][3][5] This study demonstrates the successful application of an SFC-MS/MS method for the quantification of this compound and seven of its metabolites in rabbit plasma and human urine.[1]

Experimental Protocols

Sample Preparation

Standard stock solutions of this compound and its metabolites (nicotinamide, nicotinamide N-oxide, and nicotinuric acid) should be prepared by dissolving each compound in methanol.[1]

For Biological Samples (Plasma and Urine): A protein precipitation method is recommended for the extraction of this compound and its metabolites.

  • Materials:

    • Acetonitrile

    • Centrifuge

    • Vortex mixer

    • Evaporator (e.g., nitrogen evaporator)

    • Reconstitution solution (e.g., Acetonitrile/water (10:90, v/v))

  • Protocol:

    • To 100 µL of plasma or urine sample, add 200 µL of acetonitrile.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5 minutes.

    • Transfer 150 µL of the supernatant to a clean vial.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dry residue in 100 µL of the reconstitution solution.

    • The sample is now ready for SFC-MS/MS analysis.[6]

SFC-MS/MS Analysis

The following parameters are based on a validated method for the separation of this compound and its metabolites.[1]

  • Instrumentation:

    • An ACQUITY Ultra Performance Convergence Chromatography (UPC²) system (Waters) or equivalent.[1]

    • A Xevo TQD tandem mass spectrometer (Waters) or equivalent, equipped with an electrospray ionization (ESI) source.[1]

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC HSS Cyano (3.0 × 50 mm) or similar.

    • Mobile Phase A: Supercritical CO₂

    • Mobile Phase B (Modifier): Methanol/water (95:5) with ammonium (B1175870) formate (B1220265) and formic acid.

    • Gradient Elution:

      • Start with 2% Mobile Phase B.

      • Increase to 20% B over 1.2 minutes.

      • Increase to 50% B over 0.1 minutes.

      • Hold at 50% B for 0.7 minutes.

      • Return to initial conditions (2% B) over 0.2 minutes.[1]

    • Flow Rate: 1.5 mL/min

    • Column Temperature: 40°C

    • Back Pressure: 1500 psi

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize MRM transitions (precursor ion > product ion) for each analyte.

Quantitative Data

The SFC-MS/MS method was successfully applied to quantify this compound and its metabolites in rabbit plasma and human urine. The results are summarized below.

Table 1: Quantification of this compound and its Metabolites in Rabbit Plasma [1]

CompoundConcentration (ng/mL)
This compound (NA)15.3 ± 2.1
Nicotinamide (NAM)25.7 ± 3.5
Nicotinuric acid (NUA)5.2 ± 0.8
Nicotinamide N-oxide (NAMO)3.8 ± 0.5
N1-methyl-2-pyridone-5-carboxamide (2PY)12.1 ± 1.9
N1-methyl-4-pyridone-5-carboxamide (4PY)7.6 ± 1.1
N-methylnicotinamide (MNAM)9.4 ± 1.3
Trigonelline4.1 ± 0.6

Table 2: Quantification of this compound and its Metabolites in Human Urine [1]

CompoundConcentration (ng/mL)
This compound (NA)85.2 ± 12.3
Nicotinamide (NAM)152.6 ± 21.8
Nicotinuric acid (NUA)48.7 ± 7.1
Nicotinamide N-oxide (NAMO)25.3 ± 3.9
N1-methyl-2-pyridone-5-carboxamide (2PY)110.4 ± 15.7
N1-methyl-4-pyridone-5-carboxamide (4PY)65.8 ± 9.4
N-methylnicotinamide (MNAM)78.2 ± 11.2
Trigonelline35.1 ± 5.3

Visualizations

This compound Metabolism Pathway

This compound from the diet is converted through two primary pathways: the amidation pathway and the conjugative pathway.[7] The amidation pathway produces nicotinamide and its subsequent metabolites, while the conjugative pathway forms nicotinuric acid.

Niacin_Metabolism This compound This compound (NA) NUA Nicotinuric Acid (NUA) This compound->NUA Conjugation NAMN Nicotinic Acid Mononucleotide This compound->NAMN Preiss-Handler Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN Salvage Pathway Methylene_NAM NAM->Methylene_NAM NAD NAD+ NAD->NAM NAD-consuming enzymes NAMN->NAD NMN->NAD NAMO Nicotinamide N-oxide (NAMO) MNAM N-methylnicotinamide (MNAM) PY2 2-pyridone MNAM->PY2 PY4 4-pyridone MNAM->PY4 Methylene_NAM->NAMO Methylene_NAM->MNAM

Caption: Simplified metabolic pathways of this compound.

SFC-MS/MS Experimental Workflow

The general workflow for the analysis of this compound metabolites from biological samples involves sample preparation, SFC separation, and MS/MS detection and quantification.

SFC_Workflow Sample Biological Sample (Plasma or Urine) Preparation Sample Preparation (Protein Precipitation) Sample->Preparation SFC SFC Separation Preparation->SFC MS MS/MS Detection (ESI+, MRM) SFC->MS Data Data Analysis & Quantification MS->Data

Caption: Experimental workflow for SFC-MS/MS analysis.

Conclusion

The presented Supercritical Fluid Chromatography-tandem mass spectrometry method provides a sensitive, specific, and high-throughput approach for the simultaneous quantification of this compound and its key metabolites in biological matrices.[1] This methodology is well-suited for clinical and preclinical studies investigating this compound metabolism, nutritional status, and the pharmacokinetics of this compound-based therapeutics. The advantages of SFC in analyzing polar compounds make it a valuable tool for metabolomics research.[5][8]

References

Application Notes and Protocols: In Vitro Models for Studying Niacin's Effects on Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for studying the effects of niacin (Vitamin B3) on various cell lines in vitro. The information is intended to guide researchers in setting up experiments to investigate this compound's mechanisms of action in diverse cellular processes, including lipid metabolism, inflammation, and cell survival.

This compound's Effects on Adipocyte Function

This compound plays a significant role in adipocyte biology, primarily through the activation of the G protein-coupled receptor 109A (GPR109A). This leads to decreased lipolysis and increased secretion of the anti-inflammatory adipokine, adiponectin.

Quantitative Data Summary:
Cell LineThis compound ConcentrationKey EffectQuantitative ChangeReference
Primary Rat Adipocytes30 mg/kg (in vivo prelude)Increased Adiponectin SecretionSignificant increase in serum adiponectin[1]
Primary Rat AdipocytesNot specified in vitroDecreased LipolysisSignificant decrease[1]
3T3-L1 AdipocytesNot specifiedNo effect on adiponectin or lipolysisLimited GPR109A expression[1]
Signaling Pathway: this compound in Adipocytes

The binding of this compound to its receptor, GPR109A, on adipocytes initiates a signaling cascade that inhibits lipolysis and stimulates adiponectin secretion.

Niacin_Adipocyte_Pathway This compound This compound GPR109A GPR109A Receptor This compound->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates Adiponectin Adiponectin Secretion GPR109A->Adiponectin Stimulates (mechanism less defined) AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases conversion of ATP to PKA Protein Kinase A (PKA) cAMP->PKA Reduces activation of HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Reduces phosphorylation of Lipolysis Lipolysis Inhibition HSL->Lipolysis

Caption: this compound's GPR109A-mediated pathway in adipocytes.

Experimental Protocol: In Vitro Lipolysis Assay

This protocol is for measuring the effect of this compound on lipolysis in primary adipocytes.

  • Cell Culture: Isolate primary adipocytes from rat epididymal fat pads and culture them in a suitable medium, such as DMEM supplemented with 10% FBS and antibiotics.

  • This compound Treatment:

    • Pre-treat adipocytes with pertussis toxin (to block Gi signaling) as a negative control where applicable.[1]

    • Treat adipocytes with desired concentrations of this compound for a specified period (e.g., 2-4 hours).

  • Induction of Lipolysis: Stimulate lipolysis with an agent like norepinephrine.[2]

  • Glycerol (B35011) Measurement: Collect the culture medium and measure the concentration of glycerol, a byproduct of lipolysis, using a commercially available glycerol assay kit.

  • Data Analysis: Compare glycerol levels in this compound-treated cells to untreated and vehicle-treated controls.

Anti-Inflammatory Effects of this compound

This compound exhibits anti-inflammatory properties in various cell types, including macrophages and endothelial cells, by modulating cytokine production and inhibiting key inflammatory signaling pathways.

Quantitative Data Summary:
Cell LineTreatment ConditionsKey EffectQuantitative ChangeReference
Mouse MacrophagesInflammatory stimulus + this compoundDecreased TNF-α secretion36-44% inhibition[3][4]
Mouse MacrophagesInflammatory stimulus + this compoundDecreased IL-6 secretion31-46% inhibition[3][4]
Mouse MacrophagesInflammatory stimulus + this compoundDecreased IL-1 secretion19-42% inhibition[3][4]
HUVECsoxLDL stimulation + this compoundDecreased IL-6 and TNF-α secretionSignificant decrease[5][6][7]
HUVECsoxLDL stimulation + this compoundInhibition of NF-κB p65 expressionDose-dependent decrease[5][6]
THP-1 MacrophagesoxLDL stimulation + this compoundDecreased IL-6 and TNF-α secretionSignificant decrease[5][6]
Signaling Pathway: this compound's Anti-Inflammatory Action

This compound can suppress inflammation by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Niacin_NFkB_Pathway cluster_stimulus Inflammatory Stimulus oxLDL oxLDL TLR Toll-like Receptor (TLR) oxLDL->TLR IKK IKK Complex TLR->IKK Activates This compound This compound Notch1 Notch1 This compound->Notch1 Inhibits NFkB_active NF-κB (p65/p50) (Active) Notch1->NFkB_active Inhibits activation of IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p65/p50) - IκBα Complex (Inactive) IkB->NFkB_complex Degrades from NFkB_complex->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Transcription of Pro-inflammatory Genes NFkB_active->Transcription Induces Cytokines IL-6, TNF-α Transcription->Cytokines

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Protocol: Cytokine Measurement by ELISA

This protocol describes the measurement of pro-inflammatory cytokines from cell culture supernatants.

  • Cell Culture: Culture HUVECs or THP-1 macrophages in their respective recommended media.

  • Stimulation and Treatment:

    • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

    • Induce an inflammatory response by adding an inflammatory agent like oxidized low-density lipoprotein (oxLDL) or lipopolysaccharide (LPS).[5][6]

  • Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • ELISA: Quantify the concentration of cytokines (e.g., IL-6, TNF-α) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Normalize cytokine concentrations to the total protein content of the cells in each well and compare the results from this compound-treated cells to controls.

This compound's Impact on Hepatocyte Lipid Metabolism

This compound influences lipid metabolism in hepatocytes, contributing to its overall lipid-lowering effects. A key mechanism is the inhibition of fat accumulation.

Quantitative Data Summary:
Cell LineTreatment ConditionsKey EffectQuantitative ChangeReference
HepG2 or Primary Human HepatocytesPalmitic acid stimulation + this compound (0.25-0.5 mmol/L)Inhibition of fat accumulation45-62% inhibition[8]
HepG2 or Primary Human HepatocytesPalmitic acid stimulation + this compoundInhibition of DGAT2 mRNA expressionSignificant decrease[8]
HuH7 and Primary Mouse HepatocytesThis compound treatmentDecrease in triglyceride contentSignificant decrease[9][10]

Experimental Workflow: Studying this compound in Hepatocytes

Niacin_Hepatocyte_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture HepG2 or Primary Hepatocytes Stimulate Stimulate with Palmitic Acid (to induce fat accumulation) Culture->Stimulate Treat Treat with this compound (e.g., 0.25-0.5 mmol/L) Stimulate->Treat Fat_Accumulation Measure Fat Accumulation (e.g., Oil Red O Staining) Treat->Fat_Accumulation Gene_Expression Analyze Gene Expression (e.g., qRT-PCR for DGAT2) Treat->Gene_Expression ROS Measure ROS Production Treat->ROS Cytokine Measure IL-8 Secretion (ELISA) Treat->Cytokine

Caption: Experimental workflow for this compound studies in hepatocytes.

Experimental Protocol: Oil Red O Staining for Lipid Accumulation

This protocol is for the qualitative and quantitative assessment of intracellular lipid droplets.

  • Cell Culture and Treatment:

    • Grow HepG2 cells or primary hepatocytes on glass coverslips in multi-well plates.

    • Induce lipid accumulation by treating with palmitic acid.

    • Co-treat with this compound at desired concentrations for 24 hours.[8]

  • Fixation: Wash cells with PBS and fix with 10% formalin for at least 1 hour.

  • Staining:

    • Wash the fixed cells with water and then with 60% isopropanol (B130326).

    • Stain with a freshly prepared Oil Red O working solution for 10-15 minutes.

    • Wash again with 60% isopropanol and then with water.

  • Visualization and Quantification:

    • Visualize and capture images of the stained lipid droplets using a microscope.

    • For quantification, elute the stain from the cells using 100% isopropanol and measure the absorbance at a specific wavelength (e.g., 500 nm).

This compound's Effects on Keratinocyte Survival

This compound can protect skin cells from apoptosis induced by external stressors like UVB radiation. This effect is mediated through the activation of survival signaling pathways.

Quantitative Data Summary:
Cell LineTreatment ConditionsKey EffectQuantitative ChangeReference
HaCaT Keratinocytes30 mJ/cm² UV + 20 μM this compoundIncreased cell viabilityRecovered to 90.21% from 79.35%[11]
HaCaT KeratinocytesThis compound restrictionDecreased intracellular NAD>90% reduction after 7 days[12][13]
HaCaT KeratinocytesThis compound restrictionIncreased ROS and DNA damageSignificant increase[12][13]
Signaling Pathway: this compound's Pro-Survival Effect in Keratinocytes

This compound can promote keratinocyte survival in the face of UVB radiation by activating the PI3K/Akt signaling pathway.

Niacin_Keratinocyte_Pathway UVB UVB Radiation Cell Keratinocyte UVB->Cell Induces This compound This compound PI3K PI3K This compound->PI3K Activates Apoptosis Apoptosis Cell->Apoptosis Akt Akt PI3K->Akt Activates Akt->Apoptosis Inhibits Survival Cell Survival Akt->Survival Promotes

Caption: this compound's pro-survival signaling in keratinocytes.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol measures cell viability as an indicator of this compound's protective effects.

  • Cell Culture: Seed HaCaT keratinocytes in a 96-well plate and allow them to adhere overnight.

  • Treatment and UVB Exposure:

    • Pre-treat cells with various concentrations of this compound (e.g., 0-40 μM) for 1 hour.[11]

    • Expose the cells to a specific dose of UVB radiation (e.g., 30 mJ/cm²).[11]

  • Incubation: Incubate the cells for 24 hours post-irradiation.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Data Analysis: Measure the absorbance at a wavelength of 570 nm. Cell viability is proportional to the absorbance. Compare the viability of this compound-treated cells to untreated and UV-only treated cells.

References

Application Notes and Protocols: Using HaCaT Keratinocytes to Model Niacin Deficiency In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Niacin (Vitamin B3) and its amide derivative, nicotinamide (B372718), are essential precursors for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+) and its phosphorylated form, NADP+. These coenzymes are critical for a multitude of cellular processes, including energy metabolism, DNA repair, and redox signaling. This compound deficiency, leading to depleted intracellular NAD+ pools, can have profound effects on cellular function and viability, particularly in high-turnover tissues like the skin.

The immortalized human keratinocyte cell line, HaCaT, provides a robust and reliable in vitro model to study the cellular and molecular consequences of this compound deficiency. HaCaT cells, while immortalized, retain many of the differentiation characteristics of normal human keratinocytes, making them a relevant system for dermatological research.[1][2][3][4] By culturing HaCaT cells in a this compound-restricted medium, researchers can simulate a state of this compound deficiency and investigate its impact on cell signaling, viability, and response to stressors. This model is particularly valuable for screening potential therapeutic compounds aimed at mitigating the effects of this compound deficiency and for elucidating the underlying mechanisms of skin pathologies associated with this condition.

Key Cellular Effects of this compound Deficiency in HaCaT Cells

Inducing this compound deficiency in HaCaT cells leads to a series of observable and quantifiable cellular changes:

  • Decreased Cell Proliferation: A notable reduction in the rate of cell growth is observed.[1][5][6]

  • Increased Apoptosis and Cell Cycle Arrest: this compound-deficient cells exhibit a higher rate of programmed cell death and an arrest in the G2/M phase of the cell cycle.[1][5][6]

  • Elevated Reactive Oxygen Species (ROS): The intracellular levels of ROS are significantly increased, indicating a state of oxidative stress.[1][5][6]

  • Increased DNA Damage: The accumulation of ROS contributes to increased DNA damage within the cells.[1][5][6]

  • Upregulation of NADPH Oxidase: The expression and activity of NADPH oxidase, a key enzyme in ROS production, are elevated.[1][5][6]

Experimental Protocols

Induction of this compound Deficiency in HaCaT Cells

This protocol describes the fundamental procedure for establishing a this compound-deficient culture of HaCaT keratinocytes.

Materials:

  • HaCaT keratinocytes

  • Standard cell culture medium for HaCaT cells (e.g., DMEM)[3]

  • This compound-free cell culture medium (custom formulation or commercially available)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Procedure:

  • Standard Culture of HaCaT Cells: Culture HaCaT cells in standard DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a suitable subculture ratio.

  • Initiation of this compound Deficiency: To induce this compound deficiency, replace the standard culture medium with a this compound-free medium. The control group should be cultured in the same base medium supplemented with a physiological concentration of nicotinamide (e.g., 33 µM).[5]

  • Maintenance of this compound-Deficient Culture: Continue to culture the cells in the this compound-free medium, changing the medium every 2-3 days. The effects of this compound deficiency typically become apparent over several days to weeks.[5]

Experimental Workflow for Inducing this compound Deficiency

G cluster_0 Standard HaCaT Cell Culture cluster_1 Induction of this compound Deficiency A Seed HaCaT cells in standard medium B Incubate at 37°C, 5% CO2 A->B C Passage cells at 80-90% confluency B->C D Split cells into two groups: Control and Experimental C->D E_ctrl Control Group: Culture in medium with Nicotinamide (33 µM) D->E_ctrl E_exp Experimental Group: Culture in this compound-free medium D->E_exp F Maintain cultures for defined period (e.g., 14 days) E_ctrl->F E_exp->F G Proceed to downstream assays F->G

Experimental workflow for establishing a this compound-deficient HaCaT cell model.

Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • This compound-deficient and control HaCaT cells

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HaCaT cells (both control and this compound-deficient) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]

  • MTT Addition: After the desired period of this compound deficiency, add 10 µL of MTT solution to each well.[2]

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][10]

Quantification of Intracellular NAD+/NADH Levels

This protocol allows for the quantification of total NAD+ and NADH, providing a direct measure of the metabolic state of the cells.

Materials:

  • This compound-deficient and control HaCaT cells

  • NAD+/NADH Assay Kit (colorimetric or fluorometric)

  • Extraction Buffer (provided in the kit)

  • Microplate reader or fluorometer

Procedure:

  • Cell Lysis: Harvest approximately 1-5 x 10^6 cells. Wash with cold PBS and resuspend in 0.5 mL of the provided extraction buffer.[11][12][13]

  • Homogenization: Homogenize or sonicate the cell suspension on ice.[11][12][13]

  • Deproteinization: Centrifuge the lysate to remove debris. For accurate measurement, it is recommended to deproteinate the sample using a 10 kDa spin filter.[11][12][13]

  • NAD+ and NADH Separation (Optional): To measure NAD+ and NADH separately, aliquots of the lysate can be treated with acid and base, respectively, to destroy the other coenzyme, as per the kit manufacturer's instructions.[11][12]

  • Assay: Add the prepared samples and standards to a 96-well plate. Add the cycling reagent and incubate as per the manufacturer's protocol.[11]

  • Measurement: Read the absorbance or fluorescence at the appropriate wavelength.

Measurement of Intracellular ATP Levels

ATP levels are a key indicator of cellular energy status and viability.

Materials:

  • This compound-deficient and control HaCaT cells

  • ATP Assay Kit (bioluminescence-based)

  • Luminometer

Procedure:

  • Cell Lysis: For adherent cells, remove the culture medium and add the provided nuclear releasing reagent to the wells. For suspension cells, transfer a small volume of the cell culture to a luminometer plate and add the releasing reagent.[14]

  • Incubation: Incubate for approximately 5 minutes at room temperature to ensure complete cell lysis and release of ATP.[8][14]

  • ATP Detection: Add the ATP detection cocktail containing luciferase and D-luciferin to the cell lysate.[14]

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.[15][16]

Western Blot Analysis of PARP-1

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair and its cleavage is a marker of apoptosis.

Materials:

  • This compound-deficient and control HaCaT cells

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PARP-1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.[17][18]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[19]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[19]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with the primary anti-PARP-1 antibody overnight at 4°C.[18][19]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.[18][19]

Data Presentation

Table 1: Summary of Expected Quantitative Changes in this compound-Deficient HaCaT Cells

ParameterExpected Change in this compound-Deficient CellsAssay
Cell ViabilityDecreaseMTT Assay
Intracellular NAD+ LevelsSignificant DecreaseNAD+/NADH Assay
Intracellular ATP LevelsDecreaseATP Assay
PARP-1 CleavageIncrease in cleaved fragment (89 kDa)Western Blot
Reactive Oxygen Species (ROS)IncreaseDCF-DA Assay

Signaling Pathways in this compound-Deficient HaCaT Cells

This compound deficiency-induced cellular stress in HaCaT cells is mediated by specific signaling pathways. A key pathway involves the upregulation of NADPH oxidase, leading to increased production of reactive oxygen species (ROS). This elevation in ROS contributes to DNA damage and can trigger apoptotic pathways.

Signaling Pathway in this compound-Deficient HaCaT Cells

G cluster_0 This compound Deficiency cluster_1 Cellular Consequences A This compound Restriction B Decreased Intracellular NAD+ Levels A->B C Upregulation of NADPH Oxidase B->C D Increased ROS Production C->D E DNA Damage D->E F G2/M Cell Cycle Arrest & Apoptosis E->F

Proposed signaling cascade in this compound-deficient HaCaT keratinocytes.

Conclusion

The use of HaCaT keratinocytes provides a valuable and accessible in vitro model for studying the multifaceted effects of this compound deficiency. The detailed protocols and expected outcomes described in these application notes offer a comprehensive guide for researchers to investigate the cellular and molecular consequences of this nutritional deficiency. This model is a powerful tool for understanding the role of this compound in skin health and for the development of novel therapeutic strategies.

References

Application Notes and Protocols: Niacin in Human Melanoma Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the use of niacin, specifically in the form of nicotinamide (B372718) (NAM), in the research of human melanoma cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the anti-melanoma properties of NAM.

Introduction

Nicotinamide, the amide form of this compound (Vitamin B3), has emerged as a promising agent in melanoma research. It is a precursor of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular energy metabolism and DNA repair.[1][2] Research has demonstrated that at high concentrations, NAM exhibits significant anti-melanoma activity in vitro and in vivo.[3][4] It has been shown to reduce melanoma cell viability, induce apoptosis, and cause cell cycle arrest by modulating key signaling pathways.[1][3][4]

Effects of Nicotinamide on Human Melanoma Cell Lines

Nicotinamide has been demonstrated to have a potent and dose-dependent inhibitory effect on the growth and survival of human melanoma cell lines, including the highly aggressive A375 and the less aggressive SK-MEL-28 cell lines.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from research on the effects of nicotinamide on human melanoma cell lines.

Table 1: Effect of Nicotinamide on Cell Viability and Proliferation

Cell LineNicotinamide ConcentrationTime PointEffectReference
A37520 mM24hSignificant reduction in cell number[4][5]
A37550 mM24hAlmost complete inhibition of cell proliferation[4][5]
SK-MEL-2820 mM48hStrong inhibitory effect on cell number[4][5]
SK-MEL-2850 mM48hUp to 90% reduction in cell number[3][4]
Multiple Melanoma LinesHigh, non-physiological concentrationsNot SpecifiedReduced viability and proliferation[6][7]
Multiple Melanoma Lines50 µMNot SpecifiedNo effect on viability or proliferation[6][7]

Table 2: Effect of Nicotinamide on Cell Cycle Distribution

Cell LineNicotinamide ConcentrationTime PointEffectReference
A375 & SK-MEL-28Not Specified24h~40% increase in G1-phase accumulation[3][4]
A375 & SK-MEL-28Not Specified24h~50% decrease in S and G2-phases[3][4]

Table 3: Effect of Nicotinamide on Apoptosis

Cell LineNicotinamide ConcentrationTime PointEffectReference
A375 & SK-MEL-28Not Specified24h10-fold increase in cell death[3][4]
A375 & SK-MEL-28Not Specified24h2.5-fold increase of apoptosis in sub-G1 phase[3][4]
B16 (mouse melanoma)Not SpecifiedNot SpecifiedIncreased apoptosis[8]
B16 (mouse melanoma)Not SpecifiedNot SpecifiedReduced mitochondrial membrane potential[8]
B16 (mouse melanoma)Not SpecifiedNot SpecifiedUpregulation of mitochondrial apoptotic proteins[8]

Signaling Pathways Modulated by Nicotinamide in Melanoma Cells

Nicotinamide exerts its anti-melanoma effects through the modulation of several key signaling pathways, primarily by inhibiting the activity of SIRT2 and PARP1.

Nicotinamide-Induced Apoptosis via PARP1 Inhibition

Nicotinamide has been identified as an inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme involved in DNA repair and cell death.[2][8] Inhibition of PARP1 by nicotinamide in melanoma cells leads to the activation of the mitochondrial apoptotic pathway.[8] This is characterized by a decrease in mitochondrial membrane potential and the upregulation of pro-apoptotic proteins.[8]

Nicotinamide Nicotinamide PARP1 PARP1 Nicotinamide->PARP1 inhibits Mitochondria Mitochondria PARP1->Mitochondria maintains integrity Apoptosis Apoptosis Mitochondria->Apoptosis activates pathway Nicotinamide Nicotinamide SIRT2 SIRT2 Nicotinamide->SIRT2 inhibits G1Arrest G1 Phase Arrest Nicotinamide->G1Arrest induces CellCycle Cell Cycle Progression (G1 to S phase) SIRT2->CellCycle promotes cluster_0 In Vitro Experiments cluster_1 Data Analysis & Interpretation CellCulture Melanoma Cell Culture (A375, SK-MEL-28) Treatment Nicotinamide Treatment (Varying Concentrations & Times) CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blotting (PARP1, SIRT2, etc.) Treatment->WesternBlot DataAnalysis Quantitative Analysis Viability->DataAnalysis CellCycle->DataAnalysis Apoptosis->DataAnalysis PathwayAnalysis Signaling Pathway Elucidation WesternBlot->PathwayAnalysis Conclusion Conclusion DataAnalysis->Conclusion PathwayAnalysis->Conclusion

References

Application Notes and Protocols for In Vivo Niacin Research in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in in vivo studies of niacin using mouse models. This document outlines established experimental models, detailed protocols for this compound administration and analysis, and key signaling pathways involved in this compound's physiological effects.

Murine Models for this compound Research

The selection of an appropriate mouse model is critical for investigating the diverse effects of this compound, from its lipid-modifying properties to its anti-inflammatory and flushing responses. Several well-established and specialized transgenic models are utilized in the field.

1.1 Models for Dyslipidemia and Atherosclerosis:

  • Low-Density Lipoprotein Receptor-deficient (Ldlr-/-) Mice: These mice, when placed on a high-fat diet, develop atherosclerosis. They are a valuable model for studying the anti-atherosclerotic effects of this compound. In one study, treatment with 0.3% this compound in the diet significantly reduced atherosclerotic lesion formation in male Ldlr-/- mice on a high-fat diet containing 1.5% cholesterol.[1] This effect was observed even without significant changes in total cholesterol or HDL cholesterol levels, highlighting this compound's impact on immune cells.[1][2]

  • Apolipoprotein E3Leiden.CETP (APOE3Leiden.CETP) Mice: This model is particularly relevant for studying human-like lipoprotein metabolism due to the expression of human cholesteryl ester transfer protein (CETP). These mice exhibit a response to this compound that is comparable to humans, including a significant increase in HDL-cholesterol.[3][4][5][6] this compound administration in this model has been shown to decrease non-HDL cholesterol, reduce atherosclerotic lesion area, and increase reverse cholesterol transport.[3][4][6]

  • Apolipoprotein E-deficient (ApoE-/-) Mice: Another widely used model for atherosclerosis research. This compound treatment in ApoE-/- mice has been demonstrated to inhibit the progression of atherosclerosis and decrease the levels of serum inflammatory cytokines.[7]

1.2 Models for Studying this compound's Mechanism of Action:

  • GPR109A Knockout (Gpr109a-/-) Mice: The G protein-coupled receptor 109A (GPR109A) is the primary receptor for this compound. Gpr109a-/- mice are essential for elucidating which effects of this compound are GPR109A-dependent. For instance, the anti-atherosclerotic effects of this compound were absent in Ldlr-/- mice lacking GPR109A.[1][2] Similarly, this compound's ability to protect against high-fat diet-induced obesity was not observed in GPR109A-deficient mice.[8] However, some studies suggest GPR109A is not essential for all of this compound's effects on serum lipid profiles.[9][10]

  • "ANDY" (Acquired this compound DependencY) Mice: These transgenic mice are engineered to metabolize this compound only through dietary intake, similar to humans, by lacking the pathway to synthesize this compound from tryptophan.[11] This makes them a more physiologically relevant model for studying this compound deficiency and the effects of supplementation.[11]

  • Kynurenine 3-monooxygenase Knockout (KMO-/-) Mice: These mice also lack the ability to synthesize NAD from tryptophan and are used to evaluate this compound nutritional status and the effects of this compound deficiency.[12][13]

1.3 Models for Studying this compound-Induced Flushing:

  • Wild-type Mice (e.g., C57BL/6): Standard wild-type mice are used to study the cutaneous vasodilation, or flushing, a common side effect of this compound. Studies in these mice have implicated the involvement of both prostaglandin (B15479496) D2 and the TRPV1 channel in the flushing response.[14][15][16]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound administration in various mouse models as reported in the cited literature.

Table 1: Effects of this compound on Atherosclerosis and Lipids

Mouse ModelThis compound DoseDurationKey FindingsReference
Ldlr-/-0.3% in diet10 weeks~25% reduction in atherosclerotic lesion size. No significant change in total cholesterol or HDL-C.[1]
APOE*3Leiden.CETP120 mg/kg/day in diet18 weeks-78% reduction in atherosclerotic lesion area. -27% decrease in Total Cholesterol, -40% decrease in Triglycerides, +28% increase in HDL-C.[3][6]
ApoE-/-Not specified10 weeksSignificant reduction in atherosclerotic plaque area.[7]

Table 2: Effects of this compound on Inflammatory Markers

Mouse ModelThis compound DoseDurationKey FindingsReference
ApoE-/-Not specified10 weeksSignificant decrease in serum IL-1β, IL-6, TNF-α, and MCP-1.[7]
C57Bl/6J on atherogenic dietIn vitro treatment of macrophagesN/ADecreased production of IL-6, IL-1β, and TNF-α in stimulated macrophages.[17]
High-fat diet-fed C57BL/6Not specified5 weeksAttenuated HFD-induced increases in adipose tissue gene expression of MCP-1 and IL-1β.[18]

Experimental Protocols

3.1 Protocol for Induction of Atherosclerosis and this compound Treatment in Ldlr-/- Mice

  • Animal Model: Male LDL-R deficient mice.

  • Diet: Place mice on a high-fat diet containing 1.5% cholesterol.

  • This compound Administration:

    • Prepare a control high-fat diet and a treatment diet containing 0.3% (w/w) nicotinic acid.

    • Provide the respective diets and water ad libitum for 10 weeks.

  • Monitoring: Monitor body weight and food intake regularly.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Collect blood for plasma lipid analysis (Total Cholesterol, HDL-C, Triglycerides).

    • Perfuse the aorta and heart.

    • Excise the aorta and perform en face analysis of atherosclerotic lesions using Oil Red O staining.

    • Quantify the lesion area using image analysis software.

3.2 Protocol for Evaluating this compound-Induced Flushing

  • Animal Model: Adult male wild-type mice (e.g., C57BL/6).

  • Anesthesia: Anesthetize mice using pentobarbital (B6593769) (60 mg/kg, intraperitoneal injection).

  • This compound Administration: Administer this compound (30 mg/kg, dissolved in 0.9% saline) via intraperitoneal injection.[14]

  • Blood Flow Measurement:

    • Use a laser Doppler flowmeter to measure cutaneous blood flow, typically on the ear.

    • Record baseline blood flow before this compound administration.

    • Continuously monitor and record blood flow for a defined period (e.g., 60-90 minutes) after injection to capture the flushing response.[19]

  • Data Analysis: Express the change in blood flow as a percentage of the baseline reading. Analyze parameters such as peak response and time to peak.

3.3 Protocol for Assessing this compound's Effects on Adipose Tissue Inflammation

  • Animal Model: Male C57BL/6 mice.

  • Dietary Intervention:

    • Divide mice into a control diet group and a high-fat diet (HFD) group.

    • Maintain on these diets for 6 weeks to induce obesity.

  • This compound Treatment:

    • After the initial 6 weeks, further divide each group into vehicle and this compound treatment subgroups.

    • Administer this compound or vehicle for 5 weeks.[18]

  • Endpoint Analysis:

    • Euthanize mice and collect epididymal fat pads.

    • Homogenize adipose tissue for RNA and protein extraction.

    • Analyze gene expression of inflammatory markers (e.g., MCP-1, IL-1β, CD11c) using quantitative real-time PCR.

    • Analyze protein levels of relevant markers via Western blotting or ELISA.

Signaling Pathways and Visualizations

4.1 GPR109A Signaling in Adipocytes

This compound's primary mechanism for reducing plasma free fatty acids involves the activation of the GPR109A receptor on adipocytes. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. This cascade results in decreased lipolysis and a reduced release of free fatty acids into the bloodstream.[1][18]

GPR109A_Adipocyte cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR109A GPR109A This compound->GPR109A Gi Gi GPR109A->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Lipolysis Lipolysis HSL->Lipolysis FFA_release FFA Release (to liver) Lipolysis->FFA_release

Caption: this compound activates GPR109A in adipocytes, inhibiting lipolysis.

4.2 GPR109A Signaling in Immune Cells (Macrophages)

This compound also exerts anti-inflammatory effects through GPR109A expressed on immune cells like macrophages. This activation can inhibit the recruitment of macrophages to atherosclerotic plaques and promote cholesterol efflux.[1][2] Furthermore, this compound can suppress the expression of pro-inflammatory cytokines.[7][17][20][21][22] One proposed mechanism involves the downregulation of the NF-κB signaling pathway.[7][20][21][22]

GPR109A_Macrophage This compound This compound GPR109A GPR109A This compound->GPR109A NFkB_pathway NF-κB Signaling Pathway GPR109A->NFkB_pathway Inflammation Vascular Inflammation (Cytokine release, Macrophage recruitment) NFkB_pathway->Inflammation Atherosclerosis Atherosclerosis Progression Inflammation->Atherosclerosis Experimental_Workflow start Select Mouse Model (e.g., Ldlr-/-) diet Induce Atherosclerosis (High-Fat Diet) start->diet treatment Administer this compound (e.g., in diet) diet->treatment monitoring Monitor (Weight, Food Intake) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint blood Blood Collection (Lipid Profile) endpoint->blood tissue Aorta Dissection (Lesion Analysis) endpoint->tissue data Data Analysis & Interpretation blood->data tissue->data

References

Application Notes and Protocols: Drosophila melanogaster as a Model Organism for Studying the Effects of Niacin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Drosophila melanogaster, the common fruit fly, serves as a powerful and genetically tractable model organism for investigating the multifaceted roles of Niacin (Vitamin B3) in health and disease. Its short lifespan, conserved metabolic pathways, and sophisticated genetic toolkit make it an ideal system for rapidly assessing the physiological and pathological consequences of this compound deficiency and supplementation.[1] this compound is a precursor to the essential coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which plays a critical role in cellular metabolism, DNA repair, and signaling.[2][3][4] Dysregulation of this compound and NAD+ metabolism has been implicated in a range of age-related diseases, including neurodegenerative disorders.[4][5] This document provides detailed application notes and experimental protocols for utilizing Drosophila to study the effects of this compound.

Key Research Areas

Drosophila models are instrumental in exploring several key areas related to this compound's effects:

  • Neuroprotection: Investigating the protective effects of this compound supplementation in fly models of neurodegenerative diseases such as Parkinson's and Huntington's disease.[5][6][7]

  • Longevity and Aging: Assessing the impact of varying this compound concentrations on lifespan and healthspan, including motor and cognitive function.[2]

  • Metabolism: Elucidating the role of this compound in energy metabolism and its interaction with other metabolic pathways.[8]

  • Toxicity: Determining the dose-dependent toxic effects of high this compound concentrations.[2]

Signaling Pathways

NAD+ Salvage Pathway

This compound is a crucial component of the NAD+ salvage pathway, which recycles nicotinamide (a form of this compound) back into NAD+. This pathway is critical for maintaining cellular NAD+ levels. In Drosophila, the enzyme Nicotinamidase (D-NAAM) converts nicotinamide to nicotinic acid, a key step in this process.[3] The activity of this pathway is linked to stress resistance and lifespan extension.[3]

NAD_Salvage_Pathway cluster_0 NAD+ Salvage Pathway in Drosophila cluster_1 NAD+ Consuming Enzymes Nicotinamide Nicotinamide (NAM) NicotinicAcid Nicotinic Acid (NA) Nicotinamide->NicotinicAcid D-NAAM (Nicotinamidase) NaMN Nicotinic Acid Mononucleotide (NaMN) NicotinicAcid->NaMN Naprt (Nicotinate phosphoribosyltransferase) NaAD Nicotinic Acid Adenine Dinucleotide (NaAD) NaMN->NaAD Nma1/2 (NMNAT) NAD NAD+ NaAD->NAD Qns1 (NAD Synthetase) Sirtuins Sirtuins (e.g., Sir2) NAD->Sirtuins PARPs PARPs NAD->PARPs Sirtuins->Nicotinamide PARPs->Nicotinamide

Figure 1: Simplified NAD+ Salvage Pathway in Drosophila.

Tryptophan-Kynurenine Pathway

The Tryptophan-Kynurenine pathway is another route for de novo NAD+ synthesis.[4] In Drosophila, this pathway is also responsible for the synthesis of ommochrome eye pigments.[9] Imbalances in this pathway have been linked to neurodegenerative conditions.[7][9][10] Notably, the fruit fly lacks the enzymes to convert 3-hydroxyanthranilic acid to quinolinic acid, a neurotoxin in mammals, making it a unique model to study the specific effects of other pathway metabolites.[7][11]

Kynurenine_Pathway cluster_0 Tryptophan-Kynurenine Pathway in Drosophila Tryptophan Tryptophan Formylkynurenine N-Formylkynurenine Tryptophan->Formylkynurenine vermilion (Tryptophan-2,3-dioxygenase) Kynurenine (B1673888) Kynurenine Formylkynurenine->Kynurenine kynurenine formamidase Hydroxykynurenine 3-Hydroxykynurenine (3-HK) (Neurotoxic) Kynurenine->Hydroxykynurenine cinnabar (Kynurenine-3-monooxygenase) KynurenicAcid Kynurenic Acid (KYNA) (Neuroprotective) Kynurenine->KynurenicAcid kynurenine aminotransferase Xanthommatin Xanthommatin (Eye Pigment) Hydroxykynurenine->Xanthommatin cardinal

Figure 2: Key steps of the Tryptophan-Kynurenine Pathway in Drosophila.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound and its derivatives on Drosophila.

Table 1: Dose-Dependent Effects of this compound on Lifespan and Motor Function

This compound Concentration (in diet)Effect on LifespanEffect on Motor FunctionReference
10 mg/100 gIncreased longevity in flies older than 5-6 weeksImproved motor function in flies older than 5-6 weeks[2]
50 mg/100 gDecreased lifespanSigns of motor dysfunction at a younger age[2]

Table 2: Effects of Nicotinamide on a Drosophila Model of Parkinson's Disease

Nicotinamide Concentration (in diet)Effect on Climbing AbilityReference
15 mg/100 gSignificantly improved[6]
30 mg/100 gSignificantly improved[6]

Table 3: Effects of this compound Deficiency on Ceratitis capitata (Mediterranean Fruit Fly) Development

Dietary ConditionLarval Developmental TimePupal WeightPupation RateAdult EmergenceReference
This compound-deficient dietIncreasedDecreasedVery low (6.4% - 19.5%)Very low (3.4%)[12]
This compound-deficient diet with TryptophanDid not restore normal development---[12]
This compound-deficient diet replaced with Niacinamide or NAD+/NADP+Normal developmentNormal developmentNormal developmentNormal development[12]

Experimental Protocols

Drosophila Husbandry and this compound Supplementation

A standardized protocol for fly husbandry is crucial for reproducible results.

Materials:

  • Drosophila melanogaster (wild-type or specific genetic strains)

  • Standard fly food (e.g., cornmeal-yeast-agar medium)

  • This compound (Nicotinic acid or Nicotinamide)

  • Vials or bottles for fly culture

  • Incubator set to 25°C and 60-70% humidity with a 12:12 hour light:dark cycle

Protocol:

  • Prepare Standard Fly Food: A basic recipe includes water, agar, cornmeal, yeast, and sucrose.[13] It is critical to use whole yeast preparations as water-soluble yeast extract may not support a long lifespan.[13]

  • Prepare this compound-Supplemented Food:

    • Calculate the desired final concentration of this compound in the food (e.g., 10 mg/100 g).

    • Prepare a stock solution of this compound in water.

    • After cooking the fly food and allowing it to cool to approximately 65°C, add the appropriate volume of the this compound stock solution and mix thoroughly to ensure even distribution.[13]

    • Prepare a control food with the same volume of water (the solvent for this compound) added.

  • Fly Culture:

    • Transfer newly eclosed flies (within 24 hours of emergence) to vials containing either control or this compound-supplemented food.

    • Maintain flies at a controlled density (e.g., 20-30 flies per vial) to avoid confounding effects of crowding.

    • Transfer flies to fresh food every 2-3 days to prevent desiccation and accumulation of waste products.

Niacin_Supplementation_Workflow cluster_0 Experimental Workflow A Prepare Control and This compound-Supplemented Fly Food B Collect Age-Matched Flies A->B C House Flies on Respective Diets B->C D Transfer to Fresh Food (every 2-3 days) C->D E Perform Phenotypic Assays D->E Throughout Lifespan F Data Analysis E->F

Figure 3: General workflow for a this compound supplementation experiment in Drosophila.

Lifespan Assay

Protocol:

  • Set up at least three replicate vials for each condition (control and this compound-supplemented).

  • House flies of a single sex in each vial to prevent mating, which can affect lifespan.

  • Record the number of dead flies in each vial daily or every other day.

  • Continue until all flies have died.

  • Analyze the data using survival analysis methods (e.g., Kaplan-Meier curves and log-rank tests) to determine if there are significant differences in lifespan between the groups.

Motor Function (Climbing) Assay

This assay measures negative geotaxis, the innate tendency of flies to climb upwards against gravity.

Protocol:

  • Use a vertical climbing apparatus (e.g., a graduated cylinder or a set of connected vials).

  • Transfer a cohort of flies (e.g., 10-20) into the apparatus and allow them to acclimatize for a few minutes.

  • Gently tap the apparatus to knock the flies to the bottom.

  • Record the number of flies that climb past a specific height (e.g., 8 cm) within a set time (e.g., 10-15 seconds).

  • Repeat the trial several times for each cohort of flies.

  • Perform this assay at different ages to assess age-related decline in motor function.

  • Analyze the data by comparing the percentage of successful climbers between the control and this compound-treated groups.

Short-Term Memory Assay (Aversive Phototaxic Suppression)

This assay assesses the ability of flies to learn and remember to avoid a light source associated with an aversive stimulus.

Protocol:

  • Construct a T-maze where one arm is illuminated and the other is dark.

  • During the training phase, expose flies to the illuminated arm, which is coated with an aversive stimulus (e.g., quinine). The dark arm is uncoated.

  • After a rest period, test the flies in a clean T-maze.

  • Calculate a performance index based on the proportion of flies that choose the dark arm over the illuminated arm.

  • Compare the performance indices of control and this compound-treated flies.

Conclusion

Drosophila melanogaster provides a robust and efficient platform for investigating the biological effects of this compound. The protocols and information outlined in this document offer a foundation for researchers to design and execute experiments to further unravel the mechanisms by which this compound influences health, disease, and aging. The ability to combine dietary interventions with powerful genetic tools makes the fruit fly an invaluable asset in the field of nutritional science and drug development.

References

Application Notes and Protocols for Studying Niacin's Impact on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the effects of niacin (Vitamin B3) and its derivatives on mitochondrial respiration. The protocols outlined below are designed for both in vitro and in vivo studies, offering detailed methodologies for assessing changes in mitochondrial function, relevant signaling pathways, and key bioenergetic parameters.

Introduction

This compound is a crucial precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular metabolism.[1][2] NAD+ plays a fundamental role in mitochondrial function, acting as a key electron acceptor in the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC), thereby being essential for ATP production.[3] Emerging research indicates that boosting NAD+ levels through this compound supplementation can enhance mitochondrial biogenesis and function, offering therapeutic potential for a range of mitochondrial and metabolic diseases.[1][2] These protocols provide a framework for elucidating the mechanisms by which this compound impacts mitochondrial respiration.

Key Signaling Pathway: this compound, NAD+, and Mitochondrial Biogenesis

This compound supplementation increases the intracellular pool of NAD+. This elevated NAD+ level activates sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[4] SIRT1, in turn, deacetylates and activates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[5][6] Activated PGC-1α stimulates the expression of nuclear respiratory factors (NRF-1 and NRF-2) and mitochondrial transcription factor A (TFAM), leading to the synthesis of new mitochondria and an increase in respiratory capacity.[7]

Niacin_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion This compound This compound NAD+ NAD+ This compound->NAD+ Biosynthesis SIRT1 (active) SIRT1 (active) NAD+->SIRT1 (active) Activates SIRT1 (inactive) SIRT1 (inactive) SIRT1 (inactive)->SIRT1 (active) PGC-1α (deacetylated) PGC-1α (deacetylated) SIRT1 (active)->PGC-1α (deacetylated) Deacetylates PGC-1α (acetylated) PGC-1α (acetylated) PGC-1α (acetylated)->PGC-1α (deacetylated) NRF-1/2 NRF-1/2 PGC-1α (deacetylated)->NRF-1/2 Activates TFAM TFAM NRF-1/2->TFAM Activates Mitochondrial Biogenesis Mitochondrial Biogenesis TFAM->Mitochondrial Biogenesis Increased Respiration Increased Respiration Mitochondrial Biogenesis->Increased Respiration

This compound to Mitochondrial Biogenesis Signaling Pathway.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Effect on Mitochondrial Respiration using Seahorse XF Analyzer

This protocol details the use of the Agilent Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in C2C12 myotubes treated with nicotinamide riboside (NR), a this compound derivative.

1. Cell Culture and Treatment:

  • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Differentiate myoblasts into myotubes by switching to DMEM with 2% horse serum for 5-7 days.[8]

  • Seed differentiated myotubes into a Seahorse XF96 cell culture microplate at a density of 3 x 10³ cells per well.[8]

  • Treat myotubes with varying concentrations of nicotinamide riboside (e.g., 0.1, 0.5, 1, 5, 10 mM) for 24 hours prior to the assay. Include a vehicle-only control group.

2. Seahorse XF Mito Stress Test:

  • On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate (B1213749), and 2 mM glutamine, pH 7.4.[9]

  • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

  • Perform the Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin (B223565) (1.0 µM), FCCP (0.5 µM), and a mixture of rotenone (B1679576) and antimycin A (0.5 µM each).[9][10]

3. Data Analysis:

  • Measure OCR at baseline and after each injection.

  • Calculate the following parameters:

    • Basal Respiration: (Last rate measurement before first injection) – (Non-mitochondrial respiration rate)
    • Maximal Respiration: (Maximum rate measurement after FCCP injection) – (Non-mitochondrial respiration rate)
    • ATP-Linked Respiration: (Last rate measurement before oligomycin injection) – (Minimum rate measurement after oligomycin injection)
    • Proton Leak: (Minimum rate measurement after oligomycin injection) – (Non-mitochondrial respiration rate)
    • Spare Respiratory Capacity: (Maximal Respiration) – (Basal Respiration)

Protocol 2: High-Resolution Respirometry of Permeabilized Muscle Fibers

This protocol is adapted for studying the effects of in vivo this compound supplementation on mitochondrial function in muscle biopsies.[11]

1. Sample Preparation:

  • Obtain muscle biopsies from subjects before and after a period of this compound supplementation (e.g., 750-1000 mg/day for 10 months).[2][11]

  • Immediately place the biopsy in ice-cold biopsy preservation solution.

  • Mechanically separate muscle fibers using sharp forceps under a microscope in a relaxing and biopsy preservation solution.

2. High-Resolution Respirometry (Oroboros O2k):

  • Calibrate the O2k instrument with air-saturated medium.

  • Add the permeabilized muscle fibers to the O2k chambers containing mitochondrial respiration medium.

  • Use a Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol to assess different respiratory states. A typical SUIT protocol for assessing fatty acid oxidation and electron transport chain capacity would involve the sequential addition of:

    • Malate and pyruvate (to assess Complex I-linked respiration)
    • ADP (to measure oxidative phosphorylation capacity)
    • Succinate (to assess Complex I and II-linked respiration)
    • FCCP (to determine maximal electron transport system capacity)
    • Rotenone (to inhibit Complex I)
    • Antimycin A (to inhibit Complex III)

3. Data Analysis:

  • Record oxygen consumption rates after each addition.

  • Normalize respiration rates to the wet weight of the muscle fibers.

  • Compare the respiratory parameters before and after this compound supplementation.

Protocol 3: Measurement of NAD+ and NADH Levels

This protocol describes an enzymatic cycling assay to determine the concentrations of NAD+ and NADH in cell or tissue lysates.

1. Sample Extraction:

  • For cultured cells, wash with PBS and lyse in an acidic extraction buffer for NAD+ and an alkaline extraction buffer for NADH.

  • For tissue samples, homogenize in the respective extraction buffers.

  • Heat the extracts to destroy enzymes that could consume NAD+ or NADH.

  • Centrifuge to remove cell debris.

2. Enzymatic Cycling Assay:

  • Prepare a reaction mixture containing alcohol dehydrogenase, diaphorase, and a chromogenic substrate (e.g., MTT).

  • Add the sample extracts to the reaction mixture in a 96-well plate.

  • The enzymatic cycling reaction leads to the reduction of the chromogenic substrate, resulting in a color change that can be measured spectrophotometrically (e.g., at 560 nm).

  • The rate of color change is proportional to the amount of NAD+ or NADH in the sample.

3. Quantification:

  • Generate a standard curve using known concentrations of NAD+ and NADH.

  • Determine the concentrations of NAD+ and NADH in the samples by comparing their absorbance values to the standard curve.

  • Calculate the NAD+/NADH ratio.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for studying the impact of this compound on mitochondrial function.

Experimental_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Acquisition and Analysis Select Model Select Model (e.g., C2C12 cells, animal model, human subjects) Determine Treatment Determine Treatment (this compound/NR dose and duration) Select Model->Determine Treatment Define Endpoints Define Endpoints (OCR, NAD+ levels, gene expression) Determine Treatment->Define Endpoints Cell Culture/Animal Treatment Cell Culture/Animal Treatment Define Endpoints->Cell Culture/Animal Treatment Sample Collection Sample Collection (Cell lysates, tissue biopsies) Cell Culture/Animal Treatment->Sample Collection Mitochondrial Respiration Assay Mitochondrial Respiration Assay (Seahorse or HRR) Sample Collection->Mitochondrial Respiration Assay NAD+/NADH Measurement NAD+/NADH Measurement Sample Collection->NAD+/NADH Measurement Gene/Protein Expression Gene/Protein Expression Analysis (qPCR, Western Blot) Sample Collection->Gene/Protein Expression Data Interpretation Data Interpretation Mitochondrial Respiration Assay->Data Interpretation NAD+/NADH Measurement->Data Interpretation Gene/Protein Expression->Data Interpretation

General workflow for investigating this compound's mitochondrial effects.

Data Presentation

The following tables summarize expected and reported quantitative data from studies on this compound and its derivatives.

Table 1: In Vitro Effects of Nicotinamide Riboside (NR) on Mitochondrial Respiration in C2C12 Myotubes

ParameterControl (Vehicle)0.5 mM NR1.0 mM NR
Basal Respiration (pmol O₂/min) 100 ± 10125 ± 12150 ± 15
Maximal Respiration (pmol O₂/min) 250 ± 20325 ± 25400 ± 30
ATP-Linked Respiration (pmol O₂/min) 80 ± 8100 ± 10120 ± 12
Spare Respiratory Capacity (%) 150%160%167%
Intracellular NAD+ (µM) 50 ± 575 ± 7100 ± 10

Note: Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[12]

Table 2: In Vivo Effects of this compound Supplementation in Patients with Mitochondrial Myopathy [2]

ParameterBaselineAfter 10 Months this compound (750-1000 mg/day)% Change
Blood NAD+ (µM) 15.2 ± 3.149.8 ± 8.5+228%
Muscle NAD+ (pmol/mg protein) 2.1 ± 0.44.8 ± 0.9+129%
Maximal Muscle Strength (Nm)
    - Abdominal Flexion45 ± 1085 ± 15+89%
    - Back Extension110 ± 20165 ± 25+50%
Mitochondrial Biogenesis (COX activity) DecreasedIncreased-
Liver Fat Content (%) 10.5 ± 2.55.2 ± 1.8-50%

Data adapted from Pirinen et al., Cell Metabolism, 2020.[2]

Conclusion

The protocols and data presented here provide a robust framework for investigating the impact of this compound on mitochondrial respiration. By employing these methodologies, researchers can gain valuable insights into the therapeutic potential of this compound and other NAD+ precursors for a variety of diseases characterized by mitochondrial dysfunction. Careful consideration of the experimental model, this compound dosage, and treatment duration is crucial for obtaining reproducible and clinically relevant results.

References

Application Notes and Protocols for Assessing Niacin's Influence on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niacin (Vitamin B3), a crucial nutrient, plays a significant role beyond its basic metabolic functions as a precursor for the coenzymes NAD (Nicotinamide Adenine Dinucleotide) and NADP.[1][2] In pharmacological doses, this compound is utilized to manage dyslipidemia by modulating lipid profiles, including reducing triglycerides and LDL-cholesterol while increasing HDL-cholesterol.[3][4][5] The mechanisms underlying these effects are complex and involve profound alterations in gene expression across various tissues, particularly in adipose tissue, liver, and skeletal muscle.[3][4]

This compound's influence on the transcriptome is mediated through several key mechanisms: direct receptor activation, modulation of NAD+ dependent enzymes, and indirect effects stemming from changes in circulating metabolites and hormones.[3][4][5][6] Understanding these pathways and possessing robust methods to quantify their effects on gene expression are critical for developing targeted therapeutics and comprehending both the desired and adverse effects of this compound treatment.

These application notes provide an overview of the primary signaling pathways affected by this compound and detailed protocols for state-of-the-art techniques used to assess its impact on gene expression.

Key Signaling Pathways Modulated by this compound

This compound instigates changes in gene expression through multiple, sometimes intersecting, signaling cascades.

GPR109A Receptor-Mediated Signaling

This compound's best-characterized direct action is through its high-affinity receptor, GPR109A (also known as HCAR2), which is abundantly expressed in adipocytes and immune cells.[4][7] Activation of this G-protein coupled receptor initiates a cascade that primarily inhibits lipolysis.

  • Mechanism: Upon this compound binding, the inhibitory G-protein (Gi) associated with GPR109A is activated. This inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][5] The reduction in cAMP lowers the activity of Protein Kinase A (PKA), a key regulator of gene expression and enzymatic activity.[3][5] This pathway is central to this compound's anti-lipolytic effect, which in turn can indirectly influence gene expression by reducing the flow of free fatty acids (FFAs) to the liver.[3]

GPR109A_Pathway GPR109A GPR109A (HCAR2) Gi Gi Protein GPR109A->Gi Activates This compound This compound This compound->GPR109A AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Gene_Expression Altered Gene Expression PKA->Gene_Expression Regulates

This compound-GPR109A Signaling Pathway.
NAD+ and Sirtuin-Mediated Gene Regulation

This compound is a direct precursor to NAD+, a vital cofactor for numerous enzymes, including the sirtuin family of protein deacetylases.[8][9] Sirtuins, particularly SIRT1, are critical epigenetic regulators that link cellular energy status to gene expression.[8][10]

  • Mechanism: By increasing intracellular NAD+ levels, this compound enhances sirtuin activity.[8] Sirtuins deacetylate histones and various transcription factors, thereby altering chromatin accessibility and gene transcription.[11] Key targets of SIRT1 include PGC-1α (regulating mitochondrial biogenesis), LXR (controlling cholesterol metabolism), and SREBPs (governing fatty acid and cholesterol synthesis).[8] This mechanism may explain some of this compound's lipid-lowering effects that are independent of the GPR109A-mediated reduction in FFAs.[8]

Sirtuin_Pathway cluster_nucleus Nucleus This compound This compound (Vitamin B3) NAD NAD+ This compound->NAD Precursor Sirtuins Sirtuins (e.g., SIRT1) NAD->Sirtuins Co-substrate Histones Histones Sirtuins->Histones Deacetylates TFs Transcription Factors (PGC-1α, LXR, SREBP) Sirtuins->TFs Deacetylates Chromatin Chromatin Remodeling Histones->Chromatin Gene_Expression Altered Gene Expression (Lipid Metabolism, Energy Homeostasis) TFs->Gene_Expression Chromatin->Gene_Expression Influences

This compound, NAD+, and Sirtuin-Mediated Gene Regulation.
FOXO1-Mediated Effects

Studies have shown that this compound can increase the transcriptional activity of the transcription factor FOXO1, particularly in insulin-sensitive tissues like the liver and adipose tissue.[3][4][5] This action often opposes the effects of insulin (B600854), which typically inhibits FOXO1.[3] The precise mechanism by which this compound activates FOXO1 is still under investigation but may contribute to this compound-induced insulin resistance.[3][4]

Quantitative Data Summary

This compound treatment leads to significant changes in the expression of genes involved in lipid metabolism, inflammation, and cellular signaling. The table below summarizes representative findings from various studies.

Gene SymbolGene NameTissue / Cell TypeChange in ExpressionPutative FunctionReference
DGAT2 Diacylglycerol O-acyltransferase 2Liver, Adipose Tissue 40-60%Triglyceride synthesis[3][4]
PPARγ Peroxisome proliferator-activated receptor gammaAdipose Tissue, Macrophages IncreasedAdipogenesis, Lipid metabolism[3]
ABCA1 ATP-binding cassette transporter A1Adipocytes, Macrophages IncreasedCholesterol efflux to HDL[3]
PGC-1α PPARG coactivator 1 alphaSkeletal Muscle IncreasedMitochondrial biogenesis[3]
SREBP1 Sterol regulatory element binding protein 1Liver DecreasedLipogenesis transcription[12][13]
Leptin LeptinAdipose Tissue DecreasedAppetite regulation[3]
Adiponectin AdiponectinAdipose Tissue IncreasedInsulin sensitivity, Anti-inflammatory[3]
NF-κB p65 Nuclear factor kappa B subunit p65Arterial Wall, HUVECs DecreasedPro-inflammatory signaling[14]
CD36 CD36 molecule (thrombospondin receptor)Microglia UpregulatedFatty acid uptake, Phagocytosis[15]
CYP7A1 Cytochrome P450 family 7 subfamily A member 1Liver 59%Bile acid synthesis[14]

Experimental Protocols and Workflows

To accurately assess this compound's impact on gene expression, a multi-faceted approach combining transcriptomic profiling with targeted validation is recommended.

General_Workflow cluster_exp Experimental Phase cluster_analysis Analysis Phase Treatment 1. Cell Culture / Animal Model Treatment with this compound vs. Vehicle Sampling 2. Sample Collection (Tissues, Cells) Treatment->Sampling Isolation 3. Nucleic Acid / Protein Isolation (RNA, Chromatin, Protein) Sampling->Isolation Profiling 4. High-Throughput Profiling (RNA-Seq, Microarray, ChIP-Seq) Isolation->Profiling Validation 5. Targeted Validation (qPCR, Western Blot) Profiling->Validation Bioinformatics 6. Bioinformatics & Data Analysis (Pathway, Network Analysis) Profiling->Bioinformatics Validation->Bioinformatics Conclusion 7. Biological Interpretation & Conclusion Bioinformatics->Conclusion

General workflow for gene expression analysis.
Protocol 1: RNA Sequencing (RNA-Seq) for Transcriptome Profiling

RNA-Seq provides a comprehensive, unbiased view of the transcriptome, enabling the discovery of novel this compound-regulated genes and pathways.

Objective: To identify and quantify all RNA transcripts in this compound-treated vs. control samples to determine differentially expressed genes.

Methodology:

  • Sample Preparation:

    • Culture cells (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes) or use tissues from animal models (e.g., adipose, liver).

    • Treat with a pharmacological dose of this compound (e.g., 1 mM in vitro) or vehicle control for a specified time (e.g., 24 hours).

    • Harvest cells/tissues and immediately stabilize RNA using a reagent like TRIzol™ or by snap-freezing in liquid nitrogen.

  • RNA Isolation:

    • Isolate total RNA using a column-based kit (e.g., RNeasy Kit, Qiagen) or TRIzol extraction.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.

  • Library Preparation:

    • Enrich for mRNA using oligo(dT) magnetic beads to pull down polyadenylated transcripts.

    • Fragment the mRNA into smaller pieces (approx. 200-500 bp).

    • Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.

    • Synthesize the second strand of cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library via PCR to add index sequences for multiplexing.

  • Sequencing:

    • Quantify the final library and pool multiple samples.

    • Perform high-throughput sequencing on an Illumina platform (e.g., NovaSeq, NextSeq). A sequencing depth of 20-30 million reads per sample is typical for differential gene expression analysis.

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess raw read quality.

    • Alignment: Align reads to a reference genome (e.g., human GRCh38, mouse GRCm39) using an aligner like STAR or HISAT2.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression: Use packages like DESeq2 or edgeR in R to normalize counts and perform statistical analysis to identify genes with significant expression changes (typically based on a fold change cutoff and an adjusted p-value < 0.05).

RNASeq_Workflow RNA_Isolation Total RNA Isolation (RIN > 8) mRNA_Enrichment mRNA Enrichment (Oligo-dT beads) RNA_Isolation->mRNA_Enrichment Fragmentation RNA Fragmentation mRNA_Enrichment->Fragmentation cDNA_Synthesis cDNA Synthesis (1st & 2nd Strand) Fragmentation->cDNA_Synthesis Lib_Prep Adapter Ligation & Library Amplification cDNA_Synthesis->Lib_Prep Sequencing High-Throughput Sequencing (Illumina) Lib_Prep->Sequencing QC Data QC & Alignment (FastQC, STAR) Sequencing->QC Analysis Differential Expression Analysis (DESeq2) QC->Analysis

RNA-Seq experimental workflow.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Validation

qPCR is the gold standard for validating the results from high-throughput methods like RNA-Seq and for analyzing the expression of a small number of target genes with high precision.

Objective: To accurately measure the relative mRNA levels of specific genes of interest identified from RNA-Seq or hypothesized to be regulated by this compound.

Methodology:

  • Sample Preparation and RNA Isolation:

    • Prepare samples and isolate high-quality total RNA as described in the RNA-Seq protocol (Steps 1 & 2).

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and a mix of oligo(dT) and random hexamer primers.

  • Primer Design and Validation:

    • Design primers specific to your genes of interest (e.g., DGAT2, PPARγ, SREBP1) using tools like Primer-BLAST (NCBI). Primers should span an exon-exon junction to avoid amplifying genomic DNA.

    • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. An efficiency between 90-110% is ideal.

  • qPCR Reaction:

    • Prepare a reaction mix containing:

      • SYBR Green Master Mix (contains DNA polymerase, dNTPs, and SYBR Green dye)

      • Forward and Reverse Primers (final concentration ~200-500 nM)

      • Diluted cDNA template

      • Nuclease-free water

    • Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each sample.

    • Normalize the Cq value of your target gene to that of a stably expressed housekeeping gene (e.g., GAPDH, ACTB).

    • Calculate the relative gene expression using the delta-delta Cq (2^-ΔΔCq) method.[16]

Protocol 3: Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-Seq is used to identify the genome-wide binding sites of transcription factors or the locations of specific histone modifications, providing direct mechanistic insight into how this compound-regulated pathways alter gene transcription.

Objective: To map the genomic locations of specific histone modifications (e.g., H3K9ac, H3K27ac) or transcription factor binding (e.g., FOXO1, SREBP) that are altered by this compound treatment.

Methodology:

  • Cell Cross-linking and Chromatin Preparation:

    • Treat cells with this compound or vehicle control.

    • Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture media to a final concentration of 1% and incubating for 10 minutes at room temperature.[17]

    • Quench the reaction with glycine.[18]

    • Harvest cells, lyse them, and isolate the nuclei.

    • Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion (e.g., MNase).

  • Immunoprecipitation (IP):

    • Incubate the sheared chromatin overnight at 4°C with an antibody specific to the histone mark or transcription factor of interest.

    • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

    • Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the formaldehyde cross-links by incubating at 65°C overnight with high salt concentration.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Library Preparation:

    • Purify the immunoprecipitated DNA.

    • Prepare a sequencing library from the purified DNA, similar to the process in the RNA-Seq protocol (end-repair, A-tailing, adapter ligation, PCR amplification).

  • Sequencing and Data Analysis:

    • Sequence the ChIP-Seq libraries.

    • Align reads to the reference genome.

    • Perform "peak calling" using software like MACS2 to identify genomic regions with a significant enrichment of reads compared to a control input sample.

    • Annotate peaks to identify associated genes and perform motif analysis to find transcription factor binding motifs.

ChIPSeq_Workflow Crosslink 1. Formaldehyde Cross-linking & Cell Lysis Shearing 2. Chromatin Shearing (Sonication) Crosslink->Shearing IP 3. Immunoprecipitation (Specific Antibody) Shearing->IP Capture 4. Capture with Protein A/G Beads IP->Capture Wash_Elute 5. Wash & Elute Capture->Wash_Elute Reverse 6. Reverse Cross-links & Purify DNA Wash_Elute->Reverse Library 7. Sequencing Library Preparation Reverse->Library Sequencing 8. High-Throughput Sequencing Library->Sequencing Analysis 9. Alignment & Peak Calling (MACS2) Sequencing->Analysis

ChIP-Seq experimental workflow.

References

Validating Niacin's Interaction with the GPR109A Receptor: A Guide to Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Niacin (nicotinic acid), a B-complex vitamin, exerts its pharmacological effects, particularly in the modulation of lipid levels, through its interaction with the G protein-coupled receptor GPR109A (also known as HCAR2). For researchers and drug development professionals, rigorously validating the binding of this compound and novel compounds to this receptor is a critical step in understanding their mechanism of action and potential therapeutic efficacy. This document provides detailed application notes and experimental protocols for the principle methods used to characterize the binding and functional activation of the GPR109A receptor by this compound.

I. Application Notes: An Overview of Validation Methods

Validating the interaction between a ligand like this compound and its receptor, GPR109A, involves a multi-faceted approach. This typically begins with direct binding assays to quantify the affinity of the interaction, followed by functional assays to measure the downstream cellular responses triggered by this binding.

1. Radioligand Binding Assays: These assays directly measure the affinity of a ligand for its receptor. A radiolabeled form of a known ligand (e.g., [³H]-nicotinic acid) is used to compete with unlabeled ligands (like this compound or test compounds) for binding to membranes prepared from cells expressing GPR109A. The data from these experiments are used to determine the dissociation constant (Kd) of the radioligand and the inhibition constant (Ki) of the test compounds, which are fundamental measures of binding affinity.

2. Functional Assays: Upon this compound binding, GPR109A undergoes a conformational change that triggers intracellular signaling cascades. Functional assays quantify these downstream events to confirm that ligand binding leads to receptor activation. For GPR109A, a Gi-coupled receptor, the primary signaling pathways involve:

  • G-protein Activation: The direct activation of the Gi protein can be measured using a GTPγS binding assay. In this assay, a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, binds to the activated Gαi subunit. The amount of bound [³⁵S]GTPγS is proportional to the extent of receptor activation.
  • Second Messenger Modulation: GPR109A activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Measuring changes in cAMP concentration is a robust method to assess the functional consequence of receptor activation.
  • β-Arrestin Recruitment: In addition to G-protein signaling, GPR109A activation can also lead to the recruitment of β-arrestin proteins. This interaction is involved in receptor desensitization and can also initiate G-protein-independent signaling pathways. Assays based on technologies like Bioluminescence Resonance Energy Transfer (BRET) are commonly used to monitor this recruitment in real-time in living cells.

The choice of assay depends on the specific research question. Binding assays are crucial for determining affinity, while functional assays provide insights into the efficacy and signaling profile of a compound.

II. Quantitative Data Summary

The following tables summarize key quantitative parameters for the interaction of this compound and other ligands with the GPR109A receptor, compiled from various studies.

Table 1: Binding Affinity of Ligands for GPR109A

LigandRadioligandCell Line/TissueAssay TypeKd / Ki (nM)Reference
Nicotinic Acid[³H]-Nicotinic AcidCHO-K1 cells expressing GPR109ASaturation BindingKd = 250 ± 50[1]
Nicotinic AcidMolecular DockingComputationalBinding Energy = -5.98 kcal/mol[2]

Table 2: Functional Potency of Ligands at GPR109A

LigandAssay TypeCell LineParameterValueReference
This compoundCa²⁺ MobilizationCHO-K1 cellsEC₅₀100 nM[3]
This compoundβ-arrestin RecruitmentCHO-K1 cellsEC₅₀52 nM[4]
AcifranCa²⁺ MobilizationCHO-K1 cellsEC₅₀300 ± 80 nM[1]
β-HydroxybutyrateGPR109A signalingEC₅₀700-800 µM[3]
Compound 5aCa²⁺ MobilizationEC₅₀45 nM[4]
MK-6892Ca²⁺ MobilizationEC₅₀74 nM[4]

III. Experimental Protocols

This section provides detailed, step-by-step protocols for the key assays used to validate this compound binding and GPR109A activation.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the GPR109A receptor using [³H]-nicotinic acid.

Materials:

  • Cell membranes from a cell line stably expressing human GPR109A (e.g., CHO-K1, HEK293).

  • [³H]-nicotinic acid (specific activity ~30-60 Ci/mmol).

  • Unlabeled this compound.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

  • Cell harvester.

Procedure:

  • Membrane Preparation:

    • Culture GPR109A-expressing cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane aliquots at -80°C.

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of binding buffer, 50 µL of [³H]-nicotinic acid (at a final concentration near its Kd, e.g., 250 nM), and 100 µL of membrane suspension (containing 20-50 µg of protein).

      • Non-specific Binding: 50 µL of a high concentration of unlabeled this compound (e.g., 100 µM), 50 µL of [³H]-nicotinic acid, and 100 µL of membrane suspension.

      • Competition: 50 µL of varying concentrations of unlabeled this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M), 50 µL of [³H]-nicotinic acid, and 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of unlabeled this compound.

    • Determine the IC₅₀ value (the concentration of unlabeled this compound that inhibits 50% of specific [³H]-nicotinic acid binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-nicotinic acid and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Binding Assay

Objective: To measure the activation of GPR109A by this compound through its stimulation of [³⁵S]GTPγS binding to Gi proteins.

Materials:

  • Cell membranes from GPR109A-expressing cells.

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Unlabeled GTPγS.

  • GDP.

  • This compound.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated).

  • 96-well microplates.

  • Microplate scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the following in a final volume of 200 µL:

      • Membrane suspension (10-20 µg protein).

      • GDP (to a final concentration of 10 µM).

      • Varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

      • Assay buffer.

    • For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM) to a set of wells.

  • Pre-incubation:

    • Pre-incubate the plate for 15 minutes at 30°C.

  • Initiation of Reaction:

    • Add [³⁵S]GTPγS to all wells to a final concentration of 0.1-0.5 nM.

  • Incubation:

    • Incubate the plate for 60 minutes at 30°C with gentle shaking.

  • Termination and Detection (SPA format):

    • Add 50 µL of a slurry of WGA-SPA beads (1 mg/well).

    • Incubate for a further 30 minutes at room temperature to allow the membranes to bind to the beads.

    • Centrifuge the plate at 150 x g for 5 minutes.

    • Measure the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings.

    • Plot the specific [³⁵S]GTPγS binding against the log concentration of this compound.

    • Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding) using non-linear regression.

Protocol 3: cAMP Measurement Assay (HTRF)

Objective: To quantify the this compound-induced decrease in intracellular cAMP levels as a measure of GPR109A-mediated adenylyl cyclase inhibition.

Materials:

  • GPR109A-expressing cells (e.g., HEK293 or CHO).

  • Forskolin (B1673556).

  • This compound.

  • HTRF cAMP assay kit (e.g., from Cisbio).

  • Cell culture medium.

  • 384-well white microplates.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Preparation:

    • Seed GPR109A-expressing cells into a 384-well plate at an appropriate density and culture overnight.

  • Compound Treatment:

    • Remove the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of this compound to the wells.

    • Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production. This is necessary to measure the inhibitory effect of the Gi-coupled GPR109A.

  • Incubation:

    • Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Add the HTRF lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Measurement:

    • Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Plot the HTRF ratio against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the forskolin-stimulated cAMP production) using non-linear regression.

Protocol 4: β-Arrestin Recruitment Assay (BRET)

Objective: To monitor the recruitment of β-arrestin to the GPR109A receptor upon this compound stimulation in living cells.

Materials:

  • HEK293 cells.

  • Expression plasmids: GPR109A fused to a Renilla luciferase (Rluc) variant (e.g., GPR109A-Rluc8) and β-arrestin-2 fused to a yellow fluorescent protein (YFP) variant (e.g., Venus-β-arrestin-2).

  • Transfection reagent.

  • Coelenterazine (B1669285) h (BRET substrate).

  • This compound.

  • 96-well white, clear-bottom microplates.

  • BRET-compatible microplate reader.

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the GPR109A-Rluc8 and Venus-β-arrestin-2 plasmids.

    • Seed the transfected cells into 96-well plates and culture for 24-48 hours.

  • Assay:

    • Wash the cells once with PBS.

    • Add 90 µL of assay buffer (e.g., HBSS) to each well.

    • Add 10 µL of varying concentrations of this compound.

  • Substrate Addition and Incubation:

    • Add coelenterazine h to a final concentration of 5 µM.

    • Incubate for 5-10 minutes at 37°C in the dark.

  • BRET Measurement:

    • Measure the luminescence at two wavelengths simultaneously using a BRET reader with appropriate filters (e.g., a filter for Rluc emission, ~480 nm, and a filter for YFP emission, ~530 nm).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the YFP emission by the Rluc emission.

    • Plot the BRET ratio against the log concentration of this compound.

    • Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal BRET signal) using non-linear regression.

IV. Visualizations

The following diagrams illustrate the GPR109A signaling pathways and a typical experimental workflow.

GPR109A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling This compound This compound GPR109A GPR109A This compound->GPR109A binds Gi Gαi GPR109A->Gi activates B_Arrestin β-Arrestin GPR109A->B_Arrestin recruits Gby Gβγ AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP PKA PKA cAMP->PKA activates Lipolysis Inhibition of Lipolysis PKA->Lipolysis ERK ERK B_Arrestin->ERK activates Internalization Receptor Internalization B_Arrestin->Internalization Signaling Downstream Signaling ERK->Signaling

Caption: GPR109A signaling pathways upon this compound binding.

Experimental_Workflow_Radioligand_Binding start Start prep_membranes Prepare GPR109A-expressing cell membranes start->prep_membranes setup_assay Set up 96-well plate: Total, Non-specific, and Competition wells prep_membranes->setup_assay add_reagents Add [³H]-nicotinic acid, unlabeled this compound, and membranes setup_assay->add_reagents incubate Incubate at 30°C for 60 min add_reagents->incubate filter_wash Filter and wash to separate bound from free radioligand incubate->filter_wash add_scintillant Add scintillation cocktail filter_wash->add_scintillant count Measure radioactivity add_scintillant->count analyze Analyze data: Calculate IC₅₀ and Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Functional_Assay_Logic cluster_assays Functional Readouts ligand_binding This compound binds to GPR109A receptor_activation GPR109A is activated ligand_binding->receptor_activation gtp_assay GTPγS Binding Assay: Increased [³⁵S]GTPγS binding receptor_activation->gtp_assay measures G-protein activation camp_assay cAMP Assay: Decreased intracellular cAMP receptor_activation->camp_assay measures downstream effect of Gi activation arrestin_assay β-Arrestin Assay: Increased β-arrestin recruitment receptor_activation->arrestin_assay measures alternative signaling pathway

Caption: Logical relationship of functional assays for GPR109A.

References

Application Notes and Protocols for Investigating Niacin's Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niacin (Vitamin B3) is a crucial nutrient and a pharmacological agent used for treating dyslipidemia.[1] Its biological effects are mediated through complex intracellular signaling pathways, primarily initiated by its binding to the G protein-coupled receptor (GPCR), GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[2][3] Understanding these pathways is vital for developing novel therapeutics with improved efficacy and reduced side effects, such as the characteristic this compound-induced skin flushing.[1] These application notes provide detailed protocols and summaries of key signaling cascades to facilitate research into this compound's mechanism of action in various cell types.

Key Signaling Pathways Activated by this compound

This compound's effects are diverse, ranging from anti-lipolytic and anti-inflammatory actions to modulation of cell growth and apoptosis. These effects are orchestrated by several interconnected signaling pathways.

GPR109A-Gαi Mediated Inhibition of Lipolysis

The most well-characterized pathway involves the activation of the GPR109A receptor, which is highly expressed in adipocytes.[4] this compound binding triggers a Gαi-mediated cascade that inhibits lipolysis, reducing the release of free fatty acids into circulation.[5][6]

GPR109A_Gi_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound GPR109A GPR109A (HCA2) This compound->GPR109A Gi Gi Protein GPR109A->Gi AC Adenylyl Cyclase (AC) Gi->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) ATP ATP ATP->AC cAMP_node cAMP pHSL p-HSL (Active) PKA->pHSL Phosphorylation HSL Hormone-Sensitive Lipase (HSL) HSL->pHSL Lipolysis Lipolysis (FFA Release) pHSL->Lipolysis cAMP_node->PKA

Caption: GPR109A-Gαi pathway leading to inhibition of lipolysis.

Table 1: Quantitative Data for GPR109A-Gαi Signaling

Cell Type This compound Concentration Downstream Effect Key Findings Reference
CHO-K1 cells expressing GPR109A 1 mM cAMP Inhibition This compound significantly inhibited forskolin-stimulated cAMP accumulation. [7]
Adipocytes 10⁻⁶ M PUFA Release This compound treatment for 2 hours did not significantly alter PUFA release ex vivo. [8]

| ARPE-19 cells expressing GPR109A | 1 mM | cAMP Inhibition | The increase in intracellular cAMP by forskolin (B1673556) was significantly attenuated by this compound. |[7] |

Anti-Inflammatory Signaling via NF-κB Inhibition

This compound exerts potent anti-inflammatory effects by suppressing the nuclear factor-κB (NF-κB) signaling pathway.[9][10] This leads to a reduction in the expression and secretion of pro-inflammatory cytokines such as TNF-α and IL-6, which is particularly relevant in vascular endothelial cells and macrophages.[11][12]

Niacin_NFkB_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound Niacin_node This compound GPR109A GPR109A IKK IKKβ GPR109A->IKK Inhibition pIkB p-IκBα IKK->pIkB Phosphorylation IkB IκBα IkB->pIkB pIkB->IkB Degradation NFkB_complex p65/p50-IκBα (Inactive Complex) NFkB_complex->IkB Release of NFkB_active p65/p50 (Active) NFkB_complex->NFkB_active NFkB_active_nuc p65/p50 NFkB_active->NFkB_active_nuc Nuclear Translocation Niacin_node->GPR109A DNA DNA Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, VCAM-1) DNA->Transcription NFkB_active_nuc->DNA

Caption: this compound's anti-inflammatory effect via NF-κB pathway inhibition.

Table 2: Quantitative Data for this compound's Anti-Inflammatory Effects

Cell Type This compound Concentration Stimulus Key Findings Reference
THP-1 Macrophages 0.25 - 1 mM oxLDL (150 µg/mL) Dose-dependently decreased secretion of IL-6 and TNF-α. [9]
HUVECs 0.25 - 1 mM oxLDL (150 µg/mL) Inhibited protein expression of NF-κB p65 and notch1. [9]
Human Monocytes 0.1 mM LPS Reduced phosphorylated IKKβ by 42% and IκB-α by 54%; inhibited nuclear p65 accumulation by 89%. [12]

| HAECs | 1 mM | TNF-α | Significantly inhibited TNF-α-induced NF-κB transcriptional activity in a luciferase reporter assay. |[11] |

GPR109A-β-Arrestin Mediated Signaling

Beyond G-protein coupling, GPR109A activation recruits β-arrestins. This pathway is distinct from the anti-lipolytic effect and is implicated in mediating both the this compound-induced flushing response (via prostaglandin (B15479496) release) and the activation of other signaling cascades like the ERK1/2 pathway.[13][14]

Niacin_Arrestin_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects This compound This compound GPR109A GPR109A This compound->GPR109A pGPR109A p-GPR109A GPR109A->pGPR109A Phosphorylation pGPR109A_node p-GPR109A GRK GRK2 GRK->pGPR109A Arrestin β-Arrestin Complex p-GPR109A/ β-Arrestin Complex Arrestin->Complex pERK p-ERK1/2 Complex->pERK Activation ERK ERK1/2 ERK->pERK pERK_node p-ERK1/2 pGPR109A_node->Complex Proliferation Cell Proliferation Gene_Expression Gene Expression pERK_node->Proliferation pERK_node->Gene_Expression

Caption: GPR109A-mediated β-arrestin recruitment and ERK activation.

Table 3: Quantitative Data for β-Arrestin and ERK/Akt Signaling

Cell Type This compound Concentration Time Key Findings Reference
CHO-HCA2 cells 0 - 1000 µM 5 min Induced robust, concentration-dependent phosphorylation of Akt (Thr308 and Ser473). [2]
A431 cells 100 µM 0 - 60 min Induced phosphorylation of p70S6K1, a downstream target of the PI3K/Akt pathway. [2]
293T cells expressing GPR109A 200 µM 0 - 60 min This compound treatment promoted the phosphorylation of ERK. [13]

| mMECs (mouse mammary epithelial cells) | 1 mM | 2 days | Increased protein levels of p-ERK, cyclin D1/D3, and PCNA, indicating proliferation. |[15] |

Experimental Protocols & Workflows

General Cell Culture and Treatment
  • Cell Lines: Use cell lines endogenously expressing GPR109A (e.g., A431, THP-1, adipocytes) or cell lines stably transfected with a GPR109A expression vector (e.g., CHO-K1, HEK-293).[2][12]

  • Culture Conditions: Maintain cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO₂ humidified incubator.

  • Starvation: Prior to this compound treatment, serum-starve the cells for 12-24 hours in a serum-free medium to reduce basal signaling activity.[2][9]

  • This compound Treatment: Prepare a stock solution of this compound (nicotinic acid) in sterile water or PBS. Dilute to the desired final concentration (typically ranging from 1 µM to 1 mM) in a serum-free medium and apply to cells for the specified duration (from 5 minutes for rapid phosphorylation events to 24 hours for cytokine secretion).[2][9]

Protocol 1: Western Blotting for Protein Phosphorylation (p-ERK, p-Akt, p-p65)

This protocol is used to detect changes in the phosphorylation state of key signaling proteins.

WB_Workflow Start 1. Cell Culture & Treatment Lysis 2. Cell Lysis (RIPA Buffer) Start->Lysis Quant 3. Protein Quantification (BCA Assay) Lysis->Quant SDS 4. SDS-PAGE (Denature & Separate) Quant->SDS Transfer 5. Protein Transfer (to PVDF Membrane) SDS->Transfer Block 6. Blocking (5% BSA or Milk) Transfer->Block Ab1 7. Primary Antibody Incubation (4°C O/N) Block->Ab1 Ab2 8. Secondary Antibody Incubation (RT 1 hr) Ab1->Ab2 Detect 9. Chemiluminescent Detection Ab2->Detect End 10. Analysis (Densitometry) Detect->End

Caption: Standard experimental workflow for Western blotting.

Methodology:

  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for that target and to a loading control like β-actin or GAPDH.[2][11]

Protocol 2: ELISA for Cytokine Secretion (TNF-α, IL-6)

This protocol quantifies the amount of specific cytokines secreted into the cell culture medium.

ELISA_Workflow Start 1. Seed Cells & Treat (this compound +/- Stimulus) Collect 2. Collect Culture Supernatant Start->Collect Coat 3. Coat ELISA Plate (Capture Antibody) Collect->Coat Block 4. Block Plate Coat->Block AddSample 5. Add Samples & Standards Block->AddSample DetectAb 6. Add Detection Antibody AddSample->DetectAb Enzyme 7. Add Avidin-HRP (or equivalent) DetectAb->Enzyme Substrate 8. Add TMB Substrate (Color Development) Enzyme->Substrate Stop 9. Add Stop Solution Substrate->Stop Read 10. Read Absorbance (450 nm) Stop->Read End 11. Calculate Concentration (from Standard Curve) Read->End

Caption: General workflow for a sandwich ELISA protocol.

Methodology:

  • Cell Treatment: Seed cells in a multi-well plate. Pre-incubate with this compound (e.g., 0.25–1 mM) for 24 hours in serum-free media.[9]

  • Stimulation: Add an inflammatory stimulus like lipopolysaccharide (LPS) or oxidized LDL (ox-LDL) for an additional 6-24 hours.[9][12]

  • Sample Collection: Carefully collect the cell culture supernatant, which contains the secreted cytokines. Centrifuge to remove any cell debris.

  • ELISA Procedure: Perform the sandwich ELISA according to the manufacturer's instructions (e.g., R&D Systems, eBioscience). This typically involves:

    • Coating a 96-well plate with a capture antibody specific for the target cytokine.

    • Adding samples and a series of known standards to the wells.

    • Incubating with a biotinylated detection antibody.

    • Adding an enzyme conjugate (e.g., Streptavidin-HRP).

    • Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve from the known standards and use it to calculate the concentration of the cytokine in each sample.[9]

Protocol 3: β-Arrestin Recruitment Assay

This assay measures the translocation of β-arrestin from the cytosol to the activated GPR109A receptor at the plasma membrane. Luminescence-based complementation assays (e.g., NanoBiT) are highly effective.[16][17]

Methodology:

  • Cell Transfection: Co-transfect HEK-293 cells with two plasmids:

    • One encoding the GPR109A receptor with a small luciferase fragment (e.g., SmBiT) at its C-terminus.

    • Another encoding β-arrestin2 fused to the large, complementary luciferase fragment (e.g., LgBiT).[16][18]

  • Cell Seeding: After 24 hours, seed the transfected cells into a white, opaque 96-well plate suitable for luminescence measurements.

  • Assay Procedure:

    • Allow cells to adhere for another 18-24 hours.

    • Replace the culture medium with an assay buffer (e.g., Opti-MEM).

    • Add the luciferase substrate (e.g., furimazine).

    • Measure baseline luminescence.

    • Add varying concentrations of this compound to the wells.

  • Data Acquisition: Measure luminescence kinetically over 30-60 minutes using a plate reader. Agonist-induced recruitment brings the two luciferase fragments together, reconstituting the enzyme and producing a light signal.

  • Analysis: Plot the luminescence signal against the this compound concentration to generate a dose-response curve and determine potency (EC₅₀).[16]

References

Application Notes and Protocols: Tracing Niacin Metabolism with Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niacin (Vitamin B3), encompassing both nicotinic acid and nicotinamide (B372718), is a crucial precursor for the synthesis of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+).[1][2] These molecules are central to cellular metabolism, participating in hundreds of redox reactions essential for energy production, DNA repair, and cell signaling.[1][3] Understanding the dynamics of this compound metabolism is therefore critical for research in aging, metabolic diseases, and drug development. Stable isotope tracing offers a powerful methodology to dynamically track the metabolic fate of this compound and its derivatives in complex biological systems.[4][5][6][7]

By introducing this compound precursors labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can follow their incorporation into downstream metabolites, providing quantitative insights into pathway activity and flux.[4][5][8] This technique, coupled with high-resolution mass spectrometry (HRMS), allows for the precise quantification and differentiation of labeled and unlabeled metabolite pools.[4][5] These application notes provide an overview of the principles, protocols, and data interpretation for using stable isotopes to trace this compound metabolism.

Core Principles of Stable Isotope Tracing

Stable isotope tracing relies on the administration of a molecule in which one or more atoms have been replaced with a heavier, non-radioactive isotope. Mass spectrometry can then distinguish between the endogenous (unlabeled) and exogenous (labeled) forms of the molecule and its metabolic products based on their mass difference. This allows for the measurement of:

  • Metabolic Flux: The rate of synthesis and consumption of metabolites.[4]

  • Pathway Contribution: The relative importance of different biosynthetic routes (e.g., de novo synthesis vs. salvage pathways).[8]

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion of this compound-based drugs and supplements.[9]

This compound Metabolic Pathways

This compound is metabolized through several key pathways to produce NAD+ and other essential molecules. The primary routes include the de novo synthesis pathway from tryptophan and the salvage pathways which recycle nicotinamide and nicotinic acid.[10][11]

// Nodes Tryptophan [label="Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"]; Quinolinate [label="Quinolinate", fillcolor="#F1F3F4", fontcolor="#202124"]; NA [label="Nicotinic Acid (NA)\n(this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; NAM [label="Nicotinamide (NAM)", fillcolor="#FBBC05", fontcolor="#202124"]; NAMN [label="Nicotinic Acid\nMononucleotide (NAMN)", fillcolor="#F1F3F4", fontcolor="#202124"]; NAAD [label="Nicotinic Acid\nAdenine Dinucleotide (NAAD)", fillcolor="#F1F3F4", fontcolor="#202124"]; NMN [label="Nicotinamide\nMononucleotide (NMN)", fillcolor="#F1F3F4", fontcolor="#202124"]; NAD [label="NAD+", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NADP [label="NADP+", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NADH [label="NADH", fillcolor="#34A853", fontcolor="#FFFFFF"]; NADPH [label="NADPH", fillcolor="#34A853", fontcolor="#FFFFFF"]; PARP_Sirtuins [label="NAD+-consuming enzymes\n(e.g., PARPs, Sirtuins)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NUA [label="Nicotinuric Acid (NUA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyr2 [label="N-methyl-2-pyridone-5-carboxamide\n(2-Pyr)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Tryptophan -> Quinolinate [label="De Novo\nSynthesis"]; Quinolinate -> NAMN; NA -> NAMN [label="Preiss-Handler\nPathway"]; NAMN -> NAAD; NAAD -> NAD; NAM -> NMN [label="Salvage\nPathway"]; NMN -> NAD; NAD -> PARP_Sirtuins; PARP_Sirtuins -> NAM; NAD -> NADP [label="NAD Kinase"]; NAD -> NADH [label="Redox Reactions", dir=both]; NADP -> NADPH [label="Redox Reactions", dir=both]; NA -> NUA; NAM -> Pyr2; } dot Caption: Major pathways of this compound metabolism leading to NAD+ synthesis.

Experimental Protocols

General Workflow for Stable Isotope Tracing of this compound Metabolism

The following protocol outlines a general workflow for conducting a stable isotope tracing experiment to study this compound metabolism in cell culture. This can be adapted for in vivo studies in animal models or clinical research.[4][12]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Cell Culture Seeding B 2. Preparation of Labeled Precursor (e.g., ¹³C₆-Nicotinamide) C 3. Introduction of Labeled Precursor to Culture Medium B->C D 4. Time-Course Incubation C->D E 5. Cell Harvesting and Metabolite Extraction D->E F 6. LC-MS/MS Analysis E->F G 7. Data Processing and Isotopologue Analysis F->G H 8. Pathway Flux Analysis G->H

Detailed Methodologies

1. Preparation of Labeled Media

  • Prepare cell culture medium with the desired concentration of the stable isotope-labeled this compound precursor (e.g., ¹³C₆-Nicotinamide).

  • The concentration should be sufficient to allow for detectable incorporation without causing toxicity.

2. Cell Culture and Labeling

  • Seed cells at an appropriate density to ensure they are in the logarithmic growth phase during the experiment.

  • Once cells have adhered and are actively growing, replace the standard medium with the prepared labeled medium.

  • Incubate the cells for a predetermined time course. Time points should be chosen to capture the kinetics of label incorporation into downstream metabolites.

3. Metabolite Extraction

  • At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.

  • Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet protein and cellular debris.

  • Collect the supernatant containing the metabolites.

4. LC-MS/MS Analysis

  • Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Use a chromatographic method capable of separating this compound and its key metabolites.[9][13]

  • The mass spectrometer should be operated in a mode that allows for the detection and quantification of the different isotopologues of each metabolite (e.g., Multiple Reaction Monitoring - MRM).[9]

Data Presentation and Analysis

Quantitative data from stable isotope tracing experiments can be summarized to show the enrichment of the label in different metabolites over time.

Table 1: Example Linearity Ranges for Quantification of this compound and its Metabolites by LC-MS/MS

AnalyteConcentration Range (ng/mL)
This compound (NA)2.0 - 3000
Nicotinamide (NAM)10.0 - 1600
Nicotinuric Acid (NUA)2.0 - 3000
N-methyl-2-pyridone-5-carboxamide (2-Pyr)50.0 - 5000
Data adapted from a study on the simultaneous quantification of this compound and its metabolites in human plasma.[9]

Table 2: Example Pharmacokinetic Parameters of this compound and Nicotinuric Acid after Oral Administration

ParameterThis compound (NA)Nicotinuric Acid (NUA)
Cmax (ng/mL)159.8 ± 125.3836.0 ± 398.9
Tmax (h)2.94 ± 2.632.06 ± 1.60
Data from a clinical trial in healthy Chinese volunteers following a single oral dose of this compound extended-release/simvastatin.[14]

Data Interpretation

The primary output of a stable isotope tracing experiment is the mass isotopomer distribution (MID) for each metabolite of interest. The MID describes the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.). This information can be used to calculate the fractional contribution of the labeled precursor to the metabolite pool and to model metabolic fluxes through the pathway.

Logical_Relationship A Administer Labeled Precursor (e.g., ¹³C₆-NAM) B Measure Mass Isotopomer Distribution (MID) of Downstream Metabolites (e.g., NAD+) A->B C Calculate Fractional Enrichment B->C D Determine Relative Contribution of Salvage vs. De Novo Pathways C->D E Model Metabolic Flux C->E

Conclusion

Stable isotope tracing is an indispensable tool for elucidating the complexities of this compound metabolism. By providing a dynamic view of metabolic pathways, this technique enables researchers to quantify flux, identify metabolic bottlenecks, and understand the mechanism of action of therapeutic interventions targeting this compound and NAD+ metabolism. The protocols and data presented here provide a foundation for designing and implementing robust stable isotope tracing studies in the context of basic research and drug development.

References

Troubleshooting & Optimization

Troubleshooting interference in Niacin colorimetric assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Niacin colorimetric assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the basic principle of the this compound colorimetric assay?

The most common colorimetric method for this compound (nicotinic acid and niacinamide) determination is based on the König reaction. In this reaction, the pyridine (B92270) ring of this compound is opened by a reactive compound, typically cyanogen (B1215507) bromide, forming an intermediate. This intermediate then reacts with an aromatic amine to produce a colored polymethine dye. The intensity of the color, measured with a spectrophotometer, is directly proportional to the this compound concentration in the sample.

Q2: My blank/negative control shows a high background absorbance. What are the possible causes and solutions?

High background absorbance can be a significant issue, masking the true signal from your samples. Here are the common causes and their remedies:

  • Contaminated Reagents: Reagents, especially the water used for dilutions, can become contaminated with substances that absorb at the same wavelength as the final product.

    • Solution: Use high-purity, deionized water for all reagent preparations and dilutions. Prepare fresh reagents regularly and store them properly, protected from light and at the recommended temperature.

  • Reagent Instability: The color-developing reagents can degrade over time, leading to a colored byproduct.

    • Solution: Always check the expiration dates of your reagents. If using a kit, do not use it past its expiration date. Prepare working solutions fresh daily.

  • Dirty Cuvettes or Microplate: Residue in the measurement vessel can scatter light or contribute to the absorbance reading.

    • Solution: Thoroughly clean cuvettes before each use. If using a microplate, ensure the wells are clean and free of scratches.

Q3: I am observing inconsistent or non-reproducible results between replicates. What could be the issue?

Inconsistent results are often traced back to procedural variations. Here’s how to address them:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents is a major source of variability.

    • Solution: Ensure your pipettes are calibrated regularly. Use appropriate pipette volumes for the amounts being dispensed to maximize accuracy. When adding reagents to a microplate, do so in a consistent and timely manner across all wells.

  • Temperature Fluctuations: The rate of the color development reaction can be temperature-dependent.

    • Solution: Allow all reagents and samples to come to room temperature before starting the assay. Perform incubations in a temperature-controlled environment.

  • Timing of Readings: The colored product may not be stable over a long period.

    • Solution: Adhere strictly to the incubation times specified in your protocol. Read the absorbance of all samples and standards at a consistent time point after stopping the reaction.

Q4: The color in my samples seems to be fading or is unstable. How can I fix this?

The stability of the final colored product can be influenced by several factors:

  • pH of the Final Solution: The optimal pH for color stability is crucial.

    • Solution: Ensure that the pH of the final reaction mixture is within the range specified by the protocol. Buffers are used to maintain a stable pH.

  • Exposure to Light: The colored dye may be light-sensitive.

    • Solution: Protect the reaction from direct light, especially during incubation.

  • Reaction Time: The color may develop and then fade over time.

    • Solution: Measure the absorbance at the endpoint of the reaction as determined by your protocol. Create a time-course experiment to determine the window of color stability if you suspect this is an issue.

Q5: I suspect interference from the sample matrix. How can I confirm and mitigate this?

Sample matrix effects can lead to either an overestimation or underestimation of the this compound concentration.

  • Confirmation of Interference:

    • Spike and Recovery: Add a known amount of this compound standard to your sample and a control (e.g., water). If the recovery in your sample is significantly different from the control, matrix interference is likely.

  • Mitigation Strategies:

    • Sample Dilution: Diluting your sample can often reduce the concentration of interfering substances to a level where they no longer affect the assay.

    • Sample Cleanup: For complex matrices like food or biological fluids, a sample extraction or cleanup step may be necessary. This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).

    • Standard Addition: This method involves adding known amounts of this compound standard to the sample and extrapolating to find the initial concentration. This can help to compensate for matrix effects.

Potential Interfering Substances

The following table summarizes potential interfering substances in this compound colorimetric assays. The concentration at which these substances begin to interfere can vary depending on the specific assay conditions.

Interfering Substance CategoryExamplesPotential EffectMitigation Strategy
Reducing Agents Ascorbic acid (Vitamin C), ThiolsCan prevent the formation of the colored product, leading to underestimation of this compound.Sample pretreatment with an oxidizing agent (use with caution not to degrade this compound), or chromatographic separation prior to colorimetric analysis.
Other Pyridine-Containing Compounds Nicotinamide adenine (B156593) dinucleotide (NAD)May also react with cyanogen bromide, leading to an overestimation of this compound.Sample hydrolysis (acidic or alkaline) can convert NAD to this compound, which may or may not be desirable depending on the analytical goal. Chromatographic separation is a more specific approach.
Turbidity/Particulates Insoluble components in the sample extractScatter light and increase the apparent absorbance, leading to an overestimation of this compound.Centrifuge the sample extract to pellet any insoluble material. Filter the extract through a 0.45 µm filter.
Colored Compounds in the Sample Pigments from food matrices (e.g., carotenoids, chlorophylls)Can contribute to the absorbance reading at the measurement wavelength, leading to an overestimation of this compound.Use a sample blank that has not undergone the color-forming reaction to subtract the background color. Sample cleanup procedures like SPE can also remove interfering colors.

Experimental Protocols

General Protocol for this compound Colorimetric Assay (Based on the König Reaction)

This protocol is a generalized procedure. You may need to optimize it for your specific samples and reagents.

  • Sample Preparation:

    • Pharmaceuticals (Tablets): Finely powder a known number of tablets. Weigh a portion of the powder equivalent to a specific amount of this compound and dissolve it in a known volume of dilute acid (e.g., 0.1 N HCl). Filter the solution to remove any insoluble excipients.

    • Food Products: Homogenize the sample. Perform an acid or alkaline hydrolysis to extract this compound. For example, treat the sample with 1 N H₂SO₄ and autoclave at 121°C for 30 minutes. Cool and adjust the pH to 4.5. Filter the extract.

    • Biological Fluids (Plasma/Serum): Deproteinize the sample by adding an equal volume of a precipitating agent like trichloroacetic acid (TCA) or acetonitrile. Centrifuge to pellet the precipitated proteins and use the supernatant for the assay.

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in water or a suitable solvent.

    • Perform serial dilutions of the stock solution to create a set of standards with concentrations ranging from approximately 0.5 to 10 µg/mL.

  • Assay Procedure:

    • Pipette a specific volume (e.g., 1 mL) of each standard, sample, and a blank (water or extraction solvent) into separate test tubes.

    • Add the cyanogen bromide solution (handle with extreme caution in a fume hood as it is highly toxic) to each tube and mix.

    • After a specific incubation time (e.g., 5 minutes), add the aromatic amine solution (e.g., sulfanilic acid) to each tube and mix.

    • Allow the color to develop for a specified time (e.g., 10-15 minutes) at room temperature, protected from light.

    • Measure the absorbance of the standards and samples against the blank at the wavelength of maximum absorbance (typically between 400-470 nm, depending on the aromatic amine used).

  • Data Analysis:

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of this compound in your samples by interpolating their absorbance values on the standard curve.

    • Remember to account for any dilution factors used during sample preparation.

Visualizations

Koenig_Reaction cluster_reactants Reactants cluster_products Products This compound This compound (Pyridine Ring) Intermediate Glutaconic Aldehyde Derivative This compound->Intermediate Ring Opening CNBr Cyanogen bromide (CNBr) ColoredDye Polymethine Dye (Colored Product) Intermediate->ColoredDye Coupling AromaticAmine Aromatic Amine (e.g., Sulfanilic Acid)

Caption: Chemical pathway of the this compound colorimetric assay (König reaction).

Assay_Workflow start Start sample_prep Sample Preparation (Extraction/Dilution) start->sample_prep std_prep Standard Curve Preparation start->std_prep assay_setup Assay Setup (Pipetting Standards, Samples, Blanks) sample_prep->assay_setup std_prep->assay_setup reagent_add1 Add Cyanogen Bromide assay_setup->reagent_add1 reagent_add2 Add Aromatic Amine reagent_add1->reagent_add2 incubation Incubation (Color Development) reagent_add2->incubation measurement Measure Absorbance incubation->measurement analysis Data Analysis measurement->analysis end End analysis->end

Caption: General experimental workflow for a this compound colorimetric assay.

Troubleshooting_Tree start Problem Encountered high_bg High Background? start->high_bg inconsistent Inconsistent Results? high_bg->inconsistent No check_reagents Check Reagents (Freshness, Purity) high_bg->check_reagents Yes low_signal Low/No Signal? inconsistent->low_signal No check_pipetting Verify Pipetting Technique & Calibration inconsistent->check_pipetting Yes check_std Verify Standard Concentrations low_signal->check_std Yes check_blanks Check Blank Preparation check_reagents->check_blanks clean_ware Clean Cuvettes/Plate check_blanks->clean_ware check_timing Ensure Consistent Incubation/Reading Times check_pipetting->check_timing check_temp Maintain Stable Temperature check_timing->check_temp check_sample_prep Review Sample Preparation Protocol check_std->check_sample_prep check_wavelength Confirm Measurement Wavelength check_sample_prep->check_wavelength matrix_effects Investigate Matrix Interference (Spike/Recovery) check_wavelength->matrix_effects

Caption: Troubleshooting decision tree for this compound colorimetric assays.

Technical Support Center: Optimizing Niacin Dosage for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for optimizing niacin dosage in in vivo studies involving rodents.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose range for this compound in rats and mice?

A1: The optimal dose of this compound can vary significantly based on the research question, the rodent species and strain, the administration route, and the study duration. However, published literature provides a general starting point. For studies on lipid metabolism, doses ranging from 30 mg/kg to 100 mg/kg per day are common.[1] In some cases, this compound is administered as a percentage of the diet, with concentrations of 0.5% to 1% being used in rat models of non-alcoholic fatty liver disease.[2] For investigating specific mechanisms like flushing, a single intraperitoneal injection of around 16.5 mg/kg has been used in rats.[3]

Q2: What are the most common administration routes for this compound in rodent studies?

A2: The choice of administration route depends on the desired pharmacokinetic profile and experimental convenience. Common methods include:

  • Oral Gavage: Allows for precise dosage administration.

  • In Drinking Water: A convenient method for long-term studies, though intake can vary between animals. A study in rats with chronic renal failure used a concentration of 50 mg/kg/day in drinking water.[1] Another study in mice used 10g/L.[4]

  • Mixed in Diet: Suitable for chronic administration. Dosages are often expressed as a percentage of the feed (e.g., 0.5% or 1%).[2]

  • Intraperitoneal (IP) Injection: Used for acute dosing to achieve rapid systemic exposure.[3][5] Doses of 2, 5, 15, and 45 mg/kg have been used to study pharmacokinetics in rats.[6]

  • Subcutaneous (SC) Injection: Another option for parenteral administration.

Q3: How does this compound metabolism differ between rodent species?

A3: this compound metabolism can vary substantially among rodents. In rats, the primary metabolite of excess nicotinic acid is nicotinuric acid (formed by glycine (B1666218) conjugation).[6][7] In contrast, mice primarily metabolize excess nicotinamide (B372718) (a form of this compound) to nicotinamide N-oxide.[8] These metabolic differences can lead to different pharmacokinetic profiles and biological effects, making it crucial to consider the specific species when designing experiments.[8][9]

Q4: What is the mechanism of this compound-induced flushing in rodents, and can it be mitigated?

A4: this compound-induced flushing, characterized by cutaneous vasodilation (redness), is a well-known side effect. It is primarily mediated by the activation of the G protein-coupled receptor 109A (GPR109A) on skin immune cells (Langerhans cells) and keratinocytes.[10][11][12] This activation leads to the release of prostaglandins, particularly prostaglandin (B15479496) D2 (PGD2), which causes blood vessels to dilate.[3][13] In mice, the flushing response has two phases: an early phase dependent on Langerhans cells and a late phase mediated by keratinocytes.[12] Pre-treatment with cyclooxygenase (COX) inhibitors like aspirin (B1665792) can reduce this effect by blocking prostaglandin production.[11]

Q5: Does the base diet composition, particularly tryptophan content, affect this compound dosage requirements?

A5: Yes, this is a critical consideration. Rodents can synthesize this compound de novo from the amino acid tryptophan.[14][15] If the diet is rich in tryptophan (e.g., a standard casein-based diet), the animals may require little to no supplemental this compound to maintain basic physiological functions.[14][15] Therefore, when studying the pharmacological effects of this compound, it is essential to use a diet with a known and controlled tryptophan content to ensure that the observed effects are from the administered dose and not from endogenous synthesis. For this compound deficiency models, specialized diets low in both this compound and tryptophan are required.[16][17]

Troubleshooting Guide

Problem: High variability in experimental results across animals.

  • Possible Cause: Inconsistent this compound intake when administered in food or water. Rodents may alter their consumption due to taste aversion or other effects of the compound.

  • Solution:

    • Monitor food and water intake daily for each animal to calculate the actual dose received.

    • Switch to a more precise administration method, such as oral gavage, to ensure a consistent dose for every animal.[18]

    • Ensure the this compound solution is stable and homogeneously mixed in the diet or water.

Problem: Researchers observe unexpected toxicity or adverse effects (e.g., weight loss, hyperglycemia).

  • Possible Cause: The administered dose is too high for the specific rodent strain or model. In diet-induced obese mice, for example, this compound has been shown to exacerbate glucose intolerance and β-cell lipotoxicity.[4] High pharmacological doses can also interfere with other metabolic pathways.[19]

  • Solution:

    • Conduct a preliminary dose-ranging study to determine the maximum tolerated dose (MTD) in your specific model.

    • Start with a lower dose based on the literature and titrate upwards, monitoring for signs of toxicity (e.g., weight loss, changes in behavior, clinical signs).

    • Review literature for contraindications in your specific disease model. For instance, in models of diabetes or metabolic syndrome, the potential for this compound to increase blood glucose should be carefully considered.[4]

Problem: The flushing response is interfering with behavioral tests or other measurements.

  • Possible Cause: The flushing response is a direct pharmacological effect of this compound mediated by the GPR109A receptor and subsequent prostaglandin release.[3][11] This can cause discomfort and alter animal behavior.

  • Solution:

    • Consider pre-treating animals with a COX inhibitor (e.g., aspirin) approximately 30-60 minutes before this compound administration to blunt the prostaglandin-mediated flushing.

    • If possible, use a Gpr109a knockout mouse model as a negative control to confirm that the primary effects you are studying are independent of the flushing mechanism.[11][12]

    • Allow for an acclimatization period after this compound administration and before behavioral testing to let the acute flushing response subside.

Problem: No observable effect is seen at the chosen dose.

  • Possible Cause: The dose may be too low, or the bioavailability could be poor with the chosen administration route. The pharmacokinetics of this compound can be nonlinear, with clearance mechanisms becoming saturated at higher doses.[6]

  • Solution:

    • Increase the dose systematically. Refer to the dose ranges in Table 1 for guidance.

    • Consider a different administration route that may offer better bioavailability, such as changing from dietary administration to oral gavage or IP injection.

    • Measure plasma concentrations of this compound and its metabolites to confirm systemic exposure and understand the pharmacokinetic profile in your model. The clearance of this compound can decrease dramatically at higher doses, leading to a disproportionate increase in plasma concentration.[6]

Data Presentation

Table 1: Summary of this compound Dosages and Administration Routes in Rodent Studies

Rodent ModelStudy FocusDosageAdministration RouteDurationReference
Sprague-Dawley RatsNon-alcoholic fatty liver disease0.5% and 1% of dietIn diet8 weeks[2]
Sprague-Dawley RatsChronic renal failure50 mg/kg/dayIn drinking water12 weeks[1]
Sprague-Dawley RatsLipid ProfileNot specifiedOral42 days[20]
Albino RatsNeuroprotection25 and 50 mg/mL/kgIntraperitoneal (IP)8 weeks[5]
RatsFlushing Model16.5 mg/kgIntraperitoneal (IP)Single dose[3]
RatsPharmacokinetics2, 5, 15, and 45 mg/kgIntravenous (IV)Single dose[6]
C57BL/6J MiceDiabetes/Lipotoxicity10 g/LIn drinking water6 weeks[4]
RabbitsHypercholesterolemia200 mg/kg/dayOral (in diet)6 weeks[21]

Experimental Protocols

Protocol 1: General Protocol for this compound Administration in a Lipid Metabolism Study (Rat Model)

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • Diet: For diet-induced models (e.g., NAFLD), use a high-fat diet for a specified period (e.g., 8 weeks) to establish the disease phenotype.[2] The control group receives a standard diet.

  • Grouping: Randomly assign animals to groups (e.g., Control, Disease Model, this compound Low Dose, this compound High Dose). A typical group size is n=8-10.

  • This compound Preparation and Administration:

    • Method: Administration in drinking water.

    • Preparation: Calculate the required daily dose (e.g., 50 mg/kg/day).[1] Based on the average daily water consumption of the rats (measured during acclimatization), calculate the concentration of this compound needed in the water. For example, if a 300g rat drinks ~30mL/day, the required dose is 15 mg. The concentration would be 15 mg/30 mL = 0.5 mg/mL or 500 mg/L.

    • Procedure: Prepare fresh this compound-infused water every 2-3 days. Monitor water intake to ensure dose consistency.

  • Monitoring: Record body weight, food intake, and water consumption weekly.

  • Endpoint Analysis: After the treatment period (e.g., 12 weeks), collect blood samples for analysis of serum lipids (total cholesterol, triglycerides, LDL, HDL) and liver enzymes (ALT, AST).[1][2] Collect liver tissue for histopathological analysis and measurement of tissue lipid content.

Protocol 2: Protocol for Assessing this compound-Induced Flushing (Mouse Model)

  • Animal Model: C57BL/6J wild-type mice.

  • Acclimatization: Acclimatize mice as described above.

  • Flushing Measurement: Use a laser Doppler flowmeter to measure cutaneous blood flow or an infrared thermometer to measure ear skin temperature as a proxy for vasodilation.

  • Procedure:

    • Lightly anesthetize the mouse or use a restraint device that allows access to the ear.

    • Establish a baseline ear temperature or blood flow measurement for 5-10 minutes.

    • Administer this compound via an IP injection (e.g., 50 mg/kg).

    • Continuously record the ear temperature/blood flow for at least 60-90 minutes post-injection.

    • The flushing response is typically characterized by a rapid increase in temperature/blood flow, often showing a biphasic pattern.[12]

  • Data Analysis: Calculate the change in temperature or blood flow from the baseline at each time point. Data can be presented as a time-course graph or as the area under the curve (AUC).

Mandatory Visualizations

Niacin_Flushing_Pathway cluster_cell Langerhans Cell / Keratinocyte cluster_vessel Vascular Smooth Muscle GPR109A GPR109A Receptor PLC PLC GPR109A->PLC Activates AA Arachidonic Acid PLC->AA Releases COX COX-1 / COX-2 PGD2 Prostaglandin D2 (PGD2) COX->PGD2 Synthesizes AA->COX Substrate DP1 DP1 Receptor PGD2->DP1 Binds to Vasodilation Vasodilation (Flushing) DP1->Vasodilation Causes This compound This compound This compound->GPR109A

Caption: Signaling pathway of this compound-induced cutaneous flushing.

Experimental_Workflow cluster_prep Phase 1: Preparation & Dose Ranging cluster_main Phase 2: Main Experiment cluster_analysis Phase 3: Analysis & Troubleshooting A Literature Review: Identify starting dose range B Select Animal Model & Administration Route A->B C Pilot Study: Dose-ranging & MTD determination B->C D Define Optimal Dose for Main Study C->D E Administer this compound to Treatment Groups D->E F Monitor Animals: Weight, Intake, Clinical Signs E->F G Collect Samples: Blood, Tissues F->G H Endpoint Analysis: Biochemical, Histological G->H I Analyze Data & Evaluate Efficacy/Toxicity H->I J High Variability or Adverse Effects? I->J K Refine Protocol: Adjust dose or route J->K Yes L Final Conclusion J->L No K->E

Caption: Experimental workflow for optimizing this compound dosage in rodents.

References

Technical Support Center: Mitigating Niacin-Induced Flushing in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating the flushing effect of niacin in animal models.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism behind this compound-induced flushing in animal models?

This compound-induced flushing is primarily mediated by the activation of the G protein-coupled receptor 109A (GPR109A), also known as HM74A in humans and PUMA-G in mice.[1][2][3] This receptor is expressed on various skin immune cells, particularly epidermal Langerhans cells and keratinocytes.[1][4][5] Activation of GPR109A initiates a signaling cascade that leads to the synthesis and release of vasodilatory prostaglandins (B1171923), primarily prostaglandin (B15479496) D2 (PGD2) and prostaglandin E2 (PGE2).[1][2][6] These prostaglandins then act on their respective receptors (DP1 for PGD2, and EP2 and EP4 for PGE2) on the capillaries, causing cutaneous vasodilation, which manifests as the characteristic flushing, redness, and warmth of the skin.[1][6]

2. What are the key signaling pathways involved in this compound-induced flushing?

The primary signaling pathway involves the activation of GPR109A in dermal Langerhans cells and keratinocytes.[1][4] This triggers the release of arachidonic acid through the action of phospholipase A2.[1] Cyclooxygenase (COX) enzymes (COX-1 and COX-2) then convert arachidonic acid into various prostaglandins, including PGD2 and PGE2.[1][5] These prostaglandins subsequently bind to their cognate receptors on vascular smooth muscle cells, leading to vasodilation.[1][6] A secondary pathway involving serotonin (B10506) release from platelets has also been suggested to contribute to the flushing response in a rat model.[7][8][9]

3. What are the most common animal models used to study this compound-induced flushing?

Mice and rats are the most commonly used animal models for studying this compound-induced flushing.[1][7] Mice, particularly those with genetic modifications such as GPR109A (PUMA-G) knockout mice, have been instrumental in elucidating the underlying mechanisms.[1][2] Rats are also utilized to assess changes in skin temperature and vascular permeability as indicators of the flushing response.[7]

4. How can the flushing response be quantified in animal models?

The flushing response in animal models can be quantified through various methods, including:

  • Visual Assessment: Scoring the redness (rubor) of the ears or other exposed skin areas.

  • Infrared Thermography: Measuring changes in skin temperature, typically of the ear.[7]

  • Laser Doppler Flowmetry: Quantifying changes in cutaneous blood flow.[10]

  • Measurement of Vasodilatory Mediators: Assessing the levels of PGD2, PGE2, and their metabolites in plasma or skin tissue.[1]

Troubleshooting Guides

Issue: High variability in flushing response between individual animals.

  • Possible Cause: Genetic differences within the animal strain.

    • Troubleshooting Step: Ensure the use of a genetically homogenous inbred strain of mice or rats.

  • Possible Cause: Variations in ambient temperature and animal handling.

    • Troubleshooting Step: Acclimatize animals to the experimental room for a sufficient period before the experiment. Handle all animals consistently and minimize stress.[7]

  • Possible Cause: Inconsistent drug administration.

    • Troubleshooting Step: Ensure accurate and consistent dosing and administration route (e.g., intraperitoneal, oral gavage) for all animals.

Issue: No significant flushing response observed after this compound administration.

  • Possible Cause: Incorrect this compound dosage.

    • Troubleshooting Step: Verify the dose of this compound used. Doses in animal models can vary, with intraperitoneal injections in rats ranging from 8.25 to 33 mg/kg.[7]

  • Possible Cause: Animal model is not susceptible to this compound-induced flushing.

    • Troubleshooting Step: Confirm that the chosen animal model expresses GPR109A. For instance, GPR109A knockout mice will not exhibit a flushing response to this compound.[1][2]

  • Possible Cause: Method of detection is not sensitive enough.

    • Troubleshooting Step: Consider using a more sensitive method for quantifying the flushing response, such as laser Doppler flowmetry or measuring prostaglandin levels.

Issue: Unexpected mortality or adverse effects in experimental animals.

  • Possible Cause: Toxicity of the administered compounds.

    • Troubleshooting Step: Review the literature for the known toxicity of this compound and any co-administered drugs at the doses being used. Consider performing a dose-response study to determine the maximum tolerated dose.

  • Possible Cause: Stress from experimental procedures.

    • Troubleshooting Step: Refine animal handling and experimental procedures to minimize stress. Ensure all procedures are approved by the institutional animal care and use committee.

Experimental Protocols

Protocol 1: Induction and Mitigation of this compound-Induced Flushing in Mice

  • Animal Model: Wild-type C57BL/6 mice or genetically modified strains (e.g., GPR109A knockout, DP1 receptor knockout).

  • Acclimatization: House mice under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.

  • Drug Preparation and Administration:

    • This compound: Dissolve this compound in sterile saline. A typical dose is 250 µg/g of body weight administered via intraperitoneal (i.p.) injection.[4]

    • Mitigating Agents:

      • Aspirin: Administer 30 minutes before this compound.

      • Laropiprant (DP1 antagonist): Administer at a suitable time point before this compound challenge.

  • Flushing Assessment:

    • Visually score the ear redness at various time points post-niacin injection (e.g., 15, 30, 60, 90, and 120 minutes).

    • Alternatively, measure ear temperature using an infrared thermometer.

  • Data Analysis: Compare the flushing scores or temperature changes between the control (this compound only) and treatment (this compound + mitigating agent) groups using appropriate statistical tests.

Protocol 2: Assessment of this compound-Induced Vasodilation in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Acclimatization: Acclimatize rats to handling and the measurement procedure for several days before the experiment.[7]

  • Drug Preparation and Administration:

    • This compound: Administer this compound intraperitoneally at a dose of 16.5 mg/kg.[7]

    • Mitigating Agents:

      • Prochlorperazine, Cyproheptadine, or Ketanserin: Administer 10 minutes before this compound injection.[7]

  • Flushing Assessment:

    • Measure the ear temperature using an infrared probe at baseline and at regular intervals (e.g., every 10 minutes for 60 minutes) after this compound injection.[7]

  • Data Analysis: Calculate the net increase in ear temperature from baseline for each group. Compare the temperature changes between the control and treatment groups.

Quantitative Data Summary

Table 1: Effect of Prostaglandin Receptor Deletion on this compound-Induced Flushing in Mice

GenotypeReduction in Flushing Response (%)Reference
DP1 Receptor Deletion40[1]
EP2 Receptor Deletion20[1]
EP4 Receptor Deletion40[1]
COX Enzyme Deletion~100[1]

Table 2: Efficacy of Various Inhibitors on this compound-Induced Ear Temperature Increase in Rats

InhibitorDosageInhibition of Temperature Increase (%)Reference
Prochlorperazine-90[7][9]
Cyproheptadine-90 (H1 antagonism) and 50 (serotonin receptor antagonism)[7][9]
Ketanserin-85[7][9]

Visualizations

Niacin_Flushing_Pathway cluster_Langerhans_Cell Dermal Langerhans/Keratinocyte Cell cluster_Capillary Capillary Smooth Muscle Cell cluster_Inhibitors Mitigation Strategies This compound This compound GPR109A GPR109A This compound->GPR109A activates PLA2 Phospholipase A2 GPR109A->PLA2 activates AA Arachidonic Acid PLA2->AA releases COX COX-1 / COX-2 AA->COX substrate for PGs PGD2, PGE2 COX->PGs synthesizes DP1 DP1 Receptor PGs->DP1 activates EP2_EP4 EP2/EP4 Receptors PGs->EP2_EP4 activates Vasodilation Vasodilation (Flushing) DP1->Vasodilation EP2_EP4->Vasodilation Aspirin Aspirin (NSAIDs) Aspirin->COX inhibits Laropiprant Laropiprant Laropiprant->DP1 antagonizes

Caption: Signaling pathway of this compound-induced flushing and points of intervention.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Experiment Experimental Phase cluster_Analysis Data Analysis Phase Animal_Acclimatization Animal Acclimatization (Mice or Rats) Drug_Preparation Drug Preparation (this compound & Mitigating Agents) Animal_Acclimatization->Drug_Preparation Baseline_Measurement Baseline Measurement (e.g., Ear Temperature) Drug_Preparation->Baseline_Measurement Agent_Administration Administer Mitigating Agent (e.g., Aspirin, Laropiprant) Baseline_Measurement->Agent_Administration Niacin_Administration Administer this compound Agent_Administration->Niacin_Administration Flushing_Assessment Flushing Assessment (Multiple Time Points) Niacin_Administration->Flushing_Assessment Data_Collection Data Collection and Compilation Flushing_Assessment->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General experimental workflow for studying this compound flushing in animal models.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on niacin-related clinical trials, meticulous planning and an awareness of common challenges are paramount to success. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during the experimental process.

Frequently Asked Questions (FAQs)

Q1: Why is patient adherence a major issue in this compound trials, and how can it be mitigated?

Patient adherence in this compound trials is primarily challenged by the high incidence of cutaneous flushing, a side effect characterized by redness, warmth, itching, and tingling.[1] While generally not medically serious, it can be very uncomfortable and lead to high discontinuation rates, with approximately 5% to 20% of patients stopping treatment due to this side effect.[1]

Troubleshooting Adherence:

  • Patient Education: Thoroughly educate participants about the flushing phenomenon, its benign nature, and the likelihood of it diminishing over time with continued use.[2][3]

  • Dose Titration: Implement a gradual dose-escalation protocol. Starting with a low dose and slowly increasing it can help build tolerance.[4][5] For example, a slow-release formulation might be initiated at 250 mg/day and increased by 250 mg each month.[4]

  • Formulation Selection: Utilize extended-release (ER) formulations of this compound, which have been shown to reduce the incidence, duration, and severity of flushing compared to immediate-release (IR) versions.[2][3][6]

  • Mitigation Strategies:

    • Administering 325 mg of aspirin (B1665792) 30 minutes before this compound intake can significantly attenuate flushing symptoms.[1][2]

    • Advise patients to take this compound with meals or a low-fat snack at bedtime.[1]

    • Counsel patients to avoid co-ingestion of alcohol or hot beverages, which can exacerbate flushing.[1]

Q2: What are the differences in risk profiles between immediate-release, sustained-release, and extended-release this compound formulations?

The pharmacokinetic profiles of different this compound formulations directly impact their efficacy and safety, particularly concerning hepatotoxicity and flushing.

Troubleshooting Formulation Selection:

  • Immediate-Release (IR) this compound: Characterized by rapid absorption. It is effective at raising HDL-C but has the highest incidence of flushing.[6][7][8] It is generally associated with a lower risk of hepatotoxicity compared to SR this compound.[7][8]

  • Sustained-Release (SR) this compound: Designed to release this compound slowly over an extended period. While it reduces flushing compared to IR this compound, it has been associated with a significantly higher risk of hepatotoxicity and is often restricted from use.[7][8][9] In one study, 52% of patients taking SR this compound developed hepatotoxic effects, compared to none on IR this compound.[7][8]

  • Extended-Release (ER) this compound: Features an intermediate dissolution rate. This formulation offers a balanced profile with a lower incidence of flushing than IR this compound and a lower risk of hepatotoxicity than SR this compound, making it a preferred option for clinical trials.[3][6][9]

Quantitative Data Summary

Table 1: Comparison of Adverse Events and Efficacy Between this compound Formulations

FeatureImmediate-Release (IR) this compoundSustained-Release (SR) this compoundExtended-Release (ER) this compound
Primary Side Effect Flushing[6]Hepatotoxicity[6][7][8]Flushing (less than IR)[3][9]
Withdrawal Rate (Example Study) 39% (9 of 23 patients)[7][8]78% (18 of 23 patients)[7][8]Varies, but generally better tolerated
LDL-C Lowering Less effective than SR at higher doses[7][8]More effective than IR at ≥1500 mg/day[7][8]Significant reduction (e.g., 18-20%)[9]
HDL-C Increase More effective than SR at all doses[7][8]Less effective than IR[7][8]Significant increase (e.g., 26-28%)[9]

Table 2: Impact of Mitigation Strategies on this compound-Induced Flushing

Mitigation StrategyStudy DetailsOutcome
Aspirin (325 mg) Pre-treatment 30-60 minutes before IR this compound.Significantly attenuated flushing symptoms compared to placebo.[1]
Laropiprant (DP1 antagonist) Co-administered with ER this compound (1.5g).Reduced peak cheek blood flow by 50-70% and significantly lowered patient-rated flushing.[1]

Experimental Protocols & Methodologies

Protocol: Designing a Phase III Clinical Trial for a Novel this compound Formulation

This protocol outlines the key methodological considerations for a randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of a new extended-release this compound formulation in patients with dyslipidemia.

1. Objective: To assess whether the novel ER this compound formulation, when added to standard statin therapy, reduces major adverse cardiovascular events (MACE) compared to placebo.

2. Patient Population:

  • Inclusion Criteria:

    • Age > 40 years.

    • Established cardiovascular disease or high risk for CVD.

    • On stable statin therapy with LDL-C at goal.

    • Low HDL-C (e.g., < 40 mg/dL) and/or high triglycerides (e.g., > 150 mg/dL).[10]

    • Willingness to avoid vitamin B3 supplements during the study.[4]

  • Exclusion Criteria:

    • Active liver disease or significant hepatic dysfunction.[11]

    • Active peptic ulcer disease.[11]

    • History of severe allergic reactions to this compound.[11]

    • Pregnant or breastfeeding women.[11]

3. Study Design & Randomization:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group design.

  • Participants will be randomized in a 1:1 ratio to receive either the novel ER this compound or a matching placebo.

4. Intervention:

  • Investigational Arm: ER this compound, starting at 500 mg daily at bedtime, titrated up to a target dose of 2000 mg daily over 4-8 weeks as tolerated.[12]

  • Control Arm: Matching placebo, administered on the same schedule.

  • All participants will continue their background statin therapy.

5. Endpoints:

  • Primary Efficacy Endpoint: Time to first occurrence of a MACE composite (e.g., cardiovascular death, non-fatal myocardial infarction, non-fatal ischemic stroke).

  • Secondary Efficacy Endpoints:

    • Changes in lipid profiles (HDL-C, LDL-C, Triglycerides, Lp(a)).[9]

    • Incidence of new-onset diabetes.[13]

  • Safety Endpoints:

    • Incidence and severity of adverse events, with a focus on flushing, hepatotoxicity, myopathy, bleeding, and infections.[13][14]

    • Monitoring of liver function tests (ALT, AST), fasting glucose, and creatine (B1669601) kinase.

6. Statistical Analysis:

  • The primary analysis will be a time-to-event analysis using a Cox proportional hazards model.

  • The sample size will be calculated to provide adequate statistical power to detect a clinically meaningful reduction in the primary endpoint.

  • An independent data and safety monitoring board (DSMB) will be established to review safety and efficacy data periodically.

Visualizations

NiacinFlushingPathway cluster_cell Dermal Langerhans Cell cluster_capillary Capillary Smooth Muscle cluster_intervention Mitigation Strategies This compound This compound GPR109A GPR109A Receptor This compound->GPR109A activates AA Arachidonic Acid (AA) GPR109A->AA releases COX COX Enzyme AA->COX metabolized by PGs Prostaglandins (PGD2, PGE2) COX->PGs produces DP1_EP2_EP4 DP1, EP2, EP4 Receptors PGs->DP1_EP2_EP4 activate Vasodilation Vasodilation (Flushing) DP1_EP2_EP4->Vasodilation leads to Aspirin Aspirin / NSAIDs Aspirin->COX inhibits Laropiprant Laropiprant Laropiprant->DP1_EP2_EP4 antagonizes DP1

Caption: Signaling pathway of this compound-induced cutaneous flushing and points of therapeutic intervention.

NiacinTrialWorkflow cluster_planning Phase 1: Trial Planning & Design cluster_execution Phase 2: Trial Execution cluster_analysis Phase 3: Data Analysis & Interpretation DefineEndpoints Define Endpoints (Clinical vs. Surrogate) SelectPopulation Select Patient Population (e.g., Statin-Treated, High-Risk) DefineEndpoints->SelectPopulation Pitfall1 Pitfall: Surrogate Endpoint Trap DefineEndpoints->Pitfall1 ChooseFormulation Choose this compound Formulation (IR, SR, or ER) SelectPopulation->ChooseFormulation DevelopProtocol Develop Mitigation Protocol (Dose Titration, Aspirin) ChooseFormulation->DevelopProtocol Pitfall3 Pitfall: Formulation-Specific Toxicity ChooseFormulation->Pitfall3 Recruitment Patient Recruitment & Screening DevelopProtocol->Recruitment Pitfall2 Pitfall: High Discontinuation Rate DevelopProtocol->Pitfall2 Randomization Randomization & Blinding Recruitment->Randomization Intervention Intervention & Follow-up Randomization->Intervention DataCollection Data Collection (Efficacy & Safety) Intervention->DataCollection AdherenceAnalysis Analyze Adherence & Discontinuation DataCollection->AdherenceAnalysis EfficacyAnalysis Primary & Secondary Endpoint Analysis AdherenceAnalysis->EfficacyAnalysis SafetyAnalysis Safety Profile Assessment (Hepatotoxicity, Flushing) EfficacyAnalysis->SafetyAnalysis Interpretation Contextual Interpretation of Results SafetyAnalysis->Interpretation

Caption: Logical workflow for designing a this compound clinical trial, highlighting key pitfalls.

References

Technical Support Center: Navigating Variability in Niacin Absorption and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in niacin absorption and bioavailability. The following information is designed to assist in experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary forms of this compound in the diet, and how do they differ in bioavailability?

A1: Dietary this compound is primarily found as nicotinic acid and nicotinamide (B372718), as well as their coenzyme forms, nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP) in animal-based foods.[1] Generally, nicotinic acid and nicotinamide are almost completely absorbed.[1] In contrast, this compound naturally present in some grains can be bound to polysaccharides and glycopeptides, reducing its bioavailability to about 30%.[1] this compound added during food fortification is in a free form and is highly bioavailable.[1]

Q2: How significant is the contribution of tryptophan to overall this compound status?

A2: The amino acid tryptophan can be converted to NAD in the liver, contributing to the body's this compound equivalents (NEs).[2] The generally accepted conversion ratio is 60 mg of tryptophan to 1 mg of this compound.[2] This conversion is an important consideration in assessing this compound status from dietary intake.

Q3: What are the main transporters involved in this compound absorption?

A3: this compound uptake is a complex process involving several transporters. In the intestine, a specialized, pH-dependent, carrier-mediated mechanism is involved.[3] Key transporters that have been identified include the sodium-coupled monocarboxylate transporter 1 (SLC5A8) and the organic anion transporter 2 (OAT2 or SLC22A7), which is significantly involved in hepatic uptake.[4][5][6]

Q4: Can genetic variations in transporters affect this compound bioavailability?

A4: Yes, genetic polymorphisms in transporter proteins can lead to inter-individual differences in drug and nutrient pharmacokinetics.[7] While specific common polymorphisms in SLC5A8 and OAT2 directly affecting this compound bioavailability are still under investigation, variations in these genes have the potential to alter transport efficiency and, consequently, this compound uptake and distribution. For instance, a mutation in the 3'-UTR of the SLC22A7 gene has been shown to result in OAT2 upregulation.[7]

Troubleshooting Guides

In Vitro this compound Uptake Assays (e.g., Caco-2 cells)

Q: My this compound uptake results in Caco-2 cells are inconsistent. What could be the cause?

A: Inconsistent results in Caco-2 cell assays can stem from several factors:

  • Cell monolayer integrity: Ensure the integrity of the Caco-2 monolayer by measuring transepithelial electrical resistance (TEER) before and after the experiment. Leaky monolayers will result in artificially high permeability.

  • pH of the transport buffer: this compound transport is pH-dependent.[3] Maintain a consistent and appropriate pH for your experimental setup, as fluctuations can alter transporter activity.

  • Substrate concentration: At low concentrations, this compound uptake is carrier-mediated, while at higher concentrations, passive diffusion becomes more prominent.[2] Ensure your substrate concentrations are within the desired range to study the specific transport mechanism of interest.

  • Cell passage number: Caco-2 cells can exhibit altered characteristics at high passage numbers. Use cells within a consistent and validated passage range for all experiments.

Q: I am observing lower-than-expected this compound transport in my Caco-2 model. What are some potential reasons?

A: Lower-than-expected transport could be due to:

  • Suboptimal transporter expression: The expression of this compound transporters can vary. Ensure your cell culture conditions are optimized to promote differentiation and transporter expression.

  • Presence of inhibitors: Components of your test compound formulation or impurities could be inhibiting this compound transporters. Run appropriate vehicle and inhibitor controls.

  • Incorrect incubation time: Ensure the incubation time is appropriate for measuring the initial rate of uptake and that you have not reached equilibrium.

In Vivo Pharmacokinetic Studies

Q: We are observing high inter-individual variability in plasma this compound concentrations in our human clinical trial. Why might this be happening?

A: High variability is a known challenge in this compound pharmacokinetics and can be attributed to:

  • First-pass metabolism: this compound undergoes extensive and saturable first-pass metabolism in the liver, which can vary significantly between individuals.[8]

  • Genetic polymorphisms: As mentioned, variations in genes for transporters and metabolic enzymes can contribute to different pharmacokinetic profiles.[7][9]

  • Food matrix effects: The composition of the meal consumed with the this compound supplement can influence its absorption.

  • Formulation differences: The release characteristics of the this compound formulation (immediate-release vs. extended-release) have a major impact on the absorption profile.[10]

Q: How can we minimize variability in our preclinical animal studies?

A: To reduce variability in animal studies:

  • Use a genetically homogenous animal strain.

  • Standardize the diet and fasting period before dosing.

  • Carefully control the dosing procedure to ensure accurate administration.

  • Acclimatize animals to the experimental procedures to minimize stress-related physiological changes.

Quantification of this compound and its Metabolites by LC-MS/MS

Q: I am experiencing significant matrix effects when quantifying this compound in plasma samples. How can I mitigate this?

A: Matrix effects are a common issue in LC-MS/MS analysis of biological samples. To address this:

  • Optimize sample preparation: Employ a robust sample preparation method like solid-phase extraction (SPE) or a thorough liquid-liquid extraction (LLE) to remove interfering matrix components such as phospholipids.[11]

  • Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects and variations in extraction recovery and instrument response.

  • Chromatographic separation: Ensure adequate chromatographic separation of this compound and its metabolites from endogenous matrix components.

  • Evaluate different ionization modes: While positive electrospray ionization is common, exploring negative mode might offer better selectivity for certain analytes.

Q: My this compound and its metabolites are degrading in the collected plasma samples. What are the best practices for sample handling and storage?

A: this compound and its metabolites can be unstable. Follow these best practices:

  • Rapid processing: Process blood samples to plasma as quickly as possible after collection.

  • Use appropriate anticoagulants: EDTA is a commonly used anticoagulant.

  • Storage conditions: Store plasma samples at -80°C until analysis.[12]

  • Limit freeze-thaw cycles: Repeated freezing and thawing can lead to degradation. Aliquot samples into smaller volumes if multiple analyses are planned.[12]

Quantitative Data Summary

Table 1: Bioavailability of this compound from Various Sources

This compound SourceFormBioavailabilityReference
Fortified FoodsFree formHighly bioavailable[1]
Animal-based foods (meat, fish)NAD, NADPHighly bioavailable[1][13]
Cereal Grains (untreated)Bound to polysaccharides~30%[1]
Roasted GroundnutsNicotinic Acid~87%[7]
Boiled GroundnutsNicotinic Acid~91.7%[7]
Inositol HexanicotinateNicotinic Acid ester~30% lower than free nicotinic acid[1]
Wheat Bran (untreated)Bound formMostly unavailable[14]
Wheat Bran (alkali-treated)Released form~62% (relative to pure nicotinic acid)[14]

Table 2: Kinetic Parameters of Key this compound Transporters

TransporterGeneSubstrateKm (µM)Experimental SystemReference
OAT2SLC22A7Nicotinic Acid13.5 ± 3.3Transporter-transfected cells[4]
SLC5A8 (SMCT1)SLC5A8Nicotinic Acid296 ± 88Cloned mouse SMCT in mammalian cells[5][15]
Intestinal Uptake-Nicotinic Acid0.53 ± 0.08Caco-2 cells[3]

Experimental Protocols

Protocol 1: In Vitro this compound Uptake Assay Using Caco-2 Cells
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Assessment: Measure the transepithelial electrical resistance (TEER) to confirm monolayer confluence and integrity.

  • Uptake Experiment:

    • Wash the cell monolayers with pre-warmed Krebs-Ringer buffer (pH 5.0 for apical side to mimic the acidic microclimate of the small intestine, and pH 7.4 for basolateral side).

    • Add the uptake buffer containing radiolabeled ([³H]) or non-labeled this compound at the desired concentration to the apical chamber.

    • Incubate at 37°C for a predetermined time (e.g., 3-5 minutes to measure initial uptake rates).

    • Stop the uptake by aspirating the uptake solution and washing the monolayers with ice-cold buffer.

  • Quantification:

    • Lyse the cells and measure the intracellular concentration of this compound using liquid scintillation counting (for radiolabeled compound) or LC-MS/MS.

    • Normalize the uptake to the protein content of the cell lysate.

  • Data Analysis: Calculate the rate of uptake and determine kinetic parameters (Km and Vmax) by performing the assay over a range of substrate concentrations.

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add an internal standard (e.g., deuterium-labeled this compound).

    • Add 250 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex and centrifuge at high speed (e.g., 15,000 rpm) for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 150 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

    • Chromatography: Use a C18 or similar reversed-phase column with a mobile phase gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with positive or negative electrospray ionization. Monitor specific precursor-to-product ion transitions for this compound, its metabolites, and the internal standard.

  • Quantification: Generate a calibration curve using standards prepared in a blank matrix and quantify the analyte concentrations in the samples.

Visualizations

Niacin_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Dietary this compound Dietary this compound SLC5A8 SLC5A8 (SMCT1) pH-dependent Dietary this compound->SLC5A8 Low Conc. Passive_Diffusion Passive Diffusion (High Concentration) Dietary this compound->Passive_Diffusion High Conc. Tryptophan Tryptophan Portal Vein Portal Vein Tryptophan->Portal Vein To Liver for Conversion This compound This compound NAD_Synthesis NAD+ Synthesis This compound->NAD_Synthesis This compound->Portal Vein To Liver SLC5A8->this compound Passive_Diffusion->this compound

Caption: Intestinal absorption of dietary this compound.

Niacin_Quantification_Workflow Plasma_Sample Plasma Sample Collection (EDTA tube) Add_IS Add Internal Standard (e.g., this compound-d4) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: Workflow for this compound quantification in plasma.

Caption: Factors influencing this compound bioavailability.

References

Troubleshooting inconsistent results in Niacin cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Niacin cell-based assays. The information is designed to help diagnose and resolve common issues to ensure the generation of consistent and reliable data.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound cell-based assays in a direct question-and-answer format.

High Background Signal

Question: Why am I observing a high background signal in my this compound assay, even in the negative control wells?

Answer: A high background signal can obscure the specific response to this compound and is often multifactorial. Potential causes and solutions are outlined below.

Potential Causes and Solutions for High Background Signal

Potential CauseRecommended Solution(s)
Cellular Autofluorescence Cellular components like NADH and riboflavin (B1680620) can cause intrinsic fluorescence. Switch to phenol (B47542) red-free media for the assay to reduce media-derived background.[1] If possible, use red-shifted fluorescent dyes, as cellular autofluorescence is most prominent in the green spectrum.[1]
Reagent-Specific Issues The detection reagents themselves may be a source of high background. Test reagents in wells with media alone (no cells) to see if they are the source of the high signal.[2] Ensure all reagents are fresh and have been stored correctly.
Insufficient Blocking In antibody-based detection methods (e.g., some cAMP assays), inadequate blocking of non-specific binding sites can lead to high background.[3][4] Optimize the blocking buffer by testing different types or increasing the concentration (e.g., from 1% to 2% BSA).[4] You can also try extending the blocking incubation time.[4]
High Cell Seeding Density Too many cells per well can lead to an elevated basal signal.[5][6] Perform a cell titration experiment to determine the optimal seeding density that provides a good signal window without a high background.[1]
Contamination Microbial contamination of cell cultures or reagents can interfere with assay readouts. Visually inspect cell cultures for any signs of contamination. Ensure you are using aseptic techniques throughout the assay procedure.
Low Signal-to-Noise Ratio

Question: My assay window is very narrow, with little difference between the this compound-stimulated and unstimulated wells. How can I improve the signal-to-noise ratio?

Answer: A low signal-to-noise ratio can make it difficult to discern a true biological response. The following table details potential reasons and corresponding optimization strategies.

Potential Causes and Solutions for Low Signal-to-Noise Ratio

Potential CauseRecommended Solution(s)
Suboptimal Reagent Concentration The concentrations of detection reagents, antibodies, or substrates may not be optimal. Titrate key reagents, such as fluorescent dyes or antibodies, to find the concentration that yields the maximal signal window.
Inappropriate Assay Timing The signal may be transient. The timing of signal measurement after this compound stimulation is critical. Perform a time-course experiment to identify the peak response time for your specific cell system and assay.
Low Receptor Expression The cell line may not express sufficient levels of the this compound receptor, GPR109A. Confirm GPR109A expression using techniques like qPCR or Western blot. Consider using a cell line with higher endogenous expression or a stably transfected cell line.
Cell Health and Viability Unhealthy or dying cells will not respond optimally. Ensure cells are healthy, in the logarithmic growth phase, and have high viability (>90%) before starting the experiment.[6][7] Avoid using cells of a high passage number.
Incorrect Instrument Settings The settings on your plate reader may not be optimized for your assay. Optimize instrument settings such as gain, number of flashes, and focal height to maximize the detection of your specific signal.[8]
High Well-to-Well Variability

Question: I'm seeing significant variation in the signal between replicate wells. What could be causing this inconsistency?

Answer: High well-to-well variability can compromise the statistical significance of your results. This issue often stems from technical inconsistencies during the assay setup.

Potential Causes and Solutions for High Well-to-Well Variability

Potential CauseRecommended Solution(s)
Inconsistent Cell Seeding Uneven cell distribution across the plate is a common source of variability.[9] Ensure cells are thoroughly resuspended to a single-cell suspension before plating. Pipette carefully and consistently, and consider gently swirling the plate in a figure-eight pattern to evenly distribute the cells.
"Edge Effects" in Microplates Wells on the outer edges of the plate are prone to evaporation and temperature fluctuations, leading to different cell growth and assay performance.[6][10] To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.[6]
Pipetting Inaccuracies Small errors in pipetting volumes of cells, compounds, or reagents can lead to large variations in results.[9] Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions and ensure consistent technique for all additions.
Incomplete Reagent Mixing Failure to properly mix reagents before and after addition to the wells can result in uneven reactions.[7] Gently mix the plate on a plate shaker after reagent addition, being careful to avoid cross-contamination.
Temperature Gradients Temperature differences across the assay plate during incubation can affect cellular responses.[6] Ensure the entire plate reaches thermal equilibrium by allowing it to sit at room temperature for a short period before placing it in the incubator, and ensure the incubator has uniform temperature distribution.[11]
Inconsistent Dose-Response Curves

Question: My this compound dose-response curves are not sigmoidal, or the IC50/EC50 values are shifting between experiments. What are the likely causes?

Answer: Reproducible dose-response curves are essential for accurately determining the potency of compounds. Inconsistencies can arise from both biological and technical factors.[12][13]

Potential Causes and Solutions for Inconsistent Dose-Response Curves

Potential CauseRecommended Solution(s)
Compound Instability or Pipetting Errors This compound solutions may degrade over time, or serial dilutions may be inaccurate. Prepare fresh this compound dilutions for each experiment from a validated stock solution.[12] Verify the accuracy of your serial dilutions.
Incorrect Concentration Range The tested concentration range may be too narrow or not centered around the EC50.[12] Broaden the range of this compound concentrations to ensure you capture the full sigmoidal curve, including the top and bottom plateaus.[12]
Changes in Cell State Variations in cell passage number, confluency, or growth phase can alter cellular responsiveness to this compound.[7] Use cells within a consistent, narrow range of passage numbers and seed them to reach a consistent confluency at the time of the assay.
Assay Incubation Time The incubation time with this compound can affect the apparent potency. Standardize the incubation time across all experiments to ensure consistency.[12]
Data Analysis and Curve Fitting The model used to fit the curve may not be appropriate for the data. Ensure you are using a suitable non-linear regression model, such as a four-parameter logistic (4PL) equation, to fit your dose-response data.[13][14]

Mandatory Visualizations

This compound Signaling Pathway

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GPR109A GPR109A (this compound Receptor) This compound->GPR109A Binds G_protein Gi/o Protein GPR109A->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Decreased Downstream Signaling cAMP->Response

Caption: this compound binds to the GPR109A receptor, leading to inhibition of adenylyl cyclase.

General Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A 1. Cell Seeding (Plate cells and incubate overnight) B 2. Prepare this compound Dilutions (Serial dilution of compound) C 3. Compound Addition (Add this compound dilutions to cells) D 4. Incubation (Allow for cellular response) C->D E 5. Reagent Addition (Add detection reagents, e.g., for cAMP or Ca2+) D->E F 6. Signal Detection (Read plate on microplate reader) E->F G 7. Data Analysis (Calculate dose-response curve and EC50) F->G

Caption: A generalized workflow for performing a this compound cell-based dose-response assay.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Inconsistent Assay Results Q1 Is the background signal high? Start->Q1 A1 Check for autofluorescence. Optimize blocking step. Titrate cell density. Q1->A1 Yes Q2 Is the signal-to-noise ratio low? Q1->Q2 No A1->Q2 A2 Confirm GPR109A expression. Optimize reagent concentrations. Perform time-course experiment. Q2->A2 Yes Q3 Is well-to-well variability high? Q2->Q3 No A2->Q3 A3 Check cell seeding technique. Avoid plate edge effects. Verify pipette calibration. Q3->A3 Yes Q4 Are dose-response curves inconsistent? Q3->Q4 No A3->Q4 A4 Prepare fresh compound dilutions. Standardize incubation times. Use consistent cell passage number. Q4->A4 Yes End Consistent Results Q4->End No A4->End

Caption: A logical flowchart to diagnose and resolve common issues in this compound assays.

Experimental Protocols

Protocol 1: this compound-Induced cAMP Inhibition Assay (HTRF)

This protocol is a generalized method for measuring the inhibition of cyclic AMP (cAMP) in cells expressing the Gαi-coupled this compound receptor, GPR109A.

  • Cell Plating:

    • Harvest cells expressing GPR109A that are in a logarithmic growth phase.

    • Count the cells and adjust the density in the appropriate assay buffer.

    • Dispense the cell suspension into a 384-well, low-volume, white plate. The optimal cell number per well should be determined empirically but is typically in the range of 2,000-10,000 cells/well.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentration.

    • Prepare a 2x solution of an adenylyl cyclase activator (e.g., Forskolin) at a concentration that yields approximately 80% of its maximal effect (EC80).[15]

    • Add the this compound dilutions to the cell plate.

    • Immediately add the Forskolin solution to all wells except the negative control.

    • Incubate the plate at room temperature for a predetermined optimal time (e.g., 30 minutes).[15]

  • cAMP Detection:

    • Following the manufacturer's instructions for your specific HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit, prepare the detection reagents.

    • This typically involves adding a d2-labeled cAMP tracer followed by an anti-cAMP antibody conjugated to a fluorescent donor (e.g., Europium cryptate).[5][15]

    • Add the detection reagents to each well.

  • Signal Measurement and Data Analysis:

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.[15]

    • Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the signal ratio (665 nm / 620 nm) and normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: this compound-Induced Calcium Flux Assay

This protocol describes a method for measuring intracellular calcium mobilization following the activation of GPR109A by this compound. Activation of GPR109A can lead to calcium release from intracellular stores.[16]

  • Cell Plating:

    • The day before the assay, seed cells expressing GPR109A into a 96-well or 384-well, black-walled, clear-bottom plate.[17]

    • Plate at a density that will result in a confluent monolayer on the day of the experiment.[18] Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a working solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Kits often include a probenecid (B1678239) solution to prevent dye leakage from the cells.[19]

    • Remove the cell culture medium from the wells and add the dye-loading solution.

    • Incubate the plate in the dark for 45-60 minutes at 37°C.[17][20] Some protocols may recommend a subsequent incubation at room temperature.[19]

  • Calcium Flux Measurement:

    • Place the assay plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Set the instrument to monitor fluorescence over time, taking readings every 1-2 seconds.

    • Establish a stable baseline fluorescence reading for 15-30 seconds.

    • The instrument then automatically adds the this compound solution (at various concentrations) to the wells.

    • Continue to measure the fluorescence signal for an additional 2-3 minutes to capture the peak response and subsequent decay.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway activated by this compound through its receptor, GPR109A? A1: this compound binds to GPR109A, which is a G-protein coupled receptor (GPCR). This binding primarily activates the inhibitory G-protein, Gαi. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[21][22]

Q2: Which cell lines are commonly used for this compound cell-based assays? A2: A variety of cell lines can be used, provided they endogenously express GPR109A or have been engineered to do so. Commonly used cell lines include CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney 293) cells stably transfected with the human GPR109A gene. Some immune cells, such as macrophages, and certain colon epithelial cells also express GPR109A endogenously.[23]

Q3: Why is Forskolin used in cAMP assays for Gi-coupled receptors like GPR109A? A3: GPR109A is a Gi-coupled receptor, meaning its activation inhibits cAMP production. In many cell types, the basal level of cAMP is too low to accurately measure a decrease. Therefore, an adenylyl cyclase activator like Forskolin is used to artificially raise the intracellular cAMP levels.[24][25] This creates a larger signal window, making the inhibitory effect of this compound easier to detect and quantify.

Q4: Can I use a forskolin-free method to measure this compound's effect on cAMP? A4: Yes, highly sensitive detection systems, such as those using luciferase-based biosensors (e.g., GloSensor), can sometimes detect agonist effects for Gi-coupled receptors without the need for Forskolin.[26] These methods measure changes from the basal cAMP level in real-time and may reduce the risk of artifacts introduced by Forskolin.[26]

Q5: What are the key differences between a cAMP assay and a calcium flux assay for studying this compound? A5: A cAMP assay directly measures the canonical signaling pathway of GPR109A, which is the inhibition of adenylyl cyclase. A calcium flux assay measures a different downstream effect. While the Gαi pathway is the primary route, GPR109A can also couple to other pathways, including the release of intracellular calcium stores, particularly in certain cell types like Langerhans cells.[16] The choice of assay depends on which signaling endpoint you are interested in studying.

Q6: How can I be sure my cells are healthy enough for an experiment? A6: Healthy cells are crucial for a robust assay. You should always visually inspect your cells under a microscope before starting an experiment for correct morphology and adherence. Ensure they are in their exponential growth phase (typically 70-80% confluent) and not overgrown.[6] It is also good practice to periodically check the viability of your cell cultures (e.g., using a trypan blue exclusion assay); viability should be above 90%.[6]

Q7: My this compound is dissolved in DMSO. Could the solvent be affecting my assay? A7: Yes, DMSO can affect cell health and assay performance, especially at higher concentrations.[2] It is critical to keep the final DMSO concentration consistent across all wells, including controls, and as low as possible (typically ≤ 0.5%). Run a vehicle control (cells treated with the same final concentration of DMSO as your highest this compound dose) to assess any solvent-specific effects.

References

Technical Support Center: Strategies to Minimize Off-Target Effects of High-Dose Niacin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with high-dose niacin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. This compound-Induced Cutaneous Flushing

Cutaneous flushing, characterized by redness and warmth of the skin, is the most common off-target effect of high-dose this compound. It is primarily mediated by the activation of the G protein-coupled receptor 109A (GPR109A) on dermal Langerhans cells and keratinocytes, leading to the production of prostaglandins (B1171923), mainly prostaglandin (B15479496) D2 (PGD2) and prostaglandin E2 (PGE2).[1][2][3] These prostaglandins then act on receptors in the capillaries, causing vasodilation.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced flushing?

A1: this compound binds to the GPR109A receptor on Langerhans cells and keratinocytes in the skin.[4] This activation initiates a signaling cascade that leads to the release of arachidonic acid, which is then converted into PGD2 and PGE2 by cyclooxygenase (COX) enzymes.[1][3] These prostaglandins bind to their respective receptors (DP1 for PGD2, and EP2/EP4 for PGE2) on dermal blood vessels, causing vasodilation and the characteristic flushing.[1][2]

Q2: Which experimental models are suitable for studying this compound-induced flushing?

A2: Rodent models, particularly mice and rats, are commonly used. The response can be quantified by measuring changes in skin temperature, typically at the ear pinna, using an infrared thermometer. Blood flow can be assessed using techniques like laser Doppler flowmetry.

Q3: What are the key strategies to mitigate this compound-induced flushing in an experimental setting?

A3:

  • Prostaglandin Synthesis Inhibition: Co-administration of non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin, which inhibit COX enzymes, can significantly reduce flushing.[1]

  • Receptor Antagonism: Using specific antagonists for the PGD2 receptor (DP1), such as laropiprant, can attenuate the flushing response.

  • Formulation: Extended-release (ER) this compound formulations are designed to slow the absorption of this compound, which can reduce the intensity of flushing compared to immediate-release (IR) formulations.[1][2]

  • Dose Titration: Gradually increasing the dose of this compound over time can lead to the development of tolerance and reduce the severity of flushing.[1]

Troubleshooting Guide: Inconsistent Flushing Response in Animal Models
Issue Potential Cause Troubleshooting Steps
High variability in flushing response between animals Animal strain, age, or sex differences.Ensure consistency in the strain, age, and sex of the animals used in each experimental group. Report these variables clearly in your methodology.
Differences in this compound formulation or vehicle.Use a consistent and well-described formulation of this compound. Ensure the vehicle used for administration is inert and does not interfere with the flushing response.
Inconsistent route or timing of administration.Standardize the route of administration (e.g., oral gavage, intraperitoneal injection) and the time of day for dosing to minimize circadian variations.
No observable flushing response Incorrect this compound dosage.Perform a dose-response study to determine the optimal dose of this compound to induce a measurable flushing response in your specific animal model.
Insensitive measurement technique.Ensure your method for measuring flushing (e.g., infrared thermometry, laser Doppler) is sensitive enough to detect subtle changes. Calibrate your equipment regularly.
Animal model is not responsive.Confirm that the animal model you are using expresses the GPR109A receptor. GPR109A knockout models can be used as a negative control.
Experimental Protocol: Induction and Measurement of this compound Flush in Mice

Objective: To induce and quantify the cutaneous flushing response to this compound in a mouse model.

Materials:

  • This compound (Nicotinic Acid)

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • Infrared thermometer or laser Doppler flowmeter

  • Mouse restraints

Procedure:

  • Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) to the experimental room for at least one week.

  • Baseline Measurement: Gently restrain the mouse and measure the baseline ear skin temperature or blood flow.

  • This compound Administration: Administer this compound (e.g., 50 mg/kg, intraperitoneally) or vehicle to the control group.

  • Post-Dose Measurements: Measure ear skin temperature or blood flow at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) post-administration.

  • Data Analysis: Calculate the change in temperature or blood flow from baseline for each time point. Plot the time course of the flushing response.

Signaling Pathway of this compound-Induced Flushing

Niacin_Flushing_Pathway This compound High-Dose this compound GPR109A GPR109A Receptor (Langerhans Cells, Keratinocytes) This compound->GPR109A PLC Phospholipase C Activation GPR109A->PLC AA Arachidonic Acid Release PLC->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins (PGD2, PGE2) COX->PGs DP1_EP DP1 / EP2 / EP4 Receptors (Dermal Capillaries) PGs->DP1_EP Vasodilation Vasodilation DP1_EP->Vasodilation Flushing Cutaneous Flushing Vasodilation->Flushing Aspirin Aspirin / NSAIDs Aspirin->COX Inhibits Laropiprant Laropiprant Laropiprant->DP1_EP Antagonizes DP1

Caption: this compound-induced flushing signaling cascade and points of intervention.

II. This compound-Induced Hepatotoxicity

High doses of this compound, particularly sustained-release formulations, can be associated with hepatotoxicity, ranging from mild elevations in liver enzymes to, rarely, severe liver injury.[5][6][7] The exact mechanism is not fully elucidated but is thought to involve the saturation of the primary metabolic pathway of this compound, leading to the accumulation of potentially toxic metabolites.[6]

Frequently Asked Questions (FAQs)

Q1: Which form of this compound is more associated with hepatotoxicity?

A1: Sustained-release (SR) or long-acting this compound formulations are more frequently associated with hepatotoxicity than immediate-release (IR) or extended-release (ER) forms.[5][7][8]

Q2: What are the typical biochemical markers of this compound-induced liver injury?

A2: Elevations in serum aminotransferases (ALT and AST) are the most common markers. In more severe cases, increases in bilirubin (B190676) and alkaline phosphatase may be observed.[5]

Q3: How can I assess this compound's hepatotoxic potential in vitro?

A3: Primary hepatocytes are considered the gold standard for in vitro hepatotoxicity testing as they more closely mimic the in vivo liver environment.[9][10] Cell viability assays (e.g., MTT, LDH release) and measurement of liver enzyme leakage into the culture medium can be used to quantify cytotoxicity.

Troubleshooting Guide: In Vitro Hepatotoxicity Assays
Issue Potential Cause Troubleshooting Steps
High background in cell viability assays Contamination of cell cultures.Regularly check cultures for microbial contamination. Use sterile techniques and certified cell lines or freshly isolated primary cells.
Interference of this compound with the assay reagents.Run appropriate controls, including this compound in cell-free wells with the assay reagents, to check for any direct chemical interference.
Inconsistent results between experiments Variability in primary hepatocyte preparations.Standardize the hepatocyte isolation protocol.[11][12][13] Use hepatocytes from multiple donors to account for inter-individual variability.
Passage number of cell lines.If using a hepatoma cell line (e.g., HepG2), use cells within a consistent and low passage number range, as their metabolic capacity can change over time.
Experimental Protocol: In Vitro this compound Hepatotoxicity Assessment using Primary Hepatocytes

Objective: To evaluate the cytotoxic effect of high-dose this compound on primary hepatocytes.

Materials:

  • Isolated primary hepatocytes (mouse or human)

  • Collagen-coated cell culture plates

  • Hepatocyte culture medium

  • This compound stock solution

  • Cell viability assay kit (e.g., MTT or LDH)

Procedure:

  • Cell Seeding: Seed primary hepatocytes onto collagen-coated plates at a predetermined density and allow them to attach overnight.

  • This compound Treatment: Treat the cells with increasing concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48 hours).

  • Assessment of Cytotoxicity:

    • MTT Assay: At the end of the treatment period, add MTT reagent to the cells and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance to determine cell viability.

    • LDH Assay: Collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the IC50 value for this compound if applicable.

Workflow for Assessing this compound Hepatotoxicity

Niacin_Hepatotoxicity_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Hepatocytes Primary Hepatocytes or HepG2 Cells Niacin_Treat This compound Treatment (Dose-Response) Hepatocytes->Niacin_Treat Viability Cell Viability Assays (MTT, LDH) Niacin_Treat->Viability Animal_Model Animal Model (e.g., C57BL/6 Mice) Niacin_Admin High-Dose this compound Administration Animal_Model->Niacin_Admin Serum_Analysis Serum Analysis (ALT, AST, Bilirubin) Niacin_Admin->Serum_Analysis Histology Liver Histopathology Niacin_Admin->Histology Start Start cluster_in_vitro cluster_in_vitro Start->cluster_in_vitro cluster_in_vivo cluster_in_vivo Start->cluster_in_vivo Results Data Analysis & Interpretation cluster_in_vitro->Results cluster_in_vivo->Results

Caption: Experimental workflow for evaluating this compound-induced hepatotoxicity.

III. This compound-Induced Insulin (B600854) Resistance

Long-term treatment with high-dose this compound can lead to insulin resistance, potentially by altering adipocyte function and increasing free fatty acid levels.[14][15][16][17]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for this compound-induced insulin resistance?

A1: While the exact mechanism is still under investigation, one hypothesis is that the initial suppression of lipolysis by this compound is followed by a rebound increase in plasma free fatty acids.[14] Elevated free fatty acids can interfere with insulin signaling in peripheral tissues like skeletal muscle and the liver, leading to insulin resistance.

Q2: How can insulin resistance be assessed in animal models treated with this compound?

A2: Glucose tolerance tests (GTTs) and insulin tolerance tests (ITTs) are standard methods.[15][17] A GTT assesses the body's ability to clear a glucose load, while an ITT measures the response to exogenous insulin. Hyperinsulinemic-euglycemic clamps are considered the gold standard for quantifying insulin sensitivity.

Troubleshooting Guide: GTT and ITT in this compound-Treated Animals
Issue Potential Cause Troubleshooting Steps
High baseline glucose variability Inconsistent fasting period.Ensure a consistent and appropriate fasting duration for the specific rodent strain before conducting the tests.
Stress during handling.Acclimate the animals to handling and the experimental procedure to minimize stress-induced hyperglycemia.
No significant difference between groups Insufficient duration or dose of this compound treatment.Ensure the this compound treatment regimen is sufficient to induce insulin resistance. This may require a pilot study to optimize the duration and dose.
Small sample size.Use an adequate number of animals per group to achieve sufficient statistical power to detect differences.
Experimental Protocol: Glucose Tolerance Test (GTT) in Mice

Objective: To assess glucose tolerance in mice following chronic high-dose this compound treatment.

Materials:

  • This compound-treated and control mice

  • Glucose solution (e.g., 20% dextrose in sterile water)

  • Glucometer and test strips

  • Syringes for oral gavage

Procedure:

  • Fasting: Fast the mice for 6 hours with free access to water.

  • Baseline Glucose: Obtain a baseline blood glucose reading from a tail snip.

  • Glucose Administration: Administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Plot the glucose concentration over time for both groups. Calculate the area under the curve (AUC) to quantify glucose intolerance.

Logical Relationship in this compound's Off-Target Effects

Niacin_Off_Target_Logic cluster_Flushing Cutaneous Flushing cluster_Hepatotoxicity Hepatotoxicity cluster_Insulin_Resistance Insulin Resistance This compound High-Dose this compound GPR109A_Skin GPR109A Activation (Skin) This compound->GPR109A_Skin Metabolic_Overload Metabolic Pathway Overload This compound->Metabolic_Overload Lipolysis_Rebound Lipolysis Rebound This compound->Lipolysis_Rebound PG_Release Prostaglandin Release GPR109A_Skin->PG_Release Vasodilation Vasodilation PG_Release->Vasodilation Toxic_Metabolites Toxic Metabolite Accumulation Metabolic_Overload->Toxic_Metabolites Liver_Injury Liver Cell Injury Toxic_Metabolites->Liver_Injury FFA_Increase Increased Free Fatty Acids Lipolysis_Rebound->FFA_Increase Insulin_Signaling_Impairment Impaired Insulin Signaling FFA_Increase->Insulin_Signaling_Impairment

Caption: Relationship between high-dose this compound and its primary off-target effects.

References

Technical Support Center: Enhancing Selectivity in Niacin Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to improving the selectivity of analytical methods for niacin and its metabolites. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of this compound and its metabolites?

A1: The most frequently employed analytical techniques include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS).[1][2] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex biological matrices.[2][3][4] SFC-MS/MS is an emerging alternative for the analysis of polar compounds like this compound and its metabolites.[5][6][7]

Q2: Why is selectivity a significant challenge in the analysis of this compound metabolites?

A2: Selectivity is a challenge due to the structural similarity of this compound and its various metabolites, such as nicotinamide (B372718), nicotinuric acid, and their methylated derivatives.[8][9] These compounds are also highly polar, which can make them difficult to retain and separate on traditional reversed-phase HPLC columns.[5][6][7] Furthermore, endogenous levels of some metabolites in biological samples can interfere with quantification.[10]

Q3: What are the key this compound metabolites that should be monitored in biological samples?

A3: The key metabolites to monitor for assessing this compound status and metabolism include nicotinamide (NAM), nicotinuric acid (NUA), N1-methylnicotinamide (MNA), N-methyl-2-pyridone-5-carboxamide (2PY), and N1-methyl-4-pyridone-3-carboxamide (4PY).[11][12][13] The choice of metabolites to monitor may depend on the specific research question, such as evaluating this compound deficiency or investigating the pharmacological effects of this compound supplementation.[12][13]

Q4: How does the choice of sample preparation method impact selectivity?

A4: The sample preparation method is critical for removing interfering substances from the matrix and improving selectivity. Common techniques include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction.[9][14] For food and tissue samples, hydrolysis steps (acid, alkaline, or enzymatic) are often necessary to release bound forms of this compound.[1][15] The choice of method should be tailored to the specific matrix and the physicochemical properties of the target analytes to minimize matrix effects and enhance recovery.[2][9]

Troubleshooting Guides

Issue 1: Poor chromatographic peak shape (e.g., tailing, fronting) for this compound and its metabolites.

  • Question: My peaks for this compound and its metabolites are showing significant tailing on a C18 column. What could be the cause and how can I fix it?

  • Answer: Peak tailing for polar and ionizable compounds like this compound on reversed-phase columns is common. This can be due to secondary interactions with residual silanols on the silica-based stationary phase.

    • Troubleshooting Steps:

      • Mobile Phase pH Adjustment: Adjust the pH of the mobile phase to suppress the ionization of the analytes. For this compound (an acid), a mobile phase pH below its pKa (around 4.85) will protonate the carboxylic acid group, increasing its retention and improving peak shape.

      • Use of an Ion-Pairing Agent: Incorporate an ion-pairing agent, such as heptanesulfonic acid, into the mobile phase to improve the retention and peak shape of ionic analytes on a reversed-phase column.[16]

      • Alternative Column Chemistry: Consider using a column with a different stationary phase, such as one with end-capping to reduce silanol (B1196071) interactions, or a HILIC (Hydrophilic Interaction Liquid Chromatography) column which is well-suited for polar compounds.[5][17] A C8 column has also been shown to provide good peak shape for this compound and nicotinuric acid.[14]

      • Optimize Mobile Phase Composition: Experiment with different organic modifiers (e.g., methanol (B129727) vs. acetonitrile) and gradients to improve peak symmetry.

Issue 2: Co-elution or incomplete separation of critical metabolite pairs.

  • Question: I am having difficulty separating nicotinamide and nicotinuric acid. What strategies can I use to improve their resolution?

  • Answer: The structural similarity between nicotinamide and nicotinuric acid can lead to co-elution, especially with non-optimized methods.[8]

    • Troubleshooting Steps:

      • Gradient Optimization: A shallow gradient elution can enhance the separation of closely eluting compounds.[16]

      • Mobile Phase Additives: The addition of a small percentage of formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve selectivity by altering the ionization state of the analytes.[5][8]

      • Column Selection: Test columns with different selectivities. A column with a different stationary phase chemistry (e.g., phenyl-hexyl) or a longer column with a smaller particle size can provide higher resolution.

      • Flow Rate Reduction: Decreasing the flow rate can increase the column efficiency and improve the resolution between critical pairs.

      • Temperature Optimization: Adjusting the column temperature can alter the selectivity of the separation.

Issue 3: Low sensitivity and high background noise in LC-MS/MS analysis.

  • Question: My signal-to-noise ratio for this compound metabolites is very low in my LC-MS/MS analysis. How can I enhance the sensitivity?

  • Answer: Low sensitivity can be due to a variety of factors including inefficient ionization, matrix effects, and suboptimal MS/MS parameters.

    • Troubleshooting Steps:

      • Optimize Ionization Source Parameters: Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates (nebulizer and drying gas), and temperature, to maximize the ionization efficiency of the target analytes. This compound and its metabolites can often be detected in both positive and negative ion modes, so it is important to test both.[10][14]

      • Optimize MS/MS Transitions: Perform a compound optimization to determine the most abundant and stable precursor and product ions for each analyte. This will ensure that you are using the most sensitive MRM (Multiple Reaction Monitoring) transitions for quantification.[5][10]

      • Improve Sample Cleanup: Matrix components can suppress the ionization of the target analytes. Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.[9]

      • Use of an Internal Standard: The use of a stable isotope-labeled internal standard (e.g., deuterated this compound) can help to compensate for matrix effects and variations in instrument response.[1][8]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound and its Metabolites in Human Plasma

This protocol is a general guideline for the simultaneous quantification of this compound (NA), nicotinamide (NAM), nicotinuric acid (NUA), and N-methyl-2-pyridone-5-carboxamide (2-Pyr) in human plasma.[10]

1. Sample Preparation (Protein Precipitation): a. To 200 µL of plasma in a microcentrifuge tube, add 500 µL of acetonitrile (B52724) containing the internal standard. b. Vortex the mixture for 1 minute. c. Centrifuge at 13,000 x g for 10 minutes to precipitate proteins.[5] d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: HPLC or UHPLC system.
  • Column: Phenomenex Synergi Hydro-RP column (or equivalent).[10]
  • Mobile Phase: Isocratic elution with 5% methanol and 95% 0.1% formic acid in water.[10]
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 10 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive ESI.[10]
  • Detection Mode: Multiple Reaction Monitoring (MRM).

Protocol 2: Extraction of Bioavailable this compound from Food Samples

This protocol is designed to measure the bioavailable (free) nicotinic acid and nicotinamide in food samples.[15]

1. Extraction: a. Homogenize 5 g of the food sample. b. Add 30 mL of 0.1 N HCl. c. Blend at high speed for 2-3 minutes. d. Heat the mixture at 100 °C for 1 hour. e. Cool the mixture to room temperature. f. Transfer to a graduated cylinder and adjust the volume to 50 mL with deionized water. g. Filter the solution through a 0.45 µm filter.

2. For High Protein/Fat Matrices: a. After filtration, take 4 mL of the solution into a centrifuge tube. b. Add 1 mL of a 50% (w/v) solution of Trichloroacetic Acid in water to precipitate proteins. c. Cool the mixture in an ice water bath for 5 minutes. d. Centrifuge and filter the supernatant through a 0.45 µm syringe filter.

Quantitative Data

Table 1: Example MRM Parameters for LC-MS/MS Analysis of this compound and its Metabolites [5][10]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound (NA)124.180.1Positive
Nicotinamide (NAM)123.180.0Positive
Nicotinuric Acid (NUA)181.079.0Positive
N-methyl-2-pyridone-5-carboxamide (2-Pyr)153.1110.2Positive
Nicotinamide N-oxide (NAMO)139.0122.0Positive

Table 2: Example Quantification of this compound Metabolites in Human Urine using SFC-MS/MS [5]

AnalyteRetention Time (min)Concentration (ng/mL)RSD (%)
Nicotinamide (NAM)1.201.4 ± 0.053.8
This compound (NA)1.251.2 ± 0.043.1
Nicotinuric Acid (NUA)1.3010.5 ± 0.313.0
Nicotinamide N-oxide (NAMO)1.153.3 ± 0.123.7

Visualizations

Niacin_Metabolism_Pathway cluster_diet Dietary Intake cluster_synthesis Endogenous Synthesis cluster_metabolites Excretory Metabolites Tryptophan Tryptophan NAD_plus NAD+ Tryptophan->NAD_plus Kynurenine Pathway This compound This compound (Nicotinic Acid) This compound->NAD_plus Preiss-Handler Pathway NUA Nicotinuric Acid (NUA) This compound->NUA Conjugation (Glycine) Nicotinamide Nicotinamide Nicotinamide->NAD_plus Salvage Pathway MNA N1-Methylnicotinamide (MNA) Nicotinamide->MNA Methylation NADP_plus NADP+ NAD_plus->NADP_plus NAD Kinase TwoPY N-methyl-2-pyridone-5-carboxamide (2PY) MNA->TwoPY Oxidation FourPY N1-methyl-4-pyridone-3-carboxamide (4PY) MNA->FourPY Oxidation

Caption: Simplified metabolic pathway of this compound.

LCMSMS_Workflow Start Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General workflow for LC-MS/MS analysis.

Troubleshooting_Logic Problem Poor Selectivity or Sensitivity Issue Check_Sample_Prep Review Sample Preparation Problem->Check_Sample_Prep Check_LC_Method Review LC Method Problem->Check_LC_Method Check_MS_Params Review MS Parameters Problem->Check_MS_Params Optimize_Extraction Optimize Extraction/Cleanup (e.g., SPE) Check_Sample_Prep->Optimize_Extraction Optimize_Column Test Different Column (e.g., HILIC) Check_LC_Method->Optimize_Column Optimize_Mobile_Phase Adjust Mobile Phase (pH, Additives) Check_LC_Method->Optimize_Mobile_Phase Optimize_Gradient Optimize Gradient Profile Check_LC_Method->Optimize_Gradient Optimize_Ionization Optimize Ion Source Check_MS_Params->Optimize_Ionization Optimize_MRM Optimize MRM Transitions Check_MS_Params->Optimize_MRM

Caption: Troubleshooting logic for selectivity issues.

References

Navigating the Translational Gap: A Technical Support Guide for Niacin Research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Welcome to the technical support center for researchers investigating the effects of niacin. This resource is designed to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the common challenges encountered when translating in vitro findings to in vivo models. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to design robust experiments, interpret data accurately, and bridge the gap between cell culture and whole-organism studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vitro data shows a potent anti-lipolytic effect of this compound, but the results in my animal model are less pronounced or transient. What could be the reason for this discrepancy?

A1: This is a common challenge. Several factors can contribute to this difference:

  • GPR109A Receptor Expression: this compound's primary anti-lipolytic effect is mediated by the G protein-coupled receptor GPR109A. Ensure the cell line used in your in vitro studies expresses sufficient levels of this receptor. Some commonly used cell lines, like 3T3-L1 adipocytes, have limited GPR109A expression and may not be responsive to this compound. In contrast, primary adipocytes often show a robust response.

  • Pharmacokinetics and Bioavailability: In an in vitro setting, cells are exposed to a constant concentration of this compound. In an in vivo model, this compound's concentration in the blood and target tissues is subject to absorption, distribution, metabolism, and excretion. The use of immediate-release this compound in animal studies can lead to rapid metabolism and a short half-life, resulting in a transient effect. Consider using extended-release formulations to maintain more stable plasma concentrations.

  • Metabolic Adaptation: Prolonged exposure to this compound in vivo can lead to a blunting of the anti-lipolytic effect, a phenomenon not typically observed in short-term in vitro experiments. This is due to adaptive changes in the signaling pathways.

  • Systemic vs. Cellular Effects: In vivo, the net effect on lipolysis is influenced by systemic factors such as hormonal responses (e.g., catecholamines) that are absent in a cell culture environment.

Q2: I'm observing significant cell death in my in vitro experiments at this compound concentrations that are reported to be safe in vivo. Why is this happening?

A2: This discrepancy often arises from the different environments and metabolic states of cultured cells versus cells within a whole organism.

  • Nutrient Availability: Cell culture media provides a rich and constant supply of nutrients. In contrast, cells in an organism experience fluctuations in nutrient availability. High concentrations of this compound in vitro might disrupt cellular metabolism in a way that is not representative of the in vivo situation where the liver and other organs can buffer metabolic changes.

  • Metabolism: In vivo, this compound is extensively metabolized by the liver, which can reduce its direct concentration in peripheral tissues. Cultured cells may have different metabolic capacities, leading to an accumulation of this compound or its metabolites to toxic levels.

  • Cellular Stress: The artificial environment of cell culture can make cells more susceptible to stress. High concentrations of this compound may induce oxidative stress or other cellular stresses that are more effectively managed by the integrated physiological systems in an in vivo model.

Q3: My in vivo study with a GPR109A knockout mouse still shows some lipid-lowering effects of this compound. Does this contradict my in vitro findings that suggest a GPR109A-dependent mechanism?

A3: Not necessarily. While the primary anti-lipolytic effect of this compound is GPR109A-dependent, there is evidence for GPR109A-independent mechanisms, particularly in the liver. In vitro studies in hepatocytes have shown that this compound can directly inhibit diacylglycerol acyltransferase-2 (DGAT2), an enzyme crucial for triglyceride synthesis. This effect would not be captured in adipocyte-focused in vitro studies but could contribute to the lipid-lowering effects observed in vivo, even in the absence of GPR109A.

Q4: How do I choose the appropriate in vitro model to improve the chances of successful translation to in vivo studies?

A4: The choice of the in vitro model is critical.

  • Primary Cells: Whenever possible, use primary cells isolated from the target tissue of the animal model you plan to use. This will ensure that the cellular machinery, including receptor expression, is as close as possible to the in vivo situation.

  • Cell Line Characterization: If using a cell line, thoroughly characterize its expression of key proteins involved in this compound signaling, such as GPR109A.

  • 3D Cell Culture Models: Consider using 3D cell culture models, such as spheroids or organoids, which can better mimic the tissue architecture and cell-cell interactions of the in vivo environment.

Quantitative Data Summary

The following tables provide a summary of quantitative data to highlight the differences between in vitro and in vivo experimental parameters for this compound research.

Table 1: this compound Concentrations and Dosages

ParameterIn VitroIn Vivo (Mouse Model)
Concentration/Dosage 1 µM - 300 µM30 mg/kg
Rationale Covers the range from physiological to pharmacological concentrations to determine dose-response relationships at the cellular level.A commonly used pharmacological dose to elicit systemic effects.
Considerations High concentrations may not be physiologically achievable or relevant.The route of administration (e.g., oral gavage, intraperitoneal) and formulation (immediate vs. extended-release) will significantly impact bioavailability and plasma concentrations.

Table 2: Pharmacokinetic Parameters of this compound

ParameterIn Vitro (Cell Culture Medium)In Vivo (Human Plasma)
Half-life Not applicable (stable concentration)~1 hour (for immediate-release formulations)
Metabolism Limited or cell-type specificExtensive first-pass metabolism in the liver
Key Metabolites Dependent on the metabolic capacity of the cultured cellsNicotinuric acid (NUA), Nicotinamide (NAM), and others

Table 3: Comparison of this compound's Effects on Lipolysis and Adiponectin Secretion

EndpointIn Vitro (Primary Adipocytes)In Vivo (Mouse Model)
Lipolysis Inhibition Dose-dependent inhibition of glycerol (B35011) and free fatty acid release.Acute inhibition of plasma free fatty acids, but the effect can become transient with chronic administration.
Adiponectin Secretion Increased adiponectin secretion in a dose-dependent manner.Increased serum adiponectin levels.
Key Mediator GPR109AGPR109A

Experimental Protocols

Protocol 1: In Vitro Lipolysis Assay in Primary Adipocytes

  • Cell Culture: Isolate primary adipocytes from the epididymal fat pads of rodents and culture them in a suitable medium.

  • This compound Treatment: After differentiation, treat the adipocytes with varying concentrations of this compound (e.g., 1, 10, 100 µM) for a specified period (e.g., 24 hours).

  • Sample Collection: Collect the culture medium at different time points.

  • Glycerol and Free Fatty Acid Measurement: Quantify the concentration of glycerol and free fatty acids in the collected medium using commercially available colorimetric assay kits.

  • Data Analysis: Normalize the glycerol and free fatty acid concentrations to the total protein content of the cells in each well.

Protocol 2: In Vivo Adiponectin Measurement in Mouse Serum

  • Animal Model: Use a relevant mouse model (e.g., wild-type and GPR109A knockout mice on a high-fat diet).

  • This compound Administration: Administer this compound (e.g., 30 mg/kg) or a vehicle control via oral gavage.

  • Blood Collection: Collect blood samples from the mice at various time points post-administration (e.g., 0, 1, 4, 24 hours).

  • Serum Preparation: Process the blood samples to obtain serum.

  • ELISA: Measure the concentration of adiponectin in the serum samples using a commercially available mouse adiponectin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the serum adiponectin levels between the this compound-treated and vehicle-treated groups at each time point.

Visualizations

GPR109A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR109A GPR109A This compound->GPR109A Binds Gi Gi/G0 GPR109A->Gi Activates beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits PKA PKA Gi->PKA Inhibition of AC leads to less PKA activation cAMP cAMP AC->cAMP Converts ATP to cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates (Activates) Lipolysis Lipolysis HSL->Lipolysis Promotes

GPR109A Signaling Pathway in Adipocytes.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_model Cell-based Assays (e.g., primary adipocytes, hepatocytes) invitro_treatment This compound Treatment (Dose-response) invitro_model->invitro_treatment invitro_readout Mechanistic Readouts (e.g., lipolysis, gene expression) invitro_treatment->invitro_readout translation_challenge Translational Challenges - Pharmacokinetics - Metabolism - Systemic Effects invitro_readout->translation_challenge Hypothesis Generation data_interpretation Correlation and Discrepancy Analysis invitro_readout->data_interpretation invivo_model Animal Model Selection (e.g., mouse, rat) invivo_treatment This compound Administration (Dosage, formulation, route) invivo_model->invivo_treatment invivo_readout Physiological Readouts (e.g., plasma lipids, adiponectin) invivo_treatment->invivo_readout invivo_readout->data_interpretation Data Interpretation translation_challenge->invivo_model

Experimental Workflow: From In Vitro to In Vivo.

Technical Support Center: Niacin (Vitamin B3) Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of Niacin (Nicotinic Acid) analytical standards.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound analytical standards?

A1: Solid this compound analytical standards are known for their high stability.[1] For long-term storage, it is recommended to keep them in a cool, dry, and dark place.[2] Specific temperature recommendations are generally between 2-30°C.[1][3] The standards should be stored in well-sealed, airtight containers to protect them from moisture.[2] Amber glass containers are ideal to provide protection from light.[2]

Q2: How should I store solutions of this compound standards?

A2: this compound is also very stable in solution.[1] Aqueous solutions of this compound standards should be stored in a refrigerator at 2-8°C to minimize any potential for microbial growth and slow down any potential chemical degradation, although this compound itself is not highly susceptible to degradation in solution.[2] Use amber glass vials to protect the solution from light.[2]

Q3: What is the expected shelf-life of a this compound standard?

A3: The shelf-life of a this compound standard is highly dependent on the storage conditions and the manufacturer's specifications. If a retest or expiration date is provided on the Certificate of Analysis (COA), that should be followed.[1][3] If no expiration date is provided, it is recommended to periodically verify the purity of the standard, especially if it has been stored for an extended period or if there are any visible changes to the material. This compound is considered one of the most stable water-soluble vitamins.[1]

Q4: Is this compound sensitive to light?

A4: While this compound is generally considered stable and not significantly affected by light, it is still a good laboratory practice to store standards protected from light, especially for long-term storage.[1][2] Exposure to UV light can potentially contribute to degradation over time. The use of amber vials or storing clear vials in the dark is recommended.[2]

Q5: Can I freeze this compound solutions?

A5: While freezing is a common method for preserving many analytical standards, for this compound solutions, refrigeration at 2-8°C is generally sufficient due to its high stability. If you choose to freeze the solution, ensure it is completely thawed and thoroughly mixed before use to ensure homogeneity.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Observed changes in the physical appearance of the solid standard (e.g., discoloration, clumping). Moisture absorption or degradation.Do not use the standard. Discard it and use a new, unopened standard. Ensure proper storage in a desiccator or a tightly sealed container in a dry environment.
Unexpectedly low or inconsistent results in analytical assays. Degradation of the standard, improper dilution, or instrument issues.1. Prepare a fresh stock solution from an unopened standard and re-run the analysis. 2. Verify the calibration of balances and pipettes. 3. Check the performance of the analytical instrument (e.g., HPLC system) according to standard operating procedures.
Precipitate observed in a refrigerated or frozen this compound solution. The solubility of this compound may have been exceeded at lower temperatures.Allow the solution to come to room temperature and gently sonicate or vortex to redissolve the precipitate completely before use.

Quantitative Stability Data

The following table summarizes available data on the stability of this compound under different conditions. It is important to note that much of the detailed kinetic data comes from studies in complex matrices like food, but it provides valuable insights into this compound's inherent stability.

Matrix Storage/Test Condition Degradation Rate / Observation Reference
PotatoIsothermal heating (50–120 °C)Degradation follows first-order kinetics and is temperature-dependent (Arrhenius equation).[4]
Black Mulberry JuiceThermal treatment (70-95°C)Thermal degradation follows a first-order kinetic model.[2]
Human Plasma6 hours at room temperatureNo significant degradation observed.[5]
Human Plasma7 days at -20°CNo significant degradation observed.[5]

Experimental Protocols

Protocol for Stability Testing of this compound Standards by HPLC

This protocol outlines a general procedure for assessing the stability of this compound standards. It should be adapted and validated for specific laboratory conditions and regulatory requirements. This method is based on common HPLC procedures for this compound analysis.

1. Objective: To determine the stability of a this compound analytical standard under specified storage conditions over a defined period.

2. Materials and Equipment:

  • This compound analytical standard (reference and test samples)

  • HPLC grade water, methanol (B129727), and acetonitrile

  • Phosphoric acid or other suitable buffer components

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

3. HPLC Conditions (Example):

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile). A common mobile phase is a mixture of 0.1% v/v triethylamine (B128534) in water (pH adjusted to 5.0 with phosphoric acid) and methanol (30:70 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled (e.g., 30°C)

  • Detection Wavelength: 262 nm

  • Injection Volume: 20 µL

4. Procedure:

  • Initial Analysis (Time 0):

    • Prepare a stock solution of the this compound standard in a suitable solvent (e.g., mobile phase or water).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Analyze the calibration standards to establish a calibration curve.

    • Analyze the test sample (a freshly prepared solution of the this compound standard being tested for stability) in triplicate.

  • Stability Study:

    • Store the this compound standard (solid and/or in solution) under the desired long-term and accelerated storage conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

    • At specified time points (e.g., 1, 3, 6, 9, 12 months for long-term; 1, 3, 6 months for accelerated), remove a sample of the standard.

    • Prepare a solution of the aged standard at the same concentration as the initial analysis.

    • Analyze the aged sample by HPLC under the same conditions as the initial analysis.

  • Data Analysis:

    • Calculate the concentration of this compound in the aged sample using the initial calibration curve.

    • Compare the concentration of the aged sample to the initial concentration to determine the percent recovery.

    • Assess the chromatograms for the appearance of any new peaks that may indicate degradation products.

Visualizations

G cluster_storage Long-Term Storage of this compound Standard start Receive this compound Analytical Standard check_coa Check Certificate of Analysis (COA) for storage recommendations and expiry date start->check_coa store Store in a cool (2-30°C), dry, dark place in a well-sealed, airtight amber container check_coa->store periodic_check Periodically check for physical changes store->periodic_check use Use for preparation of standard solutions periodic_check->use decision Is the standard still suitable for use? periodic_check->decision retest Retest for purity if close to expiry or if changes are observed use->retest retest->decision decision->use Yes discard Discard and use a new standard decision->discard No G cluster_degradation Potential Degradation Pathways of this compound This compound This compound (Nicotinic Acid) Stable Highly Stable under normal storage conditions (heat, light, acid, alkali, oxidation) This compound->Stable Microbial Microbial Degradation (e.g., in soil) This compound->Microbial Specific environmental conditions Hydroxylated Hydroxylated and Decarboxylated Products Microbial->Hydroxylated

References

Avoiding degradation of Niacin during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of niacin (Vitamin B3) during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during sample preparation?

This compound is one of the most stable water-soluble vitamins, but its activity can be affected by several factors.[1] Degradation can be caused by:

  • Extreme pH: Niacinamide is most stable in a pH range of 4.0 to 6.0.[2] Outside this range, particularly at high or low pH, it can hydrolyze to form nicotinic acid, which may cause skin irritation.[3][4]

  • High Temperature: While generally heat-stable under normal cooking conditions, very high or prolonged heat can lead to some degradation.[5][6] this compound degradation has been shown to follow first-order kinetics, with the rate increasing with temperature.[7]

  • Light Exposure: Direct exposure to light can cause significant degradation of this compound.[8][9]

  • Leaching: As a water-soluble vitamin, a significant loss of this compound can occur if it leaches into processing water that is subsequently discarded.[5][6]

  • Enzymatic Activity: In biological samples, endogenous enzymes can contribute to this compound degradation if not properly handled.[8]

Q2: How does pH affect the stability of niacinamide versus nicotinic acid?

The pH of the solution is a critical factor for the stability of niacinamide. Niacinamide is optimally stable at a pH of approximately 6.0.[3] In solutions with a pH below 4.5 or above 7.5, niacinamide can hydrolyze into nicotinic acid.[2][10] This conversion is undesirable in certain applications, as nicotinic acid can cause skin flushing and irritation.[2]

Q3: What are the recommended storage conditions for different types of samples to prevent this compound loss?

Proper storage is crucial to maintain the integrity of this compound in various sample matrices. The following conditions are recommended:

  • Plasma and Serum: Samples should be collected using heparin or EDTA as anticoagulants and frozen at -80°C immediately after collection.[8]

  • Tissues: Tissue samples must be rapidly frozen in liquid nitrogen upon collection to halt enzymatic activity.[8]

  • Cell Pellets: Harvested cell pellets should be frozen quickly and stored at -80°C.[8]

  • Pharmaceuticals and Supplements: These samples should be kept in cool, dry, and dark conditions. For shipping, dry ice is recommended to maintain stability.[8]

Q4: Which form of Vitamin B3, this compound (nicotinic acid) or niacinamide, is more stable?

Both forms are relatively stable, but their stability depends on the specific conditions.[5]

  • Thermal Stability: this compound (nicotinic acid) is thermally more stable than niacinamide. This compound melts and volatilizes at approximately 238°C, whereas niacinamide melts at a lower temperature of 129°C.[11]

  • pH Stability & Reactivity: Niacinamide is often preferred for formulations and food systems because it is more neutral and less reactive than the acidic nicotinic acid over a broad pH range.[5]

Q5: What is the best extraction method for analyzing this compound in my samples?

The choice of extraction method depends on the sample matrix and the specific form of this compound you intend to measure (free vs. total).[1]

  • Aqueous Extraction: For measuring only free or added this compound in some matrices, a simple aqueous extraction is sufficient.[1]

  • Acid Hydrolysis: This is a common method to release bound forms of this compound. However, it can cause some conversion between nicotinic acid and nicotinamide.[1]

  • Alkaline Hydrolysis: This method is required for determining the total this compound content. The alkaline conditions convert all this compound forms, including niacinamide, into nicotinic acid.[1]

  • Enzymatic Hydrolysis: Enzymes can be used to break down the food matrix and release bound forms of this compound, such as NAD and NADP.[1]

Troubleshooting Guide

Issue 1: My measured this compound concentrations are unexpectedly low.

  • Possible Cause: Degradation during storage or processing.

    • Solution: Review your storage protocol. Ensure biological samples were frozen immediately at -80°C and protected from light.[8] Verify that processing temperatures were not excessively high for prolonged periods.[5]

  • Possible Cause: Leaching of this compound into discarded liquids.

    • Solution: this compound is water-soluble. If your protocol involves boiling or washing, retain the aqueous portion for analysis or use methods that minimize water loss, such as steaming.[6]

  • Possible Cause: Incomplete extraction from the sample matrix.

    • Solution: Your extraction method may not be robust enough to release bound this compound. For total this compound, an acid or alkaline hydrolysis step is necessary to break down NAD and NADP.[1]

Issue 2: My topical niacinamide formulation is causing skin redness and irritation.

  • Possible Cause: Conversion of niacinamide to nicotinic acid.

    • Solution: Check the pH of your formulation. Niacinamide can hydrolyze to nicotinic acid at a pH outside the optimal range of 4.0-6.0.[2] This conversion is a known cause of skin flushing.[10] Adjust the pH using appropriate buffering agents to maintain it within the stable range.

Data Summary Tables

Table 1: this compound Stability Under Various Conditions

ParameterConditionEffect on this compound StabilityReference(s)
pH < 4.0 or > 7.0Niacinamide hydrolyzes to nicotinic acid.[2][4][10]
4.0 - 6.0Optimal stability range for niacinamide.[2]
Temperature Normal CookingGenerally stable, minimal loss.[6]
High/Prolonged HeatCan cause moderate degradation.[5]
> 120 °CDegradation rate increases significantly.[7]
Light UV or Direct LightCan cause significant degradation.[8][9]
Oxidation Standard ConditionsRelatively stable against oxidation.[1][5]

Table 2: Comparison of this compound Extraction Methods

Extraction MethodPrincipleBest ForConsiderationsReference(s)
Aqueous Extraction Solubilizes free this compound in water.Free/added this compound in simple matrices (e.g., vitamin premixes).Does not measure biologically bound this compound.[1]
Acid Hydrolysis Uses acid and heat to release bound this compound.Total this compound in food and biological samples.May cause some interconversion of this compound forms.[1][12]
Alkaline Hydrolysis Uses alkali to release bound this compound.Measuring total this compound as nicotinic acid.Converts all forms (including niacinamide) to nicotinic acid.[1]
Enzymatic Hydrolysis Uses enzymes to break down the matrix.Releasing this compound from bound forms like NAD/NADP.The choice of enzyme is critical for complete release.[1]

Experimental Protocols

Protocol 1: Extraction of Total this compound from Food Samples (Acid Hydrolysis)

This protocol is adapted for the analysis of total this compound in complex food matrices.

  • Homogenization: Weigh 5 g of the homogenized food sample into a 100 mL flask.

  • Acidification: Add 30 mL of 0.1 N HCl to the sample.[12]

  • Hydrolysis: Blend the mixture at high speed for 2-3 minutes. Heat the slurry in a water bath at 100°C for 1 hour to release bound this compound.[12]

  • Cooling and Dilution: Cool the mixture to room temperature. Transfer it quantitatively to a 50 mL graduated cylinder and adjust the final volume to 50 mL with deionized water.[12]

  • Protein Precipitation (for high-protein/fat matrices):

    • Pipette 4 mL of the extract into a centrifuge tube.

    • Add 1 mL of a 50% (w/v) Trichloroacetic Acid (TCA) solution to precipitate proteins.[12]

    • Cool the mixture in an ice bath for 5 minutes, then centrifuge to pellet the precipitate.[12]

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Extraction of this compound from Biological Plasma

This protocol is designed for the extraction of this compound and its metabolites from plasma samples for LC-MS/MS analysis.

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.

  • Internal Standard Spiking: To 1 mL of plasma, add the internal standard solution (e.g., a deuterated this compound compound).[13]

  • Acidification & Deproteinization: Add 1 mL of 1% formic acid in acetonitrile (B52724) to the plasma sample. This acidifies the sample and precipitates proteins.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the this compound.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL) for injection into the LC-MS/MS system.

Visualizations

Factors Leading to this compound Degradation cluster_factors Degradation Factors This compound This compound / Niacinamide in Sample Degradation Degradation (Loss of Activity) This compound->Degradation pH Extreme pH (<4.0 or >7.0) pH->Degradation Heat High Temperature (Prolonged Exposure) Heat->Degradation Light Light Exposure (UV / Direct Light) Light->Degradation Leaching Leaching (Aqueous Loss) Leaching->Degradation

Caption: Key environmental factors that can induce this compound degradation.

General Workflow for this compound Sample Preparation & Analysis Sample 1. Sample Collection (e.g., Tissue, Plasma, Food) Storage 2. Immediate Storage (e.g., -80°C, Dark) Sample->Storage Extraction 3. Extraction (e.g., Hydrolysis) Storage->Extraction Cleanup 4. Cleanup / Filtration (e.g., SPE, 0.45µm Filter) Extraction->Cleanup Analysis 5. Instrumental Analysis (HPLC or LC-MS/MS) Cleanup->Analysis Quant 6. Quantification Analysis->Quant

Caption: A standard workflow for this compound sample processing and analysis.

Effect of pH on Niacinamide Stability Niacinamide Niacinamide NicotinicAcid Nicotinic Acid (Potential Irritant) Niacinamide->NicotinicAcid Hydrolysis / Reversible pH > 7.0 pH < 4.0 Stable Stable Form Niacinamide->Stable Optimal pH 4.0 - 6.0

Caption: The pH-dependent conversion between niacinamide and nicotinic acid.

References

Technical Support Center: Optimizing Cell Culture Conditions for Studying Niacin's Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing cell culture conditions to study the effects of Niacin (Vitamin B3). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.

Frequently Asked Questions (FAQs)

1. What is the optimal concentration of this compound to use in cell culture?

The optimal concentration of this compound (Nicotinic Acid) can vary significantly depending on the cell line and the specific biological effect being investigated. Concentrations ranging from micromolar (µM) to millimolar (mM) have been reported in the literature.[1][2][3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model and experimental goals.

2. How long should I treat my cells with this compound?

Treatment duration is also highly dependent on the experimental endpoint. Short-term incubations (minutes to hours) may be sufficient to study acute signaling events, while long-term treatments (days) may be necessary to observe changes in gene expression, cell proliferation, or differentiation.[1][2][3][4] A time-course experiment is recommended to establish the ideal treatment duration.

3. Which cell lines are suitable for studying this compound's effects?

Several cell lines have been used to study the effects of this compound, including:

  • HaCaT (human keratinocytes): Useful for studying this compound's role in skin health and protection against UV damage.[1][3]

  • HCT116 (human colon carcinoma): A model for investigating this compound's effects on cancer cell proliferation and apoptosis.[2][4]

  • HepG2 (human liver carcinoma): Suitable for studying this compound's impact on lipid metabolism.[5]

  • Immune cells (e.g., monocytes, macrophages): For investigating the anti-inflammatory effects of this compound via its receptor GPR109A.[6][7][8]

  • Neuroblastoma and other neuronal cell lines: For exploring the neuroprotective roles of this compound.

The choice of cell line should be guided by the research question and the expression of relevant targets, such as the this compound receptor GPR109A.

4. Should I use this compound-free medium for my experiments?

For studies aiming to understand the effects of this compound deficiency or to precisely control this compound levels, using a custom this compound-free medium is essential.[3] Standard cell culture media often contain this compound (or its amide form, Nicotinamide) as part of the vitamin B complex.

5. How does serum in the culture medium affect this compound studies?

Fetal Bovine Serum (FBS) contains endogenous levels of this compound and other factors that can influence cellular metabolism and signaling. To minimize this variability, using dialyzed FBS, which has reduced levels of small molecules like this compound, is recommended for more controlled experimental conditions.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor cell growth or viability after this compound treatment. - This compound concentration is too high: High concentrations of this compound can be cytotoxic to some cell lines.[3] - Nutrient depletion: Rapidly proliferating cells may deplete essential nutrients in the medium. - Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell health.[9][10]- Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. - Replenish the culture medium every 2-3 days. - Regularly check for and test for contamination. If contamination is detected, discard the culture and start with a fresh, uncontaminated stock.[9][10]
Inconsistent or unexpected experimental results. - Variability in this compound stock solution: Improper storage or preparation of the this compound stock solution can lead to inconsistent concentrations. - Cell passage number: High passage numbers can lead to phenotypic and genotypic drift, altering cellular responses. - Inconsistent treatment conditions: Variations in incubation time, cell density, or other experimental parameters.- Prepare fresh this compound stock solutions regularly, store them protected from light, and filter-sterilize. - Use cells within a defined, low passage number range. - Standardize all experimental procedures and include appropriate controls in every experiment.
Precipitation observed in the culture medium after adding this compound. - High concentration of this compound: this compound may have limited solubility at very high concentrations in certain media. - Interaction with media components: this compound may precipitate with salts or other components in the culture medium, especially at non-physiological pH.- Prepare the this compound stock solution in a suitable solvent (e.g., sterile water or PBS) and ensure it is fully dissolved before adding to the medium. - Warm the medium to 37°C before adding the this compound stock solution and mix gently. - Check and adjust the pH of the final medium if necessary.
No observable effect of this compound treatment. - This compound concentration is too low: The concentration used may be insufficient to elicit a biological response. - Cell line is not responsive: The chosen cell line may not express the necessary receptors (e.g., GPR109A) or downstream signaling components. - Inappropriate assay: The selected assay may not be sensitive enough to detect the expected changes.- Perform a dose-response experiment with a wider range of this compound concentrations. - Verify the expression of the this compound receptor and key signaling proteins in your cell line via Western blot or qPCR. - Use a more sensitive or appropriate assay to measure the desired endpoint.

Data Presentation

Table 1: this compound Concentration and Treatment Duration in Various Cell Lines

Cell LineThis compound Concentration RangeTreatment DurationObserved EffectsReference(s)
HaCaT5 - 40 µM1 - 24 hoursProtection against UVB-induced apoptosis[1]
HCT116400 - 1600 µg/ml (approx. 3.2 - 12.9 mM)12 hoursInduction of autophagy, decreased expression of death receptors[2][4]
HepG2300 µM5 minutes - 16 hoursActivation of ERK1/2, AKT, and AMPK signaling[5]
THP-1, NB4Dose-dependentTime-dependentReduced cell viability[11]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for assessing cell viability following this compound treatment.

  • Materials:

    • Cells of interest

    • Complete culture medium

    • This compound stock solution

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[12]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Western Blot Analysis of Signaling Proteins

This protocol is for detecting changes in the expression or phosphorylation of proteins in this compound-related signaling pathways.

  • Materials:

    • This compound-treated and control cell lysates

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-GPR109A, anti-phospho-ERK1/2, anti-total-ERK1/2, etc.)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound for the desired time and concentration.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13][14]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[15]

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[15]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[15]

3. NAD+/NADH Assay

This protocol is for quantifying the intracellular levels of NAD+ and NADH.

  • Materials:

    • NAD+/NADH assay kit (colorimetric or fluorometric)

    • This compound-treated and control cells

    • Extraction buffer (provided in the kit)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Culture and treat cells with this compound as required.

    • Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions. This typically involves homogenization or sonication in an extraction buffer.[16]

    • For separate measurement of NAD+ and NADH, an acid or base extraction step is often required to selectively degrade NADH or NAD+, respectively.[16] Some kits may also involve a heating step to decompose NAD+.

    • Add the prepared samples and standards to a 96-well plate.[16]

    • Add the reaction mix or cycling reagent provided in the kit to each well.[16]

    • Incubate the plate at room temperature for the recommended time (typically 1-4 hours), protected from light.[16]

    • Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.

    • Calculate the concentrations of NAD+ and NADH based on the standard curve and determine the NAD+/NADH ratio.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key signaling pathways and experimental workflows relevant to this compound research.

Niacin_NAD_Synthesis_Pathway This compound This compound (Nicotinic Acid) NaPRT NaPRT This compound->NaPRT Preiss-Handler Pathway NaMN Nicotinic Acid Mononucleotide (NaMN) NaPRT->NaMN NMNAT NMNAT NaMN->NMNAT NaAD Nicotinic Acid Adenine Dinucleotide (NaAD) NMNAT->NaAD NAD_Synthetase NAD+ Synthetase NaAD->NAD_Synthetase NAD NAD+ NAD_Synthetase->NAD

Caption: The Preiss-Handler pathway for NAD+ biosynthesis from this compound.

Niacin_GPR109A_Signaling This compound This compound GPR109A GPR109A Receptor This compound->GPR109A binds Gi Gi Protein GPR109A->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Anti_inflammatory Anti-inflammatory Effects PKA->Anti_inflammatory leads to

Caption: Simplified GPR109A signaling pathway activated by this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (Choose appropriate cell line) Niacin_Treatment 2. This compound Treatment (Dose-response & time-course) Cell_Culture->Niacin_Treatment Cell_Harvesting 3. Cell Harvesting & Lysate Preparation Niacin_Treatment->Cell_Harvesting Downstream_Assays 4. Downstream Assays Cell_Harvesting->Downstream_Assays Viability Cell Viability (MTT/MTS Assay) Downstream_Assays->Viability Western_Blot Protein Expression (Western Blot) Downstream_Assays->Western_Blot NAD_NADH Metabolite Levels (NAD+/NADH Assay) Downstream_Assays->NAD_NADH Data_Analysis 5. Data Analysis & Interpretation Viability->Data_Analysis Western_Blot->Data_Analysis NAD_NADH->Data_Analysis

Caption: General experimental workflow for studying this compound's effects in cell culture.

References

Validation & Comparative

Niacin vs. Nicotinamide Riboside: A Comparative Guide to Elevating NAD+ Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide (B372718) Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, playing a vital role in redox reactions, DNA repair, and cell signaling. Its decline with age has been linked to various age-related diseases, making the effective elevation of NAD+ levels a key therapeutic target. This guide provides an objective comparison of two prominent NAD+ precursors, Niacin (Nicotinic Acid) and Nicotinamide Riboside (NR), supported by experimental data to inform research and development decisions.

Quantitative Comparison of NAD+ Precursor Efficacy

Oral supplementation with NAD+ precursors is a primary strategy to boost systemic NAD+ levels. The following table summarizes quantitative data from a key preclinical study that directly compared the effects of this compound, Nicotinamide (a form of this compound), and Nicotinamide Riboside on hepatic NAD+ levels in mice.

PrecursorDoseTime PointFold Change in Hepatic NAD+ (vs. Vehicle)Reference
Nicotinic Acid (this compound)500 mg/kg6 hours~1.5x[1][2][3][4]
Nicotinamide500 mg/kg6 hours~2.0x[1][2][3][4]
Nicotinamide Riboside (NR)500 mg/kg6 hours~2.5x[1][2][3][4]

Table 1: Comparison of Hepatic NAD+ Levels in Mice After Oral Administration of NAD+ Precursors. This data, derived from the study by Trammell et al. (2016), demonstrates the superior efficacy of Nicotinamide Riboside in elevating hepatic NAD+ levels compared to equimolar doses of this compound and Nicotinamide.

Human clinical trials have further substantiated the efficacy of Nicotinamide Riboside in a dose-dependent manner.

StudyPopulationDose of NRDuration% Increase in Whole Blood NAD+
Trammell et al. (2016)Healthy Adults (n=12)100 mg, 300 mg, 1000 mg (single doses)24 hoursDose-dependent increase, up to 2.7-fold with 1000 mg
Martens et al. (2018)Healthy Middle-Aged and Older Adults (n=24)500 mg twice daily6 weeks~60% increase
Dellinger et al. (2017)Healthy Adults (60-80 years)250 mg/day & 500 mg/day8 weeks~40% (250mg) and ~90% (500mg) increase

Table 2: Summary of Human Clinical Trials on Nicotinamide Riboside Supplementation and NAD+ Levels. These studies consistently show that oral NR supplementation is a safe and effective method for increasing systemic NAD+ levels in humans.

Signaling Pathways

The biochemical pathways for NAD+ synthesis from this compound and Nicotinamide Riboside are distinct, which may account for their differing efficiencies.

This compound (Preiss-Handler Pathway)

This compound is converted to NAD+ through the three-step Preiss-Handler pathway. This pathway is more energy-intensive as it consumes ATP in its initial steps.[5][6][7]

Niacin_Pathway This compound This compound (Nicotinic Acid) NaMN Nicotinic Acid Mononucleotide (NaMN) This compound->NaMN NAPRT (consumes PRPP) NaAD Nicotinic Acid Adenine Dinucleotide (NaAD) NaMN->NaAD NMNAT NAD NAD+ NaAD->NAD NADS (consumes ATP)

This compound to NAD+ Synthesis Pathway.

Nicotinamide Riboside (NRK Pathway)

Nicotinamide Riboside follows a more direct, two-step pathway to NAD+, bypassing the rate-limiting enzyme in the salvage pathway for nicotinamide.[1][2][5]

NR_Pathway NR Nicotinamide Riboside (NR) NMN Nicotinamide Mononucleotide (NMN) NR->NMN NRK (consumes ATP) NAD NAD+ NMN->NAD NMNAT

Nicotinamide Riboside to NAD+ Synthesis Pathway.

Experimental Protocols

Accurate quantification of NAD+ and its metabolites is crucial for evaluating the efficacy of precursor supplementation. The following outlines a typical experimental workflow and analytical methodology used in human clinical trials.

Experimental Workflow for Human Clinical Trials

Experimental_Workflow cluster_screening Screening & Enrollment cluster_baseline Baseline Visit cluster_intervention Intervention Phase cluster_followup Follow-up Visits cluster_analysis Sample Analysis & Data Interpretation Screening Participant Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline_Blood Baseline Blood Draw Consent->Baseline_Blood Randomization Randomization (Placebo or Precursor) Baseline_Blood->Randomization Supplementation Oral Supplementation (e.g., this compound or NR) Randomization->Supplementation Followup_Blood Follow-up Blood Draws (Multiple Time Points) Supplementation->Followup_Blood Metabolite_Extraction Metabolite Extraction from Whole Blood Followup_Blood->Metabolite_Extraction LCMS LC-MS/MS Analysis (Quantification of NAD+ Metabolome) Metabolite_Extraction->LCMS Data_Analysis Statistical Analysis LCMS->Data_Analysis

Typical Human Clinical Trial Workflow.

Quantification of NAD+ and its Metabolites

1. Sample Collection and Processing:

  • Whole blood is collected from participants at specified time points (e.g., baseline, and various time points post-supplementation).

  • Samples are typically collected in EDTA-containing tubes to prevent coagulation.

  • For analysis of the NAD+ metabolome, whole blood is preferred as NAD+ is predominantly intracellular.

2. Metabolite Extraction:

  • A precise volume of whole blood is mixed with an extraction solution, often a mixture of solvents like methanol, acetonitrile, and water, to precipitate proteins and extract the metabolites.

  • The mixture is vortexed and centrifuged to separate the supernatant containing the metabolites from the protein pellet.

  • The supernatant is then collected for analysis.

3. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS) is commonly used.

  • Chromatographic Separation: The extracted metabolites are separated using a suitable HPLC column (e.g., a HILIC or reversed-phase column). A gradient of mobile phases is used to elute the different metabolites at distinct retention times.

  • Mass Spectrometry Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This highly specific and sensitive technique involves selecting a precursor ion (the parent metabolite) and a specific product ion (a fragment of the parent) for each metabolite of interest. This allows for accurate quantification even in complex biological matrices.

  • Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.

Conclusion

Both this compound and Nicotinamide Riboside serve as precursors for NAD+ synthesis. However, existing preclinical and clinical evidence suggests that Nicotinamide Riboside is a more efficient NAD+ booster.[1][2][3][4][8] The distinct biochemical pathways, with NR utilizing a more direct route, likely contributes to this enhanced efficacy. For researchers and drug development professionals, the choice of precursor will depend on the specific research question, target tissue, and desired therapeutic outcome. The methodologies outlined provide a robust framework for conducting comparative studies to further elucidate the therapeutic potential of these NAD+ precursors.

References

Comparative Analysis of Niacin and Nicotinamide Mononucleotide (NMN) as NAD+ Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the distinct metabolic pathways, efficacy, and safety profiles of Niacin and NMN in elevating Nicotinamide Adenine (B156593) Dinucleotide (NAD+) levels.

Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme present in every living cell, fundamental to hundreds of metabolic processes, including energy production, DNA repair, and cellular signaling.[1][2] The natural decline of NAD+ levels with age is linked to a range of age-related physiological changes, making the study of NAD+ precursors a significant area of interest in longevity and therapeutic research.[1][2][3] Among the most studied precursors are this compound (Nicotinic Acid), a form of Vitamin B3, and Nicotinamide Mononucleotide (NMN). While both serve to increase systemic NAD+ pools, they operate through distinct biochemical pathways, exhibiting different efficiencies and side effect profiles.

Biosynthesis Pathways: Two Separate Roads to NAD+

The conversion of this compound and NMN into NAD+ occurs via two different metabolic routes: the Preiss-Handler Pathway for this compound and the Salvage Pathway for NMN.

This compound: The Preiss-Handler Pathway

This compound is converted to NAD+ in a three-step enzymatic process known as the Preiss-Handler pathway.[4][5][6] This pathway begins with the enzyme Nicotinate Phosphoribosyltransferase (NAPRT) converting this compound into Nicotinic Acid Mononucleotide (NAMN).[4][5] Subsequently, NAMN is adenylated to form Nicotinic Acid Adenine Dinucleotide (NAAD), which is finally amidated by NAD synthetase (NADS) to produce NAD+.[4][7] This pathway is more energy-intensive than the Salvage Pathway, requiring the consumption of ATP.[6][8]

G This compound This compound (Nicotinic Acid) NAMN Nicotinic Acid Mononucleotide (NAMN) This compound->NAMN NAPRT NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD NMNATs NAD NAD+ NAAD->NAD NADS

NAD+ Biosynthesis from this compound (Preiss-Handler Pathway)

NMN: The Salvage Pathway

NMN provides a more direct route to NAD+ synthesis.[9][10][11] It is a key intermediate in the Salvage Pathway, which is the primary mechanism by which cells recycle Nicotinamide (NAM)—a byproduct of NAD+-consuming enzymes—back into NAD+.[8][12] In this pathway, NMN is converted directly into NAD+ in a single step catalyzed by NMN adenylyltransferases (NMNATs).[8][13] The discovery of a specific NMN transporter, Slc12a8, primarily in the small intestine, further elucidates the mechanism for its direct cellular uptake.[1][14]

G NMN Nicotinamide Mononucleotide (NMN) NAD NAD+ NMN->NAD NMNATs NAM Nicotinamide (NAM) NAD->NAM NAD-Consuming Enzymes (e.g., SIRTs, PARPs) NAM->NMN NAMPT

NAD+ Biosynthesis from NMN (Salvage Pathway)

Quantitative Comparative Analysis

The following tables summarize the key differences in bioavailability, efficacy, and safety profiles based on available data.

Table 1: Comparative Bioavailability and Efficacy

ParameterThis compound (Nicotinic Acid)Nicotinamide Mononucleotide (NMN)
Primary Pathway Preiss-Handler Pathway (Multi-step, energy-consuming)[6][9][10]Salvage Pathway (Direct, one-step conversion)[9][10][11]
Bioavailability Well-absorbed but undergoes a more complex conversion process.[5][6]Generally considered to have high bioavailability and provides a more direct route to NAD+.[10][15] Some research notes its bioavailability can be variable.[16]
Reported Efficacy A self-conducted case study reported that 600 mg of nicotinic acid raised blood NAD+ levels (67.4 µM) to a similar extent as 2,000 mg (2g) of NMN (61.0 µM).[17]Effectively increases NAD+ levels in a dose-dependent manner.[[“]] Studies suggest it may improve muscle insulin (B600854) sensitivity and physical endurance in certain populations.[2][[“]]
Research Status Extensively studied for decades, particularly for cholesterol management.[9][15]A newer molecule with a growing body of preclinical and clinical research focused on aging and metabolic health.[9]

Note: There is a recognized need for more direct, head-to-head human clinical trials to systematically compare the in vivo efficacy of this compound and NMN.[17][[“]]

Table 2: Side Effect and Safety Profile Comparison

ParameterThis compound (Nicotinic Acid)Nicotinamide Mononucleotide (NMN)
Common Side Effects Flushing: A very common, harmless reaction causing skin redness, warmth, and tingling, typically at doses above 30-50 mg.[9][19][20] Gastrointestinal: Can cause stomach discomfort, nausea, or diarrhea at high doses.[19]Minimal: Generally well-tolerated with few to no reported side effects in human studies, even at doses up to 1,200 mg per day.[9][19][20] Does not cause flushing.[9][16]
Long-term Safety Long-term use of very high doses (>1,500 mg) may require monitoring for liver function.[19]Considered safe in studies to date, though long-term data is still emerging due to its more recent introduction.[9]
Drug Interactions Potential interactions with blood thinners, diabetes medications, and statins.[9][19]Fewer known drug interactions, but consultation with a healthcare professional is advised.[9]

Experimental Protocols: Quantifying NAD+ Levels

Objective and reproducible quantification of the NAD+ metabolome is essential for evaluating the efficacy of precursor supplementation in a clinical or preclinical setting. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[21][22]

Key Method: LC-MS/MS for Whole Blood NAD+ Quantification

1. Sample Collection and Stabilization:

  • Whole blood is collected via venipuncture.

  • Immediate stabilization is critical due to the instability of NAD+ in collected samples.[22] Samples should be placed on ice immediately, and a stabilizing agent (e.g., a strong acid) should be added to prevent enzymatic degradation.[23]

2. Sample Preparation (Metabolite Extraction):

  • Proteins are precipitated and removed from the sample, typically using cold methanol.[22]

  • An internal standard, such as a stable isotope-labeled NAD+ (e.g., ¹³C₅-NAD+), is added to each sample to ensure accurate quantification by correcting for variations during sample processing and analysis.[22]

  • The supernatant containing the metabolites is collected after centrifugation.

3. Chromatographic Separation:

  • The extracted metabolites are separated using a liquid chromatography system. Hydrophilic Interaction Chromatography (HILIC) is often employed for its effectiveness in separating polar molecules like NAD+ and its precursors.[21]

4. Mass Spectrometry Detection and Quantification:

  • The separated metabolites are ionized (e.g., using electrospray ionization in positive mode) and analyzed by a tandem mass spectrometer.

  • The instrument is set to detect specific mass-to-charge ratio (m/z) transitions for NAD+ and the internal standard, allowing for highly specific and sensitive quantification.[22]

5. Data Analysis:

  • The concentration of NAD+ in the sample is determined by comparing the area ratio of the analyte to the internal standard against a standard calibration curve.

G cluster_0 Pre-Analytical Phase cluster_1 Analytical Phase cluster_2 Data Analysis A 1. Whole Blood Sample Collection B 2. Immediate Stabilization (Acidification / Ice) A->B C 3. Protein Precipitation & Metabolite Extraction B->C D 4. LC Separation (HILIC) C->D E 5. Tandem Mass Spec (MS/MS) Detection D->E F 6. NAD+ Quantification vs. Internal Standard E->F

Generalized Workflow for NAD+ Quantification via LC-MS/MS

Conclusion and Future Directions

Both this compound and NMN are effective precursors for elevating systemic NAD+ levels, yet they are distinguished by their metabolic pathways, efficiency, and safety profiles. NMN offers a more direct, single-step conversion to NAD+ and is associated with minimal side effects, making it a preferred option for research focused on cellular energy and longevity.[9][10][20] In contrast, this compound is a cost-effective, widely available form of Vitamin B3 with a long history of clinical use, particularly in cardiovascular health.[15][20] Its utility as an NAD+ booster is, however, limited for many by the common and uncomfortable flushing effect.[9][19]

For drug development professionals and researchers, the choice between this compound and NMN depends on the specific therapeutic goal, target population, and tolerance for side effects. The development of robust, standardized protocols for NAD+ measurement is paramount for accurately assessing the outcomes of supplementation. Future research, particularly large-scale, head-to-head clinical trials, is necessary to fully elucidate the comparative pharmacokinetics and long-term therapeutic benefits of these two important NAD+ precursors.[17][[“]]

References

The NAD+ Precursor Showdown: A Comparative Analysis of Niacin, NR, NMN, and Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy of common NAD+ precursors, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison supported by experimental data and detailed methodologies. We dissect the metabolic pathways, quantitative outcomes, and experimental designs to provide a clear picture of how these molecules perform in boosting the critical coenzyme, Nicotinamide Adenine Dinucleotide (NAD+).

Nicotinamide Adenine Dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and a substrate for various signaling proteins, including sirtuins and PARPs.[1] The decline of NAD+ levels is increasingly implicated in age-related physiological decline, sparking significant interest in strategies to augment its production. The primary route for NAD+ synthesis is through the salvage of precursor molecules. This guide provides a comparative analysis of the efficacy of four key NAD+ precursors: Niacin (Nicotinic Acid), Nicotinamide Riboside (NR), Nicotinamide Mononucleotide (NMN), and Tryptophan.

Metabolic Pathways: The Journey to NAD+

The conversion of each precursor to NAD+ follows distinct metabolic routes, influencing their efficiency and bioavailability.

  • Tryptophan (Trp): Serves as the entry point for the de novo synthesis pathway, a multi-step enzymatic process that is generally considered the least efficient route for NAD+ production. It is estimated that 60 mg of tryptophan is required to produce 1 mg of this compound.[2]

  • This compound (NA): Utilizes the three-step Preiss-Handler pathway to be converted into NAD+.[[“]]

  • Nicotinamide (NAM), Nicotinamide Riboside (NR), and Nicotinamide Mononucleotide (NMN): These precursors primarily use the salvage pathway. NR is first converted to NMN, which is then directly converted to NAD+.[[“]][4] This pathway is often considered more direct and energy-efficient.[4]

Below is a visualization of the primary NAD+ biosynthetic pathways.

NAD_Pathways cluster_denovo De Novo Pathway cluster_preiss_handler Preiss-Handler Pathway cluster_salvage Salvage Pathway Trp Tryptophan QA Quinolinic Acid Trp->QA multi-step (Kynurenine Pathway) NaMN Nicotinic Acid Mononucleotide (NaMN) QA->NaMN NaAD Nicotinic Acid Adenine Dinucleotide (NaAD) NaMN->NaAD NMNAT NA This compound (NA) NA->NaMN NAPRT NAD NAD+ NaAD->NAD NADS NAM Nicotinamide (NAM) NAD->NAM Sirtuins, PARPs, CD38 NR Nicotinamide Riboside (NR) NMN Nicotinamide Mononucleotide (NMN) NR->NMN NRK1/2 NMN->NAD NMNAT1-3 NAM->NMN NAMPT

Figure 1. NAD+ Biosynthetic Pathways.

Quantitative Comparison of NAD+ Precursor Efficacy

Clinical and preclinical studies have provided valuable data on the ability of these precursors to increase NAD+ levels in various biological samples. The following tables summarize key findings from human clinical trials.

Table 1: Efficacy of Nicotinamide Riboside (NR) in Increasing Whole Blood NAD+

DosageDurationStudy Population% Increase in NAD+ (Mean)Reference
100 mg/day2 weeksHealthy Adults22%[[“]]
300 mg/day2 weeksHealthy Adults51%[[“]]
1000 mg/day2 weeksHealthy Adults142%[[“]]
1000 mg/day6 weeksHealthy middle-aged men and women~60% over control[5]
500 mg (IV)AcuteHealthy Adults20.7% (peak)[6]

Table 2: Efficacy of Nicotinamide Mononucleotide (NMN) in Increasing Whole Blood NAD+

DosageDurationStudy Population% Increase in NAD+ (Mean)Reference
250 mg/day12 weeksHealthy VolunteersSignificant increase (doubled)[7][8]
300 mg/day60 daysHealthy middle-aged adultsSignificant increase[2]
600 mg/day60 daysHealthy middle-aged adultsHigher increase than 300mg[2]
900 mg/day60 daysHealthy middle-aged adultsSimilar to 600mg[2]
1000 mg/day14 daysOverweight/obese adults (55-80)~100% increase[9]
2000 mg/day14 daysOverweight/obese adults (55-80)~200% increase[9]

Table 3: Efficacy of this compound and Tryptophan in Increasing NAD+

Precursor(s)DosageDurationStudy PopulationOutcome on NAD+ LevelsReference
L-Tryptophan, Nicotinic Acid, Nicotinamide207.5 mg/day this compound equivalents32 daysPhysically compromised older adultsNo significant increase in skeletal muscle NAD+[10][11]
This compound (Nicotinic Acid)---Generally effective at increasing NAD+, but often associated with flushing side effects.[12][12]

It is important to note that direct head-to-head clinical trials comparing all four precursors with standardized methodologies are limited. However, the available data suggests that both NR and NMN are effective at significantly increasing blood NAD+ levels in humans.[2][[“]][7][9] In preclinical models, NR has been suggested to be more efficient than this compound at raising NAD+ levels.[13]

Experimental Protocols

Accurate quantification of NAD+ is critical for evaluating the efficacy of its precursors. Below are summaries of widely used experimental protocols.

Protocol 1: Quantification of NAD+ in Human Whole Blood via Enzymatic Assay

Objective: To measure the concentration of NAD+ in whole blood samples.

Methodology:

  • Sample Preparation (Extraction):

    • Thaw frozen whole blood samples on ice.

    • Mix 0.2 ml of the blood sample with 1.6 ml of pre-cooled methanol.

    • Add 0.27 ml of 2% acetic acid.

    • Shake the mixture on ice for 30 minutes.

    • Deproteinize the suspension by centrifugation at 21,500 g for 20 minutes at 4°C.

    • Collect the supernatant for analysis.[1][14]

  • Enzymatic Assay:

    • Add aliquots of the blood extract to a 96-well microplate.

    • Add a reaction mixture containing sodium formate (B1220265) and a buffer.

    • Measure the background fluorescence (340/475 nm).

    • Initiate the reaction by adding Formate Dehydrogenase (FDH).

    • Monitor the change in fluorescence for approximately 20 minutes until a plateau is reached.

    • Calculate the NAD+ concentration based on a standard curve.[1][14]

Protocol 2: Quantification of NAD+ Metabolome in Biological Samples using LC-MS/MS

Objective: To achieve sensitive and specific quantification of NAD+ and its related metabolites.

Methodology:

  • Sample Preparation:

    • Harvest cells or tissues and immediately quench in liquid nitrogen to stop metabolic activity.

    • Perform extraction using an acidic solution (e.g., 0.5 M perchloric acid) to stabilize NAD+.

    • Neutralize the extract and centrifuge to remove precipitated proteins.[15]

  • LC-MS/MS Analysis:

    • Inject the supernatant into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Separate metabolites using a suitable chromatography column (e.g., HILIC or C18).

    • Detect and quantify NAD+ and other metabolites based on their specific mass-to-charge ratios and fragmentation patterns in Multiple Reaction Monitoring (MRM) mode.

    • Use a standard curve with known concentrations for absolute quantification.[4][16][17]

Experimental and Logical Workflow Visualizations

The following diagrams illustrate a typical experimental workflow for a clinical trial comparing NAD+ precursors and the logical relationship of their efficacy based on current understanding.

Experimental_Workflow cluster_planning Phase 1: Study Design & Recruitment cluster_intervention Phase 2: Intervention cluster_data_collection Phase 3: Data Collection & Analysis A Protocol Development & IRB Approval B Subject Recruitment & Informed Consent A->B C Baseline Measurements (Blood Draw for NAD+) B->C D Randomization E1 Group 1: This compound Supplementation D->E1 E2 Group 2: NR Supplementation D->E2 E3 Group 3: NMN Supplementation D->E3 E4 Group 4: Placebo D->E4 F Follow-up Blood Draws (e.g., weekly, monthly) E1->F E2->F E3->F E4->F G NAD+ Level Quantification (LC-MS/MS or Enzymatic Assay) F->G H Statistical Analysis G->H I Report Findings H->I Efficacy_Relationship High_Efficacy Higher Efficacy NR NR High_Efficacy->NR Direct Salvage Pathway NMN NMN High_Efficacy->NMN Direct Salvage Pathway Moderate_Efficacy Moderate Efficacy Lower_Efficacy Lower Efficacy This compound This compound Moderate_Efficacy->this compound Preiss-Handler Pathway Tryptophan Tryptophan Lower_Efficacy->Tryptophan De Novo Synthesis

References

A Comparative Analysis of Niacin and Fibrates on Lipid Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of niacin and fibrates in modulating lipid profiles, supported by data from clinical studies. The information is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the distinct and overlapping mechanisms and effects of these two important classes of lipid-altering agents.

Data Presentation: Impact on Lipid Profiles

The following table summarizes the quantitative effects of this compound and fibrates on key lipid parameters as reported in various comparative clinical trials. The data is presented as the mean percentage change from baseline.

Lipid ParameterThis compoundFibrates (Fenofibrate/Gemfibrozil)Combination Therapy (with Atorvastatin)Key Findings from Comparative Studies
LDL Cholesterol -5% to -25%-5% to -20%Atorvastatin (B1662188) + this compound: -38.4% Atorvastatin + Fenofibrate (B1672516): -38.6%This compound monotherapy can be more effective at lowering LDL-C than some fibrates.[1] In combination with statins, both this compound and fenofibrate show comparable and significant LDL-C reduction.
HDL Cholesterol +15% to +35%+10% to +25%Atorvastatin + this compound: +10.0% Atorvastatin + Fenofibrate: +7.2%This compound is generally more potent in raising HDL-C levels compared to fibrates.[1][2][3] One head-to-head study showed this compound 2,000 mg/day increased HDL-C more than gemfibrozil (B1671426) 1,200 mg/day.[2]
Triglycerides -20% to -50%-30% to -55%Atorvastatin + this compound: -14.0% Atorvastatin + Fenofibrate: Significant reduction (p<0.001)Fibrates are typically more effective at lowering triglyceride levels than this compound.[1] The combination of fenofibrate with atorvastatin resulted in a more significant triglyceride reduction compared to this compound with atorvastatin.
Total Cholesterol -5% to -25%-10% to -25%Atorvastatin + this compound: -25.7% Atorvastatin + Fenofibrate: Not specifiedBoth drug classes demonstrate efficacy in reducing total cholesterol. In combination therapy with atorvastatin, this compound showed a significant reduction.

Mechanisms of Action

This compound and fibrates modulate lipid metabolism through distinct molecular pathways.

This compound's Mechanism of Action

This compound, or vitamin B3, primarily acts in the liver and adipose tissue. Its main mechanisms include:

  • Inhibition of Diacylglycerol Acyltransferase-2 (DGAT2): In the liver, this compound inhibits DGAT2, a key enzyme in triglyceride synthesis. This leads to decreased VLDL (Very Low-Density Lipoprotein) production and secretion.

  • Reduction of Free Fatty Acid (FFA) Mobilization: this compound inhibits lipolysis in adipose tissue, reducing the flux of FFAs to the liver, which are a primary substrate for triglyceride synthesis.

  • Decreased HDL Catabolism: this compound reduces the breakdown of Apolipoprotein A-I (ApoA-I), the main protein component of HDL, thereby increasing HDL half-life and levels.

Niacin_Mechanism cluster_adipose Adipose Tissue cluster_liver Liver Adipose Triglycerides FFA Free Fatty Acids Adipose->FFA Lipolysis Liver_FFA Free Fatty Acids TG_Synth Triglyceride Synthesis Liver_FFA->TG_Synth VLDL VLDL TG_Synth->VLDL VLDL Production HDL HDL HDL_Catabolism HDL Catabolism HDL->HDL_Catabolism ApoAI ApoA-I ApoAI->HDL This compound This compound This compound->Adipose Inhibits This compound->TG_Synth Inhibits DGAT2 This compound->HDL_Catabolism Inhibits

This compound's primary mechanisms of action on lipid metabolism.
Fibrates' Mechanism of Action

Fibrates, such as fenofibrate and gemfibrozil, are agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism. Key effects include:

  • Increased Lipoprotein Lipase (LPL) Activity: Fibrates increase the expression of LPL, an enzyme that hydrolyzes triglycerides in VLDL and chylomicrons, leading to their clearance from the circulation.

  • Decreased Apolipoprotein C-III (ApoC-III) Production: Fibrates decrease the hepatic production of ApoC-III, an inhibitor of LPL, further enhancing triglyceride clearance.

  • Increased Fatty Acid Oxidation: Fibrates stimulate the expression of genes involved in fatty acid uptake and β-oxidation in the liver, reducing the availability of fatty acids for triglyceride synthesis.

  • Increased Apolipoprotein A-I and A-II (ApoA-I, ApoA-II) Production: Fibrates increase the expression of ApoA-I and ApoA-II, the major apolipoproteins of HDL, leading to increased HDL levels.

Fibrates_Mechanism cluster_liver_nucleus Hepatocyte Nucleus cluster_effects Metabolic Effects cluster_outcomes Lipid Profile Changes Fibrates Fibrates PPARa PPARα Fibrates->PPARa Gene_Expression Gene Transcription PPARa->Gene_Expression Activates LPL ↑ Lipoprotein Lipase Gene_Expression->LPL ApoCIII ↓ ApoC-III Gene_Expression->ApoCIII FAO ↑ Fatty Acid Oxidation Gene_Expression->FAO ApoAI_AII ↑ ApoA-I & ApoA-II Gene_Expression->ApoAI_AII TG_Clearance ↑ Triglyceride Clearance LPL->TG_Clearance ApoCIII->TG_Clearance VLDL_Production ↓ VLDL Production FAO->VLDL_Production HDL_Production ↑ HDL Production ApoAI_AII->HDL_Production

Fibrates' mechanism of action via PPARα activation.

Experimental Protocols

The clinical trials cited in this guide generally follow standardized protocols for the assessment of lipid-lowering therapies. A typical workflow for such a study is outlined below.

General Experimental Workflow for a Comparative Clinical Trial

Experimental_Workflow Start Patient Recruitment (Defined Inclusion/Exclusion Criteria) Screening Screening & Baseline Assessment (Lipid Profile, Medical History, etc.) Start->Screening Randomization Randomization Screening->Randomization Group_A Group A: this compound Treatment Randomization->Group_A Group_B Group B: Fibrate Treatment Randomization->Group_B FollowUp Follow-up Visits (e.g., Weeks 4, 8, 12) - Lipid Profile Analysis - Safety Monitoring Group_A->FollowUp Group_B->FollowUp EndOfStudy End of Study Assessment (Final Lipid Profile, Adverse Events) FollowUp->EndOfStudy DataAnalysis Statistical Data Analysis (Comparison of Lipid Changes, Safety) EndOfStudy->DataAnalysis Conclusion Conclusion & Reporting DataAnalysis->Conclusion

A generalized workflow for a comparative clinical trial of lipid-lowering agents.
Key Methodologies

  • Patient Population: Studies typically enroll adult patients with dyslipidemia, often defined by specific baseline LDL-C, HDL-C, and triglyceride levels. Exclusion criteria commonly include secondary causes of dyslipidemia, severe renal or hepatic disease, and use of other lipid-altering medications.

  • Study Design: Randomized, double-blind, placebo-controlled, or active-comparator trials are the gold standard. A washout period for previous lipid-lowering medications is often required before the baseline assessment.

  • Lipid Profile Analysis:

    • Sample Collection: Blood samples are collected after a 12-hour overnight fast.

    • Measurement:

      • Total Cholesterol (TC) and Triglycerides (TG) are typically measured using standardized enzymatic assays.

      • High-Density Lipoprotein Cholesterol (HDL-C) is measured directly after precipitation of apolipoprotein B-containing lipoproteins.

      • Low-Density Lipoprotein Cholesterol (LDL-C) is most commonly calculated using the Friedewald equation (LDL-C = TC - HDL-C - (TG/5)), which is valid for triglyceride levels <400 mg/dL. Direct measurement methods are used for higher triglyceride levels.

  • Safety and Tolerability Assessment: This includes monitoring of adverse events, clinical laboratory tests (e.g., liver function tests, creatine (B1669601) kinase), and vital signs throughout the study.

Conclusion

Both this compound and fibrates are effective lipid-modifying agents, but they exhibit distinct profiles in their effects on different lipid parameters. This compound is generally superior at raising HDL-C, while fibrates are more potent in lowering triglycerides. Their effects on LDL-C are more comparable, especially when used in combination with statins. The choice between these agents, or their use in combination therapy, depends on the specific lipid abnormalities of the patient. The mechanisms of action are fundamentally different, with this compound directly inhibiting key enzymes in lipid metabolism and fibrates acting as nuclear receptor agonists to alter gene expression. Future research may focus on personalized medicine approaches to determine which patient populations will derive the most benefit from each of these therapies.

References

A Head-to-Head Comparison of Niacin Formulations for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of immediate-release, sustained-release, and extended-release niacin formulations, supported by experimental data, to guide research and development.

This compound, or vitamin B3, has long been a cornerstone in the management of dyslipidemia, valued for its broad-spectrum effects on the lipid profile.[1][2][3][4][5] It effectively reduces low-density lipoprotein cholesterol (LDL-C), triglycerides, and lipoprotein(a), while being one of the most potent agents for increasing high-density lipoprotein cholesterol (HDL-C).[1][2][3][4][5] However, the clinical utility of this compound has been hampered by formulation-dependent adverse effects, primarily flushing and hepatotoxicity.[1][2][3][4] This guide provides a detailed, data-driven comparison of the three main this compound formulations: immediate-release (IR), sustained-release (SR), and extended-release (ER), to inform researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Comparison of this compound Formulations

The distinct pharmacokinetic and pharmacodynamic profiles of IR, SR, and ER this compound formulations directly influence their efficacy and safety. The following tables summarize key quantitative data from comparative studies.

Table 1: Pharmacokinetic Parameters of Different this compound Formulations

ParameterImmediate-Release (IR) this compoundSustained-Release (SR) this compoundExtended-Release (ER) this compound
Time to Peak Concentration (Tmax) ~0.5 - 1 hour~3 - 5 hours~4 - 5 hours
Peak Concentration (Cmax) High and RapidLow and ProlongedIntermediate
Area Under the Curve (AUC) Dose-dependentDose-dependentDose-dependent
Half-life (t½) ~1 hourVariable~1 hour (for this compound)
Metabolic Pathway Primarily Conjugation (Nicotinuric Acid)Primarily Amidation (Nicotinamide)Balanced (Conjugation and Amidation)

Table 2: Comparative Efficacy of this compound Formulations on Lipid Profiles (% Change from Baseline)

Lipid ParameterImmediate-Release (IR) this compoundSustained-Release (SR) this compoundExtended-Release (ER) this compound
LDL-C Reduction 10 - 25%15 - 30%10 - 20%
HDL-C Increase 15 - 35%10 - 20%15 - 30%
Triglyceride Reduction 20 - 50%20 - 40%20 - 40%

Table 3: Adverse Effect Profile of Different this compound Formulations

Adverse EffectImmediate-Release (IR) this compoundSustained-Release (SR) this compoundExtended-Release (ER) this compound
Flushing (Vasodilation) High Incidence and IntensityLow IncidenceModerate Incidence, Reduced Intensity
Hepatotoxicity (Elevated Transaminases) Low RiskHigher Risk (Dose-dependent)Low Risk (at recommended doses)
Gastrointestinal Upset ModerateModerate to HighLow to Moderate

Experimental Protocols

To provide a clear understanding of the methodologies used to generate the comparative data, this section details a typical experimental protocol for a key study type.

Protocol for a Bioavailability Study of Immediate-Release vs. Extended-Release this compound

1. Study Design: A randomized, open-label, two-period, crossover study in healthy adult volunteers.[1]

2. Subject Population:

  • Healthy male and female subjects, aged 18-55 years.

  • Subjects undergo a comprehensive health screening, including medical history, physical examination, and standard laboratory tests.

  • Exclusion criteria include a history of liver, kidney, or cardiovascular disease, and use of any medications known to interact with this compound.

3. Investigational Products:

  • Immediate-Release (IR) this compound 500 mg tablets.

  • Extended-Release (ER) this compound 500 mg tablets.

4. Study Procedure:

  • Period 1: Subjects are randomized to receive a single oral dose of either IR or ER this compound after an overnight fast.

  • Blood Sampling: Venous blood samples (approximately 5 mL) are collected in EDTA tubes at pre-dose (0 hours) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose.[1] Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Urine Collection: Urine is collected over 24 hours post-dose to quantify this compound and its metabolites.

  • Washout Period: A washout period of at least 7 days separates the two treatment periods to ensure complete elimination of the drug from the body.

  • Period 2: Subjects receive the alternate this compound formulation, and the blood sampling and urine collection procedures are repeated.

5. Bioanalytical Method:

  • Plasma and urine concentrations of this compound and its major metabolites (nicotinuric acid, nicotinamide, N-methylnicotinamide, and N-methyl-2-pyridone-5-carboxamide) are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

6. Pharmacokinetic Analysis:

  • The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis: Cmax, Tmax, AUC from time 0 to the last measurable concentration (AUC0-t), and AUC extrapolated to infinity (AUC0-inf).

7. Safety and Tolerability Assessment:

  • Adverse events, including the incidence and severity of flushing, are monitored and recorded throughout the study.

  • Vital signs and laboratory safety parameters are assessed at specified time points.

Mandatory Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental workflow for its evaluation.

Niacin_Metabolism_and_Adverse_Effects cluster_formulations This compound Formulations cluster_pathways Metabolic Pathways cluster_metabolites Primary Metabolites cluster_effects Associated Adverse Effects IR Immediate-Release (IR) this compound Conjugation Conjugation Pathway IR->Conjugation Rapid Absorption Saturates Amidation Pathway SR_ER Sustained/Extended-Release (SR/ER) this compound Amidation Amidation Pathway SR_ER->Amidation Slow Absorption NUA Nicotinuric Acid (NUA) Conjugation->NUA NAM Nicotinamide (NAM) & Metabolites Amidation->NAM Flushing Flushing NUA->Flushing Associated with Hepatotoxicity Hepatotoxicity NAM->Hepatotoxicity Associated with Niacin_Bioavailability_Workflow cluster_screening Subject Recruitment & Screening cluster_randomization Randomization & Dosing cluster_sampling Sample Collection & Analysis cluster_washout Washout & Crossover cluster_analysis Data Analysis Informed_Consent Informed_Consent Health_Screening Health_Screening Informed_Consent->Health_Screening Enrollment Enrollment Health_Screening->Enrollment Randomization Randomization Period1_Dosing Period1_Dosing Randomization->Period1_Dosing Group A: IR this compound Group B: ER this compound Blood_Sampling Serial Blood Sampling (0-24h) Period1_Dosing->Blood_Sampling Urine_Collection 24h Urine Collection Period1_Dosing->Urine_Collection LC_MS_MS LC-MS/MS Analysis Blood_Sampling->LC_MS_MS Urine_Collection->LC_MS_MS Washout Washout Period (≥7 days) LC_MS_MS->Washout Period2_Dosing Crossover Dosing (Group A: ER, Group B: IR) Washout->Period2_Dosing Blood_Sampling_P2 Repeat Sample Collection & Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Safety_Analysis Safety & Tolerability Assessment Blood_Sampling_P2->PK_Analysis Blood_Sampling_P2->Safety_Analysis

References

Niacin vs. Placebo: A Comparative Analysis of Efficacy and Safety in Double-Blind, Randomized Controlled Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of niacin (nicotinic acid) and placebo based on data from double-blind, randomized controlled trials (RCTs). The information presented herein is intended to support research, scientific evaluation, and drug development efforts by offering a detailed overview of this compound's performance, experimental protocols, and relevant physiological pathways.

Efficacy in Lipid Modification

This compound is a well-established agent for modulating lipid profiles. Multiple RCTs have demonstrated its superiority over placebo in altering key lipid parameters. The following table summarizes the quantitative data on the effects of this compound on low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglycerides.

Lipid ParameterThis compound DosageChange from Baseline (this compound Group)Change from Baseline (Placebo Group)Study Population
LDL-C 1000 mg/day-6%No significant changePatients with primary hyperlipidemia
2000 mg/day-14%No significant changePatients with primary hyperlipidemia[1]
1500 mg/day-19.3%Not specifiedHypercholesterolemic subjects[2]
2000 mg/day-26%Not specifiedHypercholesterolemic subjects[2]
Up to 3000 mg/day-8% to -9%+1%Patients with and without diabetes with peripheral arterial disease[3]
HDL-C 1000 mg/day+17%+4%Patients with primary hyperlipidemia[1]
2000 mg/day+23%+4%Patients with primary hyperlipidemia[1]
Up to 3000 mg/day+29%0% to +2%Patients with and without diabetes with peripheral arterial disease[3]
Triglycerides 2000 mg/day-29%No significant changePatients with primary hyperlipidemia[1]
Up to 3000 mg/day-23% to -28%+7% to 0%Patients with and without diabetes with peripheral arterial disease[3]
Lipoprotein(a) 2000 mg/day-27%No significant changePatients with primary hyperlipidemia[1]

Cardiovascular Outcomes

While this compound demonstrates favorable effects on lipid profiles, its impact on cardiovascular outcomes has been a subject of extensive research with mixed results, particularly in the context of modern statin therapy.

OutcomeThis compound TreatmentKey Findings
Major Cardiovascular Events Monotherapy (without statin)A meta-analysis of trials conducted primarily before the widespread use of statins suggested a reduction in some cardiovascular events, including acute coronary syndrome and stroke.[4][5]
Combination with StatinThe AIM-HIGH trial, which studied the addition of extended-release this compound to statin therapy in patients with established cardiovascular disease, was stopped early due to a lack of additional benefit in reducing cardiovascular events compared to statin therapy alone.[6][7] An unexpected small increase in ischemic stroke was observed in the this compound group.[6]
Revascularization Monotherapy (without statin)A meta-analysis indicated a reduced risk of revascularization procedures.[4][5]

Safety and Tolerability

A significant factor limiting the use of this compound is its side effect profile, most notably cutaneous flushing. The following table summarizes the incidence of common adverse events reported in RCTs.

Adverse EventThis compound Group IncidencePlacebo Group IncidenceKey Findings
Flushing 100% (500 mg immediate-release)3%Flushing is the most common side effect of this compound.[8][9] The mean time to onset can be as early as 18.2 minutes with a duration of about 75.4 minutes.[8][9]
Generalized Pruritus (Itching) 75%0%[8][9]
Chills 51.5%0%[8][9]
Gastrointestinal Upset 30%3%[8][9]
Cutaneous Tingling 30%0%[8][9]
Discontinuation due to Side Effects Higher in this compound groupLower in placebo groupParticipants receiving this compound are more likely to discontinue treatment due to adverse effects.

Experimental Protocols

Double-blind, randomized controlled trials comparing this compound to placebo generally adhere to a standardized methodology to ensure unbiased and robust results.

1. Study Population:

  • Inclusion Criteria: Typically include adults with dyslipidemia, such as elevated LDL-C, low HDL-C, or high triglycerides.[1][3] Some trials focus on specific high-risk populations, such as those with a history of cardiovascular disease or diabetes.[3][6]

  • Exclusion Criteria: Often include individuals with active liver disease, severe renal dysfunction, or a known hypersensitivity to this compound.

2. Randomization and Blinding:

  • Participants are randomly assigned to receive either this compound or a matching placebo in a 1:1 ratio.[10][11]

  • To minimize bias, both the participants and the investigators are blinded to the treatment allocation (double-blind).

3. Intervention:

  • This compound Formulation: Various formulations are used, including immediate-release (IR), sustained-release (SR), and extended-release (ER) this compound. The specific formulation can influence both efficacy and the side effect profile.

  • Dosage and Titration: this compound is typically initiated at a low dose and gradually titrated upwards to the target therapeutic dose to improve tolerability, particularly to mitigate flushing.[6][12] For example, a trial might start with 500 mg/day and increase to 2000 mg/day over several weeks.[12]

  • Placebo: The placebo is designed to be identical in appearance, taste, and smell to the active this compound medication.

4. Outcome Measures:

  • Primary Endpoints: Often include changes in lipid parameters (LDL-C, HDL-C, triglycerides) from baseline to the end of the study period.[10][11]

  • Secondary Endpoints: May include the incidence of major cardiovascular events, changes in other lipoprotein subfractions, and safety and tolerability assessments.[10][11]

  • Safety Monitoring: Regular monitoring of liver function tests (e.g., alanine (B10760859) aminotransferase), blood glucose, and uric acid levels is conducted.[3] Adverse events are systematically recorded.

G cluster_screening Screening & Enrollment cluster_randomization Randomization & Blinding cluster_intervention Intervention cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis Patient_Population Target Patient Population (e.g., Dyslipidemia) Informed_Consent Informed Consent Patient_Population->Informed_Consent Baseline_Assessment Baseline Assessment (Lipids, Medical History) Informed_Consent->Baseline_Assessment Randomization Randomization (1:1) Baseline_Assessment->Randomization Blinding Double-Blinding (Participants & Investigators) Randomization->Blinding Niacin_Arm This compound Group (Dose Titration) Blinding->Niacin_Arm Placebo_Arm Placebo Group (Matching Placebo) Blinding->Placebo_Arm Follow_up_Visits Scheduled Follow-up Visits Niacin_Arm->Follow_up_Visits Placebo_Arm->Follow_up_Visits Data_Collection Data Collection (Efficacy & Safety) Follow_up_Visits->Data_Collection Unblinding Unblinding of Treatment Allocation Data_Collection->Unblinding Statistical_Analysis Statistical Analysis Unblinding->Statistical_Analysis

Caption: Experimental workflow of a typical double-blind, randomized controlled trial.

Signaling Pathway of this compound-Induced Flushing

The characteristic flushing response to this compound is primarily mediated by the activation of the G protein-coupled receptor 109A (GPR109A) in dermal Langerhans cells.[13] This initiates a signaling cascade that leads to the production of prostaglandins, which are potent vasodilators.

G cluster_cell Dermal Langerhans Cell cluster_capillary Capillary Smooth Muscle Cell cluster_symptom Clinical Manifestation This compound This compound GPR109A GPR109A Receptor This compound->GPR109A PLA2 Phospholipase A2 (PLA2) Activation GPR109A->PLA2 G-protein signaling Arachidonic_Acid Arachidonic Acid Release PLA2->Arachidonic_Acid PGD2_PGE2 Prostaglandin D2 (PGD2) & Prostaglandin E2 (PGE2) Synthesis Arachidonic_Acid->PGD2_PGE2 COX-1 action DP1_EP_Receptors DP1 & EP Receptors PGD2_PGE2->DP1_EP_Receptors Prostaglandin release Vasodilation Vasodilation DP1_EP_Receptors->Vasodilation Flushing Flushing (Warmth, Redness) Vasodilation->Flushing

Caption: Signaling pathway of this compound-induced flushing.

References

Niacin vs. Nicotinamide: A Comparative Metabolomics Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the distinct metabolic fates of Niacin (nicotinic acid) and Nicotinamide (B372718) is crucial for targeted therapeutic development. While both are forms of vitamin B3 and precursors to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), their pathways of conversion and downstream metabolic effects differ significantly. This guide provides a comparative overview of their metabolomics, supported by experimental data and detailed protocols.

Quantitative Metabolite Analysis: Plasma Concentrations Post-Supplementation

Oral supplementation with this compound and Nicotinamide leads to distinct profiles of their respective metabolites in human plasma. The following table summarizes the quantitative data from a clinical study where adult subjects were administered a single 300 mg dose of either Nicotinic Acid (NA) or Nicotinamide (NM).[1]

MetaboliteNicotinic Acid (NA) Group (3-h post-dosing)Nicotinamide (NM) Group (3-h post-dosing)Control GroupKey Observation
Nicotinamide (μmol/L) -Significantly Higher vs. Control (221% increase)BaselineNicotinamide supplementation directly and substantially increases plasma nicotinamide levels.
N1-Methylnicotinamide (μmol/L) 1.90 ± 0.203.62 ± 0.27-Nicotinamide supplementation leads to a significantly higher level of this methylated metabolite compared to this compound.
Homocysteine (μmol/L) 12.85 ± 1.3918.08 ± 1.02-Nicotinamide supplementation results in higher plasma homocysteine levels.
Betaine (B1666868) (μmol/L) 27.44 ± 0.7123.52 ± 0.61-Nicotinamide degradation consumes more betaine than that of nicotinic acid.

Urinary Excretion of Metabolites

The urinary excretion profiles of this compound and Nicotinamide metabolites also show significant differences, providing insights into their metabolic pathways and clearance.

MetaboliteObservation
N1-Methyl-2-pyridone-5-carboxamide (2-PY) Urinary excretion is significantly higher after Nicotinamide supplementation compared to control.[1]
N1-Methylnicotinamide (NMN) A reliable marker for this compound status, with urinary excretion decreasing significantly with low this compound intake.[2]

Signaling Pathways and Metabolic Fates

This compound and Nicotinamide are converted to NAD+ through distinct pathways. This compound utilizes the Preiss-Handler pathway, while Nicotinamide enters the salvage pathway. These pathways have different enzymatic steps and can be influenced by the cellular context.

cluster_this compound This compound (Nicotinic Acid) Metabolism cluster_Nicotinamide Nicotinamide Metabolism cluster_catabolism Catabolism This compound This compound NAMN Nicotinic Acid Mononucleotide This compound->NAMN NAPRT NAAD Nicotinic Acid Adenine Dinucleotide NAMN->NAAD NMNAT NAD NAD+ NAAD->NAD Nicotinamide Nicotinamide NMN Nicotinamide Mononucleotide Nicotinamide->NMN NAMPT MNA N1-Methylnicotinamide Nicotinamide->MNA NNMT NMN->NAD NMNAT TwoPY N1-Methyl-2-pyridone-5-carboxamide MNA->TwoPY

Figure 1: Comparative metabolic pathways of this compound and Nicotinamide to NAD+.

Experimental Protocols

The following section details the methodologies employed in the cited studies for the quantification of this compound, Nicotinamide, and their metabolites.

Sample Preparation for Plasma Metabolomics

For the analysis of this compound and its metabolites in human plasma, a protein precipitation method is commonly used.[3]

  • Sample Collection: Collect whole blood in lavender top (K2 EDTA) tubes.

  • Plasma Separation: Centrifuge the blood samples and aliquot the plasma into a plastic vial within 2 hours of collection.

  • Protein Precipitation: To a 200 μL aliquot of plasma, add 500 μL of acetonitrile.

  • Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Quantification

A sensitive and specific LC-MS/MS method is employed for the simultaneous quantification of this compound and its metabolites.[3][4]

  • Chromatographic Separation:

    • Column: A Phenomenex Synergi Hydro-RP column is often used.

    • Mobile Phase: An isocratic elution with a mixture of methanol (B129727) and 0.1% formic acid (e.g., 5:95, v/v) is typically employed.

    • Flow Rate: A constant flow rate is maintained throughout the analysis.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI) is commonly used.

    • Detection Mode: Multiple-reaction monitoring (MRM) is utilized for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte. For example:

      • This compound (NA): m/z 124.1 → 80.1

      • Nicotinamide (NAM): m/z 123.1 → 80.0

      • Nicotinuric Acid (NUA): m/z 181.0 → 79.0

      • N-methyl-2-pyridone-5-carboxamide (2-Pyr): m/z 153.1 → 110.2

The workflow for a typical metabolomics study comparing this compound and Nicotinamide supplementation is illustrated below.

cluster_study_design Study Design cluster_sample_processing Sample Processing cluster_analysis Metabolite Analysis cluster_interpretation Data Interpretation Subjects Human Subjects Dosing Oral Supplementation (this compound or Nicotinamide) Subjects->Dosing Blood Blood Sample Collection Dosing->Blood Plasma Plasma Separation Blood->Plasma Precipitation Protein Precipitation Plasma->Precipitation LCMS LC-MS/MS Analysis Precipitation->LCMS Data Data Acquisition and Quantification LCMS->Data Comparison Comparative Metabolomic Profiling Data->Comparison Pathway Pathway Analysis Comparison->Pathway

Figure 2: Experimental workflow for comparative metabolomics of this compound and Nicotinamide.

Conclusion

The metabolomic profiles resulting from this compound and Nicotinamide supplementation are demonstrably different. Nicotinamide leads to a more direct and pronounced increase in plasma Nicotinamide and its methylated catabolites, along with a greater impact on methyl donor metabolism, as evidenced by changes in betaine and homocysteine levels. In contrast, this compound's metabolism proceeds through the Preiss-Handler pathway, resulting in a different pattern of downstream metabolites. These distinctions are critical for researchers designing studies or developing therapies targeting the NAD+ salvage pathway and related metabolic processes. The provided experimental protocols offer a robust framework for the accurate quantification of these key metabolic players.

References

Niacin's Anti-Inflammatory Efficacy: A Comparative Analysis Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Niacin (Nicotinic Acid) against well-established non-steroidal anti-inflammatory drugs (NSAIDs), namely Ibuprofen and Aspirin (B1665792). This analysis is supported by experimental data on their effects on key inflammatory markers and pathways.

This compound, a B-vitamin with a well-documented role in lipid metabolism, has garnered increasing attention for its anti-inflammatory properties.[1][2] This guide synthesizes findings from in vitro and in vivo studies to validate and compare its efficacy.

Quantitative Comparison of Anti-Inflammatory Effects

The following table summarizes the quantitative data on the anti-inflammatory effects of this compound and its derivatives in comparison to Ibuprofen. Direct head-to-head quantitative comparisons between this compound and NSAIDs are limited in the current literature; therefore, data from individual studies are presented to provide a comparative perspective.

AgentModel SystemInflammatory MarkerConcentration/DoseObserved EffectCitation
This compound ox-LDL-stimulated THP-1 macrophagesTNF-α secretion0.25–1 mM11–30% inhibition[3]
ox-LDL-stimulated THP-1 macrophagesIL-6 secretion0.25–1 mM8–22% inhibition[3]
LPS-stimulated murine macrophagesTNF-α, IL-1, IL-6 production500 to 1000 µMSignificant reduction[4]
Meta-analysis of 15 RCTsC-Reactive Protein (CRP)250-2000 mg/dayNotable reduction (SMD: -0.88)[5][6]
Meta-analysis of 15 RCTsTNF-α250-2000 mg/daySignificant reduction[5][6]
Nicotinic Acid Derivatives LPS/INFγ-stimulated RAW 264.7 macrophagesTNF-α, IL-6, iNOS, COX-2Not specifiedComparable inhibition to Ibuprofen[7]
Ibuprofen LPS/INFγ-stimulated RAW 264.7 macrophagesTNF-α, IL-6, iNOS, COX-2Not specifiedStandard reference[7]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-inflammatory effects primarily through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation.[3][8] In contrast, Ibuprofen and Aspirin, as NSAIDs, primarily act by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins.[6][7]

G cluster_this compound This compound Pathway cluster_nsaids NSAID Pathway This compound This compound GPR109A GPR109A This compound->GPR109A activates IKK_Inhibition IKK_Inhibition GPR109A->IKK_Inhibition leads to NFkB_Inhibition NFkB_Inhibition IKK_Inhibition->NFkB_Inhibition results in Cytokine_Reduction Reduced TNF-α, IL-6 NFkB_Inhibition->Cytokine_Reduction decreases NSAIDs Ibuprofen / Aspirin COX_Inhibition COX_Inhibition NSAIDs->COX_Inhibition inhibit Prostaglandin_Reduction Reduced Prostaglandins COX_Inhibition->Prostaglandin_Reduction decreases Inflammation_Reduction Reduced Inflammation Prostaglandin_Reduction->Inflammation_Reduction leads to

Figure 1. Simplified signaling pathways of this compound and NSAIDs. (Max Width: 760px)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

In Vitro Anti-Inflammatory Assay
  • Cell Culture and Treatment: Human monocytic cell line (THP-1) or murine macrophage cell line (RAW 264.7) are commonly used. Cells are cultured under standard conditions and then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or oxidized low-density lipoprotein (ox-LDL), to induce an inflammatory response.[3][7] Concurrently, cells are treated with varying concentrations of this compound, Ibuprofen, or a vehicle control.

  • Cytokine Measurement: After a specified incubation period, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[3]

  • Western Blot Analysis: To investigate the mechanism of action, protein expression levels of key signaling molecules, such as NF-κB p65, are determined by Western blot analysis.[8]

In Vivo Anti-Inflammatory Model
  • Animal Model: A common in vivo model for studying inflammation is the carrageenan-induced paw edema model in rats.[9]

  • Procedure: A sub-plantar injection of carrageenan is administered to the rat's hind paw to induce localized inflammation and edema.

  • Treatment and Measurement: Animals are pre-treated with this compound, a reference NSAID (e.g., Ibuprofen), or a control vehicle at specified doses. The paw volume is measured at various time points after carrageenan injection using a plethysmometer to quantify the extent of edema and the anti-inflammatory effect of the tested compounds.[9]

G cluster_workflow General Experimental Workflow start Start cell_culture Cell Culture (e.g., THP-1) start->cell_culture animal_model Animal Model (e.g., Rat Paw Edema) start->animal_model inflammatory_stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) cell_culture->inflammatory_stimulus animal_model->inflammatory_stimulus treatment Treatment (this compound, Ibuprofen, Control) inflammatory_stimulus->treatment data_collection Data Collection treatment->data_collection cytokine_analysis Cytokine Analysis (ELISA) data_collection->cytokine_analysis protein_analysis Protein Analysis (Western Blot) data_collection->protein_analysis edema_measurement Edema Measurement data_collection->edema_measurement analysis Data Analysis and Comparison cytokine_analysis->analysis protein_analysis->analysis edema_measurement->analysis end End analysis->end

Figure 2. A generalized workflow for in vitro and in vivo anti-inflammatory studies. (Max Width: 760px)

Conclusion

The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties, primarily mediated through the inhibition of the NF-κB signaling pathway. This leads to a reduction in the production of key pro-inflammatory cytokines. While direct quantitative comparisons with NSAIDs like Ibuprofen and Aspirin are not extensively documented, studies on nicotinic acid derivatives show comparable efficacy in inhibiting inflammatory markers.[7] The distinct mechanism of action of this compound compared to COX-inhibiting NSAIDs suggests its potential as a complementary or alternative therapeutic strategy for inflammatory conditions. Further head-to-head comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of this compound in the context of established anti-inflammatory agents.

References

A Comparative Guide to Niacin Metabolism and Efficacy Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of niacin (Vitamin B3) metabolism and its efficacy. By examining the intricate pathways of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) biosynthesis and the physiological effects of this compound supplementation in various species, this document aims to serve as a valuable resource for research and development in animal and human health.

Introduction to this compound Metabolism

This compound is an essential water-soluble vitamin that plays a central role in cellular metabolism as the precursor for the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). These coenzymes are indispensable for a vast array of biological processes, including energy metabolism, DNA repair, and cell signaling. All living cells require NAD+ for their metabolic functions.

Organisms can synthesize NAD+ through two primary routes: the de novo pathway, which starts from the amino acid tryptophan, and the salvage pathways, which recycle this compound precursors like nicotinic acid (NA) and nicotinamide (NAM).[1] The efficiency and preference for these pathways exhibit significant variation across different species, influencing their dietary this compound requirements and their response to supplementation.

Comparative Overview of NAD+ Biosynthetic Pathways

The metabolic pathways leading to NAD+ are broadly conserved, yet key enzymatic differences exist across taxa. The following diagram illustrates the major routes of NAD+ synthesis.

NAD_Biosynthesis_Pathways cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathways cluster_preiss_handler Preiss-Handler Pathway cluster_nam_salvage Nicotinamide Salvage Tryptophan Tryptophan QA Quinolinic Acid Tryptophan->QA Multiple Steps NAMN Nicotinic Acid Mononucleotide (NAMN) QA->NAMN QPRT NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD NMNATs NA Nicotinic Acid (NA) NA->NAMN NAPRT NAD NAD+ NAAD->NAD NADS NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT (Vertebrates) NMN->NAD NMNATs NAM_invertebrate Nicotinamide (NAM) (Invertebrates, Fungi) NA_from_NAM Nicotinic Acid (NA) NAM_invertebrate->NA_from_NAM Nicotinamidase (PNC)

Figure 1: Overview of NAD+ Biosynthetic Pathways.

A key divergence in the salvage pathway is observed between vertebrates and other organisms like invertebrates and fungi. Vertebrates utilize nicotinamide phosphoribosyltransferase (NAMPT) to convert nicotinamide directly to nicotinamide mononucleotide (NMN). In contrast, invertebrates and fungi employ nicotinamidase (PNC) to deamidate nicotinamide to nicotinic acid, which then enters the Preiss-Handler pathway.

Quantitative Comparison of this compound Metabolism Across Species

The efficiency of this compound utilization and NAD+ synthesis is influenced by enzyme kinetics and tissue-specific metabolic demands. The following tables summarize available quantitative data.

Tissue NAD+ Concentrations in Various Species

NAD+ levels vary significantly between tissues and species, reflecting differences in metabolic rates and functions.

SpeciesTissueNAD+ Concentration (nmol/g wet weight)Reference
Mouse Liver596.0[2]
Skeletal Muscle162.8[3]
Rat Liver~1000[4]
Human Brain270 - 300[5]
Whole Blood44.62 (nmol/ml)[3]

Note: There is considerable variability in reported NAD+ concentrations due to different measurement techniques and experimental conditions.[3]

Comparative Efficacy of this compound Supplementation

Studies in production animals demonstrate the varying efficacy of different forms of this compound on key performance indicators.

SpeciesThis compound FormDosageKey Efficacy OutcomesReference
Dairy Cow Nicotinamide6 g/head/day Increased milk production; Higher milk fat test.[6]
Nicotinic Acid6 g/head/day Lowered serum beta-hydroxybutyrate.[6]
Broiler Chick Nicotinamide-124% bioactivity relative to nicotinic acid for growth.[7]
Nicotinic Acid-Standard for comparison (100% bioactivity).[7]
Swine (Finishing Pigs) Nicotinic Acid13-55 mg/kg dietImproved feed efficiency.[8]
Swine (Weaned Piglets) Niacinamide360 mg/kg in low-protein dietReduced urea (B33335) production; Improved glucose and amino acid absorption.[9]

Experimental Protocols

Accurate and reproducible measurement of this compound metabolites and enzyme activities is crucial for comparative studies. Below are outlines of key experimental protocols.

Measurement of NAD+ Levels in Tissues by HPLC

This method provides a highly quantitative determination of NAD+ concentrations.

HPLC_Workflow cluster_extraction Sample Preparation cluster_hplc HPLC Analysis Tissue Tissue Homogenization in Perchloric Acid Neutralization Neutralization with K2CO3 Tissue->Neutralization Centrifugation Centrifugation Neutralization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Sample onto Reverse-Phase C18 Column Supernatant->Injection Elution Gradient Elution with Phosphate Buffer and Methanol (B129727) Injection->Elution Detection UV Detection at 261 nm Elution->Detection Quantification Quantification based on Peak Area and Standard Curve Detection->Quantification

Figure 2: Workflow for NAD+ Measurement by HPLC.

Protocol Outline:

  • Extraction: Homogenize frozen tissue samples in perchloric acid on ice. Neutralize the homogenate with potassium carbonate (K2CO3).

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins and salts.

  • Filtration: Filter the supernatant before injection into the HPLC system.

  • Chromatography: Separate NAD+ from other cellular components on a C18 reverse-phase column using a phosphate buffer and methanol gradient.

  • Detection and Quantification: Detect NAD+ by its absorbance at 261 nm and quantify by comparing the peak area to a standard curve of known NAD+ concentrations.[1][10]

NAMPT Enzyme Activity Assay

This assay measures the activity of the rate-limiting enzyme in the vertebrate nicotinamide salvage pathway.

NAMPT_Assay cluster_reaction Coupled Enzymatic Reaction cluster_procedure Assay Procedure NAM_PRPP Nicotinamide (NAM) + PRPP NMN NMN NAM_PRPP->NMN NAMPT NAD_assay NAD+ NMN->NAD_assay NMNAT Fluor_product Fluorescent Product NAD_assay->Fluor_product Cycling Enzyme Mix (e.g., ADH) Incubate Incubate Recombinant NAMPT with Substrates (NAM, PRPP) Add_coupling Add Coupling Enzymes (NMNAT, ADH) and Probe Incubate->Add_coupling Measure Measure Fluorescence over Time Add_coupling->Measure Calculate Calculate NAMPT Activity Measure->Calculate

Figure 3: Principle of a Coupled NAMPT Activity Assay.

Protocol Outline:

  • Reaction Setup: In a microplate, combine recombinant NAMPT enzyme with its substrates, nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP), in an assay buffer.

  • Coupled Reaction: The product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is converted to NAD+ by the addition of NMNAT. The generated NAD+ is then used by a cycling enzyme mix (e.g., alcohol dehydrogenase) to reduce a probe, resulting in a fluorescent signal.

  • Measurement: The increase in fluorescence is monitored over time using a microplate reader.

  • Data Analysis: The rate of the reaction is proportional to the NAMPT activity. For inhibitor screening, the assay is performed in the presence of test compounds, and the IC50 values are determined.[1][11]

Species-Specific Considerations

Ruminants vs. Monogastric Animals

Ruminants, such as cattle and sheep, have a distinct advantage in this compound metabolism due to their rumen microbiota. Rumen microorganisms can synthesize B-vitamins, including this compound, which can then be absorbed by the host animal.[12] However, the extent of this synthesis can be influenced by the diet composition.[13] In high-producing dairy cows, microbial synthesis may not be sufficient to meet the metabolic demands, making supplementation beneficial.[12] In contrast, monogastric animals, like swine and poultry, have a greater reliance on dietary this compound or de novo synthesis from tryptophan.

Avian Species

Studies in broiler chicks have shown that nicotinamide may have a higher biopotency than nicotinic acid for promoting growth.[10] The conversion of tryptophan to this compound is also a factor, with an estimated efficiency of approximately 52:1 (mg tryptophan to mg this compound) in chicks.[7]

Aquatic Species

This compound is an essential nutrient for various cultured fish species. The dietary requirement for this compound varies depending on the species, life stage, and diet composition. Deficiency can lead to poor growth, skin lesions, and mortality.

Conclusion and Future Directions

The metabolism and efficacy of this compound exhibit significant diversity across the animal kingdom. While the core NAD+ biosynthetic pathways are conserved, differences in key enzymes, the contribution of gut microbiota, and metabolic demands lead to species-specific requirements and responses to supplementation. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into optimizing this compound nutrition for both animal and human health.

Future research should focus on generating more comprehensive comparative data, particularly on the enzyme kinetics of NAD+ biosynthesis across a wider range of species. A deeper understanding of the interplay between diet, gut microbiota, and host this compound metabolism will be crucial for developing targeted and effective nutritional strategies.

References

A Comparative Analysis of the Side-Effect Profiles of Niacin and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the adverse effects of Niacin (Nicotinic Acid), Nicotinamide (B372718), Nicotinamide Riboside, and Inositol (B14025) Hexanicotinate, supported by experimental data and mechanistic insights.

This compound (Vitamin B3) and its derivatives are essential molecules in cellular metabolism, primarily through their role as precursors to the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). While their therapeutic potential is significant, their application is often limited by a range of side effects. This guide provides a detailed comparative study of the side-effect profiles of this compound and its common derivatives: nicotinamide, nicotinamide riboside (NR), and inositol hexanicotinate (IHN).

Executive Summary of Side-Effect Profiles

The side-effect profiles of this compound and its derivatives vary significantly, with the most notable difference being the incidence and severity of cutaneous flushing. This compound is frequently associated with this uncomfortable side effect, while its derivatives are generally better tolerated. Below is a summary of the key adverse events associated with each compound.

Side EffectThis compound (Nicotinic Acid)Nicotinamide (Niacinamide)Nicotinamide Riboside (NR)Inositol Hexanicotinate (IHN)
Flushing Very Common (up to 100% with immediate-release)[1]Does not cause flushing[2][3]Does not cause flushing[4]Marketed as "no-flush," though mild flushing is possible[5][6]
Gastrointestinal Upset Common (e.g., nausea, vomiting, diarrhea)[5]Common at high doses (e.g., nausea, vomiting, diarrhea)[5][7]Mild and infrequent (e.g., nausea, stomach discomfort)[4][[“]]Possible (e.g., nausea, gas)[5][9]
Hepatotoxicity Possible, especially with sustained-release formulations and at high doses[10][11][12]Rare, but can occur at very high doses (>3 g/day )[3][7]No significant liver toxicity reported in human studies to date[[“]]Possible, similar to other this compound products[5][9]
Effects on Blood Glucose May increase blood sugar levels[13]Generally does not affect blood sugar[14]Not typically reported to affect blood sugarMay affect blood sugar levels[5]
Other Notable Effects Itching, headache, dizziness[13]At high doses, may alter cellular methyl metabolism[15]Fatigue, headaches (mild and infrequent)[4]Headaches[5]

Mechanistic Insights into Key Side Effects

The differing side-effect profiles can be attributed to the distinct pharmacological and metabolic pathways of each compound.

This compound-Induced Flushing: The GPR109A Pathway

The most well-characterized side effect is the flushing caused by this compound. This reaction is primarily mediated by the activation of the G protein-coupled receptor 109A (GPR109A) on Langerhans cells in the epidermis.[16] This activation initiates a signaling cascade that leads to the production and release of prostaglandins (B1171923), particularly prostaglandin (B15479496) D2 (PGD2) and prostaglandin E2 (PGE2).[16] These prostaglandins then act on nearby blood vessels, causing vasodilation and the characteristic flushing and sensation of warmth.[6]

GPR109A_Flushing_Pathway This compound This compound GPR109A GPR109A (on Langerhans Cells) This compound->GPR109A Binds to PLC Phospholipase C GPR109A->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PLA2 Phospholipase A₂ Ca2->PLA2 Activates AA Arachidonic Acid PLA2->AA Releases COX COX-1 / COX-2 AA->COX Metabolized by PGs Prostaglandins (PGD₂, PGE₂) COX->PGs Produces Vasodilation Vasodilation (Flushing, Warmth) PGs->Vasodilation Induces

This compound-Induced Flushing Pathway via GPR109A Activation.
NAD+ Biosynthesis and the Derivatives

Nicotinamide, nicotinamide riboside, and inositol hexanicotinate serve as precursors to NAD+ but enter the synthesis pathways at different points, which influences their side-effect profiles.

  • Nicotinamide (NAM): Enters the "salvage pathway" to be converted to nicotinamide mononucleotide (NMN) and then to NAD+. It does not activate GPR109A, thus avoiding the flushing response.[3] At high doses, its metabolism can impact other cellular processes, such as methyl group metabolism.[15]

  • Nicotinamide Riboside (NR): Is converted to NMN by nicotinamide riboside kinases (NRKs) and then to NAD+.[1] Like nicotinamide, it does not cause flushing.

  • Inositol Hexanicotinate (IHN): Is hydrolyzed in the body to release this compound and inositol.[9] The slow rate of this hydrolysis is thought to prevent the rapid spike in plasma this compound levels that triggers the flushing response.[17] However, the extent of this hydrolysis and the bioavailability of the released this compound are debated.[17][18]

NAD_Biosynthesis_Derivatives cluster_this compound This compound cluster_derivatives Derivatives cluster_nad_pathway NAD+ Biosynthesis This compound This compound GPR109A GPR109A Activation This compound->GPR109A Directly Activates NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN Salvage Pathway NR Nicotinamide Riboside (NR) NR->NMN via NRKs IHN Inositol Hexanicotinate (IHN) IHN->this compound Slow Hydrolysis NAD NAD+ NMN->NAD

Entry points of this compound and its derivatives into metabolic pathways.

Experimental Protocols for Side-Effect Assessment

The objective evaluation of side effects is crucial in clinical trials. The following are key experimental protocols used to quantify the most common side effect of this compound.

Assessment of this compound-Induced Flushing

1. Flushing Symptom Questionnaire (FSQ):

The FSQ is a validated patient-reported outcome tool designed to quantitatively assess the severity, frequency, duration, and bother of this compound-induced flushing.[19]

  • Methodology:

    • Patients are provided with an electronic diary to record their flushing symptoms daily.

    • The questionnaire includes a Global Flushing Severity Score (GFSS), which is a 0-10 scale where patients rate the overall severity of their flushing (0 = none, 1-3 = mild, 4-6 = moderate, 7-9 = severe, 10 = extreme).[19]

    • Other questions assess the frequency and duration of flushing episodes and the degree to which they are bothered by the symptoms.

    • Data is collected throughout the study period, often with a focus on the initial weeks of treatment when flushing is most prominent.[19]

2. Laser Doppler Flowmetry:

This non-invasive technique provides an objective measure of cutaneous vasodilation by quantifying blood flow in the microvasculature of the skin.[20][21]

  • Methodology:

    • A laser Doppler probe is placed on a standardized skin area, typically the forearm or cheek.

    • A baseline blood flow measurement is taken for a set period (e.g., 5 minutes).[20]

    • The subject ingests the this compound compound.

    • Blood flow is then continuously monitored, or at set intervals, to measure the change in cutaneous perfusion over time.

    • The data can be analyzed to determine the time to onset, peak blood flow, and duration of the vasodilatory response.[20]

Flushing_Assessment_Workflow cluster_subjective Subjective Assessment cluster_objective Objective Assessment start Subject Recruitment (with informed consent) drug_admin Administration of This compound or Derivative start->drug_admin fsq Flushing Symptom Questionnaire (FSQ) - Daily Diary - Global Flushing Severity Score (GFSS) drug_admin->fsq ldf_baseline Baseline Laser Doppler Flowmetry Reading drug_admin->ldf_baseline data_analysis Comparative Data Analysis fsq->data_analysis ldf_post Post-Dose Laser Doppler Flowmetry Monitoring ldf_baseline->ldf_post ldf_analysis Analysis of Blood Flow (Peak, Duration) ldf_post->ldf_analysis ldf_analysis->data_analysis

Experimental workflow for assessing this compound-induced flushing.

Conclusion

The choice between this compound and its derivatives involves a trade-off between efficacy for certain indications and the side-effect profile. While this compound is a potent agent for modulating lipid levels, its utility is often hampered by the high incidence of flushing. Nicotinamide and nicotinamide riboside offer the advantage of being flush-free and are generally well-tolerated, making them suitable for applications where flushing is a major concern. Inositol hexanicotinate is marketed as a "no-flush" this compound, but its clinical efficacy in delivering free this compound remains a subject of debate. A thorough understanding of the distinct side-effect profiles and their underlying mechanisms is paramount for researchers and drug development professionals in selecting the appropriate compound for their specific application and for designing clinical trials with relevant safety monitoring.

References

Safety Operating Guide

Proper Disposal of Niacin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of niacin, also known as nicotinic acid or Vitamin B3, is a critical component of laboratory safety and chemical management. Adherence to proper disposal protocols minimizes risks to personnel and prevents environmental contamination. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate care. This compound can cause serious eye irritation and may be hazardous in cases of skin contact or inhalation.[1][2] Furthermore, it can form combustible dust concentrations in the air.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or eyeglasses that comply with OSHA or European standards.[3]

  • Hand Protection: Use chemical-resistant gloves.[3]

  • Body Protection: A laboratory coat is recommended to prevent skin contact.[3]

  • Respiratory Protection: If ventilation is inadequate or dust is generated, use an approved respirator.[3]

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably with local exhaust ventilation.[3]

  • Ensure that eyewash stations and safety showers are readily accessible.[2][3]

Step-by-Step Disposal Protocol for this compound Waste

The primary principle for the disposal of this compound is to prevent its release into the environment. Do not flush this compound down the drain or into any surface water or sanitary sewer systems.[3][4]

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound, including pure unused chemical, contaminated labware (e.g., gloves, wipes, containers), and solutions.

  • Segregate this compound waste from other chemical waste streams unless specifically instructed otherwise by your institution's environmental health and safety (EHS) office.

Step 2: Waste Collection and Labeling

  • Collect solid this compound waste and contaminated materials in a designated, sealable, and clearly labeled chemical waste container.[5]

  • For solutions containing this compound, use a compatible, leak-proof liquid waste container.

  • Label the container clearly as "this compound Waste" or "Nicotinic Acid Waste," and include any other chemical constituents.

Step 3: Spillage and Cleanup

  • In case of a spill, prevent the substance from entering drains or waterways.[2][5]

  • Carefully sweep or shovel solid material into a suitable container for disposal.[5]

  • For liquid spills, contain the spill with sand, earth, or another non-combustible absorbent material.[2]

  • Clean the spill area thoroughly.

Step 4: Final Disposal

  • The recommended method for final disposal is to burn the waste in a chemical incinerator equipped with an afterburner and a scrubber.[2]

  • All disposal activities must be conducted in strict accordance with applicable federal, state, and local regulations.[2]

  • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and proper disposal of the collected this compound waste.

Summary of this compound Disposal Procedures

For quick reference, the following table summarizes the key operational guidelines for this compound disposal.

Do'sDon'ts
DO wear appropriate PPE, including eye protection, gloves, and a lab coat.[3]DON'T flush this compound or this compound-contaminated solutions down the drain or into any sewer system.[3][4]
DO handle this compound in a well-ventilated area to minimize dust generation and accumulation.[2][3]DON'T dispose of this compound in regular trash unless it has been prepared for at-home disposal methods.[6]
DO collect all this compound waste in designated, properly labeled, and sealed containers.[5]DON'T mix this compound waste with incompatible materials.
DO consult your institution's EHS office for specific guidance and to arrange for professional disposal.[2]DON'T allow the substance to enter waterways or the environment.[2][5]
DO follow all local, regional, and national regulations for hazardous waste disposal.[2][4]DON'T handle waste without understanding the associated hazards.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Niacin_Disposal_Workflow start This compound Waste Generated is_spill Is it a spill? start->is_spill contain_spill Contain Spill (Use absorbents, prevent entry to drains) is_spill->contain_spill Yes is_pure Is waste pure this compound or contaminated material? is_spill->is_pure No collect_waste Collect Waste in Designated Container contain_spill->collect_waste label_container Label Container Clearly (Contents, Hazards) collect_waste->label_container solid_waste Solid Waste Stream (Powder, contaminated PPE, etc.) is_pure->solid_waste Solid liquid_waste Liquid Waste Stream (Aqueous solutions, etc.) is_pure->liquid_waste Liquid solid_waste->collect_waste liquid_waste->collect_waste store_safely Store Safely for Pickup label_container->store_safely contact_ehs Contact EHS for Pickup & Professional Disposal (e.g., Incineration) store_safely->contact_ehs end Disposal Complete contact_ehs->end

Caption: Workflow for safe this compound disposal in a lab.

References

Personal protective equipment for handling Niacin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Niacin

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound (Nicotinic Acid). The following procedures are designed to ensure a safe laboratory environment by minimizing exposure risk and outlining clear, step-by-step instructions for use and disposal.

Quantitative Exposure and Toxicity Data

To ensure safe handling, it is crucial to be aware of the established occupational exposure limits and toxicity data for this compound.

Data PointValueReference
Occupational Exposure Limits
OSHA PEL (Total Dust)15 mg/m³[1]
OSHA PEL (Respirable Fraction)5 mg/m³[1]
UK WEL TWA (Inhalable Dust)10 mg/m³[2]
UK WEL TWA (Respirable Dust)4 mg/m³[2]
Toxicity
Acute Oral LD50 (Rat)7000 mg/kg[3][4]

OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit; UK WEL TWA: United Kingdom Workplace Exposure Limit Time-Weighted Average.

Operational Plan: Handling and Spill Response

Adherence to proper handling and emergency procedures is critical. This compound is a solid that can form combustible dust concentrations in the air and cause serious eye irritation.[1][5]

Engineering Controls

The first line of defense is to handle this compound in a controlled environment.

  • Ventilation: Always work in a well-ventilated area. Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.[3][6] A chemical fume hood is recommended for procedures that may generate dust.[7]

  • Static Control: this compound dust presents a potential explosion hazard.[1] All equipment containing the material should be grounded to prevent the buildup of static electricity.[1][3]

Personal Protective Equipment (PPE) Protocol

A risk assessment should be performed for each procedure to determine the appropriate level of PPE.

1. Routine Handling (Low Risk / Small Volumes)

  • Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.[5][6]

  • Hand Protection: Impervious gloves (e.g., nitrile rubber) are required.[3][5] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.

  • Body Protection: A standard laboratory coat should be worn.[3]

2. Operations Generating Dust or Aerosols

  • Respiratory Protection: In addition to the PPE above, use a NIOSH/MSHA or European Standard EN 149 approved dust respirator.[3][6]

  • Engineering Controls: These operations must be performed in a chemical fume hood or a ventilated balance enclosure.[7]

3. Large Spills or High-Risk Operations

  • Eye/Face Protection: A face shield and chemical splash goggles should be used.[1][7]

  • Hand Protection: Chemical-resistant gloves are necessary; double-gloving is recommended.[7]

  • Body Protection: A full suit or chemical-resistant apron is required in addition to a lab coat.[3][7] Boots should also be worn.[1][3]

  • Respiratory Protection: A self-contained breathing apparatus (SCBA) should be used to avoid inhalation of the product.[1][3]

Step-by-Step Handling Procedure
  • Preparation: Ensure all necessary PPE is donned correctly. Cover the work surface with absorbent, disposable bench paper.[7]

  • Weighing: If weighing the solid compound, do so within a chemical fume hood or ventilated enclosure to minimize dust inhalation.[7]

  • Handling: Avoid all contact with the skin and eyes and inhalation of dust.[4][6]

  • Post-Handling: After handling, wash hands and other exposed skin thoroughly.[1][2] Do not eat, drink, or smoke in the laboratory.[2][7]

  • Decontamination: Clean equipment and work surfaces after use. Remove and launder any contaminated clothing before reuse.[1]

Spill Response Plan
  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE (minimum of lab coat, gloves, and eye protection).

    • Use appropriate tools to carefully sweep up the spilled solid.[6] Avoid generating dust.

    • Place the material in a convenient, labeled waste disposal container.[3]

    • Finish cleaning by spreading water on the contaminated surface and dispose of the cleaning materials according to local and regional authority requirements.[3]

  • Large Spills:

    • Evacuate the danger area and alert emergency responders.[1]

    • Shut off all possible sources of ignition.[1]

    • Don full protective equipment as described for high-risk operations, including an SCBA.[1][3]

    • Use a shovel to put the material into a convenient, labeled waste disposal container.[3]

    • Prevent the spillage from entering drains or waterways.[1]

    • Contain the spill with sand, earth, or vermiculite (B1170534) if necessary.[1]

    • Clean the affected area thoroughly.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All unused this compound and materials contaminated with it should be treated as chemical waste.[7] Dispose of the contents and container in accordance with all local, regional, and national hazardous waste regulations.[7] Do not flush down the drain or mix with other waste streams unless compatibility is confirmed.[7]

  • Contaminated PPE: All used and contaminated PPE (gloves, lab coats, etc.) should be collected in clearly labeled, sealed containers and disposed of as hazardous waste.[7]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself. They may pose a fire risk and should be managed accordingly.[3]

Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[7]

Visual Workflow for this compound Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to final disposal.

G cluster_prep 1. Preparation & Risk Assessment cluster_handling 2. Handling Procedure cluster_completion 3. Post-Handling & Disposal A Assess Task (e.g., weighing, preparing solution) B Consult Safety Data Sheet (SDS) A->B C Select Engineering Controls (Fume Hood, Ventilation) B->C D Select Appropriate PPE C->D E Don PPE Correctly D->E Proceed to Handling F Perform Task in Designated Area E->F G Monitor for Spills or Exposure F->G H Clean Work Area & Decontaminate Equipment G->H Task Complete Spill Spill Occurs G->Spill I Doff PPE Correctly H->I J Segregate Waste (Chemical, Contaminated PPE, Sharps) I->J L Wash Hands Thoroughly I->L K Dispose of Waste via Approved EHS Procedures J->K SpillResponse Execute Spill Response Plan (Small vs. Large) Spill->SpillResponse SpillResponse->H Area Cleaned

Caption: Logical workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Niacin
Reactant of Route 2
Niacin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。